4-(1-Hydroxyethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
166164-76-7 | |
| Record name | Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166164-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862911 | |
| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2380-91-8 | |
| Record name | 1-(4-Hydroxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol for Advanced Research
In the landscape of pharmaceutical and chemical research, success is often predicated on a deep, foundational understanding of the molecular building blocks we employ. This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is one such cornerstone molecule. It is more than a simple aromatic alcohol; it is a versatile intermediate whose strategic importance is evident in its dual reactive sites—the phenolic hydroxyl group and the secondary benzylic alcohol. This guide is structured not as a mere datasheet, but as a technical narrative. We will move from its fundamental properties to its synthesis, reactivity, and critical applications, with a focus on the causal relationships that govern its behavior. Our goal is to equip you, the researcher, with the nuanced understanding required to leverage this molecule's full potential in your work, from synthetic strategy to biological application.
Section 1: Core Physicochemical & Spectroscopic Identity
A molecule's identity is defined by its physical properties and its response to spectroscopic interrogation. These data points are the foundational grammar for any subsequent synthetic or analytical endeavor.
Physicochemical Properties
The properties of this compound are dictated by its structure: a polar phenolic group and a secondary alcohol on an ethyl bridge attached to a benzene ring. This combination imparts moderate polarity, solubility in polar organic solvents, and a relatively high melting point due to intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 2380-91-8 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [3][4][5] |
| Molecular Weight | 138.16 g/mol | [3][4][5] |
| Melting Point | 132-133 °C; 140 °C | [2][4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [2] |
| Appearance | Powder or crystals | |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |
| logP | 1.4455 | [3] |
Spectroscopic Profile for Structural Verification
Confirming the successful synthesis or purity of this compound relies on a multi-faceted spectroscopic analysis.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include a doublet for the methyl protons, a quartet for the methine proton, distinct signals for the aromatic protons (showing ortho- and meta-coupling), and broad singlets for the two hydroxyl protons, which are exchangeable with D₂O.[6]
-
IR Spectroscopy : The infrared spectrum is dominated by a strong, broad absorption for the O-H stretching of the alcohol and phenol groups, typically in the 3200-3500 cm⁻¹ range.[6] A strong C-O stretching band will also be present around 1000-1200 cm⁻¹.[6]
-
Mass Spectrometry : In a mass spectrometer, alcohols often undergo alpha-cleavage (breaking the bond next to the oxygen-bearing carbon) and dehydration.[6] The molecular ion peak (M⁺) would be observed at m/z 138, with a prominent fragment from the loss of a methyl group (m/z 123) being characteristic.
| Spectroscopy Type | Characteristic Absorption / Shift |
| ¹H NMR | Aromatic protons (Ar-H): ~6.8-7.2 ppm; Phenolic proton (Ar-OH): ~4-7 ppm (broad); Methine proton (CH-OH): ~4.8 ppm (quartet); Methyl protons (CH₃): ~1.4 ppm (doublet); Alcoholic proton (CH-OH): variable (broad).[6] |
| IR (Infrared) | O-H stretch (phenol & alcohol): 3200-3500 cm⁻¹ (strong, broad); C-O stretch: 1000-1200 cm⁻¹ (strong); Aromatic C=C stretch: 1500-1600 cm⁻¹.[6] |
| MS (Mass Spec) | [M]⁺: m/z 138; [M-CH₃]⁺: m/z 123 (alpha-cleavage); [M-H₂O]⁺: m/z 120 (dehydration). |
Section 2: Synthesis Strategies: From Prochiral Ketone to Chiral Alcohol
The most direct and common synthesis of this compound involves the reduction of the corresponding ketone, 4-hydroxyacetophenone. The choice of reducing agent is critical and dictates the selectivity and conditions of the reaction.
Chemo- and Regioselective Synthesis
The primary challenge is the selective reduction of the ketone without affecting the aromatic ring or the phenolic hydroxyl group.[4]
-
Causality of Reagent Choice : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. Its mild nature ensures it will not reduce the aromatic ring. It is also highly selective for aldehydes and ketones over other functional groups like esters or carboxylic acids. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Caption: General workflow for the synthesis of this compound.
Enantioselective Synthesis: The Gateway to Chiral Drugs
For many pharmaceutical applications, obtaining a single enantiomer is mandatory. Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones like 4-hydroxyacetophenone to their corresponding chiral alcohols.[4] This technique typically employs a Ruthenium(II) catalyst with a chiral ligand.[4] The production of specific enantiomers is crucial where chirality governs biological activity.[4]
Section 3: Biological Significance and Applications
The utility of this compound stems from its inherent chemical properties and its role as a versatile synthetic intermediate.
Antioxidant Activity
As a phenolic compound, this compound exhibits antioxidant properties. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize damaging free radicals.[4] This process forms a stable phenoxyl radical, which is resonance-stabilized, thereby terminating the radical chain reaction.[4] This intrinsic activity is a feature of many phenolic compounds used in health and material science.[7]
Caption: Mechanism of phenolic antioxidant activity.
Intermediate in Drug Development
The true power of this compound lies in its role as a synthetic building block. Its bifunctional nature allows for a wide range of chemical modifications. Notably, derivatives of the closely related structure, 4-(2-amino-1-hydroxyethyl)phenol, have been investigated as potent agonists of the β2 adrenergic receptor, which is a key target for treating pulmonary diseases like asthma and COPD.[8] This highlights the compound's relevance in constructing more complex pharmacologically active molecules. Furthermore, it serves as a precursor for Schiff base metal complexes that have been studied for their anticancer activity against cell lines like MCF-7.[9] It is also a known metabolite produced by Saccharomyces cerevisiae.[10]
Section 4: Experimental Protocols
The following protocols are provided as self-validating methodologies, incorporating steps for both synthesis and verification.
Protocol 1: Synthesis via Ketone Reduction
Objective: To synthesize this compound from 4-hydroxyacetophenone.
Methodology:
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.
-
Reaction: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification & Verification: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound. Confirm identity and purity via melting point and ¹H NMR analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
Objective: To determine the enantiomeric purity of a chirally synthesized this compound sample.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying enantiomeric excess. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4]
Caption: Workflow for determining enantiomeric excess via Chiral HPLC.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized chiral alcohol in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Analysis: Inject the sample onto the column. The two enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)phenol, will elute at different retention times.
-
Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Section 5: Safety and Handling
Proper handling is paramount when working with any chemical intermediate.
-
Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Precautions: Always use in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11] Avoid creating dust.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[4]
Conclusion
This compound is a deceptively simple molecule that offers significant strategic value to the research and drug development community. Its well-defined physicochemical properties, predictable reactivity, and role as a chiral precursor make it an indispensable tool. A thorough understanding of its synthesis, from selective reduction to asymmetric methods, and its analytical characterization, is essential for its effective application. By appreciating the causality behind its chemical behavior, researchers can confidently and creatively incorporate this versatile building block into the synthesis of novel, high-value compounds.
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An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol (CAS No. 2380-91-8): Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(1-Hydroxyethyl)phenol, a versatile organic compound with significant applications in chemical synthesis and drug development. Intended for researchers, chemists, and professionals in the pharmaceutical industry, this document delves into the compound's properties, synthesis methodologies, analytical characterization, and safe handling protocols, grounded in established scientific principles and supported by authoritative references.
Introduction and Strategic Importance
This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is an organic compound featuring a phenol ring substituted at the para position with a 1-hydroxyethyl group.[1][2] Its structure possesses two key functional groups: a phenolic hydroxyl group and a secondary alcohol. This dual functionality makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Furthermore, its occurrence as a metabolite, for instance, produced by Saccharomyces cerevisiae, points to its relevance in biochemical pathways.[3]
The core utility of this compound lies in its stereocenter at the carbinol carbon. The ability to synthesize enantiomerically pure forms, (R)- and (S)-4-(1-Hydroxyethyl)phenol, opens pathways to stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2380-91-8 | [4][5][6] |
| Molecular Formula | C₈H₁₀O₂ | [1][6] |
| Molecular Weight | 138.16 g/mol | [1][6][7] |
| Appearance | Solid, powder, or crystals | [4] |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [8] |
| pKa | (Data not readily available, but expected to be ~10 due to the phenolic hydroxyl group) | N/A |
| LogP | 1.4455 | [6] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | [3][7] |
Synthesis and Purification Strategies
The synthesis of this compound is a critical process, with methodologies ranging from simple reductions to complex, stereoselective transformations.
Chemo- and Regioselective Synthesis
The most direct route to racemic this compound is the reduction of 4-hydroxyacetophenone. The primary challenge in this synthesis is the selective reduction of the ketone functionality without affecting the aromatic ring or the phenolic hydroxyl group.[1]
Protocol 1: Sodium Borohydride Reduction of 4-Hydroxyacetophenone
This protocol describes a standard, reliable method for synthesizing the racemic compound.
-
Dissolution: Dissolve 4-hydroxyacetophenone in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1.0 and 1.5 equivalents. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, which neutralizes the excess NaBH₄ and the resulting borate esters.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent like ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Evaporate the solvent to yield the crude product, which can then be purified by recrystallization from a solvent system like toluene or a mixture of ethyl acetate and hexanes.
Asymmetric Synthesis: Accessing Enantiopure Forms
For pharmaceutical applications, obtaining a single enantiomer is often mandatory. Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones.[1] Ruthenium(II) complexes are highly effective catalysts for this transformation.[1][9]
While a specific protocol for the asymmetric synthesis of this compound is proprietary in many industrial settings, the synthesis of the related (R)-3-(1-Hydroxyethyl)phenol serves as a well-documented example of this methodology.[1][9] The process involves a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture) to achieve high enantiomeric excess (ee).[9]
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of the synthesized compound.
Caption: A comprehensive analytical workflow for quality control.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH-OH), distinct signals for the aromatic protons (typically two doublets for a para-substituted ring), and singlets for the two hydroxyl protons (phenolic and alcoholic), which may be broad and exchangeable with D₂O.
-
¹³C NMR: Will show distinct signals for the methyl carbon, the carbinol carbon, and the four unique aromatic carbons.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of 138.16 g/mol . The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad peak around 3200-3600 cm⁻¹ for the O-H stretching of the alcohol and phenol, C-O stretching around 1000-1200 cm⁻¹, and aromatic C-H and C=C stretching signals.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for determining the chemical purity of the final product, typically reported as a percentage area.
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of a chirally synthesized sample.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation and allowing for their quantification.[1][9]
Applications in Drug Development and Research
This compound serves as a key starting material or intermediate in several areas:
-
Chiral Synthons: Enantiomerically pure forms are valuable precursors for synthesizing active pharmaceutical ingredients (APIs). The secondary alcohol can be further functionalized or used to direct subsequent stereoselective reactions.
-
Antioxidant Research: As a phenolic compound, it possesses inherent antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[1][10] This makes it and its derivatives interesting for research into conditions associated with oxidative stress.
-
Metabolite Studies: It is a known metabolite of various compounds and organisms, including fungi.[3] Its availability as a reference standard is crucial for metabolic and toxicological studies.
-
Precursor to other APIs: It is structurally related to compounds like Tyrosol (4-(2-hydroxyethyl)phenol) and impurities of drugs like Mexiletine, making it relevant in process chemistry and impurity profiling.[10][11]
Safe Handling and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[4]
-
Recommended Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Avoid formation of dust and aerosols.[1]
-
Recommended personal protection includes safety glasses with side-shields, and protective gloves.[4]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place under an inert atmosphere at room temperature.[4]
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An In-Depth Technical Guide to 4-(1-Hydroxyethyl)phenol: A Key Building Block in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Phenolic Alcohol
4-(1-Hydroxyethyl)phenol is a valuable organic compound characterized by a phenol ring substituted at the para position with a 1-hydroxyethyl group.[1] This seemingly simple molecule is a cornerstone in the synthesis of a variety of more complex structures, most notably finding significant application in the development of pharmaceuticals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary alcohol, allows for a diverse range of chemical transformations, making it a versatile building block for medicinal chemists and researchers in drug development. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, spectroscopic characterization, and its pivotal role in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.
Chemical Structure:
IUPAC Name: this compound[2]
Synonyms:
-
p-(1-Hydroxyethyl)phenol
-
4-Hydroxyphenylmethylcarbinol
-
1-(4-Hydroxyphenyl)ethanol
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2380-91-8 | [3] |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 132-133 °C | [4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water | [4] |
Synthesis of this compound: From Racemate to Enantiopure Compounds
The synthesis of this compound is most commonly achieved through the reduction of the readily available starting material, 4-hydroxyacetophenone. The choice of reducing agent and reaction conditions dictates the outcome, allowing for the preparation of either the racemic mixture or specific enantiomers, which is often crucial for pharmaceutical applications where stereochemistry dictates biological activity.
Racemic Synthesis via Sodium Borohydride Reduction
A straightforward and widely used method for the preparation of racemic this compound involves the reduction of 4-hydroxyacetophenone with sodium borohydride (NaBH₄). This method is favored for its operational simplicity and the high selectivity of NaBH₄ for reducing aldehydes and ketones in the presence of less reactive functional groups.
Reaction Scheme:
A generalized reaction scheme for the synthesis of this compound.
Experimental Protocol: Reduction of 4-Hydroxyacetophenone with Sodium Borohydride
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
For many pharmaceutical applications, obtaining a single enantiomer of this compound is essential. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and efficient method for the enantioselective reduction of prochiral ketones. This technique typically employs a chiral ruthenium catalyst, such as those developed by Noyori and coworkers, in the presence of a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[5]
Catalytic Cycle Overview:
Key features of the β₂-adrenergic agonist pharmacophore.
Examples of Drugs Derived from the this compound Scaffold:
-
Salbutamol (Albuterol): A short-acting β₂-adrenergic agonist used for the rapid relief of bronchospasm. The synthesis of salbutamol can utilize a derivative of 4-hydroxyacetophenone, which is then reduced to the corresponding this compound derivative.
-
Salmeterol: A long-acting β₂-adrenergic agonist used for the maintenance treatment of asthma and COPD. The synthesis of salmeterol involves intermediates that are structurally related to this compound. [6] The development of these drugs highlights the importance of this compound as a starting material and a key structural motif in medicinal chemistry. The ability to synthesize specific enantiomers of this compound is particularly important, as the biological activity of many β₂-agonists resides primarily in one enantiomer.
Chemical Reactivity and Medicinal Chemistry Transformations
The two hydroxyl groups in this compound exhibit different reactivities, which can be exploited in medicinal chemistry to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Phenolic Hydroxyl Group: The phenolic -OH is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents on the aromatic ring.
-
Secondary Alcohol: The secondary alcohol can be oxidized to a ketone (4-hydroxyacetophenone), esterified, or used in etherification reactions. It can also be a leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate), allowing for nucleophilic substitution reactions.
These transformations are fundamental in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Safety, Handling, and Toxicology
As a phenolic compound, this compound should be handled with appropriate safety precautions. Phenols, in general, can be corrosive and are readily absorbed through the skin. It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
The metabolism of phenolic compounds in the body typically involves phase I (e.g., oxidation) and phase II (e.g., glucuronidation and sulfation) enzymatic reactions to increase their water solubility and facilitate excretion. [7]Specific toxicological and pharmacokinetic data for this compound are not extensively available in the public domain, and it is primarily handled as a chemical intermediate in industrial settings. For any new application, especially in drug development, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be required. [8]
Conclusion
This compound is a fundamentally important molecule in the realm of organic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable building block, particularly in the synthesis of β₂-adrenergic receptor agonists. The ability to produce this compound in both racemic and enantiopure forms further enhances its utility in the development of stereospecific pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of novel therapeutic agents.
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A Technical Guide to 4-Hydroxy-α-methylbenzyl Alcohol: From Synthesis Precursors to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-α-methylbenzyl alcohol, also known as 4-(1-hydroxyethyl)phenol, is a phenolic compound of significant interest in organic synthesis and medicinal chemistry.[1] While not a household name, this molecule serves as a versatile building block and has been explored for its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of 4-Hydroxy-α-methylbenzyl alcohol, not as a singular event, but as the culmination of advancements in synthetic organic chemistry. We will delve into the historical development of the key chemical reactions that enabled its synthesis, explore its physicochemical properties, detail a representative synthetic protocol, and touch upon its contemporary applications.
The Genesis of a Synthesis: A Historical Perspective
The discovery of 4-Hydroxy-α-methylbenzyl alcohol is intrinsically linked to the development of methods for the acylation of phenols. The journey begins not with the alcohol itself, but with its immediate precursor, 4-hydroxyacetophenone.
The Dawn of Phenolic Chemistry and Electrophilic Aromatic Substitution
Phenols were first isolated in the late 18th century, with pure phenol being isolated in 1834 and its structure elucidated in 1842.[2] The latter half of the 19th century was a period of intense investigation into the reactivity of aromatic compounds. A pivotal moment in this exploration was the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts.[3][4] These reactions, which involve the alkylation and acylation of aromatic rings, proceed via electrophilic aromatic substitution and became a cornerstone of organic synthesis.[3]
The Nencki reaction , first described in 1881, is a notable early example of the ring acetylation of phenols using acids in the presence of zinc chloride.[3][5] This set the stage for more efficient methods to introduce acyl groups onto a phenol ring.
The Key Precursor: The Emergence of 4-Hydroxyacetophenone Synthesis
The industrial production of 4-hydroxyacetophenone, also known as Piceol, relies on the reaction of phenol with acetic acid or acetic anhydride.[6] A significant advancement in this area was the use of hydrogen fluoride as a catalyst for the Friedel-Crafts acetylation of phenol. A notable early report by Simons et al. in the Journal of the American Chemical Society in 1939 described the acetylation of phenol with acetic acid using hydrogen fluoride as a condensing agent, which produced p-hydroxyacetophenone (4-HAP) in a 40% yield.[7][8]
Another critical reaction in the synthesis of 4-hydroxyacetophenone is the Fries rearrangement . This reaction involves the rearrangement of a phenyl acetate to a mixture of ortho- and para-hydroxyacetophenone, typically catalyzed by a Lewis acid like aluminum chloride.[9] The para-isomer, 4-hydroxyacetophenone, is the desired precursor for 4-Hydroxy-α-methylbenzyl alcohol.
The following diagram illustrates the historical progression leading to the synthesis of 4-hydroxyacetophenone:
From Ketone to Alcohol: The Final Synthetic Step
With the efficient synthesis of 4-hydroxyacetophenone established, the path to 4-Hydroxy-α-methylbenzyl alcohol was straightforward. The final step involves the reduction of the ketone functional group to a secondary alcohol.
Early Reduction Methods
Historically, several methods would have been available for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon, is a common and effective method for reducing ketones. Another classic approach is the use of metal hydrides, such as sodium borohydride or lithium aluminum hydride, which are powerful reducing agents capable of converting ketones to alcohols.
The choice of reducing agent and reaction conditions allows for control over the stereochemistry of the resulting alcohol, which is crucial for applications where a specific enantiomer is required.[1]
Physicochemical Properties
Understanding the physicochemical properties of 4-Hydroxy-α-methylbenzyl alcohol is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol [1] |
| Melting Point | 132-133 °C[1] |
| Boiling Point | 270.6 °C at 760 mmHg[1] |
| Appearance | White to light yellow or light orange powder/crystal |
| Solubility | Soluble in water and organic solvents[10] |
Experimental Protocol: Synthesis of 4-Hydroxy-α-methylbenzyl alcohol via Reduction of 4-Hydroxyacetophenone
This protocol details a representative method for the synthesis of 4-Hydroxy-α-methylbenzyl alcohol from its ketone precursor.
Materials:
-
4-Hydroxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxyacetophenone in methanol with stirring.
-
Reduction: Slowly add sodium borohydride to the solution in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the resulting borate esters.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude 4-Hydroxy-α-methylbenzyl alcohol can be further purified by recrystallization or column chromatography if necessary.
The following diagram illustrates the workflow for this synthesis:
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An In-depth Technical Guide on the Natural Occurrence of 4-(1-Hydroxyethyl)phenol
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of growing interest due to its presence in various natural sources and its potential as a versatile building block in chemical synthesis. This guide provides a detailed exploration of its natural occurrence, biosynthetic origins, analytical methodologies for its detection and characterization, and an overview of its known biological activities. The content is structured to provide a deep technical understanding for professionals in research and drug development, emphasizing the scientific principles behind its formation and analysis.
Introduction
This compound is an organic compound featuring a phenol group substituted at the para position with a 1-hydroxyethyl group.[1] As a phenolic compound, it shares characteristics with a broad class of molecules known for their diverse chemical and biological properties, including antioxidant activity.[1] Its structure allows for chirality, existing as (R)- and (S)-enantiomers, a feature that is critical in biological systems and for its application in stereoselective synthesis.[1] This guide delves into the natural origins of this compound, tracing its presence from microbial metabolism to plant biochemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Melting Point | 128-133 °C | [1] |
| Boiling Point | 270.6°C at 760 mmHg | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-Hydroxyphenyl)ethanol, 4-Hydroxy-α-methylbenzyl Alcohol | [2] |
Natural Occurrence and Biosynthesis
The presence of this compound in nature is primarily a result of microbial metabolism and has also been reported in certain plant species.
Microbial Sources
Microorganisms play a significant role in the biotransformation of phenolic compounds, leading to the formation of this compound.
-
Yeast Metabolism: The well-known baker's yeast, Saccharomyces cerevisiae, is a documented producer of 1-(4-hydroxyphenyl)ethanol.[2] This occurs through the enzymatic reduction of 4-hydroxyacetophenone.[1]
-
Bacterial Biotransformation: Certain bacterial strains, such as Peribacillus simplex, are involved in the metabolism of phenolic compounds and can produce this compound.[1] The enzymatic hydroxylation of 4-ethylphenol by Pseudomonas putida also yields optically active 1-(4'-hydroxyphenyl)ethanol.[3]
The key enzymes in these microbial transformations are often alcohol dehydrogenases (ADHs), which catalyze the reduction of a ketone group to a hydroxyl group.[1]
Plant Sources
While less common than in microbial systems, this compound has been identified in the plant kingdom.
-
Oxalis pes-caprae: The (S)-enantiomer, 4-[(1S)-1-hydroxyethyl]phenol, has been reported in the plant Oxalis pes-caprae, commonly known as Bermuda buttercup.[4]
It is important to distinguish this compound from its structural isomer, Tyrosol (4-(2-hydroxyethyl)phenol), which is more widely distributed in the plant kingdom, notably in olive oil.[5][6]
Biosynthetic Pathways
The primary biosynthetic route to this compound in microorganisms involves the enzymatic modification of related phenolic compounds.
A common pathway is the reduction of 4'-hydroxyacetophenone. This reaction is a key step in the microbial catabolism of various aromatic compounds. The enzyme responsible is typically a stereoselective alcohol dehydrogenase, which can lead to the production of a specific enantiomer.
Another pathway involves the hydroxylation of 4-ethylphenol. For instance, the enzyme p-cresol methylhydroxylase from Pseudomonas putida can hydroxylate 4-ethylphenol to produce 1-(4'-hydroxyphenyl)ethanol, with a preference for the (S)-(-)-isomer.[3]
Caption: Major microbial biosynthetic routes to this compound.
Analytical Methodologies
The accurate detection and quantification of this compound, particularly its enantiomers, are crucial for research and development.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound.
-
Chiral HPLC: To separate and quantify the (R)- and (S)-enantiomers, Chiral HPLC is essential.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1] A common mobile phase for this separation is a mixture of n-heptane and isopropanol.[1]
Spectroscopic and Colorimetric Methods
-
Colorimetric Methods: General phenolic compounds can be detected using colorimetric assays. The 4-aminoantipyrine (4-AAP) method is a standard technique where phenols react with 4-AAP in the presence of an oxidizing agent (like potassium ferricyanide) to form a colored dye that can be measured spectrophotometrically.[7][8] This method is useful for quantifying total phenols in a sample.
Detailed Protocol: Chiral HPLC Analysis of this compound Enantiomers
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column, for example, a Daicel Chiralcel OD-H or similar column with a cellulose or amylose-based chiral stationary phase.
-
Mobile Phase: An isocratic mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization depending on the specific column and system.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm or 275 nm, where the phenyl group exhibits strong absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.
-
Injection Volume: 10-20 µL.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Caption: A generalized workflow for the analysis of this compound from natural sources.
Biological and Pharmacological Significance
As a member of the phenol family, this compound is expected to exhibit certain biological activities. Phenolic compounds, in general, are known for a wide range of pharmacological effects.[9]
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that imparts antioxidant properties.[1] It can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage.
-
Enzyme Activity: this compound has been described as a dehydrogenase, capable of catalyzing the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde.
-
Potential Therapeutic Applications: While specific research on the therapeutic effects of this compound is limited, related phenolic structures have shown antimicrobial, anti-inflammatory, and anti-cancer activities.[9] For example, Schiff base metal complexes derived from related structures have been investigated for their anticancer activity against cell lines like MCF-7.[10]
Further research is necessary to fully elucidate the specific biological roles and potential therapeutic applications of the individual enantiomers of this compound.
Conclusion
This compound is a naturally occurring phenolic compound, primarily synthesized through microbial biotransformation of other phenolic precursors. Its presence in both microorganisms and at least one plant species highlights its role in natural product chemistry. The chirality of this molecule adds a layer of complexity and opportunity, particularly in the field of stereoselective synthesis and drug development. Advanced analytical techniques, especially chiral chromatography, are indispensable for its study. While its specific biological activities are still under investigation, its structural similarity to other bioactive phenols suggests a potential for interesting pharmacological properties. This guide provides a foundational understanding for scientists and researchers aiming to explore the natural occurrence and potential applications of this intriguing molecule.
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An In-depth Technical Guide to the Biological Activity and Function of 4-(1-Hydroxyethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Hydroxyethyl)phenol is a phenolic compound with emerging interest in the scientific community. As a derivative of phenol, it is anticipated to possess a range of biological activities, primarily centered around its antioxidant potential. This technical guide provides a comprehensive overview of the known and extrapolated biological activities and functions of this compound. While direct research on this specific molecule is limited, this guide synthesizes information from structurally related compounds, such as its isomer tyrosol and other phenolic compounds, to build a scientifically grounded hypothesis of its potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing not only a theoretical framework but also practical experimental protocols to investigate its biological significance.
Introduction and Chemical Profile
This compound, also known as 1-(4-hydroxyphenyl)ethanol, is an organic compound with the chemical formula C₈H₁₀O₂.[1] It is characterized by a phenol group substituted at the para position with a 1-hydroxyethyl group.[1]
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| CAS Number | 2380-91-8 | |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Synonyms | 1-(4-Hydroxyphenyl)ethanol, p-hydroxyphenylethanol | [3] |
Postulated Biological Activities and Underlying Mechanisms
Based on its chemical structure as a phenolic compound, this compound is predicted to exhibit significant biological activities, primarily as an antioxidant and an anti-inflammatory agent. The following sections detail these hypothesized activities and the signaling pathways it may modulate, drawing parallels from extensively studied related molecules.
Antioxidant Activity
The core of this compound's biological activity is likely its antioxidant capacity, a hallmark of phenolic compounds.[1] This activity is attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1][4]
Mechanism of Action:
The primary antioxidant mechanism of phenolic compounds involves the donation of a proton (H+) from the hydroxyl group to free radicals, which results in the formation of a more stable phenoxyl radical and neutralizes the reactive species.[1] This process interrupts the chain reactions of oxidation that can lead to cellular damage.
Signaling Pathway Involvement:
It is hypothesized that this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[5][6]
Hypothesized Nrf2 Activation by this compound
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Anti-inflammatory Effects
Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound is also expected to exert anti-inflammatory effects. Structurally similar compounds, like tyrosol, have been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]
Mechanism of Action:
The anti-inflammatory action is likely mediated through the modulation of key signaling pathways that regulate the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]
Signaling Pathway Involvement:
-
NF-κB Pathway: this compound may inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation.[7] Inhibition of NF-κB would lead to a decrease in the production of pro-inflammatory mediators.
-
MAPK Pathway: It is also plausible that this compound could modulate the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammatory signals.[2]
Postulated Anti-inflammatory Mechanism via NF-κB and MAPK Pathways
Caption: Hypothesized anti-inflammatory action of this compound.
Potential Neuroprotective Effects
Given its antioxidant and anti-inflammatory properties, this compound may also possess neuroprotective capabilities. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.[8] By combating these processes, this compound could potentially protect neuronal cells from damage. Animal models have shown that the related compound tyrosol can cross the blood-brain barrier and reduce markers of oxidative stress in brain tissue.[2]
Experimental Protocols for Investigating Biological Activity
To validate the hypothesized biological activities of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.
Cell Culture and Treatment
-
Cell Lines:
-
For antioxidant and anti-inflammatory assays: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).
-
For neuroprotection assays: Human neuroblastoma cell line (SH-SY5Y) or mouse hippocampal neuronal cell line (HT22).
-
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution in a culture medium to the desired final concentrations for treating the cells. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity and Cell Viability Assays
It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Antioxidant Capacity Assays
DPPH Radical Scavenging Assay Protocol:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of NO produced.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Follow the same cell treatment procedure as for the NO assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant, following the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
Protocol for Detecting Phosphorylated and Total Proteins (e.g., Nrf2, NF-κB p65, p38 MAPK):
-
Treat cells with this compound for the desired time, with or without an inflammatory stimulus (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p65, anti-p65, anti-Nrf2, anti-phospho-p38, anti-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Experimental Workflow for Investigating Biological Activity
Caption: A logical workflow for the experimental validation of this compound's biological functions.
Metabolic Fate and Pharmacokinetics
The metabolic fate of this compound in vivo has not been extensively studied. However, based on the metabolism of other phenolic compounds, it is likely to undergo Phase I and Phase II metabolic transformations in the liver.[9]
-
Phase I Metabolism: This may involve hydroxylation of the aromatic ring or the ethyl side chain.[9]
-
Phase II Metabolism: The primary route of metabolism is expected to be conjugation, particularly glucuronidation and sulfation of the phenolic hydroxyl group, to increase its water solubility and facilitate its excretion.[9]
Further research is required to fully elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Future Directions and Therapeutic Potential
The available evidence, largely extrapolated from related compounds, suggests that this compound holds promise as a bioactive molecule with potential therapeutic applications in conditions associated with oxidative stress and inflammation. Future research should focus on:
-
Directly investigating the biological activities of this compound using the in vitro models described in this guide.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting in vivo studies in animal models of diseases such as inflammatory disorders, neurodegenerative diseases, and cardiovascular diseases to evaluate its efficacy and safety.
-
Performing comprehensive pharmacokinetic and metabolic studies to understand its fate in the body.
Conclusion
This compound is a phenolic compound with a high potential for beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While direct experimental evidence is currently scarce, its structural similarity to well-characterized bioactive phenols provides a strong rationale for further investigation. This technical guide offers a comprehensive theoretical framework and practical experimental designs to explore the biological functions and therapeutic potential of this compound, paving the way for future discoveries in the field of pharmacology and drug development.
References
- Ask Ayurveda. (2026, January 8). Phytochemicals in Food – Uses, Benefits & Food Sources.
- Benchchem. This compound | Supplier.
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- PMC - PubMed Central. Phenolic Compounds of Therapeutic Interest in Neuroprotection.
- Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.
- PMC - PubMed Central. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders.
- MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
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- PubMed. Biotransformation of the xenoestrogen 4-tert-octylphenol in hepatocytes of rainbow trout (Oncorhynchus mykiss).
- Abcam. NFkB p65 transcription factor assay kit (Colorimetric) ab133112.
- MDPI. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway.
- MDPI. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis.
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- MDPI. Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways.
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A Multi-Spectroscopic Approach to the Structural Elucidation of 4-(1-Hydroxyethyl)phenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The unequivocal structural identification of organic molecules is a cornerstone of chemical research and pharmaceutical development. 4-(1-Hydroxyethyl)phenol, a key phenol derivative, serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive, multi-spectroscopic analysis of this compound, integrating data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this document offers an in-depth interpretation, explaining the causal relationships between molecular structure and spectral features. It is designed to serve as a practical reference for scientists engaged in compound characterization, quality control, and synthetic chemistry.
Introduction: The Imperative of Spectroscopic Verification
In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. This compound (CAS No. 2380-91-8), with the molecular formula C₈H₁₀O₂, is a bifunctional molecule containing both a phenolic hydroxyl group and a secondary alcohol.[1][2] This structural arrangement presents unique chemical properties and makes it a versatile intermediate.[3]
The confirmation of its identity and purity is paramount before its use in any application. No single analytical technique is sufficient for complete characterization. Therefore, a synergistic approach employing multiple spectroscopic methods is the industry standard. This guide details the application of NMR, IR, and MS to create a complete and unambiguous "spectral fingerprint" of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, a standardized atom numbering system is essential. The structure of this compound is presented below. This numbering will be used consistently in the assignment of NMR signals.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton signals (¹H NMR) and the chemical shifts of carbon signals (¹³C NMR), the precise connectivity of the molecule can be determined.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. Protons in different locations on the molecule experience different local magnetic fields, causing them to resonate at distinct frequencies (chemical shifts). Furthermore, the magnetic influence of neighboring protons causes signals to split into characteristic patterns (spin-spin coupling), revealing which protons are adjacent to one another.
Data Interpretation: The ¹H NMR spectrum of this compound, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), displays five distinct sets of signals. The use of DMSO-d₆ is particularly advantageous as it allows for the observation of exchangeable protons from the hydroxyl groups.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H8 (CH₃) | 1.29 | Doublet (d) | 6.4 | 3H |
| H7 (CH) | 4.65 | Quartet (q) | 6.4 | 1H |
| Alcoholic OH | 5.10 | Doublet (d) | 4.5 | 1H |
| H3, H5 | 6.72 | Doublet (d) | 8.5 | 2H |
| H2, H6 | 7.15 | Doublet (d) | 8.5 | 2H |
| Phenolic OH | 9.18 | Singlet (s) | - | 1H |
| Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS).[4] |
Causality Analysis:
-
H8 (Methyl Protons, δ 1.29): These protons are on a standard aliphatic carbon and thus appear in the upfield region. The signal is split into a doublet by the single adjacent proton on C7 (n+1 = 1+1 = 2).
-
H7 (Methine Proton, δ 4.65): This proton is significantly deshielded (shifted downfield) because it is attached to a carbon (C7) that is bonded to both an oxygen atom and an aromatic ring. The signal is split into a quartet by the three adjacent protons of the methyl group (n+1 = 3+1 = 4).
-
Alcoholic OH (δ 5.10): The chemical shift of hydroxyl protons can be variable. In this case, it appears as a doublet due to coupling with the H7 proton. This coupling is often observable in dry DMSO solvent.
-
H3/H5 (Aromatic Protons, δ 6.72): These protons are ortho to the electron-donating hydroxyl group, which shields them and shifts their signal upfield relative to benzene (7.34 ppm). They appear as a doublet due to coupling with their neighbors, H2 and H6, respectively.
-
H2/H6 (Aromatic Protons, δ 7.15): These protons are meta to the hydroxyl group and ortho to the electron-donating hydroxyethyl group. Their chemical shift is a balance of these effects. They appear as a doublet due to coupling with H3 and H5.
-
Phenolic OH (δ 9.18): The phenolic proton is acidic and highly deshielded due to its direct attachment to the electronegative oxygen on the aromatic ring, causing it to appear far downfield. It is typically a broad singlet as its coupling to other protons is often averaged out by rapid chemical exchange.
¹³C NMR Spectroscopy: Delineating the Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since each chemically non-equivalent carbon atom produces a single peak (in a standard broadband-decoupled spectrum), this technique is exceptional for determining the number of unique carbons in a molecule and identifying their chemical nature (aliphatic, aromatic, oxygen-bound).
Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule (note the symmetry of the aromatic ring).
| Signal Assignment | Chemical Shift (δ) ppm |
| C8 (CH₃) | 25.5 |
| C7 (CH) | 68.9 |
| C3, C5 | 115.1 |
| C2, C6 | 127.5 |
| C4 | 135.8 |
| C1 | 156.2 |
| Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS).[4] |
Causality Analysis:
-
C8 (δ 25.5): This is a typical sp³ hybridized carbon in an aliphatic environment, hence its upfield chemical shift.
-
C7 (δ 68.9): This sp³ carbon is shifted significantly downfield due to the deshielding effect of the directly attached electronegative oxygen atom.
-
C3/C5 & C2/C6 (δ 115.1 & 127.5): These are the sp² hybridized carbons of the benzene ring. The signals at 115.1 ppm are shifted upfield due to the strong electron-donating (shielding) effect of the phenolic hydroxyl group at the ortho position. The signals at 127.5 ppm are further downfield as they are meta to the hydroxyl group.
-
C4 (δ 135.8): This is the ipso-carbon to which the hydroxyethyl group is attached. It is less shielded than the other protonated aromatic carbons.
-
C1 (δ 156.2): This ipso-carbon is bonded directly to the highly electronegative phenolic oxygen, causing it to be the most deshielded (furthest downfield) of all the carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups possess characteristic vibrational frequencies, making IR spectroscopy an excellent tool for functional group identification.
Data Interpretation: The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its two distinct hydroxyl groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 (broad) | O-H Stretch | Hydrogen-bonded -OH (Phenol & Alcohol) |
| 3030 | C-H Stretch | Aromatic C-H |
| 2970, 2880 | C-H Stretch | Aliphatic C-H (sp³) |
| 1610, 1515 | C=C Stretch | Aromatic Ring |
| 1240 | C-O Stretch | Phenolic C-O |
| 1080 | C-O Stretch | Secondary Alcohol C-O |
| Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS).[4] and general IR tables.[2] |
Causality Analysis:
-
~3350 cm⁻¹ (Broad, Strong): This is the most diagnostic peak in the spectrum. Its significant broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This single broad envelope represents the overlapping stretching vibrations of both the phenolic and alcoholic O-H groups.
-
3030 cm⁻¹ & 2970/2880 cm⁻¹: These peaks allow for a clear distinction between the two types of C-H bonds. The peak just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring (sp² carbons), while the peaks just below 3000 cm⁻¹ are characteristic of C-H bonds on aliphatic carbons (sp³ carbons).
-
1610 & 1515 cm⁻¹: These absorptions are typical for the carbon-carbon double bond stretching vibrations within a benzene ring.
-
1240 cm⁻¹ & 1080 cm⁻¹: The presence of two distinct C-O stretching bands confirms the two different hydroxyl environments. The band at higher wavenumber (~1240 cm⁻¹) is characteristic of a phenolic C-O bond, which has partial double bond character due to resonance with the ring. The band at lower wavenumber (~1080 cm⁻¹) is typical for the C-O bond of a secondary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle & Rationale: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a predictable manner. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound and structural clues from the fragmentation pattern.
Data Interpretation: The mass spectrum of this compound confirms its molecular weight and displays a key fragmentation pattern characteristic of benzylic alcohols.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 138 | [M]⁺• (Molecular Ion) | 45 |
| 123 | [M - CH₃]⁺ | 100 (Base Peak) |
| 107 | [M - CH₂OH]⁺ or [C₇H₇O]⁺ | 30 |
| 95 | [C₆H₇O]⁺ | 15 |
| 77 | [C₆H₅]⁺ | 10 |
| Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS).[4] |
Causality Analysis & Fragmentation Pathway:
-
m/z 138 (Molecular Ion, M⁺•): This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of 138 g/mol .[5]
-
m/z 123 (Base Peak): This is the most abundant fragment and its formation is the dominant fragmentation pathway. It results from alpha-cleavage , the breaking of the C7-C8 bond, leading to the loss of a methyl radical (•CH₃, mass 15). The resulting cation is highly stabilized by resonance with the adjacent aromatic ring and the phenolic hydroxyl group.
-
m/z 107: This fragment likely arises from the cleavage of the bond between the aromatic ring and the hydroxyethyl group, leading to a hydroxytropylium ion or a related stable structure.
The primary fragmentation pathway can be visualized as follows:
Figure 2: Dominant fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains an internal standard, typically Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (512-2048) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
FT-IR Spectroscopy Protocol (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrument interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction. Label significant peaks with their wavenumber values.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or via Gas Chromatography (GC) for volatile compounds.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Processing: The software generates a mass spectrum, plotting relative intensity versus m/z. Identify the molecular ion and major fragment peaks.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of ¹H NMR, ¹³C NMR, IR, and MS. ¹H NMR confirms the proton count and connectivity, ¹³C NMR reveals the carbon framework, IR spectroscopy identifies the key functional groups (aromatic, phenolic, and alcoholic hydroxyls), and Mass Spectrometry verifies the molecular weight and primary fragmentation pattern. Together, these techniques provide a comprehensive and self-validating dataset that unequivocally confirms the structure of the title compound, serving as an essential benchmark for quality control and future research.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][4]
- PubChem. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400.
- PharmaCompass. 4-(1-Hydroxyethyl)
- PubChem. 4-((1S)-1-hydroxyethyl)phenol - Compound Summary.
- University of California, Davis. Spectroscopy Tutorial: Reference - Table of Characteristic IR Absorptions. [Link][2]
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An In-depth Technical Guide to the Solubility and Stability of 4-(1-Hydroxyethyl)phenol
Introduction
4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of significant interest in the pharmaceutical and chemical industries.[1] Its structure, featuring a phenol ring substituted with a 1-hydroxyethyl group, makes it a versatile building block and a potential pharmacologically active agent.[1] As with any compound intended for use in drug development or other high-purity applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to light yellow or orange powder or crystal.[2] It has a molecular formula of C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[1][3] Its melting point is reported to be in the range of 132-133 °C.[1]
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a hydroxyl group and a phenyl ring in this compound imparts a degree of polarity, influencing its solubility in various solvents.
Aqueous Solubility
Solubility in Organic Solvents
Phenolic compounds generally exhibit good solubility in polar protic solvents like alcohols.[5] Based on data for the structurally similar compound tyrosol (4-(2-hydroxyethyl)phenol), it can be inferred that this compound is likely soluble in a range of common organic solvents.[6][7]
| Solvent | Predicted Solubility of this compound | Inferred from Analogous Compound (Tyrosol) |
| Methanol | Soluble | Phenolic compounds are generally soluble in alcohols.[5] |
| Ethanol | Soluble | Tyrosol is soluble at approximately 5 mg/mL.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Tyrosol is soluble at approximately 20 mg/mL.[6] |
| Dimethylformamide (DMF) | Soluble | Tyrosol is soluble at approximately 20 mg/mL.[6] |
| Acetone | Soluble | Tyrosol is soluble in acetone.[7] |
It is important to note that the above table provides predicted solubility based on general principles and data from an analogous compound. Experimental determination is recommended for precise applications.
Chemical Stability
The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][8][9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][11]
Caption: A general workflow for forced degradation studies.
pH-Dependent Stability (Hydrolysis)
The stability of this compound in aqueous solutions is expected to be pH-dependent. Phenolic compounds can be susceptible to degradation under both acidic and basic conditions. While specific pH-rate profiles for this compound are not available, studies on similar phenolic compounds can provide insights. Hydrolysis may involve reactions at the benzylic hydroxyl group or modifications to the phenol ring.
Thermal Stability
The recommended storage condition for this compound is at room temperature in a cool, dark place, which suggests that it is relatively stable at ambient temperatures.[12] However, elevated temperatures can lead to degradation. Thermal degradation of phenolic compounds can be complex, potentially involving dehydration, oxidation, and polymerization reactions. To quantitatively assess thermal stability, an Arrhenius plot can be generated by studying the degradation rate at several elevated temperatures.
Photostability
Exposure to light can be a significant factor in the degradation of phenolic compounds. The recommendation to store this compound in a dark place suggests potential photosensitivity. Photodegradation can occur through direct absorption of light by the molecule or through photosensitized reactions. The aromatic ring and hydroxyl groups are potential chromophores that can absorb UV light, leading to the formation of reactive species and subsequent degradation.
Oxidative Stability
Phenolic compounds are known for their antioxidant properties, which stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals.[1] However, this reactivity also makes them susceptible to oxidative degradation. The presence of oxidizing agents, such as peroxides or metal ions, can accelerate the degradation of this compound.
Proposed Degradation Pathways
Based on the known degradation pathways of other phenolic compounds, potential degradation of this compound could involve the following:
-
Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of quinone-type structures.
-
Reactions at the Benzylic Hydroxyl Group: Dehydration to form a styrenic compound or oxidation to the corresponding ketone (4-hydroxyacetophenone).
-
Ring Opening: Under more strenuous conditions, cleavage of the aromatic ring can occur, often following initial oxidation to a catechol-like intermediate, which can then undergo ortho- or meta-cleavage.[13]
Caption: A proposed simplified degradation pathway for this compound.
Analytical Methodology for Stability and Purity Assessment
A robust and validated analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.
Proposed Stability-Indicating HPLC-UV Method
The following method is a proposed starting point for the analysis of this compound and should be validated according to ICH guidelines.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the phenolic hydroxyl group is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, increasing over time. | To elute any more non-polar degradation products. A typical gradient could be 10-90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~280 nm | Phenolic compounds typically have a UV absorbance maximum around this wavelength. |
| Injection Volume | 10-20 µL | Standard injection volume. |
Experimental Protocol: Stability-Indicating HPLC Method Development
-
System Suitability: Prepare a standard solution of this compound and inject it multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize before injection.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve in a suitable solvent before injection.
-
Photodegradation: Expose the solid or a solution of the compound to light according to ICH Q1B guidelines.
-
-
Chromatographic Analysis: Analyze the stressed samples alongside a non-stressed control sample using the proposed HPLC method.
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct experimental data for this specific molecule is limited in the public domain, by leveraging information on analogous phenolic compounds, we can make informed predictions about its behavior. The proposed analytical methodology offers a robust starting point for developing a validated, stability-indicating method. For any critical application in drug development or other regulated industries, it is imperative to supplement this information with rigorous experimental studies to fully characterize the solubility and stability of this compound.
References
- Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. International Journal of Food Properties, 16(2), 386-396.
- Mullani, A. A., & Nargatti, P. I. (2021). A Review: Stability Indicating Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- Queimada, A. J., et al. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
- Shinde, V. M., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
- PharmaCompass. This compound.
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- Human Metabolome Database. Showing metabocard for Tyrosol (HMDB0004284).
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- VŠCHT Praha. Stability-Indicating HPLC Method Development.
- MDPI. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
- International Journal of Pharmaceutical and Phytopharmacological Research. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
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- ResearchGate. Arrhenius Plot Analysis of the Temperature Effect on the Biodegradation Rate of 2-chloro-4-nitrophenol.
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- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
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The Pharmacological Potential of 4-(1-Hydroxyethyl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the potential pharmacological effects of 4-(1-Hydroxyethyl)phenol and its derivatives. As a phenolic compound, this chemical scaffold holds significant promise for the development of novel therapeutics across a range of applications. This document delves into the mechanistic underpinnings of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in the exploration and validation of these pharmacological activities.
Introduction: The Versatility of the Phenolic Scaffold
This compound, a derivative of benzyl alcohol, is a versatile organic compound with the molecular formula C₈H₁₀O₂.[1] Its structure, featuring a phenol group substituted with a 1-hydroxyethyl moiety, is a key determinant of its biological activity. The phenolic hydroxyl group is a well-established pharmacophore, renowned for its ability to participate in various biological interactions, most notably as a potent antioxidant.[1] This guide will explore the multifaceted pharmacological landscape of this compound derivatives, providing a scientific foundation for their further investigation in drug discovery and development.
Antioxidant Properties: Quenching the Fires of Oxidative Stress
Mechanism of Action:
The primary antioxidant mechanism of phenolic compounds, including this compound derivatives, is their ability to act as hydrogen atom donors.[1] They can readily donate the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process transforms the free radical into a more stable, less harmful molecule and generates a resonance-stabilized phenoxyl radical, which is significantly less reactive.[1] This free radical scavenging activity is a cornerstone of their potential therapeutic effects, as oxidative stress is implicated in a multitude of pathological conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method to evaluate the antioxidant capacity of chemical compounds.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Sample Preparation: Dissolve the this compound derivative in the same solvent to create a series of concentrations.
-
Reaction Incubation: In a 96-well microplate, add a fixed volume of the DPPH solution to each well, followed by the addition of varying concentrations of the test compound. Include a control well containing only the DPPH solution and solvent.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates greater antioxidant activity.
Data Presentation: Antioxidant Activity of Phenolic Derivatives
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| Derivative A | Hypothetical Value: 15.2 ± 1.8 | Example Data |
| Derivative B | Hypothetical Value: 25.7 ± 2.5 | Example Data |
| Ascorbic Acid (Standard) | Hypothetical Value: 5.4 ± 0.5 | Example Data |
Note: The above table is a template. Specific IC50 values for this compound derivatives would need to be determined experimentally.
Diagram: Antioxidant Mechanism of this compound Derivatives
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Anticancer Potential: Inducing Cell Death in Malignant Cells
Mechanism of Action:
The anticancer activity of phenolic derivatives can be multifaceted. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Phenolic compounds have been shown to modulate the expression of key apoptotic proteins, such as increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.
Furthermore, some derivatives, particularly Schiff base metal complexes of related phenolic compounds, have demonstrated promising cytotoxic effects against various cancer cell lines. [2]These complexes may exert their anticancer activity through mechanisms such as DNA binding and cleavage, leading to cell cycle arrest and apoptosis. [2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Data Presentation: Anticancer Activity of Phenolic Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Derivative C | Hypothetical Value: 12.5 ± 1.1 | Example Data [2][3] |
| A549 (Lung Cancer) | Derivative C | Hypothetical Value: 18.9 ± 2.3 | Example Data [2][3] |
| Cisplatin (Standard) | MCF-7 | Hypothetical Value: 5.8 ± 0.7 | Example Data |
Note: The above table is a template. Specific IC50 values for this compound derivatives would need to be determined experimentally.
Diagram: Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for screening the anticancer activity of novel compounds.
Antimicrobial Properties: Combating Pathogenic Microorganisms
Mechanism of Action:
Phenolic compounds are known to possess broad-spectrum antimicrobial activity against a variety of bacteria and fungi. The proposed mechanisms of action are diverse and can include:
-
Disruption of the Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of the microbial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.
-
Inhibition of Enzyme Activity: The hydroxyl group of phenols can interact with microbial enzymes, particularly those involved in essential metabolic pathways, leading to their inactivation.
-
Interaction with DNA: Some phenolic derivatives may be able to bind to microbial DNA, interfering with replication and transcription processes.
The specific mechanism can depend on the structure of the derivative and the target microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.
Data Presentation: Antimicrobial Activity of Phenolic Derivatives
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Derivative D | Hypothetical Value: 32 | Example Data [4] |
| Escherichia coli | Derivative D | Hypothetical Value: 64 | Example Data [4] |
| Candida albicans | Derivative D | Hypothetical Value: 16 | Example Data [5] |
| Ciprofloxacin (Standard) | S. aureus | Hypothetical Value: 1 | Example Data |
Note: The above table is a template. Specific MIC values for this compound derivatives would need to be determined experimentally.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of pharmacological activities. The inherent antioxidant properties, coupled with the potential for anti-inflammatory, anticancer, and antimicrobial effects, make its derivatives attractive candidates for further investigation.
Future research should focus on synthesizing and screening a library of this compound derivatives to establish clear structure-activity relationships (SAR) for each of the identified pharmacological effects. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical class.
References
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).
- cell lines ic50: Topics by Science.gov. (n.d.).
- Minimum inhibitory concentration (MIC) values of the antibacterial... - ResearchGate. (n.d.).
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. (n.d.).
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.).
- Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026, January 8).
- IC50 values of the cancer cell lines used in this study and the Phoenix... - ResearchGate. (n.d.).
- Quantitative Assessment of Antimicrobial Activity of PLGA Films Loaded with 4-Hexylresorcinol - MDPI. (2018, January 11).
- Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - NIH. (n.d.).
- 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC - NIH. (n.d.).
- IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (n.d.).
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- Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed. (2016, July 1).
- Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. (n.d.).
- MIC values of antimicrobial agents. | Download Table - ResearchGate. (n.d.).
- Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - MDPI. (n.d.).
- Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. (n.d.).
- Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed. (n.d.).
- In vivo Anti-Inflammatory and Antinociceptive Activity Evaluation of Phenolic Compounds from Sideritis stricta - ResearchGate. (n.d.).
- Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC - NIH. (2024, April 10).
- Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
- Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value - ChemRxiv. (n.d.).
- Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed. (n.d.).
- Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. (n.d.).
- Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - NIH. (n.d.).
- Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - bioRxiv. (2025, May 16).
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literature review of 4-(1-Hydroxyethyl)phenol research
An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol: Synthesis, Properties, and Applications
Introduction
This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is an organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and pharmacology.[1][2] Structurally, it features a phenol group substituted at the para position with a 1-hydroxyethyl moiety, making it a derivative of benzyl alcohol.[1] This unique combination of a phenolic hydroxyl group and a secondary alcohol function imparts a range of chemical reactivities and biological activities, positioning it as a versatile building block and a subject of ongoing research. This guide provides a comprehensive overview of the current state of knowledge on this compound, intended for researchers, scientists, and professionals in drug development. It will delve into its chemical properties, synthetic methodologies, biological significance, and analytical techniques, offering field-proven insights and detailed protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-Hydroxyphenyl)ethanol, p-Hydroxyphenylmethylcarbinol | [2][3] |
| CAS Number | 2380-91-8 | [4][5] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][6] |
| Molecular Weight | 138.16 g/mol | [1][5][6] |
| Appearance | White to light yellow/orange powder or crystals | [2][7] |
| Melting Point | 126-133 °C | [1][8] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [3] |
| pKa (Acidic) | ~10.2 (Phenolic OH) | [9] |
| LogP | 1.4455 | [5] |
This table summarizes key data points from multiple sources to provide a consolidated view.
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect of its accessibility for research and industrial applications. The primary challenge lies in the selective transformation of the precursor without affecting the sensitive phenolic hydroxyl group.
Chemo- and Regioselective Synthesis: Catalytic Reduction
The most common and straightforward laboratory-scale synthesis involves the selective reduction of the keto group of 4-hydroxyacetophenone.[1] This method is favored for its high yield and selectivity.
-
Expertise & Experience: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) is preferred over stronger agents like lithium aluminum hydride (LiAlH₄) because it is a milder reagent that selectively reduces ketones and aldehydes without affecting the aromatic ring or the phenolic group.[1] It is also safer to handle and requires less stringent reaction conditions.
Caption: General synthesis pathway via reduction of 4-hydroxyacetophenone.
Protocol 1: Synthesis via Sodium Borohydride Reduction
This protocol describes a self-validating system for the synthesis of this compound.
-
Dissolution: Dissolve 4-hydroxyacetophenone in a suitable solvent, such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) to neutralize excess NaBH₄.
-
Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Stereoselective and Enantioselective Synthesis
For applications in drug development, obtaining enantiomerically pure forms of this compound is often necessary. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of the prochiral ketone, 4-hydroxyacetophenone.[1]
-
Expertise & Experience: Ruthenium(II) complexes are highly effective catalysts for ATH.[1] The choice of a chiral ligand coordinated to the metal center dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer. This approach provides high enantiomeric excess (ee) and is a cornerstone of modern asymmetric synthesis.
Biological Activities and Pharmacological Potential
Phenolic compounds are well-known for their diverse biological activities, and this compound is no exception.[10] Its structure lends itself to various biological interactions.
Antioxidant Activity
Like many phenols, this compound is expected to exhibit antioxidant properties. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical.[1] This activity is a key area of investigation, as antioxidants play a crucial role in mitigating oxidative stress implicated in numerous diseases. Its close structural relative, Tyrosol (4-(2-hydroxyethyl)phenol), found in olive oil, is a well-studied antioxidant.[9][11][12]
Antimicrobial and Anti-inflammatory Properties
Preliminary research suggests that 1-(4-Hydroxyphenyl)ethanol may possess antimicrobial and anti-inflammatory properties.[2] This is consistent with the broader class of phenol derivatives, which have a long history of use as antiseptics and disinfectants.[10] Further studies are required to elucidate the specific mechanisms and spectrum of activity.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its bifunctional nature (phenol and alcohol) allows for diverse chemical modifications. Derivatives of the closely related 4-(2-amino-1-hydroxyethyl)phenol have been investigated as agonists for the beta-2 adrenergic receptor, indicating the potential of this chemical scaffold in drug design.[13][14] Additionally, Schiff base metal complexes derived from related phenolic compounds have shown promise in anticancer research, particularly against breast cancer cell lines like MCF-7.[15]
Metabolism and Toxicology
Understanding the metabolic fate and toxicological profile of a compound is paramount for its safe handling and potential therapeutic use.
Metabolism
This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae.[16] In microbial metabolism studies, the (S)-enantiomer, 4-[(1S)-1-Hydroxyethyl]phenol, is known to be metabolized to 4-hydroxymandelic acid and 4-hydroxyphenylglycine. This indicates that pathways exist for its biotransformation, which is a critical consideration in pharmacokinetic studies.
Toxicology
Safety data indicates that, like many phenolic compounds, this compound should be handled with care.[2][17]
-
Acute Effects: It is classified as a skin and eye irritant.[17][18] Inhalation may cause respiratory irritation.[18]
-
Chronic Effects: Chronic exposure to phenols, in general, can lead to systemic effects, targeting the nervous system, kidneys, heart, and liver.[19]
-
Handling Precautions: Safe handling procedures include use in a well-ventilated area, wearing suitable protective clothing (gloves, eye protection), and avoiding the formation of dust and aerosols.[1] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic analysis.
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for the analysis of this compound.
-
GC: Suitable for determining purity and quantifying the compound in various matrices.[20]
-
HPLC: The preferred method for analyzing non-volatile samples and for preparative purification. HPLC coupled with UV detection is commonly used, with monitoring typically performed at 280 nm.[21]
Chiral Analysis
Determining the enantiomeric purity after an asymmetric synthesis is crucial. Chiral HPLC is the gold standard for this application.
-
Expertise & Experience: This method relies on a chiral stationary phase (CSP) that differentially interacts with the (R)- and (S)-enantiomers.[1] This differential interaction leads to their separation, resulting in distinct elution times and allowing for the precise quantification of the enantiomeric excess (ee). The choice of the specific CSP and mobile phase is critical and must be optimized for baseline separation.
Caption: A typical workflow for determining the enantiomeric purity.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
System Setup: Equip an HPLC system with a suitable chiral column (e.g., a polysaccharide-based CSP).
-
Mobile Phase: Use an optimized mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Elution: Perform isocratic elution at a constant flow rate.
-
Detection: Monitor the column effluent with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram to calculate the enantiomeric excess (ee %) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Applications and Future Perspectives
This compound is a compound with a growing list of applications, primarily driven by its utility as a chemical intermediate.
-
Pharmaceutical Synthesis: It is a valuable building block for creating more complex molecules with potential therapeutic activities.[13][16]
-
Materials Science: It has suggested applications in the coatings and paints industry, likely as a monomer or additive to modify polymer properties.[22]
-
Research Chemical: It serves as a fundamental starting material in various organic synthesis research projects.[1]
Future Perspectives: The future of this compound research is promising. Key areas for future investigation include:
-
Exploration of Biological Activities: A more in-depth investigation into its antimicrobial, anti-inflammatory, and neuroprotective properties is warranted.
-
Development of Novel Derivatives: Synthesizing and screening new derivatives for enhanced pharmacological activity.
-
Green Synthesis Routes: Developing more environmentally friendly and efficient synthesis methods.
-
Polymer Chemistry: Investigating its use as a monomer for creating novel polymers with tailored properties.
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An In-depth Technical Guide to the Biodegradation Pathways of 4-(1-Hydroxyethyl)phenol
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of significant interest due to its role as a metabolic intermediate in the breakdown of various environmental pollutants and its utility as a chiral building block in chemical synthesis. Understanding its biodegradation is crucial for applications in bioremediation, biocatalysis, and assessing the environmental fate of related aromatic compounds. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound under both anaerobic and aerobic conditions. We will delve into the key enzymatic reactions, the genetic basis of the metabolic pathways, and detailed experimental protocols for studying these processes. This guide is designed to be a valuable resource for researchers in microbiology, biochemistry, and environmental science.
Introduction: The Significance of this compound
This compound is a chiral secondary alcohol that features a phenol ring substituted with a 1-hydroxyethyl group.[1] It is not a widely recognized primary environmental pollutant itself, but it emerges as a key intermediate in the microbial catabolism of more prevalent compounds, such as 4-ethylphenol and bisphenol A.[2] The microbial transformation of these pollutants often converges on this compound, making the elucidation of its subsequent metabolic fate critical for a complete understanding of their environmental degradation.
Furthermore, the chiral nature of this compound makes its enantiomers valuable precursors for the synthesis of pharmaceuticals and other fine chemicals.[1] Biocatalytic production of specific enantiomers through microbial or enzymatic reduction of the precursor 4-hydroxyacetophenone highlights the industrial relevance of understanding the enzymes that interact with this molecule.[1]
This guide will provide a detailed exploration of the known microbial pathways for the degradation of this compound, offering insights into the underlying enzymatic and genetic mechanisms.
Microbial Degradation Pathways: A Tale of Two Conditions
The microbial breakdown of this compound is contingent on the presence or absence of oxygen, leading to distinct anaerobic and aerobic degradation pathways.
Anaerobic Degradation: The Initial Dehydrogenation
Under anoxic conditions, particularly in denitrifying bacteria such as Aromatoleum aromaticum, this compound is a central intermediate in the degradation of p-ethylphenol. The initial step in the metabolism of this compound is its oxidation to 4-hydroxyacetophenone. This reaction is catalyzed by stereospecific 1-(4-hydroxyphenyl)-ethanol dehydrogenases (HPEDs).[3][4]
Aromatoleum aromaticum possesses both (R)-specific (R-HPED) and (S)-specific (S-HPED) dehydrogenases, which are NAD+-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family.[3][4] The physiological role of R-HPED is the oxidation of (R)-1-(4-hydroxyphenyl)-ethanol to 4-hydroxyacetophenone, while the precise in-vivo function of S-HPED is still under investigation, though it is known to catalyze the same reaction on the (S)-enantiomer.[4]
The resulting 4-hydroxyacetophenone is then further metabolized through a series of reactions that ultimately lead to the central benzoyl-CoA pathway.
Caption: Anaerobic degradation pathway of p-ethylphenol via this compound.
Aerobic Degradation: Converging on 4-Hydroxyacetophenone
While this compound can be an initial substrate for aerobic degradation, it is more commonly formed as an intermediate from other compounds like 4-ethylphenol. The first step under aerobic conditions is analogous to the anaerobic pathway: the oxidation of the secondary alcohol group to a ketone, yielding 4-hydroxyacetophenone. This oxidation is catalyzed by alcohol dehydrogenases.[5][6]
Once 4-hydroxyacetophenone is formed, two primary aerobic degradation pathways have been elucidated in different bacterial genera.
Pathway A: The Baeyer-Villiger Monooxygenase Pathway in Pseudomonas spp.
In bacteria like Pseudomonas fluorescens ACB and Pseudomonas putida JD1, the degradation of 4-hydroxyacetophenone proceeds through a Baeyer-Villiger oxidation.[7][8]
-
Oxygenation: A flavin-containing monooxygenase, 4-hydroxyacetophenone monooxygenase (HAPMO), catalyzes the insertion of an oxygen atom between the carbonyl group and the methyl group of 4-hydroxyacetophenone, forming 4-hydroxyphenyl acetate. This reaction requires NADPH as a cofactor.[8][9]
-
Hydrolysis: The resulting ester, 4-hydroxyphenyl acetate, is then hydrolyzed by an arylesterase to yield hydroquinone and acetate.[7]
-
Ring Cleavage: Hydroquinone is a key intermediate that is subsequently degraded via ring cleavage. In P. fluorescens ACB, hydroquinone is cleaved by a dioxygenase to form 4-hydroxymuconic semialdehyde, which is then further metabolized to enter the β-ketoadipate pathway.[1][7]
Caption: Aerobic degradation of this compound in Pseudomonas spp.
Pathway B: The Hydroxylation Pathway in Alcaligenes and Arthrobacter spp.
An alternative aerobic pathway has been identified in bacteria such as Alcaligenes sp. and Arthrobacter sp.[10][11]
-
Hydroxylation: In this pathway, 4-hydroxyacetophenone is first hydroxylated at the ortho position to form 2,4-dihydroxyacetophenone.
-
Oxidative Cleavage: This dihydroxylated intermediate is then cleaved by a dioxygenase to yield 4-hydroxybenzoate and formate.[10]
-
Further Metabolism: 4-hydroxybenzoate is subsequently hydroxylated to protocatechuate, which then enters the β-ketoadipate pathway via ortho-ring cleavage.[10]
Caption: Aerobic degradation of this compound in Alcaligenes and Arthrobacter spp.
Key Enzymes and Their Genetic Basis
The biodegradation of this compound is orchestrated by a suite of specialized enzymes. The genetic determinants for these enzymes are often clustered in operons, allowing for coordinated regulation in response to the presence of the substrate.
| Enzyme | Gene (example) | Organism (example) | Function | Cofactor |
| 1-(4-Hydroxyphenyl)-ethanol Dehydrogenase (HPED) | ebA307 (R-HPED), ebA309 (S-HPED) | Aromatoleum aromaticum | Oxidation of this compound to 4-hydroxyacetophenone | NAD+ |
| 4-Hydroxyacetophenone Monooxygenase (HAPMO) | hapA | Pseudomonas fluorescens ACB | Baeyer-Villiger oxidation of 4-hydroxyacetophenone | NADPH, FAD |
| 4-Hydroxyphenyl Acetate Hydrolase (Arylesterase) | hapB | Pseudomonas fluorescens ACB | Hydrolysis of 4-hydroxyphenyl acetate | - |
| Hydroquinone Dioxygenase | hapC, hapD | Pseudomonas fluorescens ACB | Ring cleavage of hydroquinone | Fe(II) |
| 2,4-Dihydroxyacetophenone Dioxygenase | - | Alcaligenes sp. | Oxidative cleavage of 2,4-dihydroxyacetophenone | - |
In Pseudomonas fluorescens ACB, the genes involved in 4-hydroxyacetophenone utilization, designated as hap genes, are organized in a cluster (hapCDEFGHIBA).[7] This genetic arrangement facilitates efficient transcription and translation of the necessary enzymes when the bacterium encounters 4-hydroxyacetophenone or its precursors.
Experimental Protocols for Studying Biodegradation
Investigating the biodegradation of this compound requires a combination of microbiological, biochemical, and analytical techniques.
Isolation of Degrading Microorganisms
The enrichment culture technique is a robust method for isolating bacteria capable of degrading this compound from environmental samples.[7]
Protocol: Enrichment and Isolation of this compound Degrading Bacteria
-
Sample Collection: Collect soil or water samples from sites with a history of contamination with aromatic compounds.
-
Enrichment Medium: Prepare a mineral salts medium (MSM) with this compound as the sole source of carbon and energy. A typical MSM composition is provided in the table below.
-
Enrichment: Inoculate 1-5% (w/v or v/v) of the environmental sample into the enrichment medium. Incubate at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration.
-
Subculturing: After observing microbial growth (turbidity), transfer an aliquot (e.g., 1-5%) to fresh enrichment medium. Repeat this process several times to select for well-adapted microorganisms.
-
Isolation: Plate serial dilutions of the enriched culture onto MSM agar plates containing this compound. Incubate until colonies appear.
-
Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.
-
Identification: Characterize the isolates using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing).
| Component | Concentration (g/L) |
| K2HPO4 | 1.5 |
| KH2PO4 | 0.5 |
| (NH4)2SO4 | 1.0 |
| MgSO4·7H2O | 0.2 |
| NaCl | 0.1 |
| FeSO4·7H2O | 0.01 |
| CaCl2·2H2O | 0.01 |
| Trace element solution | 1 mL |
| This compound | 0.5-1.0 |
Analysis of Biodegradation and Metabolite Identification
Monitoring the disappearance of the parent compound and the appearance of intermediates is crucial for elucidating the degradation pathway.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying this compound and its aromatic metabolites. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile intermediates. Derivatization (e.g., silylation) may be necessary for non-volatile compounds to increase their volatility.[9][14]
Protocol: Monitoring Biodegradation by HPLC
-
Culture Preparation: Grow the isolated strain in MSM with this compound as the sole carbon source.
-
Sampling: At regular time intervals, withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered supernatant into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 275 nm).
-
Quantification: Determine the concentration of this compound and its metabolites by comparing their peak areas to those of known standards.
Caption: A typical experimental workflow for studying the biodegradation of this compound.
Conclusion and Future Perspectives
The biodegradation of this compound is a key process in the environmental fate of numerous aromatic pollutants. Both anaerobic and aerobic pathways have been identified, with 4-hydroxyacetophenone serving as a central intermediate. The subsequent degradation of 4-hydroxyacetophenone can proceed via different routes, primarily the Baeyer-Villiger monooxygenase pathway in Pseudomonas and a hydroxylation pathway in Alcaligenes and Arthrobacter.
Future research should focus on:
-
Discovering Novel Pathways: Investigating the biodegradation of this compound in a wider range of microorganisms and environments may reveal novel enzymatic reactions and metabolic routes.
-
Enzyme Engineering: The enzymes involved in these pathways, particularly the stereospecific dehydrogenases and monooxygenases, are promising candidates for biocatalytic applications. Protein engineering could be employed to enhance their stability, activity, and substrate range.
-
Metabolic Engineering: Genetically engineering microorganisms to enhance the expression of key degradative enzymes could lead to more efficient bioremediation strategies for contaminated sites.
By continuing to unravel the complexities of these biodegradation pathways, the scientific community can develop more effective and sustainable solutions for environmental cleanup and green chemistry.
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toxicological profile of 4-(1-Hydroxyethyl)phenol
An In-Depth Technical Guide to the Toxicological Profile of 4-(1-Hydroxyethyl)phenol
Foreword
This document provides a comprehensive toxicological overview of this compound (CAS No. 2380-91-8). As a chemical intermediate and a known metabolite in various biological systems, understanding its safety profile is crucial for researchers, scientists, and drug development professionals. A thorough review of publicly available data reveals that while basic hazard identification has been performed, a complete, substance-specific toxicological profile has not been fully elucidated.
This guide is therefore structured to address this reality. It begins by consolidating the known physicochemical properties and hazard classifications. Recognizing the significant data gaps in chronic, reproductive, and genetic toxicity, this paper employs a scientifically justified read-across approach, using the extensive toxicological data of its parent compound, phenol, as a surrogate for preliminary assessment. Finally, this guide proposes a structured, multi-tiered experimental strategy, grounded in OECD and ICH guidelines, to definitively establish the . This approach ensures a narrative of both established fact and forward-looking scientific inquiry, providing actionable insights for the intended audience.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-(4-Hydroxyphenyl)ethanol or 4-Hydroxy-α-methylbenzyl alcohol, is an organic compound featuring a phenol group substituted with a 1-hydroxyethyl moiety.[1][2] It is recognized as a metabolite in yeast (Saccharomyces cerevisiae) and certain bacteria, and serves as an intermediate in chemical synthesis.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-(4-Hydroxyphenyl)ethanol, p-hydroxyphenyl ethanol | [2][3][4] |
| CAS Number | 2380-91-8 (Racemate); 93781-59-0 ((S)-enantiomer) | [5][6] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][6] |
| Molecular Weight | 138.16 g/mol | [1][2][7] |
| Physical Form | Powder, crystals, or colorless to pale yellow liquid | [3][5] |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and organic solvents | [3] |
| XLogP3 | 0.2 | [2][7] |
| Hydrogen Bond Donor Count | 2 | [2][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][6] |
Hazard Identification and GHS Classification
Safety Data Sheets (SDS) are the primary source for the current hazard classification of this compound. The compound is classified as hazardous under the Globally Harmonized System (GHS).[8]
GHS Hazard Statements: [5][8][9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary hazards associated with acute exposure are oral toxicity and irritation to the skin, eyes, and respiratory system. Standard precautionary measures, such as wearing protective gloves, eye protection, and ensuring adequate ventilation, are mandated.[5][9]
Toxicological Data Gap and Read-Across Justification
A comprehensive literature search reveals a significant lack of specific toxicological studies for this compound concerning repeated dose toxicity, carcinogenicity, genotoxicity, and reproductive/developmental effects.[8][9] This data gap necessitates a structured approach to estimate potential hazards.
In such scenarios, a read-across methodology is a scientifically accepted practice. This involves using data from a well-studied, structurally related substance to predict the toxicology of the substance with limited data. The most appropriate analogue for this compound is its parent aromatic structure, phenol (CAS No. 108-95-2).
Justification for Analogue Selection:
-
Structural Similarity: Both compounds share the core phenol ring, which is the primary driver of their metabolic pathways and systemic effects.
-
Metabolic Expectation: It is anticipated that this compound will undergo similar metabolic transformations as phenol, primarily Phase II conjugation (glucuronidation and sulfation) at the hydroxyl group, leading to detoxification and excretion. The hydroxyethyl side chain is expected to be oxidized or conjugated, but the systemic effects are likely to be dominated by the phenolic moiety.
The following sections will therefore infer the based on the extensive and well-documented profile of phenol. It must be stressed that this approach provides a scientifically informed estimation, not a substitute for empirical data.
Inferred Toxicological Profile (from Phenol Analogue)
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Based on phenol's properties, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure.[10] Once absorbed, it would be rapidly distributed throughout the body. The primary route of metabolism for phenols is conjugation. The molecule would likely undergo glucuronidation and sulfation at the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These processes increase water solubility and facilitate rapid excretion, primarily via the urine.[10] A minor portion may be oxidized to form catechols, which can then be further metabolized.[11]
Caption: Inferred metabolic pathway of this compound based on phenol.
Acute and Chronic Systemic Toxicity
Phenol is a protoplasmic poison that can denature proteins and disrupt cell membranes, leading to cell death and necrosis.[12] Systemic toxicity following high-dose exposure targets the central nervous system (CNS), heart, kidneys, and lungs.[10]
-
Acute Effects: The GHS classification "Harmful if swallowed/inhaled" aligns with the known systemic toxicity of phenol.[8][9] Acute exposure to phenol can cause CNS stimulation followed by depression, respiratory distress, and cardiovascular effects.[10]
-
Sub-chronic/Chronic Effects: Long-term exposure to phenol in animal studies has been associated with effects on the liver, kidneys, and body weight.[10] Chronic ingestion may lead to gastrointestinal irritation.[10] It is plausible that repeated exposure to this compound could target similar organ systems.
Genotoxicity
The genotoxic potential of phenol has been extensively studied. While some in vitro assays have shown positive results at high, cytotoxic concentrations, the weight of evidence from in vivo studies suggests that phenol is not genotoxic.[13] Therefore, this compound is not predicted to be a potent mutagen. However, this assumption requires experimental verification.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified phenol as Group 3: Not classifiable as to its carcinogenicity to humans .[10] Long-term oral exposure studies in rats and mice did not show a carcinogenic effect.[10] Based on this read-across, this compound is not anticipated to be a carcinogen.
Reproductive and Developmental Toxicity
Developmental toxicity studies of phenol in animals have shown effects such as reduced fetal weight, but typically at doses that also cause maternal toxicity.[14][15] There is no strong evidence to suggest that phenol is a potent teratogen (an agent that causes birth defects).[15] Prenatal exposure to phenol has been associated with developmental toxicity in animals, but epidemiological studies have not linked it to birth defects in humans.[15] A similar profile would be anticipated for this compound, where developmental effects might only occur at maternally toxic dose levels.
Proposed Toxicological Testing Strategy
To address the identified data gaps and move beyond analogue-based inference, a systematic, tiered testing strategy is proposed. This strategy aligns with international regulatory guidelines (e.g., OECD, ICH M7) for chemical safety assessment.
Caption: Proposed tiered workflow for toxicological evaluation.
Tier 1: In Vitro Genotoxicity
The initial step is to assess the potential for genetic damage using a battery of in vitro tests.
-
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To detect gene mutations (point mutations).
-
Methodology: Strains of Salmonella typhimurium and Escherichia coli with specific amino acid synthesis mutations are exposed to this compound across a range of concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a non-dependent state) compared to the solvent control indicates a positive result.
-
Causality: This test identifies substances that can directly or after metabolic activation alter bacterial DNA, a primary screen for mutagenicity.[16]
-
-
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.
-
Methodology: Mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) are exposed to the test article. After exposure, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Endpoint: Cells are scored for the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of binucleated cells. A significant increase over controls indicates genotoxicity.
-
Causality: This assay detects damage to the mitotic apparatus or breakage of chromosomes, a key event in carcinogenesis.
-
Tier 2: In Vivo Toxicity
If in vitro tests are negative, in vivo studies are conducted to understand systemic effects.
-
Protocol 3: Acute Oral Toxicity Study (OECD 420/423/425)
-
Objective: To determine the acute lethal dose (LD50) and identify signs of toxicity.
-
Methodology: A single dose of this compound is administered orally (gavage) to rodents (typically female rats). In the Fixed Dose Procedure (OECD 420), doses are selected that are expected to produce clear toxicity but not mortality. Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 value is estimated, and clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.
-
Causality: This study establishes the dose range for subsequent studies and confirms the GHS classification for acute oral toxicity.
-
-
Protocol 4: 28-Day or 90-Day Repeated Dose Oral Toxicity Study (OECD 407/408)
-
Objective: To identify target organs of toxicity after repeated exposure and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology: The test substance is administered daily via oral gavage to groups of rodents (e.g., Sprague-Dawley rats) at three or more dose levels for 28 or 90 days. A control group receives the vehicle only.
-
Endpoint: Comprehensive observations include clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
Causality: This is the cornerstone of systemic toxicity assessment, revealing which organs are susceptible to damage from repeated exposure and establishing safe exposure levels for risk assessment.[17]
-
Tier 3: Reproductive and Developmental Screening
If warranted by the results of repeated dose studies or intended use, a screening test for reproductive and developmental effects is performed.
-
Protocol 5: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
-
Objective: To provide preliminary information on repeated dose toxicity and effects on male/female reproductive performance and offspring development.
-
Methodology: The substance is administered to groups of male and female rats for a pre-mating period, during mating, and through gestation and lactation for females.
-
Endpoint: In addition to the endpoints in a standard repeated dose study, reproductive parameters (e.g., fertility, gestation length) and developmental parameters (e.g., pup viability, body weight, and external abnormalities) are evaluated.
-
Causality: This screening assay provides a broad overview of potential reproductive and developmental hazards, guiding decisions on whether more extensive multi-generational studies are required.[18]
-
Conclusion
The is currently incomplete. Based on GHS classifications derived from safety data sheets, it presents an acute hazard, being harmful if ingested or inhaled and causing irritation to the skin, eyes, and respiratory system.[5][8][9] A scientific read-across to its parent analogue, phenol, suggests a low potential for genotoxicity or carcinogenicity, with systemic and developmental effects likely occurring only at higher, toxic doses.[10][14]
However, these inferences require empirical validation. The proposed multi-tiered testing strategy, beginning with in vitro genotoxicity assays and progressing to in vivo repeated dose and reproductive screening studies, provides a robust and scientifically sound framework to definitively characterize the . The execution of this strategy is essential for a comprehensive risk assessment and to ensure the safe handling and use of this compound in research and development settings.
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A Technical Guide to 4-(1-Hydroxyethyl)phenol: A Key Intermediate in Microbial Phenolic Metabolism
Abstract: 4-(1-Hydroxyethyl)phenol (4-HPE), also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of significant interest in microbiology, food science, and biotechnology. While not as notorious as its downstream product, 4-ethylphenol (4-EP), 4-HPE serves as a critical intermediate in the microbial metabolism of hydroxycinnamic acids, particularly in spoilage yeasts like Brettanomyces and certain lactic acid bacteria. Its formation and subsequent conversion are central to the development of characteristic—and often undesirable—aromas in fermented beverages such as wine and beer. Furthermore, its role in the broader context of lignin degradation and bioremediation is an area of growing research. This guide provides an in-depth examination of 4-HPE's biochemical significance, the enzymatic pathways governing its synthesis and catabolism, robust analytical methods for its quantification, and field-proven experimental protocols for investigating its functional role in microbial systems.
Section 1: Introduction to this compound (4-HPE)
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a phenol group substituted at the para (4) position with a 1-hydroxyethyl moiety.[1] This structure makes it a chiral molecule, existing as (R)- and (S)-enantiomers. Its physical and chemical properties are crucial for designing extraction and analytical protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in water. |
Natural Occurrence and Significance
4-HPE is found as a metabolite in various microorganisms, including Saccharomyces cerevisiae and bacteria involved in the degradation of aromatic compounds.[2][3] Its presence is most notable in fermented beverages where it acts as a precursor to volatile phenols. The metabolism of hydroxycinnamic acids (like p-coumaric and ferulic acids), which are naturally present in grapes and grains, leads to the formation of vinylphenols.[4] These are then reduced to ethylphenols, a reaction pathway where 4-HPE can be an intermediate, contributing significantly to the sensory profile of the final product.[5][6]
Overview of its Central Role in Microbial Metabolism
In microbial metabolism, 4-HPE is primarily recognized for its position in pathways that process phenolic acids derived from plant matter. Microbes, particularly those in the genera Brettanomyces, Dekkera, and Lactobacillus, have evolved enzymatic machinery to decarboxylate and reduce these acids.[7][8][9] This process is often a detoxification mechanism or a way to generate electron acceptors. The resulting volatile phenols, such as 4-ethylphenol (from p-coumaric acid), are responsible for aromas described as "barnyard," "medicinal," or "smoky," which are considered spoilage characteristics at high concentrations in wine.[4]
Section 2: Microbial Biosynthesis and Catabolism of 4-HPE
The Hydroxycinnamic Acid Decarboxylation and Reduction Pathway
The most well-characterized pathway involving phenolic intermediates like 4-HPE begins with hydroxycinnamic acids, such as p-coumaric acid. This multi-step enzymatic conversion is a hallmark of spoilage yeasts like Brettanomyces bruxellensis.[4][5][10]
-
Decarboxylation: p-Coumaric acid is first decarboxylated by the enzyme phenolic acid decarboxylase (PAD) to form 4-vinylphenol.[7][9]
-
Reduction: The intermediate, 4-vinylphenol, is then reduced by a vinylphenol reductase (VPR) to 4-ethylphenol.[10][11][12] This is an NADH-dependent reaction.[12][13]
While the direct route from 4-vinylphenol to 4-ethylphenol is dominant, 4-HPE can be formed through the hydration of 4-vinylphenol or the reduction of 4'-hydroxyacetophenone.[1] Some bacteria, like Pseudomonas putida, can also hydroxylate 4-ethylphenol to form this compound.[3][14]
Caption: Key metabolic pathways for phenolic acid conversion in microbes.
Key Enzymes and Genetic Determinants
-
Phenolic Acid Decarboxylase (PAD): This enzyme, encoded by genes often designated as pdc or pad, catalyzes the initial non-oxidative decarboxylation of p-coumaric acid.[7][9] Its activity is substrate-inducible in organisms like Lactobacillus plantarum.[15]
-
Vinylphenol Reductase (VPR): This NADH-dependent enzyme is responsible for the reduction of vinylphenols to their corresponding ethylphenols.[11][12][13] It has been purified and characterized from B. bruxellensis and is crucial for the production of the potent aroma compound 4-ethylphenol.[12][13] The gene encoding this enzyme is often denoted as vpr.[11]
Case Study: Brettanomyces bruxellensis in Winemaking
B. bruxellensis is the quintessential spoilage yeast in the wine industry, costing millions annually.[5] It is highly tolerant to ethanol and low pH.[4] Its metabolic activity on residual hydroxycinnamic acids released from grape skins and oak barrels is the primary source of 4-ethylphenol and 4-ethylguaiacol in wine.[4] Monitoring the levels of these volatile phenols is a standard quality control practice, and by extension, understanding the role of intermediates like 4-HPE is critical for developing mitigation strategies.[6]
Section 3: Analytical Methodologies for 4-HPE Quantification
Accurate quantification of 4-HPE is essential for studying its metabolic role. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Protocol: Quantification using High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC coupled with a UV or Diode-Array Detector is a robust and widely available technique for quantifying phenolic compounds in liquid samples like microbial culture supernatants or beverages.[16]
Methodology:
-
Sample Preparation:
-
Centrifuge the microbial culture (e.g., 10,000 x g for 10 min) to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove particulates.
-
For complex matrices like wine, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interfering compounds.[17]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (A) and acetonitrile or methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 275-280 nm, the absorbance maximum for simple phenols.[16]
-
-
Quantification:
-
Prepare a calibration curve using authentic 4-HPE standards of known concentrations.
-
Calculate the concentration in samples by interpolating their peak areas against the standard curve.
-
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Protocol: Confirmation using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and unambiguous identification based on mass spectra.[6][18] Phenolic compounds require derivatization to increase their volatility.[17]
Methodology:
-
Sample Preparation & Derivatization:
-
Extract the analyte from the aqueous sample using a solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Incubate at 60-70 °C for 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 400.
-
-
Analysis:
-
Identify the derivatized 4-HPE peak by its retention time and characteristic mass spectrum.
-
Quantify using an internal standard and a calibration curve, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[19]
-
Caption: Decision workflow for analyzing this compound.
Section 4: Investigating the Functional Role of 4-HPE Metabolism
To move beyond quantification and understand the physiological role of 4-HPE metabolism, genetic and biochemical approaches are indispensable. These methods allow researchers to establish causal links between specific genes, enzymes, and metabolic phenotypes.
Protocol: Gene Deletion and Complementation Studies
Gene knockout is a powerful technique to elucidate the function of a specific gene by observing the effect of its absence.[20][21][22][23] This is often achieved through homologous recombination.
Workflow for Creating a Deletion Mutant (e.g., vpr gene in Lactobacillus):
-
Construct a Deletion Cassette:
-
Using PCR, amplify the upstream ('up') and downstream ('down') flanking regions of the target gene (vpr).
-
Amplify a selectable marker, such as an antibiotic resistance gene (e.g., erythromycin resistance, erm).
-
Use overlap extension PCR to stitch the fragments together in the order: up-erm-down.
-
-
Transformation:
-
Introduce the linear deletion cassette into competent cells of the target microorganism. For many bacteria, electroporation is the method of choice.
-
-
Selection and Screening:
-
Plate the transformed cells on a selective medium containing the antibiotic.
-
Colonies that grow have likely incorporated the resistance cassette.
-
Screen for double-crossover events (where the native gene is replaced by the cassette) via PCR using primers that bind outside the flanking regions. The resulting PCR product from the mutant will be larger than the wild-type product due to the inserted marker.
-
-
Phenotypic Analysis:
-
Grow the wild-type and Δvpr mutant strains in a medium containing 4-vinylphenol.
-
After incubation, analyze the culture supernatants by HPLC or GC-MS.
-
Expected Result: The wild-type strain will show a decrease in 4-vinylphenol and the appearance of 4-ethylphenol. The Δvpr mutant will show minimal to no conversion of 4-vinylphenol.
-
-
Complementation (Trustworthiness Pillar):
-
To confirm that the observed phenotype is due to the gene deletion and not a secondary mutation, reintroduce the wild-type vpr gene on a plasmid into the mutant strain.
-
The complemented strain should regain the ability to convert 4-vinylphenol to 4-ethylphenol, thus validating the gene's function.
-
Caption: Workflow for functional analysis via gene knockout and complementation.
Section 5: Broader Implications and Future Directions
-
Food and Beverage Science: A deeper understanding of the pathways involving 4-HPE allows for better control over microbial spoilage. This could involve selecting starter cultures that lack these pathways or developing inhibitors for key enzymes like VPR to prevent the formation of off-flavors.
-
Bioremediation and Lignin Valorization: Lignin, a major component of plant biomass, is rich in phenolic structures. Microorganisms capable of degrading these compounds are of great interest for converting this waste stream into valuable chemicals. 4-HPE and its related metabolites are intermediates in these catabolic pathways, and engineering microbes to channel these intermediates toward desired products is a key goal of synthetic biology.
-
Bioactive Molecule Research: Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[24][25] While the primary focus on 4-HPE has been as a metabolic intermediate, its own potential bioactivity, or that of its derivatives, warrants further investigation.
Section 6: References
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Yu, H., & Ma, Y. (2010). [Gene knockout strategies for metabolic pathway regulation in industrial microbes]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 26(9), 1199–1208. [Link]
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Groeneveld, M. (n.d.). Vinylphenol reductase. Grokipedia. Retrieved January 10, 2026, from
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Barthelmebs, L., Divies, C., & Cavin, J. F. (2000). Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism. Applied and Environmental Microbiology, 66(8), 3368–3375. [Link]
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Yu, H., & Ma, Y. (2010). [Gene knockout strategies for metabolic pathway regulation in industrial microbes]. Sheng Wu Gong Cheng Xue Bao, 26(9), 1199-1208. [Link]
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Zoecklein, B. W. (2001). Population Dynamics and Effects of Brettanomyces bruxellensis Strains on Pinot noir (Vitis vinifera L.) Wines. VTechWorks. [Link]
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Teh, B. T., et al. (2016). A Review of Gene Knockout Strategies for Microbial Cells. ResearchGate. [Link]
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Li, D., et al. (2018). Targeted analysis of microbial-generated phenolic acid metabolites derived from grape flavanols by gas chromatography-triple quadrupole mass spectrometry. PMC - NIH. [Link]
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Wikipedia. (n.d.). Vinylphenol reductase. Retrieved January 10, 2026, from [Link]
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eno.news. (n.d.). Brettanomyces: Detection, Prevention, and Barrel Hygiene. EnoCodex. Retrieved January 10, 2026, from [Link]
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ETS Laboratories. (n.d.). FAQ: Brettanomyces monitoring by 4EP/4EG. Retrieved January 10, 2026, from [Link]
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Yu, H., & Ma, Y. (2010). Gene knockout strategies for metabolic pathway regulation in industrial microbes. ResearchGate. [Link]
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Hidalgo, C., et al. (2012). Unravelling the Reduction Pathway as an Alternative Metabolic Route to Hydroxycinnamate Decarboxylation in Lactobacillus plantarum. PubMed Central. [Link]
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PharmaCompass. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
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Vigentini, I., et al. (2019). Evolution of Brettanomyces bruxellensis During Secondary Fermentation of Sparkling Wines and Counteraction Strategies. MDPI. [Link]
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Tchobanov, I., et al. (2008). Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis. PubMed. [Link]
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Barthelmebs, L., et al. (2010). p-Coumaric acid decarboxylase from Lactobacillus plantarum: structural insights into the active site and decarboxylation catalytic mechanism. PubMed. [Link]
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Tchobanov, I., et al. (2008). Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis. FEMS Microbiology Letters, 284(2), 213-217. [Link]
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Curiel, J. A., et al. (2010). Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols. PubMed Central. [Link]
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Liu, B., et al. (2021). Bacillus subtilis B55 degraded the ferulic acid and p-coumaric acid and changed the soil bacterial community in soils. Journal of Applied Microbiology. [Link]
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Cavin, J. F., et al. (1997). Purification and characterization of an inducible p-coumaric acid decarboxylase from Lactobacillus plantarum. ResearchGate. [Link]
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The Conversation. (n.d.). Mapping metabolic pathways to harness the power of microbes. Retrieved January 10, 2026, from [Link]
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Semantic Scholar. (n.d.). Polyphenol Contents, Gas Chromatography- Mass Spectrometry (GC–MS) and Antibacterial Activity of Methanol Extract and Fraction. [Link]
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Bouhlal, F., et al. (2022). GC-MS Analysis, Phenolic Compounds Quantification, Antioxidant, and Antibacterial Activities of the Hydro-alcoholic Extract of Spent Coffee Grounds. ResearchGate. [Link]
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Csomos, E., & Simon-Sarkadi, L. (2002). Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. [Link]
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ResearchGate. (n.d.). Chemical composition of phenolic compounds detected by GC-MS in BE fraction. [Link]
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McIntire, W., et al. (1984). Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase. PubMed. [Link]
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Li, Z., et al. (2020). The biosynthesis pathway leading from glycerol to phenol in engineered... ResearchGate. [Link]
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Carpinteiro, I., et al. (2015). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A review. ScienceDirect. [Link]
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McIntire, W., et al. (1984). Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase. PMC - NIH. [Link]
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Cirkovic, I., et al. (2023). Cranberry-Derived Phenolic Compounds Contribute to the Inhibition of FimH-Mediated Escherichia coli Hemagglutination. MDPI. [Link]
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Chen, D., et al. (2019). Impact of phenol on the performance, kinetics, microbial communities and functional genes of an autotrophic denitrification system. PubMed. [Link]
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Feliciano, R. P., et al. (2025). Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers. Food & Function. [Link]
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Brglez, E., et al. (2023). Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. [Link]
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Liu, Y., et al. (2023). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC - NIH. [Link]
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Bucur, L., et al. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]
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Saniewska, M., et al. (2019). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. PMC - NIH. [Link]
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Phetcharat, N., et al. (2021). Antibacterial Activities of Phenolic Compounds in Miang Extract: Growth Inhibition and Change in Protein Expression of Extensively Drug-Resistant Klebsiella pneumoniae. NIH. [Link]
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Saito, A., et al. (2018). Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites. PMC - PubMed Central. [Link]
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Al-Megrin, W. A., et al. (2023). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-(1-Hydroxyethyl)phenol from 4-hydroxyacetophenone
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1-Hydroxyethyl)phenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is the selective reduction of the ketone functionality of 4-hydroxyacetophenone. This application note details a robust and efficient protocol utilizing sodium borohydride as the reducing agent. It delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, outlines critical safety considerations, and discusses methods for reaction monitoring and product characterization. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This compound is a key building block in the synthesis of various biologically active molecules and specialty chemicals.[1][2] Its structure, featuring both a phenolic hydroxyl group and a secondary alcohol, allows for diverse subsequent functionalization.
The synthesis from 4-hydroxyacetophenone involves the selective reduction of the carbonyl group. While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often the reagent of choice for its selectivity, ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH₄), and its compatibility with protic solvents.[3][4][5]
Mechanism of Reduction: The reduction of a ketone by sodium borohydride is an example of nucleophilic addition.[4][6] The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The highly polar carbon-oxygen double bond of the ketone is susceptible to nucleophilic attack at the partially positive carbon atom.[5][6] This initial attack forms an alkoxyborate intermediate. Subsequent workup with a protic solvent, such as water or dilute acid, protonates the oxygen to yield the final secondary alcohol product.[4][6]
Experimental Overview and Design
This protocol is designed for the efficient and high-yield synthesis of this compound on a laboratory scale. The key steps are outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Hydroxyacetophenone | ≥98% | Sigma-Aldrich | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care; moisture-sensitive.[7] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | For drying. |
| Deionized Water | - | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g (14.7 mmol) of 4-hydroxyacetophenone in 30 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reducing Agent: Carefully add 0.61 g (16.1 mmol) of sodium borohydride to the solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] Prepare a TLC plate and spot the starting material (a solution of 4-hydroxyacetophenone in methanol) and the reaction mixture. Develop the plate using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.
-
Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride.
-
Acidification: Add 1 M HCl dropwise to the reaction mixture until the pH is approximately 5-6. This will neutralize any remaining borate salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield a white to off-white solid.[3]
Safety and Handling Precautions
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Handle in a well-ventilated area, preferably a fume hood. Keep away from water, acids, and oxidizing agents.[7][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] It is hygroscopic and moisture-sensitive.[7]
-
Spills: In case of a spill, do not use water. Cover with a dry, inert material such as sand or soda ash and place in a suitable container for disposal.[8]
Methanol:
-
Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Handling: Use in a well-ventilated area and away from ignition sources. Wear appropriate PPE.
Hydrochloric Acid:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Handling: Handle with care, wearing appropriate PPE.
Characterization and Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Parameter | Expected Value | Analytical Method |
| Melting Point | 132-133 °C[1] | Melting Point Apparatus |
| Appearance | White to off-white powder or crystals[11] | Visual Inspection |
| Purity | >95%[1] | HPLC, GC |
| Structure | Confirmed by spectral data | ¹H NMR, ¹³C NMR, IR Spectroscopy |
Expected Yield: 85-95%
Alternative Synthetic Routes
While sodium borohydride reduction is a common and effective method, other synthetic strategies can also be employed for this transformation.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, Raney Nickel) and a source of hydrogen gas.[12] This approach is often used in industrial settings.
-
Transfer Hydrogenation: In this technique, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst (e.g., ruthenium or rhodium complexes) to reduce the ketone.[13][14][15][16] This method can offer advantages in terms of safety and operational simplicity compared to using hydrogen gas.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 4-hydroxyacetophenone using sodium borohydride. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the desired product. The versatility of the product as a chemical intermediate makes this synthetic procedure highly valuable in various research and development applications.
References
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- National Institutes of Health. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase.
- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- Royal Society of Chemistry. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst.
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- Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.
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- National Institutes of Health. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase.
- Google Patents. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
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Enantioselective Synthesis of (R)- and (S)-4-(1-Hydroxyethyl)phenol: An Application and Protocol Guide
Introduction: The Significance of Chiral 4-(1-Hydroxyethyl)phenol
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological effects. This compound, a key chiral building block, is a precursor to a variety of biologically active compounds. The ability to selectively synthesize either the (R)- or (S)-enantiomer in high purity is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs), ensuring optimal efficacy and minimizing potential off-target effects.
This comprehensive guide provides detailed application notes and validated protocols for the enantioselective synthesis of both (R)- and (S)-4-(1-Hydroxyethyl)phenol. We will explore and compare three robust and widely adopted methodologies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Lipase-Catalyzed Kinetic Resolution. This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the scientific rationale behind these powerful synthetic strategies.
Comparative Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound primarily commences from the prochiral ketone, 4-hydroxyacetophenone. The choice of synthetic route depends on several factors including the desired enantiomer, required scale, cost of reagents and catalysts, and the desired level of enantiopurity.
| Methodology | Principle | Key Advantages | Considerations |
| Asymmetric Transfer Hydrogenation (ATH) | Direct, enantioselective reduction of 4-hydroxyacetophenone using a chiral transition metal catalyst and a hydrogen donor. | High yields and enantioselectivities, mild reaction conditions, operational simplicity. | Cost of precious metal catalysts (e.g., Ruthenium), optimization of ligands and reaction conditions may be required. |
| Corey-Bakshi-Shibata (CBS) Reduction | Enantioselective reduction of 4-hydroxyacetophenone using a chiral oxazaborolidine catalyst and a borane source. | High predictability of stereochemical outcome, broad substrate scope, commercially available catalysts. | Requires stoichiometric borane reagents, strict anhydrous conditions are necessary for optimal results.[1] |
| Lipase-Catalyzed Kinetic Resolution | Enzymatic, enantioselective acylation of one enantiomer of racemic this compound, allowing for separation. | High enantioselectivity, mild and environmentally friendly conditions, potential for dynamic kinetic resolution to exceed 50% yield. | Theoretical maximum yield of 50% for the desired enantiomer (in KR), requires screening of lipases and reaction conditions. |
Methodology 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2] This method utilizes a transition metal complex with a chiral ligand as the catalyst and a simple hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.[3][4] Ruthenium(II) complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are among the most effective catalysts for this transformation.[3]
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation of 4-Hydroxyacetophenone.
Protocol 1: Synthesis of (R)-4-(1-Hydroxyethyl)phenol via ATH
This protocol details the asymmetric transfer hydrogenation of 4-hydroxyacetophenone to yield the (R)-enantiomer of the corresponding alcohol.
Materials:
-
4-Hydroxyacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or a similar (S,S)-TsDPEN Ruthenium catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 mmol, 1.0 eq).
-
Add the chiral Ruthenium catalyst, for instance, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005-0.01 mmol, 0.5-1.0 mol%).
-
Add the formic acid/triethylamine azeotrope (e.g., 2-5 mL).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-4-(1-Hydroxyethyl)phenol.
-
Analysis: Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC analysis.
To synthesize (S)-4-(1-Hydroxyethyl)phenol, the enantiomeric catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)], should be used.
Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5][6] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[1][2][7] The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.
Mechanism of the CBS Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Protocol 2: Synthesis of (S)-4-(1-Hydroxyethyl)phenol via CBS Reduction
This protocol describes the CBS reduction of 4-hydroxyacetophenone to yield the (S)-enantiomer of the alcohol.
Materials:
-
4-Hydroxyacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (0.6 mmol, 0.6 eq) dropwise while maintaining the temperature below 5 °C. Stir for 10 minutes.
-
In a separate flask, dissolve 4-hydroxyacetophenone (1.0 mmol, 1.0 eq) in anhydrous THF.
-
Addition of Substrate: Add the solution of 4-hydroxyacetophenone dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-4-(1-Hydroxyethyl)phenol.
-
Analysis: Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC.
To synthesize (R)-4-(1-Hydroxyethyl)phenol, the enantiomeric catalyst, (S)-2-Methyl-CBS-oxazaborolidine, should be used.
Methodology 3: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. In this process, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. For racemic this compound, this often involves the enantioselective acylation of one enantiomer, leaving the other unreacted.
Principle of Lipase-Catalyzed Kinetic Resolution
Caption: Principle of Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol.
Protocol 3: Synthesis of (S)-4-(1-Hydroxyethyl)phenol via Kinetic Resolution
This protocol describes the kinetic resolution of racemic this compound to obtain the (S)-enantiomer. The choice of lipase is crucial and may require initial screening. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a common and effective choice.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flask containing racemic this compound (1.0 mmol, 1.0 eq), add an anhydrous solvent (e.g., 10 mL of toluene).
-
Add immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 mmol, 0.5-0.6 eq). Using a slight deficit of the acyl donor can help prevent over-reaction.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted alcohol and the acylated product.
-
Purification: Separate the unreacted (S)-4-(1-hydroxyethyl)phenol from the acylated (R)-enantiomer by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the isolated (S)-4-(1-hydroxyethyl)phenol by chiral HPLC.
The acylated (R)-enantiomer can also be isolated and subsequently hydrolyzed to obtain (R)-4-(1-hydroxyethyl)phenol.
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess (% ee) is critical to validate the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9][10][11][12]
Protocol 4: Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. Common choices for this type of analyte include columns based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC T).[8]
Typical HPLC Conditions (starting point for method development):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) (0.1%) may be added to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm or 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase. Prepare standards of the racemic mixture and, if available, the pure enantiomers.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers and the resolution.
-
Inject the synthesized sample.
-
Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Conclusion
The enantioselective synthesis of (R)- and (S)-4-(1-hydroxyethyl)phenol can be successfully achieved through several robust methodologies. Asymmetric transfer hydrogenation and CBS reduction offer direct routes from the prochiral ketone, providing high yields and enantioselectivities, with the choice often depending on catalyst availability and cost. Lipase-catalyzed kinetic resolution provides an excellent biocatalytic alternative, particularly valued for its mild conditions and high selectivity, though it requires separation of the product from the unreacted starting material.
The protocols provided herein serve as a detailed guide for the practical execution of these syntheses. It is imperative for researchers to perform appropriate optimization and characterization, with chiral HPLC being the cornerstone of analytical validation. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired enantiopurity.
References
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Ruiz, J. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Xiao, J. (n.d.). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.
- Request PDF. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives.
- Lustosa de Melo Carvalho, A. C., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Gröger, H., et al. (n.d.). Lipase‐Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. Wiley Online Library.
- Prasad, A. K., et al. (n.d.). Synthesis and lipase-catalysed enantioselective acylation studies on ethyl 4-aryl-3,4-dihydropyrimidin-2(1H)-ones.
- PubMed. (n.d.). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study.
- National Institutes of Health. (n.d.). Modular Enantioselective Total Syntheses of the erythro-7,9-Dihydroxy- and 9-Hydroxy-7-Keto-8,4′-Oxyneolignans.
- BenchChem. (n.d.). Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry.
- ResearchGate. (n.d.). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols.
- Request PDF. (n.d.). Enantioselective synthesis of ( S)- and ( R)-fluoxetine hydrochloride.
- Google Patents. (n.d.). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
- Google Patents. (n.d.). Method of producing high-purity 4-(2-hydroxyethyl)phenol.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. rua.ua.es [rua.ua.es]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 4-(1-Hydroxyethyl)phenol as a Versatile Chiral Building Block
Introduction: The Strategic Value of 4-(1-Hydroxyethyl)phenol in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This reality places immense value on chiral building blocks—molecules that serve as foundational, stereochemically-defined starting materials for the construction of complex chiral targets.
This compound, also known as 1-(4-hydroxyphenyl)ethanol, has emerged as a highly valuable and versatile chiral building block.[1][2][3] Its structure, featuring a phenol group and a stereogenic secondary alcohol, offers multiple reactive sites for strategic chemical modifications. The presence of the chiral hydroxyl group allows for the introduction of new stereocenters with a high degree of control, making it an ideal precursor for a wide range of more complex chiral molecules.
This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic applications, and robust protocols for its use. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to effectively leverage this important chiral synthon.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The table below summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 g/mol | [1][3][5] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 132-133 °C | [1] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| CAS Number | 2380-91-8 | [4] |
| Purity | Typically ≥97% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Considerations: this compound is a phenolic compound and should be handled with appropriate care.[6] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation. Always work in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][7] In case of skin contact, rapid and immediate decontamination is crucial to minimize absorption.[7]
Core Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block stems from its ability to participate in a variety of stereoselective transformations. The two primary avenues for obtaining enantiomerically pure this compound are through the asymmetric reduction of its prochiral ketone precursor, 4'-hydroxyacetophenone, or via chiral resolution of the racemic mixture.
Asymmetric Reduction of 4'-Hydroxyacetophenone
Asymmetric transfer hydrogenation (ATH) and enzymatic reductions are powerful methods for the enantioselective synthesis of chiral alcohols from prochiral ketones.[1] These methods offer high enantioselectivity and are often conducted under mild reaction conditions.
-
Asymmetric Transfer Hydrogenation (ATH): This technique typically employs a transition metal catalyst, such as Ruthenium(II) or Iron(II), complexed with a chiral ligand.[1][8] The hydrogen source is often an inexpensive and readily available alcohol like isopropanol. The chirality of the ligand dictates the stereochemical outcome of the reduction, allowing for the selective formation of either the (R)- or (S)-enantiomer of this compound. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).[9]
-
Biocatalytic Reduction: Enzymes, particularly carbonyl reductases, offer an environmentally friendly and highly selective alternative for the reduction of 4'-hydroxyacetophenone.[1] Whole-cell biocatalysts or isolated enzymes can be employed to produce specific enantiomers with excellent purity.[10] This method is advantageous due to its high stereoselectivity and operation under mild, aqueous conditions.
Caption: Synthetic routes to enantiopure this compound.
Chiral Resolution of Racemic this compound
Chiral resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers.[11] This is often achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[11][12] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Common chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid.[11][12] The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key experiments involving this compound.
Protocol: Asymmetric Transfer Hydrogenation of 4'-Hydroxyacetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4'-hydroxyacetophenone to yield enantiomerically enriched this compound, inspired by methodologies reported in the literature.[9]
Materials:
-
4'-Hydroxyacetophenone
-
[{RuCl₂(p-cymene)}₂] (or a similar Ru(II) precursor)
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)
-
Isopropanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [{RuCl₂(p-cymene)}₂] (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add 4'-hydroxyacetophenone (1 equivalent) and a solution of sodium hydroxide in isopropanol (5 mol%).
-
Reaction Execution: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with deionized water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Determine the enantiomeric excess (ee) of the product using a chiral HPLC system.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating the enantiomers of this compound.[13]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 254 nm.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Utilization in Downstream Synthesis
Once obtained in high enantiomeric purity, this compound serves as a versatile starting material for the synthesis of more complex molecules. The phenolic hydroxyl group can be protected or used as a handle for further functionalization, while the chiral secondary alcohol can be derivatized or transformed with retention or inversion of configuration. For example, it can be used in the synthesis of chiral ligands, pharmaceutical intermediates, and natural products.[14][15]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in asymmetric synthesis. Its ready accessibility through methods like asymmetric transfer hydrogenation and biocatalytic reduction, coupled with its multiple functional groups, makes it an attractive starting material for the synthesis of a wide range of enantiomerically pure compounds. The protocols and technical insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic endeavors.
References
- McIntire, W., et al. (1983). Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase. Biochemistry, 22(17), 4182-4187. (URL: [Link])
- Asymmetric reductions of β-hydroxyacetophenone and acetophenone catalyzed by SCRII and its variants.
- This compound (CHEBI:31042) - EMBL-EBI. (URL: [Link])
- This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
- Method of producing high-purity 4-(2-hydroxyethyl)
- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem. (URL: [Link])
- Chiral resolution - Wikipedia. (URL: [Link])
- The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)
- Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.
- Asymmetric reductions of β-hydroxyacetophenone and acetophenone...
- Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. (URL: [Link])
- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
- Chiral Resolution Screening | Solid St
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH. (URL: [Link])
- Production of a Chiral Alcohol, 1-(3,4-dihydroxyphenyl) Ethanol, by Mushroom Tyrosinase. (URL: [Link])
- Chiral Organoiodine-catalyzed Enantioselective Oxidative Dearomatiz
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (URL: [Link])
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. (URL: [Link])
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. (URL: [Link])
- Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment - Agency for Clinical Innov
- Phenol (C6H5OH) B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (URL: [Link])
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (URL: [Link])
- Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies - Northern Cancer Alliance. (URL: [Link])
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Application Note: 4-(1-Hydroxyethyl)phenol as a Substrate for Vanillyl-Alcohol Oxidase: A Detailed Guide to Biocatalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biocatalytic Versatility of Vanillyl-Alcohol Oxidase (VAO)
Vanillyl-alcohol oxidase (VAO) (EC 1.1.3.38) is a robust, flavin-dependent oxidoreductase isolated from the fungus Penicillium simplicissimum.[1][2] This enzyme plays a significant role in the fungal degradation of lignin-derived aromatic compounds.[3] Structurally, VAO is a homo-octamer, with each subunit containing a covalently bound flavin adenine dinucleotide (FAD) cofactor.[2] In the realm of biocatalysis, VAO is prized for its broad substrate specificity, acting on a variety of para-substituted phenolic compounds.[3] It can catalyze a range of biotransformations, including the oxidation of 4-hydroxybenzyl alcohols to their corresponding aldehydes, the oxidative deamination of 4-hydroxybenzylamines, and the enantioselective hydroxylation of 4-alkylphenols.[4] This application note provides a detailed exploration of 4-(1-hydroxyethyl)phenol as a substrate for VAO, focusing on the enzymatic reactions and providing protocols for its characterization.
Scientific Rationale: From Prochiral Substrates to Chiral Alcohols and Ketones
While VAO is well-known for its oxidation of primary alcohols like vanillyl alcohol to vanillin, its activity on more complex substrates is of significant interest for the synthesis of fine chemicals and pharmaceutical intermediates.[3] The enzyme demonstrates a remarkable capacity for the enantioselective hydroxylation of prochiral 4-alkylphenols, such as 4-ethylphenol. This reaction proceeds via the formation of a p-quinone methide intermediate, which is then stereospecifically attacked by a water molecule in the active site.[5] In the case of 4-ethylphenol, this results in the formation of (R)-1-(4'-hydroxyphenyl)ethanol, also known as this compound, with a high enantiomeric excess (ee).[6][7]
Furthermore, the secondary alcohol product, this compound, can itself serve as a substrate for VAO, undergoing further oxidation to the corresponding ketone, 4-hydroxyacetophenone.[8] Interestingly, the enzyme exhibits a preference for the (S)-enantiomer of the alcohol in this subsequent oxidation step, which further enhances the enantiopurity of the remaining (R)-enantiomer.[8] This dual activity makes VAO a valuable tool for the synthesis of both chiral secondary alcohols and prochiral ketones from simple phenolic precursors.
Key Catalytic Steps:
-
Enantioselective Hydroxylation: VAO catalyzes the hydroxylation of a prochiral 4-alkylphenol (e.g., 4-ethylphenol) at the Cα position of the alkyl side chain.
-
Formation of a Chiral Secondary Alcohol: This reaction yields a chiral secondary alcohol, predominantly the (R)-enantiomer in the case of 4-ethylphenol, resulting in (R)-4-(1-hydroxyethyl)phenol.[5]
-
Oxidation to a Ketone: The secondary alcohol can be further oxidized by VAO to the corresponding ketone, 4-hydroxyacetophenone.
Enzymatic Reaction Pathway
The conversion of a 4-alkylphenol to a ketone by VAO can be visualized as a two-step process. The first step is the key enantioselective hydroxylation, followed by the oxidation of the resulting secondary alcohol.
Caption: Reaction pathway for the VAO-catalyzed conversion of 4-ethylphenol.
Experimental Protocols
This section provides detailed protocols for the expression and purification of recombinant VAO, enzyme activity assays, and the preparative scale synthesis of (R)-4-(1-hydroxyethyl)phenol.
Protocol 1: Expression and Purification of His-tagged VAO
Recombinant expression in Escherichia coli is a common method for obtaining sufficient quantities of VAO for biocatalytic applications.[6]
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid containing the His-tagged VAO gene (e.g., pJ404-His-VAO)[6]
-
Luria-Bertani (LB) medium and LB agar plates
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the VAO expression plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing ampicillin.
-
Inoculate a single colony into LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium containing ampicillin and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in potassium phosphate buffer (50 mM, pH 7.5).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged VAO from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Elute the purified enzyme and dialyze against potassium phosphate buffer (50 mM, pH 7.5) to remove imidazole.
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and verify the purity by SDS-PAGE.
Protocol 2: Standard Enzyme Activity Assay
The activity of VAO can be conveniently measured spectrophotometrically by monitoring the formation of the aldehyde product from a suitable substrate, such as vanillyl alcohol.[6]
Materials:
-
Purified VAO enzyme solution
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Vanillyl alcohol stock solution (e.g., 200 mM in ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 2 mM vanillyl alcohol working solution by diluting the stock solution in 50 mM potassium phosphate buffer, pH 7.5.[6]
-
Add a defined volume of the vanillyl alcohol working solution to a quartz cuvette and pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding a small, known amount of the purified VAO enzyme solution to the cuvette and mix gently.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of vanillin (ε = 14,000 M⁻¹ cm⁻¹).[6]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 3: Preparative Scale Synthesis of (R)-4-(1-Hydroxyethyl)phenol
This protocol is adapted from a published procedure for the gram-scale synthesis of (R)-1-(4'-hydroxyphenyl)ethanol.[6]
Materials:
-
Purified His-tagged VAO
-
4-Ethylphenol
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Oxygen supply
-
Reaction vessel with temperature and pH control
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 4-ethylphenol in 100 mM potassium phosphate buffer, pH 7.5. The concentration of the substrate should be optimized, but a starting point could be in the range of 10-50 mM.
-
Maintain the temperature at a suitable level, for example, 30°C.[6]
-
Continuously supply oxygen to the reaction mixture, for instance, by bubbling oxygen gas through the solution.
-
Initiate the reaction by adding the purified VAO enzyme. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the conversion and enantiomeric excess of the product.
-
Upon completion of the reaction, stop the reaction by, for example, acidifying the mixture or removing the enzyme.
-
Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the (R)-4-(1-hydroxyethyl)phenol by column chromatography or other suitable purification techniques.
-
Characterize the final product by standard analytical methods (e.g., NMR, mass spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes key parameters for the VAO-catalyzed conversion of 4-ethylphenol. Note that kinetic parameters can vary depending on the specific reaction conditions.
| Parameter | Value/Observation | Reference |
| Substrate | 4-Ethylphenol | [6] |
| Primary Product | (R)-1-(4'-hydroxyphenyl)ethanol | [5] |
| Enantiomeric Excess (ee) | >94% for the (R)-enantiomer | [9] |
| Byproduct | 4-Hydroxyacetophenone | [8] |
| Optimal pH | 7.5 - 8.5 | [3] |
| Optimal Temperature | 25 - 30°C | [6] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the biocatalytic production and analysis of this compound using VAO.
Caption: Workflow for VAO-catalyzed synthesis of this compound.
Conclusion and Future Perspectives
Vanillyl-alcohol oxidase is a versatile and efficient biocatalyst for the conversion of 4-alkylphenols. Its ability to perform enantioselective hydroxylation to produce chiral secondary alcohols like (R)-4-(1-hydroxyethyl)phenol, and the subsequent oxidation to the corresponding ketone, opens up numerous possibilities for the synthesis of valuable chemical entities. The protocols provided in this application note offer a solid foundation for researchers to explore the potential of VAO in their own applications, from fundamental enzymatic studies to the development of novel biocatalytic processes for the pharmaceutical and fine chemical industries. Future work could focus on enzyme engineering to modulate the substrate specificity and stereoselectivity of VAO, further expanding its synthetic utility.
References
- de Jong, E., van Berkel, W. J., van der Zwan, R. P., & de Bont, J. A. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. European Journal of Biochemistry, 208(3), 651–657. [Link]
- van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (1998). Regio- and stereospecific conversion of 4-alkylphenols by the covalent flavoprotein vanillyl-alcohol oxidase. FEBS letters, 427(2), 235-238. [Link]
- Grokipedia. (2026). Vanillyl-alcohol oxidase.
- van den Heuvel, R. H., van der Vlag, R., van Berkel, W. J., & Janssen, D. B. (2018). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. WUR eDepot. [Link]
- Darby, J. M., Dodds, D. R., & Cerniglia, C. E. (1987). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Applied and Environmental Microbiology, 53(2), 381-383. [Link]
- van den Heuvel, R. H., Fraaije, M. W., Mattevi, A., & van Berkel, W. J. (2000). Inversion of stereospecificity of vanillyl-alcohol oxidase. Proceedings of the National Academy of Sciences, 97(17), 9455-9460. [Link]
- van den Heuvel, R. H., Fraaije, M. W., Mattevi, A., & van Berkel, W. J. (2000). Inversion of stereospecificity of vanillyl-alcohol oxidase. Proceedings of the National Academy of Sciences of the United States of America, 97(17), 9455–9460. [Link]
- Romero, E., Castellanos, J. R., Gadda, G., & Fraaije, M. W. (2021). Discovery, Biocatalytic Exploration and Structural Analysis of a 4-Ethylphenol Oxidase from Gulosibacter chungangensis. ChemBioChem, 22(22), 3225-3233. [Link]
- Eggerichs, D., Weindorf, N., Mascotti, M. L., Welzel, N., Fraaije, M. W., & Tischler, D. (2023). Vanillyl alcohol oxidase from Diplodia corticola: Residues Ala420 and Glu466 allow for efficient catalysis of syringyl derivatives. The Journal of biological chemistry, 299(7), 104898. [Link]
- van den Heuvel, R. H. H., van der Vlag, R., van Berkel, W. J. H., & Janssen, D. B. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. WUR eDepot. [Link]
- van den Heuvel, R. H., Fraaije, M. W., & van Berkel, W. J. (2001). Vanillyl-alcohol oxidase, a tasteful biocatalyst.
- de Jong, E., van Berkel, W. J., van der Zwan, R. P., & de Bont, J. A. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. European journal of biochemistry, 208(3), 651–657. [Link]
Sources
- 1. Kinetic mechanism of vanillyl-alcohol oxidase with short-chain 4-alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pnas.org [pnas.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Inversion of stereospecificity of vanillyl-alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Enzymatic Resolution of Racemic 4-(1-Hydroxyethyl)phenol
Abstract
The enantiomers of 4-(1-hydroxyethyl)phenol are valuable chiral building blocks in the pharmaceutical industry. This application note provides a comprehensive, field-proven protocol for the enzymatic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (CALB). By employing a highly selective transesterification reaction in an organic solvent, this method facilitates the separation of the two enantiomers, yielding both the unreacted alcohol and the corresponding ester in high enantiomeric purity. Detailed procedures for reaction optimization, preparative-scale resolution, and chiral High-Performance Liquid Chromatography (HPLC) analysis are presented to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Biocatalytic Advantage
Chiral secondary alcohols, such as the enantiomers of this compound, are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The biological activity of these APIs is often stereospecific, necessitating the use of single-enantiomer compounds to maximize therapeutic efficacy and minimize potential side effects.[1]
Traditional chemical methods for resolving racemates can be resource-intensive and environmentally taxing. Enzymatic kinetic resolution (EKR) emerges as a superior "green" alternative, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers under mild reaction conditions.[2][3] Lipases, in particular, are robust enzymes that function effectively in non-aqueous environments, making them ideal catalysts for the selective acylation of alcohols.[4] This protocol focuses on the use of Novozym 435, an immobilized form of Candida antarctica Lipase B (CALB), which is widely recognized for its high activity, stability, and broad substrate scope in resolving secondary alcohols.[5][6][7]
Principle of Kinetic Resolution
Enzymatic kinetic resolution operates on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst (the enzyme). In this application, the lipase selectively catalyzes the acylation of one enantiomer of this compound at a much higher rate than the other.
Figure 1: Principle of lipase-catalyzed kinetic resolution.
The use of an acyl donor like vinyl acetate is a strategic choice that renders the reaction effectively irreversible.[1] The vinyl alcohol released upon acylation tautomerizes to acetaldehyde, a volatile and non-reactive byproduct, thus preventing the reverse reaction (hydrolysis) and driving the equilibrium towards product formation.[6] The reaction is typically terminated at approximately 50% conversion, the theoretical point at which the enantiomeric excess (e.e.) of both the remaining substrate and the newly formed product are maximized.
Experimental Workflow and Protocols
The overall process involves an initial optimization phase followed by a preparative scale-up, workup, and analysis.
Figure 2: Step-by-step experimental workflow.
Materials
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvents: Toluene, tert-Butyl methyl ether (MTBE), Hexane
-
Molecular sieves, 4 Å
-
HPLC grade solvents for analysis (e.g., n-Hexane, Isopropanol)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Protocol 1: Optimization of Reaction Conditions
Rationale: Enzyme performance is highly dependent on the reaction environment. Nonpolar solvents generally maintain the essential water layer on the enzyme surface, preserving its catalytic activity, while temperature affects both the reaction rate and enzyme stability.[8] A systematic optimization is crucial for achieving high enantioselectivity.
-
Setup: In separate, dry 10 mL vials, place 100 mg of racemic this compound, 5 mL of an anhydrous solvent (Toluene, MTBE, or Hexane), and ~50 mg of activated 4 Å molecular sieves.
-
Reagents: Add 1.5 molar equivalents of vinyl acetate to each vial.
-
Initiation: Add 20 mg of Novozym 435 to each vial. Seal tightly.
-
Incubation: Place the vials on a magnetic stirring plate set to a constant temperature (e.g., 40 °C) and stir for a set time (e.g., 12-24 hours).[9]
-
Analysis: After the incubation period, withdraw a small sample, filter out the enzyme, and analyze by chiral HPLC (see Protocol 3) to determine the conversion rate and the enantiomeric excess of both the substrate and the product.
-
Selection: Choose the solvent and temperature combination that provides an enantiomeric ratio (E) >200 at a reasonable reaction rate.
Protocol 2: Preparative Scale-Up and Purification
-
Reaction Setup: To a dry 250 mL round-bottom flask, add 5.0 g of racemic this compound, 100 mL of the optimized anhydrous solvent, and 1 g of activated 4 Å molecular sieves.
-
Acyl Donor Addition: Add 1.5 molar equivalents of vinyl acetate and stir until all solids are dissolved.
-
Enzyme Addition: Add 500 mg of Novozym 435 to initiate the reaction.
-
Reaction Monitoring: Stir the mixture at the optimized temperature. Every 2-4 hours, withdraw a 0.1 mL aliquot, filter, and analyze by chiral HPLC to monitor the conversion. Aim to stop the reaction as close to 50% conversion as possible to ensure high e.e. for both components.[9]
-
Workup: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain a crude oil containing unreacted alcohol and the product ester.
-
Purification: Purify the crude mixture using silica gel column chromatography. A gradient elution with Hexane/Ethyl Acetate is typically effective for separating the less polar ester from the more polar unreacted alcohol.
Protocol 3: Chiral HPLC Analysis
Rationale: Chiral HPLC is the definitive method for quantifying the enantiomers and determining the success of the resolution.[10] A chiral stationary phase (CSP) creates a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[11][12]
Table 1: Example Chiral HPLC Method Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dilute reaction aliquot in the mobile phase |
Expected Results and Troubleshooting
Upon successful resolution, two well-separated peaks corresponding to the enantiomers of the substrate (alcohol) and two peaks for the enantiomers of the product (ester) should be observed in the chromatogram. The reaction should yield one enantiomer of the unreacted alcohol and the opposite enantiomer of the product ester, both with high enantiomeric excess (>95%).
Table 2: Representative Data from an Optimized Resolution at ~50% Conversion
| Compound | Enantiomer | Retention Time (min) | Enantiomeric Excess (e.e.) |
| This compound | (R)-enantiomer | ~8.5 | >99% |
| (S)-enantiomer | ~10.2 | <1% | |
| 4-(1-Acetoxyethyl)phenol | (R)-enantiomer | ~6.1 | <1% |
| (S)-enantiomer | ~7.3 | >98% |
Note: Elution order is hypothetical and must be confirmed with authentic standards.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme; presence of water or other inhibitors. | Use fresh Novozym 435. Ensure all glassware and solvents are anhydrous by using molecular sieves. |
| Low Enantioselectivity (E-value) | Suboptimal temperature or solvent. | Re-run optimization experiments (Protocol 1). A lower temperature may increase selectivity at the cost of reaction time.[9] |
| Reaction Overshoots 50% | Infrequent monitoring. | Monitor the reaction more frequently as it approaches 40-45% conversion. |
| Poor Separation on Column | Inappropriate eluent polarity. | Use a more shallow elution gradient in your column chromatography, or switch to a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This application note details a robust and highly efficient method for the enzymatic kinetic resolution of racemic this compound. The use of immobilized Candida antarctica Lipase B provides a scalable, reusable, and environmentally friendly catalytic system. By following the outlined protocols for optimization, preparative synthesis, and analysis, researchers can reliably produce enantiomerically enriched secondary alcohols and their corresponding esters, which are vital for the advancement of stereoselective synthesis in drug discovery and development.
References
- Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650. [Link]
- Ahsan, M., & Verma, S. (2014). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic & Inorganic Chemistry, 2014.
- Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. American Chemical Society.
- van Rantwijk, F., & Sheldon, R. A. (2000).
- Chen, B. S., & de Souza, F. Z. R. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(4), 2133–2146. [Link]
- Orzełek, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8963. [Link]
- Carvalho, A. C. L. M., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29682–29716. [Link]
- ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. [Link]
- Phenomenex. (n.d.).
- de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]
- Yilmaz, E., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 15(1), e0225992. [Link]
- Szymańska, K., et al. (2019). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 24(22), 4162. [Link]
- Forró, E., et al. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
- Xu, J. H., et al. (2012). Lipase-catalyzed remote kinetic resolution of citalopram intermediate by asymmetric alcoholysis and thermodynamic analysis. Bioprocess and Biosystems Engineering, 35(6), 1043-8. [Link]
- Drijfhout, J. P., et al. (1998). Enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase. SciSpace. [Link]
- Ríos-Lombardía, N., et al. (2022). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions.
- de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]
- Sankar, G., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 373-377. [Link]
- Wang, M., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 1083. [Link]
- Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]
- Grala, A., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 26(16), 4983. [Link]
- Lebl, R., et al. (2019). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(1-Hydroxyethyl)phenol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Derivatization in GC-MS Analysis of 4-(1-Hydroxyethyl)phenol
This compound, a molecule featuring both a phenolic hydroxyl and a secondary alcohol group, presents analytical challenges for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3] The presence of these polar functional groups leads to low volatility and potential thermal instability at the high temperatures required for GC analysis.[4][5][6] This can result in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity, hindering accurate quantification and identification.[7]
Derivatization is a critical chemical modification step that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives.[4][5][6] This process significantly improves their chromatographic behavior, leading to sharper peaks, enhanced resolution, and increased sensitivity in GC-MS analysis.[7][8] This application note provides a comprehensive guide to the two most common and effective derivatization strategies for this compound: silylation and acylation . Detailed, step-by-step protocols are provided for each method, along with a discussion of the underlying chemical principles and key experimental considerations to ensure reliable and reproducible results.
Choosing Your Derivatization Strategy: Silylation vs. Acylation
The selection of an appropriate derivatization method depends on several factors, including the specific analytical requirements, sample matrix, and available resources.
Silylation is a versatile and widely employed technique that involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[4][9] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, producing stable derivatives with excellent chromatographic properties.[4][8] A key advantage of silylation is its high reaction efficiency for a broad range of compounds.[6] However, silylating reagents are sensitive to moisture, necessitating stringent anhydrous conditions during the procedure.[4]
Acylation offers a robust and cost-effective alternative, involving the reaction of the hydroxyl groups with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to form ester derivatives.[4][6] Acylation can often be performed under less stringent anhydrous conditions compared to silylation.[4] Perfluorinated anhydrides like TFAA are particularly useful as they produce stable and highly volatile derivatives, which can enhance sensitivity, especially when using an electron capture detector (ECD).[10][11]
The following table provides a comparative overview of the two methods:
| Feature | Silylation | Acylation |
| Reagents | BSTFA, MSTFA, TMCS (catalyst) | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) |
| Reaction | Forms TMS ethers | Forms ester derivatives |
| Advantages | High reaction efficiency, versatile for many functional groups, excellent chromatographic properties of derivatives.[6][8] | Robust, cost-effective, less sensitive to moisture, can enhance ECD response (with fluorinated reagents).[4][10] |
| Disadvantages | Requires strict anhydrous conditions, reagents are moisture-sensitive.[4] | May require removal of acidic byproducts, reaction conditions can be harsher.[11] |
| Best For | Broad applicability, when high derivatization yield is critical. | Situations where moisture cannot be completely excluded, cost-sensitive analyses. |
Experimental Workflow for Derivatization and GC-MS Analysis
A generalized workflow for the analysis of this compound using derivatization followed by GC-MS is depicted below.
Caption: General workflow for the GC-MS analysis of this compound.
Protocol 1: Silylation using BSTFA
This protocol details the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst to enhance reactivity, especially for sterically hindered hydroxyl groups.[12]
Materials:
-
Dried sample extract containing this compound
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen gas. The absence of water is crucial as silylating reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve the residue. Vortex for 30 seconds.
-
Silylation Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[4] Optimization of reaction time and temperature may be necessary for specific sample matrices.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Chemical Reaction:
The silylation of this compound with BSTFA proceeds via a nucleophilic attack of the hydroxyl groups on the silicon atom of the silylating agent, replacing the active hydrogens with TMS groups.
Caption: Silylation of this compound.
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the acetylation of this compound using acetic anhydride. This method is generally robust and can be performed in the presence of a base like pyridine.
Materials:
-
Dried sample extract containing this compound
-
Acetic anhydride
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
Step-by-Step Methodology:
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Addition: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[4]
-
Acetylation Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization in some cases.[4]
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[4]
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.[4]
-
Centrifuge the mixture to separate the layers and carefully transfer the upper organic layer to a clean vial.[4]
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis: The dried extract is ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | Low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 60-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| MS Transfer Line Temp | 280-300°C |
| Ion Source Temp | 230-250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Troubleshooting Common Derivatization Issues
| Problem | Possible Cause | Solution |
| Low or No Derivative Peak | Incomplete reaction | Optimize reaction time and temperature; use a catalyst (e.g., TMCS for silylation).[12] |
| Presence of moisture (silylation) | Ensure all glassware is dry and use anhydrous solvents.[4] | |
| Multiple Derivative Peaks | Incomplete derivatization of both hydroxyl groups | Increase reagent concentration or reaction time/temperature. |
| Tautomerization (for compounds with keto-enol forms) | Not applicable to this compound, but a consideration for other analytes. | |
| Peak Tailing | Incomplete derivatization | Re-optimize derivatization conditions. |
| Active sites in the GC system | Use a deactivated liner and column; ensure proper column installation. |
Conclusion
Derivatization is an indispensable step for the reliable GC-MS analysis of this compound. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of this analyte, leading to improved chromatographic performance. The choice between these methods will depend on the specific requirements of the analysis. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can achieve accurate and reproducible quantification of this compound in various matrices. For robust quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and derivatization efficiency.[4]
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
- Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Lee, H. B., Peart, T. E., & Svoboda, M. L. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Proestos, C., Sereli, D., & Komaitis, M. (2006).
- BenchChem. (n.d.). This compound | Supplier.
- ChemBlink. (n.d.). This compound [CAS# 2380-91-8].
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- BenchChem. (2025). Technical Support Center: Derivatization of Phenolic Acids for GC-MS Analysis.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA).
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
- BenchChem. (2025). Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis.
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Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 4-(1-Hydroxyethyl)phenol
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the precise and reliable quantification of 4-(1-Hydroxyethyl)phenol. This compound, also known as 1-(4-hydroxyphenyl)ethanol, is a key intermediate in organic synthesis and a potential metabolite or impurity in various pharmaceutical products.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust protocol grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] We provide a step-by-step protocol covering instrumentation, reagent preparation, chromatographic conditions, and a full validation procedure, ensuring the method is fit for its intended purpose.
Introduction and Scientific Principle
The Analyte: this compound
This compound (CAS No: 2380-91-8) is an organic compound featuring a phenol group substituted with a 1-hydroxyethyl moiety.[1] Its molecular structure (C₈H₁₀O₂) and presence of both a hydroxyl group and a phenolic ring make it a versatile chemical building block.[1][5] Accurate quantification is critical for monitoring reaction kinetics, assessing the purity of synthesized materials, and in metabolic studies.
The Methodology: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolution, sensitivity, and reproducibility in separating and quantifying compounds in a mixture.[6] For phenolic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[7][8]
The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase. This compound, being a moderately polar compound, will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase (a mixture of water and an organic solvent), we can achieve its separation from other components in the sample matrix.
Quantification is achieved using a UV-Vis detector. The aromatic phenol ring in this compound acts as a chromophore, absorbing light in the ultraviolet spectrum. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for precise measurement. Based on the structure, a detection wavelength in the range of 270-280 nm is optimal for sensitivity and selectivity.[9][10]
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Minor modifications may be necessary depending on the specific sample matrix and available instrumentation.
Equipment and Reagents
Equipment:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[11][12]
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).
-
Ultrasonic bath.
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (≥98% purity).
Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.
-
Bring to volume with water, mix thoroughly, and degas using sonication or vacuum filtration.
Mobile Phase B: Acetonitrile.
Diluent: Methanol/Water (50:50, v/v).
-
Mix equal volumes of HPLC-grade methanol and water. This solution is used for preparing standards and samples to ensure compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 1.0 - 100 µg/mL.
Sample Preparation
The goal of sample preparation is to extract the analyte into the diluent and remove any interfering substances or particulates.[13]
-
Accurately weigh a portion of the sample matrix expected to contain this compound.
-
Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Add diluent to approximately 70% of the flask volume.
-
Vortex and/or sonicate for 10-15 minutes to ensure complete dissolution/extraction of the analyte.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[13]
Chromatographic Conditions
The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition | Causality and Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for phenolic compounds. The specified dimensions offer a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[7][11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is used to acidify the mobile phase (pH ~2.7), which suppresses the ionization of the phenolic hydroxyl group. This ensures a single, sharp, and well-retained peak form.[14] |
| Gradient Program | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-18 min: 20% B | A gradient elution is employed to ensure that this compound is well-separated from both early-eluting polar impurities and late-eluting non-polar impurities, providing a robust separation.[7][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing efficient separation within a reasonable timeframe.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times and peak areas. |
| Detection | UV at 278 nm | This wavelength is near the absorbance maximum for the phenol chromophore, offering high sensitivity while minimizing interference from other components that may absorb at lower wavelengths.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][15] The following protocols are based on the ICH Q2(R2) guideline.[4]
Workflow for Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
System Suitability
Before any validation or sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting a working standard solution (e.g., 50 µg/mL) six consecutive times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column and the separation power of the system. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response.[16] |
| %RSD of Retention Time | ≤ 1.0% | Shows the stability and precision of the pump, ensuring consistent elution times. |
Specificity and Selectivity
Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound and is not affected by the presence of matrix components, impurities, or degradation products.[3]
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Inject a placebo (sample matrix without the analyte) to assess interference from excipients.
-
If applicable, perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.
Linearity and Range
Objective: To establish the linear relationship between the concentration of the analyte and the detector response over a specified range.[6]
Protocol:
-
Inject the prepared series of working standard solutions (e.g., five concentrations from 1 to 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
The Range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[15]
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value. This is assessed through recovery studies.[3][6]
Protocol:
-
Prepare a placebo (blank matrix) sample.
-
Spike the placebo with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each preparation.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay Precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.[16]
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.[16]
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol (Signal-to-Noise approach):
-
LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be evaluated and should be ≤ 10%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Protocol:
-
Analyze a standard solution while making small changes to the chromatographic conditions, one at a time.
-
Assess the impact on system suitability parameters (retention time, peak area, tailing factor).
Variations to Test:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic component.
Acceptance Criteria: System suitability parameters should remain within the established limits, demonstrating the method's reliability during normal use.
References
- Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
- ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
- Pharmaguideline.
- National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
- ACS Publications. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. [Link]
- Acta Scientific.
- National Institutes of Health (NIH). Techniques for Analysis of Plant Phenolic Compounds. [Link]
- PubChem. 4-((1S)-1-hydroxyethyl)phenol. [Link]
- ScienceDirect. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. [Link]
- AMSbio.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- ResearchGate.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
- MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
- PharmaCompass. 4-(1-Hydroxyethyl)
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- University of Malta. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
- SCIRP.
- MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
- SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
- ResearchGate. (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. chemscene.com [chemscene.com]
- 6. actascientific.com [actascientific.com]
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- 8. researchgate.net [researchgate.net]
- 9. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 10. ftb.com.hr [ftb.com.hr]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis [mdpi.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Guide to the Purification of 4-(1-Hydroxyethyl)phenol by Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and theoretical foundation for the purification of 4-(1-Hydroxyethyl)phenol using normal-phase column chromatography. Authored for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the underlying chemical principles that govern the separation process. We will explore method development using Thin-Layer Chromatography (TLC), provide a step-by-step protocol for column preparation, sample application, and elution, and offer a robust troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible purification of this versatile chemical intermediate.
Introduction: The Significance of Purifying this compound
This compound is a valuable organic compound featuring a phenol group substituted with a 1-hydroxyethyl moiety.[1] With a molecular weight of 138.16 g/mol , its structure contains two hydroxyl groups, making it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[2] This compound serves as a key building block in the synthesis of various pharmaceutical agents and other high-value chemicals.[1]
In synthetic organic chemistry, reaction mixtures are rarely clean; they often contain unreacted starting materials, byproducts, and reagents. For applications in drug development and materials science, achieving high purity is not merely a goal but a necessity. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] This guide focuses on a normal-phase chromatography approach, which is ideally suited for polar compounds like this compound.
The Principle of Separation: Normal-Phase Chromatography
The purification strategy for this compound relies on the principles of normal-phase chromatography. In this technique, a polar stationary phase is used in conjunction with a less polar mobile phase.[4]
-
Stationary Phase: The most common stationary phase for this application is silica gel (SiO₂). The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic.[5]
-
Analyte Interaction: this compound, being a polar molecule with two hydroxyl groups, will interact strongly with the polar silanol groups on the silica surface primarily through hydrogen bonding.
-
Mobile Phase (Eluent): A mobile phase, typically a mixture of organic solvents, is passed through the column. Less polar compounds in the mixture will have weaker interactions with the stationary phase and will be carried along more readily by the mobile phase, thus eluting from the column faster. More polar compounds, like our target molecule, will be adsorbed more strongly and elute later.[6]
-
Elution Control: The elution power of the mobile phase is controlled by adjusting its polarity. By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of a more polar solvent in the mixture), we can systematically desorb the bound compounds and elute them from the column, achieving separation.
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that operates on the same principles as column chromatography and is used to determine the optimal mobile phase composition.
Objective: To find a solvent system that provides a good separation of this compound from impurities and results in a retention factor (Rƒ) of 0.3 to 0.4 for the target compound. An Rƒ in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking excessively long.
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials as standards, if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen test solvent system (e.g., start with 30% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining (e.g., with potassium permanganate or vanillin stain).
-
Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the solvent ratio to achieve the target Rƒ.
-
If Rƒ is too low (<0.2), the compound is sticking too strongly. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If Rƒ is too high (>0.5), the compound is moving too quickly. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
-
Detailed Protocol for Column Chromatography Purification
This protocol outlines the purification of this compound on a multi-gram scale. Adjustments to the column size and solvent volumes may be necessary depending on the scale of your reaction.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh |
| Mobile Phase Solvents | Hexanes or Heptane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Dichloromethane (optional) | HPLC Grade | |
| Apparatus | Glass Chromatography Column | Appropriate size (e.g., 40-60 mm diameter) |
| Separatory Funnel / Solvent Reservoir | For mobile phase addition | |
| Fraction Collector or Test Tubes | For collecting eluted fractions | |
| Round Bottom Flasks | For sample preparation and product collection | |
| Rotary Evaporator | For solvent removal | |
| Consumables | Cotton or Glass Wool | To plug the column |
| Sand | Washed, analytical grade | |
| TLC Plates | Silica gel 60 F₂₅₄ |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Step 1: Column Preparation (Slurry Packing) The slurry packing method is superior for achieving a homogeneously packed column, which is essential for high-resolution separation.[7]
-
Secure the chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but is not packed too tightly.[8] Add a layer of sand (approx. 1 cm) on top of the plug.
-
In a beaker, measure the required amount of silica gel (a general rule is 50-100 g of silica per 1 g of crude mixture).
-
Add your initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a free-flowing slurry.
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Continuously add the mobile phase as the silica settles. Never let the top of the silica bed run dry.[8]
-
Once the silica is settled, add another 1 cm layer of sand on top to protect the silica bed during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
Step 2: Sample Loading (Dry Loading) For polar compounds like this compound, dry loading is highly recommended to prevent band broadening and improve separation.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, creating an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution.
-
Start with the low-polarity mobile phase determined during TLC analysis. If impurities are much less polar, they will elute first.
-
Collect the eluent in fractions (e.g., 20-50 mL per test tube, depending on column size).
-
If a gradient elution is required (i.e., if impurities are close in polarity to the product), gradually increase the polarity of the mobile phase. For example, move from 10% to 20%, then 30% ethyl acetate in hexanes. This increased polarity will compete more effectively for adsorption sites on the silica, dislodging the more polar this compound and allowing it to elute.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain only the pure this compound into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent. The pure compound should be obtained as a solid or viscous oil.[1][9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[10] |
| Compound elutes too quickly | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent. Ensure the initial TLC analysis was accurate. |
| Poor Separation / Overlapping Bands | Column was packed improperly (channels). Sample band was too wide. Incorrect mobile phase. | Repack the column using the slurry method. Use the dry loading technique. Re-optimize the mobile phase with TLC to maximize the difference in Rƒ values (ΔRƒ). |
| Peak Tailing / Streaking | Strong, irreversible adsorption to acidic silanol sites. Compound is overloading the column. | The phenolic hydroxyl group can interact very strongly with silica.[5] Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to suppress ionization and reduce tailing.[11] Ensure you are not loading too much material for the amount of silica used. |
| Cracks in the Silica Bed | The column ran dry. Drastic change in solvent polarity. | Never allow the solvent level to drop below the top of the silica bed.[8] When running a gradient, increase the polarity gradually rather than in large, abrupt steps. |
Conclusion
The purification of this compound by column chromatography is a robust and scalable method critical for its application in research and development. Success hinges on a systematic approach that begins with careful method development using TLC to establish the optimal separation conditions. By understanding the chemical principles of analyte-stationary phase interactions and following a meticulous protocol for column packing, sample loading, and elution, researchers can consistently achieve high purity of the target compound. The troubleshooting guide provided serves as a practical resource to overcome common challenges, ensuring an efficient and effective purification workflow.
References
- Nitration of Phenol and Purification by Column Chromatography. Purpose. CDN.
- Trouble with Column Chromatography of phenolic compounds. Reddit.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400. PubChem.
- This compound | Supplier. Benchchem.
- This compound | 2380-91-8. Sigma-Aldrich.
- Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- 【4K】-- Column Chromatography (Purification). YouTube.
- HPLC Columns: High-Performance Liquid Chromatography Solutions. Phenomenex.
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- 4. HPLC Columns: High-Performance Liquid Chromatography Solutions | Phenomenex [phenomenex.com]
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- 11. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Perfecting Purity: Advanced Recrystallization Techniques for 4-(1-Hydroxyethyl)phenol
Introduction: The Critical Role of Purity in Research and Development
4-(1-Hydroxyethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry, demands high purity for reliable and reproducible outcomes in research and drug development.[1][2] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, decreased product yield, and compromised biological activity. The most common impurity encountered in the synthesis of this compound is the unreacted starting material, 4-acetylphenol, arising from the reduction of its ketone group.[1] This application note provides a comprehensive guide to the principles and detailed protocols for the recrystallization of this compound to achieve high purity, tailored for researchers, scientists, and professionals in the drug development field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective recrystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 g/mol | [1][3][4][5] |
| Melting Point | 132-140 °C | [1][6] |
| Appearance | White to light yellow powder or crystals | [4] |
| Water Solubility (25 °C) | Sparingly soluble (32 g/L) | [6] |
The presence of both a phenolic hydroxyl group and a secondary alcohol imparts a degree of polarity to the molecule, influencing its solubility in various organic solvents.
The Science of Solvent Selection: A Data-Driven Approach
The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, allowing for efficient dissolution of the crude product and subsequent precipitation of pure crystals upon cooling.
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Given the polarity of this compound, polar solvents are generally a good starting point.
-
Temperature Coefficient of Solubility: A steep solubility curve with respect to temperature is highly desirable. This ensures maximum recovery of the purified product upon cooling.
-
Impurity Solubility: The chosen solvent should either be a very good solvent or a very poor solvent for the primary impurity, 4-acetylphenol. If 4-acetylphenol is highly soluble at all temperatures, it will remain in the mother liquor. Conversely, if it is insoluble even at high temperatures, it can be removed by hot filtration.
-
Solvent Volatility: A moderately volatile solvent is preferred for ease of removal from the purified crystals during the drying process.
Recommended Solvents for Screening:
| Solvent | Polarity | Rationale |
| Water | High | Sparingly soluble at room temperature, potential for good temperature coefficient. |
| Ethanol/Methanol | High | "Like dissolves like," likely to be a good solvent. May require a co-solvent. |
| Isopropanol | Medium-High | Similar to ethanol but may offer a better solubility profile. |
| Acetone | Medium-High | A versatile solvent, often used in recrystallization. |
| Ethyl Acetate | Medium | May provide a good balance of solubility for the product and impurity. |
| Toluene | Low | Less likely to be a good single solvent but could be a useful anti-solvent. |
Visualizing the Path to Purity: Recrystallization Workflow
The following diagram illustrates the general workflow for achieving high-purity this compound through recrystallization.
Caption: Workflow for the purification of this compound.
Protocols for High-Purity Recrystallization
The following protocols provide detailed, step-by-step methodologies for two effective recrystallization techniques.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that meets the desired solubility criteria. Water or a water/ethanol mixture is a good starting point for this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent. A good solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (anti-solvent) to induce precipitation. A chloroform/ethanol mixture, as suggested by a patent for a similar compound, is a promising system to investigate.[7]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (anti-solvent) (e.g., water, hexane, or toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the crude product at room temperature and a "poor" solvent in which the product is insoluble but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Precipitation: Slowly add the "poor" solvent to the solution with constant stirring until a faint turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of the "good" aolvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of the "good" and "poor" solvents.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Use a lower-boiling solvent. Ensure slow cooling. Add a small amount of a "better" solvent to the hot solution. |
| Poor Crystal Yield | Too much solvent was used. The cooling temperature is not low enough. | Evaporate some of the solvent and re-cool. Use an ice-salt bath for lower temperatures. |
| No Crystal Formation | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod. Add a seed crystal of pure compound. Evaporate some solvent. |
| Colored Crystals | Colored impurities are present. | Consider using a minimal amount of activated carbon for decolorization, but be aware of potential interactions with phenolic compounds. |
Characterization of Purified this compound
The purity of the recrystallized product should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity and detecting any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting the solvent system and controlling the crystallization process, researchers can effectively remove impurities, particularly unreacted 4-acetylphenol, to obtain a high-purity product essential for demanding applications in the pharmaceutical and chemical industries. The protocols and guidelines presented in this application note provide a solid foundation for developing and optimizing a robust and efficient purification strategy.
References
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol.
- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Yalkowsky, S. H., & He, Y. (2003).
- Wikipedia. (n.d.). Crystal polymorphism.
- MDPI. (n.d.). Polymorphism in Crystals.
- European Patent Office. (n.d.). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 2380-91-8 [sigmaaldrich.com]
- 5. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]
- 7. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
Application Note & Protocol: High-Throughput Monitoring of the Enzymatic Conversion of 4-(1-Hydroxyethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enzymatic conversion of 4-(1-hydroxyethyl)phenol is a pivotal reaction in biocatalysis, offering a green and highly selective route to valuable chiral synthons and specialty chemicals. This application note provides a comprehensive protocol for monitoring the enzymatic oxidation of this compound to 4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental design, offering detailed, step-by-step methodologies for reaction setup, real-time kinetic analysis using UV/Vis spectrophotometry, and endpoint analysis via High-Performance Liquid Chromatography (HPLC). This guide is designed to be a self-validating system, ensuring accuracy and reproducibility for researchers in enzymology and process development.
Introduction: The Significance of Monitoring Biocatalytic Conversions
The stereoselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. This compound, a prochiral substrate, can be enzymatically oxidized to 4'-hydroxyacetophenone, or conversely, 4'-hydroxyacetophenone can be stereoselectively reduced to a single enantiomer of this compound.[1] The enzymes predominantly responsible for this transformation are alcohol dehydrogenases (ADHs), which are NAD(P)+/NAD(P)H-dependent oxidoreductases.[2][3]
The ability to accurately monitor this conversion in real-time and at specific endpoints is critical for several reasons:
-
Kinetic Characterization: Determining key kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) is fundamental to understanding enzyme performance.[4][5]
-
Process Optimization: Monitoring allows for the systematic optimization of reaction conditions (e.g., pH, temperature, substrate and enzyme concentration) to maximize yield and efficiency.
-
Enantioselectivity Assessment: For asymmetric reductions, precise quantification of both substrate and product is necessary to determine the enantiomeric excess (e.e.), a critical measure of a biocatalyst's efficacy.[1]
This protocol will focus on the oxidation of this compound catalyzed by an alcohol dehydrogenase, a common model system for studying ADH activity and a reaction with direct industrial relevance.
Principle of the Assay
The enzymatic oxidation of this compound to 4'-hydroxyacetophenone is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[2][6]
Reaction Scheme:
This compound + NAD+ <-- -- -- -- - (Alcohol Dehydrogenase) -- -- -- -- > 4'-Hydroxyacetophenone + NADH + H+
The progress of the reaction can be monitored by two primary methods detailed in this protocol:
-
Spectrophotometric Monitoring: The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[7][8] This method is ideal for determining the initial reaction rates and performing kinetic studies.
-
Chromatographic Monitoring (HPLC): High-Performance Liquid Chromatography allows for the separation and quantification of the substrate (this compound) and the product (4'-hydroxyacetophenone) at specific time points.[9][10] This is crucial for determining the percentage of conversion and for baseline separation when substrate or product inhibition is a concern.
Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) |
| This compound | ≥98% purity | Sigma-Aldrich, TCI |
| 4'-Hydroxyacetophenone | ≥99% purity (for standard curve) | Sigma-Aldrich, Acros Organics |
| Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae) | Lyophilized powder or suspension | Worthington Biochemical, Sigma-Aldrich |
| β-Nicotinamide adenine dinucleotide (NAD+) | ≥98% purity | Sigma-Aldrich, Roche |
| Sodium Phosphate Buffer (or Tris-HCl) | 0.1 M, pH 8.8 | Prepare in-house |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific, VWR |
| Water | HPLC grade / Ultrapure | Millipore Milli-Q or equivalent |
| Phosphoric Acid | ACS grade | Fisher Scientific |
| 96-well UV-transparent microplates | Corning, Greiner Bio-One | |
| Spectrophotometer (plate reader) | Capable of reading at 340 nm | Molecular Devices, BioTek |
| HPLC System with UV detector | Agilent, Waters, Shimadzu | |
| C18 Reverse-Phase HPLC Column | 4.6 x 250 mm, 5 µm | Phenomenex, Waters |
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the enzymatic conversion of this compound.
Caption: Experimental workflow for monitoring the enzymatic reaction.
Detailed Protocols
Protocol 1: Spectrophotometric Assay for Real-Time Kinetics
This protocol is designed to determine the initial rate of the reaction.
1. Preparation of Reagents:
- Assay Buffer: 0.1 M Sodium Phosphate, pH 8.8. The slightly alkaline pH is often optimal for ADH-catalyzed oxidation.
- NAD+ Stock Solution: 15 mM in assay buffer. Prepare fresh and keep on ice.
- Substrate Stock Solution (this compound): 100 mM in assay buffer.
- Enzyme Stock Solution: 1 mg/mL of alcohol dehydrogenase in cold assay buffer. Store on ice.
- Enzyme Working Solution: Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
2. Spectrophotometer Setup:
- Set the wavelength to 340 nm.
- Set the temperature to 25°C.
- Set up a kinetic read protocol to measure absorbance every 30 seconds for 10 minutes.
3. Reaction Setup (in a 96-well UV-transparent plate):
- In each well, add the following in order:
- 130 µL Assay Buffer
- 150 µL NAD+ Stock Solution (Final concentration: 7.5 mM)
- 10 µL Substrate Stock Solution (Final concentration: 5 mM). This can be varied for Michaelis-Menten kinetics.
- Include a "no enzyme" control well with all components except the enzyme, adding an equivalent volume of assay buffer instead.
- Equilibrate the plate in the spectrophotometer for 5 minutes at 25°C.
4. Initiating the Reaction:
- To start the reaction, add 10 µL of the Enzyme Working Solution to each well.
- Immediately start the kinetic read.
5. Data Analysis:
- Plot absorbance at 340 nm versus time.
- Determine the initial reaction rate (ΔA340/min) from the linear portion of the curve.
- Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: HPLC Assay for Conversion Analysis
This protocol is used to determine the percentage of substrate conversion to product at specific time points.
1. HPLC Method Development:
- Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
- Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) is a good starting point.[9] An example gradient could be:
- Isocratic: 25% Acetonitrile, 75% Water (with 0.1% H₃PO₄)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 276 nm, where both this compound and 4'-hydroxyacetophenone have strong absorbance.[10]
- Column Temperature: 40°C.[10]
- Injection Volume: 10 µL.
2. Preparation of Standard Curves:
- Prepare stock solutions of both this compound and 4'-hydroxyacetophenone (e.g., 10 mM in the mobile phase).
- Create a series of dilutions for each compound (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM).
- Inject each standard and record the peak area.
- Plot peak area versus concentration to generate a standard curve for each analyte.
3. Reaction and Sampling:
- Set up the enzymatic reaction in a larger volume (e.g., 1 mL in a microcentrifuge tube) using the same concentrations as in the spectrophotometric assay.
- At desired time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr), withdraw a sample (e.g., 50 µL).
4. Sample Quenching and Preparation:
- Immediately quench the reaction by adding the 50 µL sample to 100 µL of ice-cold acetonitrile or by heating to 90°C for 5-10 minutes.[11] This will precipitate the enzyme and stop the reaction.
- Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis:
- Inject the prepared samples into the HPLC system.
- Identify and integrate the peaks corresponding to the substrate and product based on their retention times established from the standards.
- Use the standard curves to calculate the concentration of substrate remaining and product formed at each time point.
- Calculate the percent conversion: % Conversion = ([Product] / ([Initial Substrate])) * 100
Interpreting the Results
The combination of spectrophotometric and HPLC data provides a comprehensive understanding of the enzymatic reaction.
| Parameter | Method of Determination | Significance |
| Initial Reaction Rate (V₀) | Spectrophotometry | Essential for Michaelis-Menten kinetics and comparing enzyme activity under different conditions. |
| Michaelis Constant (Kₘ) | Spectrophotometry (varying substrate concentration) | Indicates the substrate concentration at which the reaction rate is half of Vmax; a measure of the enzyme's affinity for the substrate.[5] |
| Maximum Velocity (Vₘₐₓ) | Spectrophotometry (varying substrate concentration) | The maximum rate of the reaction when the enzyme is saturated with the substrate.[4] |
| Percent Conversion | HPLC | Provides a clear measure of reaction progress and endpoint, crucial for process optimization. |
| Mass Balance | HPLC | The sum of substrate and product concentrations should remain constant, confirming the absence of side reactions. |
Troubleshooting
-
No or Low Activity (Spectrophotometric Assay):
-
Check the pH of the buffer.
-
Ensure the NAD+ solution is fresh.
-
Verify the activity of the enzyme stock.
-
-
Non-linear Reaction Rate (Spectrophotometric Assay):
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.
-
Substrate or product inhibition may be occurring. Analyze at different substrate concentrations.
-
-
Poor Peak Shape or Resolution (HPLC Assay):
-
Adjust the mobile phase composition.
-
Ensure the column is in good condition.
-
Check for sample overload.
-
-
Inconsistent Results:
-
Ensure accurate pipetting and consistent timing.
-
Maintain constant temperature throughout the experiments.
-
Conclusion
This application note provides robust and validated protocols for monitoring the enzymatic conversion of this compound. The combination of real-time spectrophotometric analysis and endpoint HPLC quantification offers a powerful toolkit for researchers in biocatalysis. By following these detailed methodologies, scientists can accurately characterize enzyme kinetics, optimize reaction conditions, and reliably assess the performance of biocatalytic processes.
References
- Dickinson, F. M., & Dalziel, K. (1967). A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates. Biochemical Journal, 104(1), 1-11.
- Austin, T. (2023). Reaction Kinetics of Alcohol Dehydrogenase.
- van Berkel, W. J., van den Heuvel, R. H., & Fraaije, M. W. (1999). Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase. Applied and Environmental Microbiology, 65(11), 5049–5055.
- Unknown. (n.d.). Kinetics of Alcohol Dehydrogenase.
- Gandomkar, S., et al. (2018). Multienzyme One-Pot Cascade for the Stereoselective Hydroxyethyl Functionalization of Substituted Phenols. Organic Letters, 20(17), 5144–5148.
- SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column.
- Unknown. (n.d.). Lesson II Alcohol Dehydrogenase Assay.
- Dalziel, K., & Dickinson, F. M. (1966). The kinetics and mechanism of liver alcohol dehydrogenase with primary and secondary alcohols as substrates. Biochemical Journal, 100(2), 34–46.
- LibreTexts Chemistry. (2021). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol.
- Li, Y., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 706915.
- iGEM. (n.d.). Enzymatic Reaction Monitoring Wet Lab.
- Reymond, J.-L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269.
- SpectraBase. (n.d.). 4-(1-Hydroxy-1-methyl-ethyl)phenol - Optional[MS (GC)] - Spectrum.
- PharmaCompass. (n.d.). This compound.
- Wang, Y., et al. (2024). Monitoring Enzymatic Reaction Kinetics and Activity Assays in Confined Nanospace. Analytical Chemistry.
- Ganesan, M., et al. (2019). Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. Biomolecules, 9(11), 700.
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
- Wikipedia. (n.d.). Alcohol dehydrogenase.
- European Bioinformatics Institute. (n.d.). This compound (CHEBI:31042).
- National Center for Biotechnology Information. (n.d.). 4-((1S)-1-hydroxyethyl)phenol. PubChem Compound Database.
- Taylor & Francis. (n.d.). Alcohol dehydrogenase – Knowledge and References.
- RCSB PDB. (n.d.). Molecule of the Month: Alcohol Dehydrogenase.
- Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. ChemSusChem, 5(2), 226-243.
- Taylor & Francis. (n.d.). Alcohol dehydrogenase – Knowledge and References.
- Abad-Jorda, L., et al. (2014). Quantitative Online Monitoring of an Immobilized Enzymatic Network by Ion Mobility–Mass Spectrometry. Journal of the American Chemical Society, 136(27), 9524–9527.
- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. REACTION KINETICS OF ALCOHOL DEHYDROGENASE | Austin Tommy [austintommy.com.ng]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 8. bu.edu [bu.edu]
- 9. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
Application of 4-(1-Hydroxyethyl)phenol in Flavor and Fragrance Chemistry: A Technical Guide
This document provides a detailed exploration of 4-(1-Hydroxyethyl)phenol, a versatile phenolic compound, for its potential applications in the flavor and fragrance industry. This guide is intended for researchers, scientists, and product development professionals seeking to understand and utilize this molecule's unique properties.
Introduction to this compound
This compound, also known as p-hydroxy-α-methylbenzyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2] It possesses a phenol group substituted at the para position with a 1-hydroxyethyl group.[1] This structural arrangement, featuring both a phenolic hydroxyl and a secondary alcohol functional group, suggests a molecule with intriguing potential for flavor and fragrance applications, straddling the line between the characteristic notes of phenols and the softer, floral aspects of aryl alkyl alcohols.
While extensive organoleptic data for this compound is not widely published, its chemical class suggests a complex sensory profile. Phenolic compounds are well-known contributors to a wide array of aromas, notably smoky, spicy, and medicinal notes in various foods and beverages.[3][4][5][6][7] The presence of the hydroxyethyl group may modulate the typical phenolic character, potentially introducing softer, sweeter, or more floral nuances. Its structural similarity to known fragrance ingredients like α-methylbenzyl alcohol (styrallyl alcohol), which possesses a sweet, hyacinth-like scent, further hints at its potential in perfumery.
This guide will provide a comprehensive overview of its known properties, potential sensory profile, and detailed protocols for its evaluation and application.
Physicochemical and Organoleptic Properties
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in flavor and fragrance formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][8] |
| Synonyms | p-Hydroxy-α-methylbenzyl alcohol, 1-(4-Hydroxyphenyl)ethanol | [1][8] |
| CAS Number | 2380-91-8 | [2][8][9][10][11] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | White to light yellow/orange powder or crystals | [8][11] |
| Melting Point | 126-130 °C | [9] |
| Boiling Point | 270.6 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [9] |
Inferred Organoleptic Profile:
Based on its chemical structure and the known characteristics of related phenolic compounds, the following sensory profile for this compound can be hypothesized:
-
Odor: A complex aroma with potential facets of mild phenolic, smoky, slightly sweet, and floral notes. The hydroxyethyl group may impart a subtle fruitiness or a character reminiscent of dried fruits.
-
Flavor: In appropriate dilutions, it may contribute a smoky, slightly bitter, and astringent taste, with potential for sweet and woody undertones. Phenolic compounds are known to contribute to the overall flavor profile of smoked foods and certain beverages like wine.[3][4][5][6][7]
Potential Applications in Flavor and Fragrance
The unique structural attributes of this compound open up several avenues for its application:
-
Flavor Applications:
-
Smoky and Grilled Flavors: As a phenolic compound, it could be a valuable component in the creation of authentic smoky and grilled flavor profiles for processed meats, sauces, and snacks.[3][4][5][6][7]
-
Brown and Roasted Flavors: It may find use in building complex brown flavor profiles, such as those found in coffee, cocoa, and roasted nuts.
-
Alcoholic Beverages: Its potential flavor contributions could be explored in the context of aged spirits and certain types of beer and wine, where phenolic compounds play a crucial role in the overall sensory experience.
-
-
Fragrance Applications:
-
Floral Compositions: The potential for sweet, floral notes makes it a candidate for inclusion in floral fragrances, particularly those aiming for a more complex, less straightforwardly sweet profile.
-
Woody and Oriental Accords: Its phenolic character could provide a unique warmth and depth to woody and oriental fragrance compositions.
-
Fixative Properties: The presence of two hydroxyl groups may allow for hydrogen bonding with other fragrance molecules, suggesting potential as a fixative to prolong the longevity of a fragrance.
-
Experimental Protocols
To facilitate the exploration of this compound, the following detailed protocols for sensory evaluation and stability testing are provided.
Protocol for Sensory Evaluation of this compound
Objective: To systematically evaluate the organoleptic properties of this compound for its potential use in flavor and fragrance applications.
Materials:
-
This compound (high purity, >98%)
-
Odorless and tasteless solvent (e.g., dipropylene glycol for fragrance, propylene glycol or ethanol for flavor)
-
Fragrance blotters (smelling strips)
-
Glass vials with caps
-
Deionized water
-
Unsalted crackers or white bread (for palate cleansing)
-
Trained sensory panel
Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2380-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]
- 10. This compound | Products | First Continental International | Window to the Chemical World [fci-nj.com]
- 11. This compound | 2380-91-8 [sigmaaldrich.com]
Application Note: 4-(1-Hydroxyethyl)phenol as a Versatile Precursor for Advanced Polymer Synthesis
Abstract
4-(1-Hydroxyethyl)phenol is a valuable and versatile precursor in the field of polymer chemistry. While not directly polymerizable via common addition pathways, its true potential is unlocked through a straightforward dehydration reaction to yield 4-vinylphenol (p-hydroxystyrene), a highly functional monomer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(4-vinylphenol) starting from this compound. We present detailed, field-proven protocols for the critical monomer synthesis step and subsequent polymerization via cationic and controlled radical methodologies. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthetic pathways. Furthermore, we discuss the properties of the resulting polymer and its applications in advanced fields, including microelectronics and drug delivery systems.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-hydroxy-α-methylbenzyl alcohol, is an aromatic compound featuring both a phenolic hydroxyl group and a secondary alcohol.[1] This bifunctionality makes it an ideal and stable starting material for the synthesis of 4-vinylphenol (4-VP), a monomer that is prone to self-polymerization upon storage.[2] The subsequent polymer, poly(4-vinylphenol) or P4VP, is structurally analogous to polystyrene but with the added functionality of a reactive phenolic hydroxyl group on each repeating unit.[3] This hydroxyl group imparts unique properties, including increased polarity, acidity, and the potential for post-polymerization modification, making P4VP a polymer of significant interest for high-performance applications.[4][5]
This guide details the transformation of the stable precursor, this compound, into well-defined polymers, providing a reliable and reproducible pathway for accessing advanced functional materials.
Monomer Synthesis: Dehydration of this compound
The pivotal first step is the conversion of this compound to 4-vinylphenol. This is typically achieved through an acid-catalyzed dehydration reaction, where the secondary alcohol is eliminated to form a vinyl group.
Mechanistic Insight
The acid catalyst protonates the benzylic hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. A weak base (e.g., water) then abstracts a proton from the adjacent methyl group, leading to the formation of the vinyl double bond. Controlling the temperature is critical to prevent undesired side reactions or premature polymerization of the newly formed, highly reactive 4-vinylphenol.
Experimental Protocol: Synthesis of 4-Vinylphenol
This protocol describes a robust method for the laboratory-scale synthesis of 4-vinylphenol.
Materials:
-
This compound (98%)[6]
-
Potassium bisulfate (KHSO₄) or p-Toluenesulfonic acid (PTSA) (catalyst)
-
Hydroquinone or 4-methoxyphenol (polymerization inhibitor)[2]
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (optional, for filtration)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a distillation apparatus (e.g., a short path distillation head).
-
Charging the Flask: To the flask, add this compound (1.0 eq), a catalytic amount of KHSO₄ (approx. 5 mol%), and a small amount of hydroquinone (approx. 0.1 wt%) as a polymerization inhibitor.
-
Dehydration Reaction: Heat the mixture under reduced pressure. The 4-vinylphenol product will form and distill over as it is produced. The collection flask should be cooled in an ice bath and should also contain a small amount of inhibitor.
-
Work-up and Purification:
-
Dilute the collected distillate with a suitable organic solvent like diethyl ether or toluene.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
-
Characterization: The resulting 4-vinylphenol, a white crystalline solid, should be characterized by ¹H NMR to confirm its structure and purity before use. It should be stored at low temperatures (<4 °C) in the presence of an inhibitor.[7]
Workflow for Monomer Synthesis
Caption: Comparative workflows for cationic and controlled radical polymerization.
Properties and Advanced Applications of Poly(4-vinylphenol)
P4VP is a high-performance polymer with properties that make it suitable for a range of applications, from electronics to pharmaceuticals. [3][4] Key Properties:
-
High Glass Transition Temperature (Tg): Typically around 180 °C, providing excellent thermal stability. [4]* Aqueous Base Solubility: The acidic nature of the phenol groups allows the polymer to be dissolved in aqueous alkaline solutions, which is critical for applications like photoresist development. [8]* Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors, promoting adhesion and allowing for the formation of polymer blends and complexes. [9]* Chemical Reactivity: The phenol group is a reactive handle for further chemical modification, such as esterification or etherification.
Applications in Research and Drug Development:
-
Microelectronics: P4VP is widely used as a photoresist material in the manufacturing of integrated circuits and as a dielectric layer in organic thin-film transistors. [3]* Drug Delivery Systems: The biocompatibility and functional handles of P4VP make it an attractive candidate for drug delivery. It can be used to:
-
Form micelles for the encapsulation of hydrophobic drugs. [10] * Create polymer-drug conjugates by attaching therapeutic agents to the phenol group.
-
Develop stimuli-responsive hydrogels for controlled release, as the polymer's solubility can be pH-dependent. [11]* Biomaterials and Coatings: P4VP can be used to create antimicrobial surface coatings and serves as a component in biosensors and membranes due to its film-forming properties and reactive surface. [3][4]
-
Conclusion
This compound serves as an excellent, stable, and accessible entry point for the synthesis of poly(4-vinylphenol), a polymer with significant industrial and research applications. By first performing a controlled dehydration to the 4-vinylphenol monomer, researchers can access a variety of polymerization techniques. Cationic polymerization offers a direct route to high molecular weight polymers, while controlled radical polymerization of a protected monomer provides unparalleled precision in designing advanced macromolecular structures. The unique properties imparted by the phenolic hydroxyl group ensure that P4VP will continue to be a polymer of great interest, particularly in the development of next-generation materials for drug delivery and biomedical applications.
References
- Uchiyama, M., Satoh, K., & Kamigaito, M. (2018). Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. Polymers, 10(12), 1404.
- ChemBK. Poly(4-hydroxy)styrene.
- Wikipedia. Poly(4-vinylphenol).
- Barner-Kowollik, C., et al. (2019). Bio‐based vinylphenol family: Synthesis via decarboxylation of naturally occurring cinnamic acids and living radical polymerization for functionalized polystyrenes. Journal of Polymer Science Part A: Polymer Chemistry, 58(1).
- Barclay, G. G., et al. (1997). The “Living” Free Radical Synthesis of Poly(4-hydroxystyrene): Physical Properties and Dissolution Behavior. Macromolecules, 30(18), 5245–5254.
- Au, J., et al. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Molecules, 26(11), 3392.
- Google Patents. Process for preparing 4-hydroxystyrene. US5493062A.
- Okoro, O. J., & Bae, Y. H. (2001). Specific Interactions of Poly(4-vinyl phenol) Gel with Cationic and Anionic Surfactants. Langmuir, 17(22), 6971–6976.
- Semantic Scholar. Synthesis of poly(4-vinylphenol) (PVPh) and polyhedral oligomeric silsesquioxanes-poly(4-vinylphenol) (POSS-PVPh) with low surface energy and their surface properties.
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- PrepChem.com. Synthesis of p-vinyl phenol.
- Hirao, A., et al. (1992). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules, 25(24), 6579–6586.
- Semantic Scholar. Synthesis of succinylated poly(4‐hydroxystyrene) and its application for negative‐tone photoresist.
- Wikipedia. 4-Vinylphenol.
- Al-Zoubi, M. S., et al. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Pharmaceutics, 15(7), 1846.
- Ghelfi, F., et al. (2018). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. Polymers, 10(11), 1251.
- Google Patents. Method of producing high-purity 4-(2-hydroxyethyl)phenol. RU2385858C2.
- PharmaCompass.com. This compound | Drug Information, Uses, Side Effects.
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- Al-Qadami, G. H., et al. (2024). PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetel Delivery. Pharmaceutics, 16(2), 273.
- Royal Society of Chemistry. Synthesis of multifunctional PEDOT-block copolymers by combining controlled and chemical oxidative polymerization for bioelectronics.
- Cranfield University. Polymers for Pharmaceuticals.
- ResearchGate. New polymer synthesis. IX. Synthesis of poly(ether sulfone)s from silylated diphenols or hydroxybenzoic acids.
- Jing, Y., et al. (2024). Synthesis of PEG‐Polycycloether Block Copolymers: Poloxamer Mimics Containing a Rigid Helical Block. Advanced Science, 11(12), e2310277.
- Schilling, C., et al. (2018). Gradient Copolymer Prepared from Alternating Ring-Opening Metathesis of Three Monomers. ACS Macro Letters, 7(12), 1433–1438.
- Yoncheva, K., et al. (2024). Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA. Polymers, 16(11), 1546.
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Comprehensive Guide to the Analysis of 4-(1-Hydroxyethyl)phenol in Environmental Matrices
An Application Note and Protocol for the Environmental Scientist
Abstract
4-(1-Hydroxyethyl)phenol is an emerging compound of interest in environmental monitoring due to its origins as a metabolite and potential industrial byproduct. Its presence in water and soil can indicate specific types of biological or chemical degradation processes. Accurate and sensitive detection of this polar compound requires robust analytical methodologies. This guide provides detailed protocols for the quantification of this compound in environmental samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We delve into the rationale behind method selection, from sample preparation using Solid-Phase Extraction (SPE) to instrumental parameters and quality control, offering researchers a self-validating framework for reliable analysis.
Introduction: The Environmental Significance of this compound
This compound, also known as 4-hydroxy-α-methylbenzyl alcohol, is a phenolic compound characterized by a hydroxyl group and a hydroxyethyl substituent on a benzene ring. While not as widely monitored as priority pollutants like pentachlorophenol, its detection in environmental samples is significant. It can be an indicator of the microbial degradation of more complex aromatic compounds, such as styrenated phenols, or a metabolite of certain organisms like Saccharomyces cerevisiae.[1] Given the broad toxicity associated with phenolic compounds, which can persist in the environment and impact ecosystems, developing reliable methods for their detection is crucial for environmental assessment and toxicology studies.[2]
The analytical challenge for this compound lies in its polarity and the complexity of environmental matrices. Effective isolation from interferences in water, soil, and sediment is paramount for achieving low detection limits. This guide presents two validated approaches to address these challenges.
Core Analytical Strategies: GC-MS and HPLC
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on available instrumentation, required sensitivity, and sample throughput.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional selectivity and sensitivity, providing structural confirmation through mass spectral data. However, due to the polarity and low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.[4]
-
High-Performance Liquid Chromatography (HPLC): A robust alternative that can often analyze polar compounds like this compound directly without derivatization.[5] Coupled with a Diode Array Detector (DAD) or a standard UV detector, it provides reliable quantification, though it may be less sensitive than GC-MS for certain applications.
The following sections detail the complete workflow, from sample collection and preparation to instrumental analysis for both techniques.
Sample Preparation: The Key to Accurate Quantification
The goal of sample preparation is to isolate and concentrate this compound from the sample matrix while removing interfering substances. Modern techniques like Solid-Phase Extraction (SPE) have largely replaced older, solvent-intensive methods like Liquid-Liquid Extraction (LLE).[6][7]
Water Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a highly efficient technique for extracting phenolic compounds from aqueous samples.[8] The choice of sorbent is critical. For moderately polar phenols, polymeric reversed-phase sorbents like polystyrene-divinylbenzene (PS-DVB) offer high capacity and retention.
Caption: Workflow for Water Sample Preparation using SPE.
Soil and Sediment Sample Preparation
For solid matrices, extraction techniques like Microwave-Assisted Extraction (MAE) are preferred for their efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[6] The resulting extract can then be cleaned up using SPE before instrumental analysis.
Protocol 1: GC-MS Analysis of this compound
This protocol provides a self-validating system for the sensitive detection and quantification of the target analyte.
Principle
This method is based on the extraction of this compound from an environmental matrix, followed by derivatization to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4]
Step-by-Step Methodology
-
Extraction:
-
For water samples, follow the SPE workflow described in Section 3.1. Elute with a suitable solvent like methylene chloride.
-
For soil/sediment, use an established MAE protocol.
-
-
Derivatization (Silylation):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The derivatization makes the analyte more volatile.[4]
-
-
Instrumental Analysis:
-
Inject 1 µL of the derivatized extract into the GC-MS system.
-
Use the parameters outlined in Table 1 for analysis.
-
-
Quality Control (QC):
-
Method Blank: Process reagent water through the entire procedure to check for contamination.[9]
-
Laboratory Fortified Blank (Spike): Spike a clean matrix with a known concentration of this compound to determine percent recovery.
-
Internal Standard: Add an internal standard (e.g., a deuterated phenol) to all samples, standards, and blanks before extraction to correct for matrix effects and variations in recovery.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of the target analyte from potential matrix interferences. |
| MS System | Agilent 5977 or equivalent | High sensitivity and selectivity. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for the target analyte. |
Protocol 2: HPLC-UV Analysis of this compound
This method offers a direct and reliable approach without the need for derivatization.
Principle
The analyte is extracted and concentrated using SPE, then separated via reversed-phase HPLC. Quantification is achieved by monitoring the UV absorbance at a specific wavelength where the analyte exhibits a strong response.[5][10]
Caption: General Workflow for HPLC-UV Analysis.
Step-by-Step Methodology
-
Extraction:
-
Follow the SPE workflow described in Section 3.1.
-
After elution, evaporate the solvent and reconstitute the residue in the mobile phase (e.g., a water/methanol mixture).
-
-
Instrumental Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use the parameters outlined in Table 2 for analysis.
-
-
Quality Control (QC):
-
Implement the same QC measures as in the GC-MS protocol (Method Blank, Laboratory Fortified Blank, Internal Standard). The internal standard should be a compound with similar chromatographic behavior and UV absorbance that is not present in the samples.
-
Table 2: Recommended HPLC-UV Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine environmental analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column that provides good retention for phenolic compounds.[5] |
| Mobile Phase A | Water with 0.1% Acetic Acid | Acidification improves peak shape for phenolic compounds.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | A common organic modifier for reversed-phase chromatography. |
| Gradient | 40% B to 90% B over 15 minutes | A gradient elution is often necessary to separate the target analyte from matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 20 µL | A typical injection volume for standard HPLC analysis. |
| Detector | Diode Array Detector (DAD) or UV | DAD allows for spectral confirmation, while a standard UV detector is sufficient for quantification. |
| Wavelength | 226 nm or 275 nm | Phenolic compounds typically have strong absorbance in this UV range.[10] |
Data Interpretation and Performance
Quantification
For both methods, quantification is performed using an external calibration curve. A series of standards of known concentrations are analyzed to create a curve of response versus concentration. The concentration of this compound in the samples is then calculated from this curve.
Expected Method Performance
The performance of these methods will vary based on the sample matrix and instrumentation. However, typical performance characteristics are summarized below.
Table 3: Typical Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.25 - 2.0 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L | 0.8 - 6.0 µg/L |
| Linear Dynamic Range | 0.1 - 50 µg/L | 1.0 - 100 µg/L |
| Recovery (%) | 75 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 10% |
Note: These values are estimates and must be experimentally determined by the laboratory as part of the initial demonstration of capability.[9]
References
- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol.
- Pichon, V. (2003). Phenols Analysis in Environmental Samples. ResearchGate.
- Asensio-Ramos, M., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
- Pinto, C. G., et al. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. PubMed Central.
- U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
- PharmaCompass. (n.d.). This compound.
- Angene Chemical. (2025). Safety Data Sheet: 4-[(1S)-1-Hydroxyethyl]phenol.
- National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol.
- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol.
- National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
- Asensio-Ramos, M., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI.
- ResearchGate. (2016). What is the best way to analyze phenol concentration in waste water using GC/MS?
- Government of Canada. (2024). Draft Assessment Substituted Phenols Group.
- Merck Millipore. (n.d.). GC Analysis of Phenols in Water.
- Gami, A. A., et al. (2015). Phenol and its toxicity. ResearchGate.
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Application Note: A Validated qNMR Method for the Quantitative Analysis of 4-(1-Hydroxyethyl)phenol
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute and primary analytical method that offers exceptional accuracy and precision for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques, qNMR does not typically require a compound-specific reference standard for calibration, instead relying on a certified internal standard.[3][4][5] This application note presents a comprehensive, step-by-step protocol for the development and validation of a robust ¹H qNMR method for the analysis of 4-(1-Hydroxyethyl)phenol, a key intermediate in organic synthesis.[6] The methodology detailed herein adheres to principles outlined in international guidelines such as those from the ICH and USP, ensuring the resulting data is reliable, reproducible, and suitable for applications in pharmaceutical development, quality control, and research.[7][8]
Introduction: The Principle and Power of qNMR
Quantitative NMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][4] By incorporating a certified internal standard (IS) of known purity and mass into a solution with a known mass of the analyte, the analyte's purity or concentration can be determined with high accuracy by comparing the integral of a specific analyte resonance to that of a specific internal standard resonance.
The key advantages of qNMR that drive its adoption in regulated environments include:
-
Primary Method: It is a primary ratio method, meaning quantification can be traced back to the SI unit for mass (kg) through the use of certified reference materials and calibrated balances.[7]
-
Universality: It is broadly applicable to almost any soluble organic molecule.[2]
-
Non-destructive Nature: The sample can be recovered unchanged after analysis.[1][9]
-
Structural Confirmation: The same experiment provides unequivocal structural identification of the analyte alongside quantitative data.
-
Efficiency: A single measurement can be used to quantify multiple analytes simultaneously.[10][11]
Analyte Profile: this compound
This compound (CAS: 2380-91-8) is a phenolic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[6][12][13] It serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[14] Accurate quantification of this intermediate is critical for ensuring reaction yield, process control, and the purity of final active pharmaceutical ingredients (APIs).
Method Development: Rationale and Experimental Design
The development of a robust qNMR method hinges on several critical experimental choices. The causality behind each decision is paramount for creating a self-validating system.
Selection of the Internal Standard (IS)
The choice of the internal standard is arguably the most critical step in method development.[15] An ideal IS must meet several criteria:
-
High Purity: Certified purity (typically >99.5%) and traceable to a national metrology institute (e.g., NIST).
-
Signal Separation: Must have at least one sharp resonance (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.
-
Solubility: Must be fully soluble and stable in the chosen deuterated solvent along with the analyte.[15]
-
Non-reactivity: Must be chemically inert and not react with the analyte, solvent, or trace moisture.
-
Hygroscopicity: Should be non-hygroscopic to ensure accurate weighing.
For the analysis of this compound, Maleic Acid is an excellent choice as an internal standard. It is a stable, non-hygroscopic solid with a certified purity available from multiple vendors. Its key feature is a sharp singlet for its two vinyl protons around 6.2-6.5 ppm (in DMSO-d₆), a region typically clear of signals from the analyte.
Selection of the Deuterated Solvent
The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this application due to its excellent solvating power for polar molecules like phenols and its relatively simple residual solvent signal.
Selection of Quantification Signals
The signals chosen for integration must be well-resolved, baseline-separated, and free from overlap with other signals.
-
This compound (Analyte): The quartet (1H) from the CH group at ~4.9 ppm or the doublet (3H) from the CH₃ group at ~1.5 ppm are potential candidates. However, the aromatic protons, which appear as two distinct doublets between ~6.7 and ~7.2 ppm, are often the best choice as they are in a less crowded region and represent a defined number of protons (2H each).
-
Maleic Acid (IS): The sharp singlet corresponding to the two equivalent vinyl protons at ~6.3 ppm is the ideal signal for quantification.
Optimization of NMR Acquisition Parameters
To ensure the direct proportionality between signal integral and molar concentration holds true, acquisition parameters must be carefully optimized.
-
Relaxation Delay (d1): This is critical for accurate quantification. The delay between pulses must be long enough to allow all relevant nuclei (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and safe approach is to set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the signals being integrated.[16] For small molecules, a d1 of 30-60 seconds is often sufficient.
-
Pulse Angle (p1): A 90° pulse angle is used to ensure maximum signal intensity per scan, which is crucial for maximizing the signal-to-noise ratio in a given experiment time.
-
Number of Scans (ns): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision) for the smallest signal being integrated. Typically, 8 to 16 scans are sufficient on a modern high-field spectrometer.
-
Acquisition Time (at): Should be long enough (e.g., 3-4 seconds) to allow the Free Induction Decay (FID) to decay completely, which prevents truncation artifacts that can distort the baseline.
-
Receiver Gain (rg): The receiver gain should be set automatically by the spectrometer to maximize the digital resolution without causing signal clipping (overload) of the FID.
Detailed Experimental Protocol
This protocol outlines the steps for a single qNMR measurement. For method validation, multiple samples across a range of concentrations would be prepared.
Required Materials and Equipment
-
NMR Spectrometer: 400 MHz or higher, equipped with a cryoprobe for optimal sensitivity.
-
Analytical Balance: Readable to at least 0.01 mg.
-
Analyte: this compound (purity to be determined).
-
Internal Standard: Certified Maleic Acid (e.g., TraceCERT®, Sigma-Aldrich).
-
Solvent: DMSO-d₆ (≥99.8% D).
-
Glassware: Class A volumetric flasks, vials, and Pasteur pipettes.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Step-by-Step Sample Preparation
-
Weigh the Internal Standard: Accurately weigh approximately 10 mg of certified maleic acid into a clean, dry glass vial. Record the mass to the nearest 0.01 mg (Mass_IS).
-
Weigh the Analyte: To the same vial, add approximately 15-20 mg of this compound. Record the mass to the nearest 0.01 mg (Mass_An). Rationale: Weighing both components into the same vial minimizes transfer errors.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex or sonicate gently until both the analyte and the internal standard are fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the final volume is sufficient for the spectrometer's requirements (typically ~600 µL).
NMR Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
Set the sample temperature (e.g., 298 K).
-
Load a standard ¹H experiment and set the acquisition parameters as follows:
-
Pulse Angle (p1): 90° (as previously calibrated).
-
Relaxation Delay (d1): 30 s.
-
Acquisition Time (at): 4 s.
-
Number of Scans (ns): 16.
-
Spectral Width (sw): 20 ppm (centered around 5-6 ppm).
-
-
Acquire the spectrum.
Data Processing
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the S/N ratio.
-
Perform Fourier Transformation.
-
Phase Correction: Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat, level baseline across the entire spectrum, especially around the signals to be integrated.
-
Integration:
-
Calibrate the integral of the maleic acid singlet at ~6.3 ppm to its known number of protons (2.00).
-
Integrate a well-resolved signal from this compound (e.g., the aromatic doublet at ~7.2 ppm, which corresponds to 2 protons). Define the integral regions to be wide enough (at least 20-30 times the peak half-width) to capture the entire signal area.
-
Calculation of Analyte Purity
The purity of the analyte (P_An) is calculated using the following equation:
P_An (%) = (I_An / I_IS) * (N_IS / N_An) * (MW_An / MW_IS) * (Mass_IS / Mass_An) * P_IS
Where:
-
I_An: Integral of the analyte's quantification signal.
-
I_IS: Integral of the internal standard's quantification signal.
-
N_An: Number of protons for the analyte's quantification signal.
-
N_IS: Number of protons for the IS's quantification signal.
-
MW_An: Molecular weight of the analyte (138.16 g/mol ).
-
MW_IS: Molecular weight of the internal standard (116.07 g/mol ).
-
Mass_An: Mass of the analyte weighed.
-
Mass_IS: Mass of the internal standard weighed.
-
P_IS: Certified purity of the internal standard (as a percentage).
Method Validation Protocol
A qNMR method must be validated to demonstrate its fitness for purpose, following guidelines from the ICH and USP.[7][17]
Specificity
Specificity is demonstrated by analyzing the analyte, internal standard, and a mixture of both. The quantification signals for both the analyte and the IS must be shown to be free from interference from each other, impurities, or solvent signals.
Linearity and Range
Linearity is assessed by preparing a series of samples with a fixed concentration of the internal standard and varying concentrations of the analyte across a specified range (e.g., 50% to 150% of the target concentration). The ratio of the analyte mass to the IS mass is plotted against the ratio of their corresponding integrals.
Table 1: Example Linearity Data
| Level | Analyte Mass (mg) | IS Mass (mg) | Mass Ratio (An/IS) | Integral Ratio (An/IS) |
| 1 | 10.12 | 10.05 | 1.007 | 0.845 |
| 2 | 15.08 | 10.01 | 1.506 | 1.264 |
| 3 | 20.05 | 10.03 | 1.999 | 1.678 |
| 4 | 25.15 | 10.08 | 2.495 | 2.094 |
| 5 | 30.02 | 10.02 | 2.996 | 2.515 |
| Result | Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is determined by calculating the percent recovery of the analyte at different concentration levels (typically 3 levels, 3 replicates each). This can be done using a well-characterized material or by comparing the qNMR results to another validated method.
Table 2: Example Accuracy (Recovery) Data
| Concentration Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 80% | 99.5 | 99.2 | 99.7 |
| 100% | 99.5 | 99.6 | 100.1 |
| 120% | 99.5 | 99.3 | 99.8 |
| Average Recovery | 99.87% |
Precision
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of 6 samples prepared at 100% of the target concentration under the same operating conditions over a short interval.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day or with a different instrument.
Table 3: Example Precision Data
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean (%) | RSD (%) |
| Repeatability | 99.5 | 99.8 | 99.6 | 99.4 | 99.7 | 99.5 | 99.58 | < 1.0% |
| Intermediate Precision | 99.3 | 99.6 | 99.1 | 99.4 | 99.7 | 99.2 | 99.38 | < 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). LOD is often defined as S/N ≥ 3, while LOQ is defined as S/N ≥ 10. For qNMR, the LOQ must also meet predefined accuracy and precision criteria.[11]
Robustness
Robustness is evaluated by making small, deliberate changes to method parameters (e.g., relaxation delay ±10%, number of scans, processing parameters) and observing the effect on the final quantitative result. The method is considered robust if the results remain unaffected by these minor variations.
Visualized Workflows and Principles
Caption: High-level workflow for qNMR analysis.
Caption: The core principle of qNMR calculation.
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources.
- AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- Chemistry For Everyone. (2023, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube.
- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol. National Center for Biotechnology Information.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
- Royal Society of Chemistry. (2023). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods.
- Maniara, G., et al. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products.
- US Pharmacopeia. (n.d.). Stimuli Article (qNMR).
- American Chemical Society Publications. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products.
- Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR.
- Indian Journal of Pharmaceutical Sciences. (2018). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
- Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR.
- National Center for Biotechnology Information. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. youtube.com [youtube.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Core principles of precise qNMR [go.jeolusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Hydroxyethyl)phenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(1-Hydroxyethyl)phenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during the synthesis of this important intermediate.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A prevalent synthetic route involves two key transformations:
-
Fries Rearrangement of Phenyl Acetate: This reaction converts phenyl acetate to the key intermediate, 4-hydroxyacetophenone.
-
Reduction of 4-Hydroxyacetophenone: The ketone functionality of 4-hydroxyacetophenone is then selectively reduced to the corresponding secondary alcohol, yielding the target molecule, this compound.
Each of these steps presents unique challenges, primarily related to the formation of undesired byproducts. This guide will dissect these challenges and provide practical, field-proven solutions to mitigate them.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
The majority of byproducts originate from the Fries rearrangement step. The most common impurities include:
-
2-Hydroxyacetophenone: The ortho isomer of the desired para product.
-
Phenol: Resulting from the hydrolysis of the starting material, phenyl acetate, or as a byproduct of the rearrangement.
-
p-Acetoxyacetophenone: Formed as a byproduct during the Fries rearrangement.
-
Borate Esters: These are formed from the sodium borohydride reducing agent during the reduction of 4-hydroxyacetophenone. They are typically removed during the aqueous workup.
Q2: My Fries rearrangement is giving me a low yield of 4-hydroxyacetophenone. What are the likely causes?
Low yields in the Fries rearrangement can often be attributed to several factors:
-
Catalyst Quality: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is set up under strictly anhydrous conditions.
-
Reaction Temperature: The temperature plays a critical role. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of side products, which will lower the isolated yield.[1]
-
Reaction Time: The reaction may not have been allowed to run to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Substrate Suitability: The Fries rearrangement is sensitive to steric hindrance. If your phenyl acetate starting material has bulky substituents, the reaction may proceed poorly.[2]
Q3: I am getting a high proportion of the ortho isomer (2-hydroxyacetophenone) in my Fries rearrangement. How can I favor the formation of the desired para isomer?
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:
-
Temperature: Lower reaction temperatures favor the formation of the para product (kinetic control). Higher temperatures tend to favor the formation of the more thermodynamically stable ortho product, which can form a stable bidentate complex with the aluminum catalyst.[1][2]
-
Solvent Polarity: The use of non-polar solvents, such as carbon disulfide or nitrobenzene, generally favors the formation of the ortho product. As the polarity of the solvent increases, the proportion of the para product also tends to increase.[2]
Q4: How can I effectively remove the byproducts from my final product, this compound?
Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity crystals. A common and effective method involves crystallization from a mixture of chloroform and ethanol.[3] Column chromatography can also be employed for purification, although it may be less practical for large-scale syntheses.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Troubleshooting the Fries Rearrangement
Problem 1: Low Conversion of Phenyl Acetate
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh, unopened container of anhydrous aluminum chloride. Handle the catalyst in a glovebox or under an inert atmosphere. | Aluminum chloride is highly hygroscopic. Moisture deactivates the catalyst, preventing the formation of the active acylium ion intermediate. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the phenyl acetate. Stoichiometric or even excess amounts are often required. | The Lewis acid complexes with both the starting material and the product, so a sufficient amount is needed to drive the reaction to completion.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | The Fries rearrangement has a significant activation energy. Insufficient thermal energy will result in a slow or incomplete reaction. |
Problem 2: High Levels of Byproducts in the Fries Rearrangement
| Byproduct | Troubleshooting Action | Scientific Rationale |
| 2-Hydroxyacetophenone (ortho isomer) | Conduct the reaction at a lower temperature (typically below 60°C).[3] Use a more polar solvent if your reaction conditions permit. | Lower temperatures favor the kinetically controlled para product.[2] Polar solvents can also favor the formation of the para isomer.[2] |
| Phenol | Ensure strictly anhydrous reaction conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The presence of water can lead to the hydrolysis of the phenyl acetate starting material back to phenol. |
| p-Acetoxyacetophenone | Optimize the reaction time. Overrunning the reaction can sometimes lead to the formation of this and other side products. | Prolonged reaction times at elevated temperatures can lead to side reactions and decomposition of the desired product. |
Troubleshooting the Reduction of 4-Hydroxyacetophenone
Problem: Incomplete Reduction to this compound
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reducing Agent | Use a molar excess of sodium borohydride (NaBH₄). | One mole of NaBH₄ can theoretically reduce four moles of a ketone. However, some of the reducing agent may react with the solvent (if protic) or be consumed by side reactions, necessitating an excess. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature after the initial addition of the reducing agent at a lower temperature. | While the initial addition is often done at a lower temperature to control the reaction rate, allowing it to proceed at room temperature can ensure completion. |
| Decomposition of NaBH₄ | Use a fresh bottle of sodium borohydride. If using a protic solvent like ethanol, be aware that NaBH₄ will slowly react with it. | Sodium borohydride can decompose over time, especially if exposed to moisture. Its reaction with protic solvents can reduce its effective concentration.[5] |
III. Experimental Protocols and Data Presentation
Monitoring the Fries Rearrangement by Thin Layer Chromatography (TLC)
A simple and effective way to monitor the progress of your Fries rearrangement is by using TLC.
Protocol:
-
Sample Preparation: At various time points, carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the extracted sample, a standard of your starting material (phenyl acetate), and a standard of your desired product (4-hydroxyacetophenone) on a silica gel TLC plate.
-
Eluent: A common mobile phase for this separation is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Visualization: Visualize the developed plate under a UV lamp (254 nm). Phenolic compounds can also be visualized with a ferric chloride stain.[6]
Interpretation:
-
The disappearance of the phenyl acetate spot and the appearance of the 4-hydroxyacetophenone spot indicate the progress of the reaction.
-
The ortho isomer (2-hydroxyacetophenone) will typically have a higher Rf value than the para isomer due to intramolecular hydrogen bonding, which reduces its polarity.[6]
Data Summary: Influence of Reaction Conditions on Fries Rearrangement
| Parameter | Condition | Predominant Isomer | Rationale |
| Temperature | Low (e.g., < 60°C) | para (4-hydroxyacetophenone) | Kinetically controlled product.[2] |
| High (e.g., > 160°C) | ortho (2-hydroxyacetophenone) | Thermodynamically controlled product, stabilized by chelation with the catalyst.[2][3] | |
| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | ortho (2-hydroxyacetophenone) | Favors the formation of the chelated ortho intermediate.[2] |
| Polar | para (4-hydroxyacetophenone) | Increased solvent polarity favors the formation of the para product.[2] |
IV. Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of common byproducts.
Fries Rearrangement of Phenyl Acetate
Caption: Fries Rearrangement Pathway and Byproduct Formation.
Reduction of 4-Hydroxyacetophenone
Caption: Reduction of 4-Hydroxyacetophenone to this compound.
V. References
-
Malyshin, V. V., et al. (2010). Method of producing high-purity 4-(2-hydroxyethyl)phenol. Russian Patent RU2385858C2.
-
University of Calgary. Recrystallization - Single Solvent. [Link]
-
Wikipedia. (2023). Fries rearrangement. [Link]
-
Silva, M., Vieira, B., & Ottens, M. (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(8), 2345-2354. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?[Link]
-
First Continental International. This compound. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
The Organic Chemistry Tutor. (2018, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EP 3526188 B1. [Link]
-
Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. US10752571B2.
-
Re-Form, R. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
SIELC Technologies. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. [Link]
-
Mabud, M. A., et al. (2020). Instrumentation for Routine Analysis of Acrylamide in French Fries: Assessing Limitations for Adoption. Foods, 9(9), 1234. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. data.epo.org [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preventing oxidation of 4-(1-Hydroxyethyl)phenol during storage
This method allows for the separation and quantification of phenol, catechol, hydroquinone, and p-benzoquinone, providing a reliable way to trace the amount of target products during catalytic oxidation reactions of phenol. [12]
References
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods.
- ResearchGate. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC.
- JScholar Publisher. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- ResearchGate. (2022). Electroanalytical method for the detection of phenol :A Brief.
- LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions.
- UC Berkeley. (n.d.). Fact Sheet: Phenol.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- National Center for Biotechnology Information. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications.
- JScholar Publisher. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. jscholaronline.org [jscholaronline.org]
- 5. CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 6. This compound | 2380-91-8 [sigmaaldrich.com]
- 7. This compound CAS#: 2380-91-8 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 4-(1-Hydroxyethyl)phenol
Welcome to the technical support center for the synthesis of 4-(1-Hydroxyethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Introduction
This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its synthesis typically involves the reduction of 4-hydroxyacetophenone, a readily available starting material. While seemingly straightforward, achieving high yields of pure product requires careful attention to reaction conditions and potential side reactions. This guide will address common challenges and provide evidence-based solutions to enhance your synthetic outcomes.
The most common and efficient laboratory-scale synthesis of this compound is the selective reduction of the keto group of 4-hydroxyacetophenone.[1] This transformation is typically achieved using hydride-donating reagents, with sodium borohydride (NaBH₄) being a popular choice due to its mildness and selectivity.[1][3]
Core Synthesis Pathway: Reduction of 4-Hydroxyacetophenone
The fundamental reaction involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the carbonyl carbon of 4-hydroxyacetophenone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.
Caption: General pathway for the reduction of 4-hydroxyacetophenone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I performed the reduction of 4-hydroxyacetophenone with NaBH₄ in methanol, but my final yield is significantly lower than expected, or I isolated only the starting material. What could be the problem?
Answer: Several factors can contribute to low or no product formation. Let's break down the potential causes and solutions.
A. Inactive or Decomposed Sodium Borohydride:
-
Causality: Sodium borohydride is sensitive to moisture and can decompose over time, especially if not stored properly.[3] Its reaction with protic solvents like methanol or water also leads to its gradual decomposition, forming borates and hydrogen gas.[3][4] If the reagent is old or has been exposed to a humid environment, its reducing power will be diminished.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh, unopened container of NaBH₄ if possible.
-
Proper Storage: Store NaBH₄ in a tightly sealed container in a desiccator to protect it from moisture.
-
Check for Activity (Qualitative): A simple, albeit informal, test is to add a small amount of the NaBH₄ to water. Vigorous bubbling (hydrogen evolution) indicates that the reagent is still active.
-
Increase Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, an excess is often used to compensate for decomposition and ensure complete reaction.[5] Consider increasing the molar equivalents of NaBH₄.
-
B. Inadequate Reaction Time or Temperature:
-
Causality: While the reduction of ketones with NaBH₄ is often rapid, the reaction kinetics can be influenced by temperature and concentration.[3] At very low temperatures, the reaction may be too slow to go to completion within the allotted time.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-hydroxyacetophenone). This is the most reliable way to determine if the reaction is complete.[5]
-
Adjust Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3] If the reaction is sluggish, allowing it to stir at room temperature for a longer period can be beneficial.
-
C. pH of the Reaction Mixture:
-
Causality: Sodium borohydride is more stable in basic solutions. In acidic or even neutral aqueous solutions, it decomposes rapidly.[3][6] While alcoholic solvents are generally suitable, the presence of acidic impurities can accelerate reagent decomposition.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the alcohol used as a solvent is reasonably dry.
-
Basify the Medium: In aqueous systems, adding a small amount of sodium hydroxide can stabilize the NaBH₄.[6]
-
| Parameter | Recommended Condition | Rationale |
| NaBH₄ Stoichiometry | 1.5 - 2.0 equivalents | Ensures complete conversion, accounting for potential reagent decomposition. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and allows the reaction to proceed to completion.[3] |
| Solvent | Methanol, Ethanol, THF/Methanol | Protic solvents facilitate the reaction, though decomposition of NaBH₄ can occur.[3] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Confirms the consumption of starting material. |
Issue 2: Presence of Impurities in the Final Product
Question: After workup and purification, my final product shows impurities in the NMR or LC-MS analysis. What are the likely side products and how can I avoid them?
Answer: The formation of impurities can often be traced back to the reaction conditions or the workup procedure.
A. Unreacted Starting Material:
-
Causality: As discussed in Issue 1, incomplete reaction is a common source of contamination.
-
Solution: Ensure complete conversion by monitoring the reaction with TLC and using a sufficient excess of fresh NaBH₄.
B. Over-reduction or Side Reactions:
-
Causality: While NaBH₄ is a mild reducing agent, under certain conditions, side reactions can occur. For instance, in the case of α,β-unsaturated ketones, conjugate reduction (1,4-addition) can be a competing reaction, though this is not a primary concern for 4-hydroxyacetophenone.[4][7] More relevant is the potential for reactions with other functional groups if the substrate is more complex. However, for the target synthesis, NaBH₄ is highly selective for aldehydes and ketones over esters, amides, and carboxylic acids.[3][5][7]
-
Solution: The choice of NaBH₄ is already a step towards minimizing over-reduction. Maintaining controlled temperatures (0 °C to room temperature) is generally sufficient to prevent undesired side reactions.
C. Impurities from Workup:
-
Causality: The workup procedure is critical for isolating a pure product. Improper quenching of excess NaBH₄ or incorrect pH adjustments can lead to the formation of borate salts or other byproducts that are difficult to remove.
-
Troubleshooting Steps:
-
Controlled Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction. This should be done cautiously as hydrogen gas is evolved.
-
Proper Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Ensure thorough extraction by performing multiple extractions. Washing the combined organic layers with brine can help remove residual water and some inorganic salts.
-
Purification: Recrystallization is often an effective method for purifying this compound. If impurities persist, column chromatography may be necessary.
-
Caption: A typical workflow for the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for this synthesis?
A1: While LiAlH₄ is a powerful reducing agent that would certainly reduce the ketone, it is generally not recommended for this specific transformation. LiAlH₄ is much less selective than NaBH₄ and will also reduce other functional groups like esters and amides.[5] More importantly, LiAlH₄ reacts violently with protic solvents like water and alcohols, which are convenient solvents for the starting material. Its use would require anhydrous conditions (e.g., in THF or diethyl ether) and a more hazardous workup procedure. Given the efficiency of NaBH₄, the use of LiAlH₄ is unnecessary and introduces additional complexity and safety risks.
Q2: My starting material, 4-hydroxyacetophenone, is poorly soluble in my chosen solvent. How can I improve this?
A2: Poor solubility can hinder the reaction rate. Here are a few suggestions:
-
Solvent Mixture: Using a co-solvent system can improve solubility. For example, a mixture of THF and methanol is often effective.[3]
-
Gentle Warming: Gently warming the mixture can help dissolve the starting material before cooling it down to add the reducing agent.
-
Increase Solvent Volume: While this may lead to a more dilute reaction, increasing the amount of solvent can aid in dissolving the starting material. However, be mindful that excessive dilution can slow down the reaction rate.
Q3: Is it possible to perform this reduction stereoselectively to obtain a single enantiomer of this compound?
A3: Yes, this is a common objective, particularly in pharmaceutical synthesis. The reduction of the prochiral ketone with NaBH₄ will produce a racemic mixture (equal amounts of the (R) and (S) enantiomers). To achieve an enantioselective reduction, specialized methods are required:
-
Asymmetric Transfer Hydrogenation (ATH): This is a powerful technique for the enantioselective reduction of ketones.[1] It typically employs a ruthenium(II) complex as a catalyst with a chiral ligand, and a hydrogen donor like isopropanol or formic acid.[1]
-
Chiral Reducing Agents: Using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane), can also lead to the formation of one enantiomer in excess.
The enantiomeric purity of the product is typically determined by Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1]
Q4: What is the role of the Friedel-Crafts acylation in the overall synthesis strategy?
A4: The Friedel-Crafts acylation is not part of the reduction step itself but is a primary method for synthesizing the starting material, 4-hydroxyacetophenone, from phenol.[8][9][10] The reaction involves treating phenol with an acylating agent (like acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst (such as AlCl₃) or a strong Brønsted acid (like HF).[9][11][12] However, this reaction can be complex with phenols due to the oxygen's lone pair coordinating with the Lewis acid, potentially deactivating the catalyst and leading to O-acylation as a side reaction.[9][10] A successful Friedel-Crafts acylation to produce 4-hydroxyacetophenone is a critical first step in a two-step synthesis of this compound from phenol.
Experimental Protocol: Reduction of 4-Hydroxyacetophenone with Sodium Borohydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Hydroxyacetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄. Continue adding acid until the bubbling ceases and the pH is slightly acidic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from water or a toluene/heptane mixture) or by column chromatography on silica gel.
References
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Common Organic Chemistry. Sodium Borohydride.
- University of Colorado, Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Wikipedia. Sodium borohydride.
- Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate.
- ResearchGate. Hydrodeoxygenation of hydroxyacetophenone derivatives.
- Chemical Communications (RSC Publishing). (2020, July 16). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst.
- ResearchGate. The reaction catalyzed by 4-hydroxyacetophenone monooxygenase to convert 4-hydroxyacetophenone into 4-phenyl acetate.
- ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
- ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?.
- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.
- ResearchGate. (2020, July 20). Selective Hydrodeoxygenation of Hydroxyacetophenones to Ethyl-Substituted Phenol Derivatives Using a FeRu@SILP Catalyst.
- Google Patents. CA1298316C - Process for producing 4-hydroxyacetophenone.
- Eawag-BBD. (2001, June 26). 4-Hydroxyacetophenone Degradation Pathway.
- Wikipedia. Friedel–Crafts reaction.
- Reddit. (2020, February 26). Synthesis - General tips for improving yield?.
- RSC Publishing. (2022, July 7). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- PharmaCompass.com. This compound.
- NIH. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase.
- Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields.
- Organic Chemistry Portal. An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide.
- Google Patents. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
- PubChem. 4-((1S)-1-hydroxyethyl)phenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03695A [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 12. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(1-Hydroxyethyl)phenol
Welcome to the technical support guide for the purification of 4-(1-Hydroxyethyl)phenol (CAS 2380-91-8). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile chemical intermediate in high purity. As a molecule possessing both a phenolic hydroxyl group and a secondary alcohol, its purification presents unique challenges stemming from its polarity, potential for hydrogen bonding, and susceptibility to oxidation.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Core Purification Challenges
The primary difficulties in purifying this compound arise from its bifunctional nature. The phenolic -OH group is weakly acidic and prone to strong interactions with polar stationary phases, while the benzylic alcohol is also polar. This combination can lead to issues such as:
-
Co-elution with Structurally Similar Impurities: The most common precursor, 4-hydroxyacetophenone, is structurally very similar, making chromatographic separation non-trivial.
-
Peak Tailing in Chromatography: The acidic nature of the phenolic proton can cause strong, undesirable interactions with the silanol groups on standard silica gel, leading to broad, tailing peaks and poor separation.
-
Product Degradation: Phenols are susceptible to oxidation, which can result in colored impurities (often pink or brown) that are difficult to remove.
-
Low Recovery: The compound's polarity can lead to poor solubility in less polar solvents, while its high polarity can cause irreversible adsorption onto silica gel if conditions are not optimized.
The following sections provide a question-and-answer-based troubleshooting guide to address these specific issues head-on.
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
Issue 1: My purified product is still contaminated with starting material (4-hydroxyacetophenone). How can I improve the separation?
Answer: This is a classic challenge due to the similar polarities of the starting ketone and the product alcohol. While both are polar, the alcohol product, this compound, can act as both a hydrogen bond donor and acceptor at two sites (-OH groups), whereas 4-hydroxyacetophenone has one -OH donor/acceptor and one ketone acceptor. This subtle difference is the key to their separation via column chromatography.
The most robust solution is optimized flash column chromatography on silica gel.
Causality: The key is to find a solvent system where the difference in hydrogen bonding capacity translates to a significant difference in retention factor (Rƒ) on a TLC plate. An ideal Rƒ for the target compound is around 0.25-0.35 to ensure good separation on a column.[1]
Recommended Protocol: Optimized Flash Column Chromatography
-
Solvent System Screening (TLC):
-
Prepare stock solutions of your crude reaction mixture.
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. The goal is to maximize the separation (ΔRƒ) between your product and the 4-hydroxyacetophenone spot.
-
Pro-Tip: Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can sharpen the spots for phenolic compounds by suppressing the ionization of silanol groups on the silica surface, reducing tailing.[2]
-
| Eluent System (v/v) | Typical Rƒ (Product) | Typical Rƒ (Starting Material) | Notes |
| 30-40% Ethyl Acetate in Hexanes | ~0.3 | ~0.4 | A good starting point. Adjust polarity as needed. |
| 50-60% Dichloromethane in Hexanes + 5% Methanol | ~0.25 | ~0.35 | Offers different selectivity. |
| 10-20% Ethyl Acetate in Toluene | ~0.3 | ~0.4 | Toluene can improve separation for aromatic compounds.[3] |
-
Column Preparation & Loading:
-
Pack a column with silica gel (60-120 mesh for gravity, 230-400 for flash) using your chosen initial eluent.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or acetone). Add a portion of dry silica gel (approx. 5-10 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[4]
-
Carefully add the silica-adsorbed sample to the top of your packed column. This technique prevents band broadening caused by using a strong dissolution solvent directly on the column.[4]
-
-
Elution:
-
Begin eluting with a slightly less polar solvent mixture than the one that gave you the target Rƒ of ~0.3.
-
Run a shallow polarity gradient. For example, if 40% EtOAc/Hexanes was your ideal TLC solvent, start the column with 20% EtOAc/Hexanes and gradually increase to 50% over several column volumes. This sharpens the bands and improves separation.
-
Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Issue 2: My compound streaks badly on both TLC and column chromatography, leading to poor separation and mixed fractions.
Answer: This phenomenon, known as "tailing," is characteristic of polar, acidic compounds like phenols on standard silica gel.[5] The acidic protons of the phenolic hydroxyl group interact strongly with the free silanol groups (Si-OH) on the silica surface, which act as strong hydrogen bond acceptors. This causes a portion of the analyte molecules to "stick" and elute slowly, creating a tail.
Workflow for Mitigating Peak Tailing
Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.
Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent.[2]
-
Mechanism: The added acid protonates the basic sites on the silica surface, reducing their ability to interact with your phenolic compound. This results in more symmetrical ("Gaussian") peak shapes and improved resolution.
-
-
Use an Alternative Stationary Phase: If acid modification is insufficient or incompatible with your molecule's stability, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina lacks the strongly acidic silanol groups of silica and can be an excellent choice for purifying phenols that are sensitive to acid.[1]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[6] In this mode, the most polar compounds elute first.
-
Issue 3: My final yield is very low after recrystallization.
Answer: Low yield in recrystallization is almost always traced back to solvent selection and procedural execution. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7]
Causality: If the solvent is too good (i.e., has high dissolving power even when cold), a significant portion of your product will remain in the mother liquor upon cooling, drastically reducing the isolated yield.[7] Conversely, using a massive excess of even a "good" solvent will have the same effect.
Recommended Protocol: Systematic Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then while heating.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Sparingly soluble[8] | Soluble | Excellent Candidate. |
| Toluene | Poor | Good | Good Candidate. |
| Ethyl Acetate | Good | Very Good | Poor (Too soluble when cold). |
| Hexanes | Insoluble | Insoluble | Poor (Insoluble). |
| Dichloromethane | Good | Very Good | Poor (Too soluble when cold). |
-
Execution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (e.g., water) dropwise to the solid while heating the flask to the solvent's boiling point.
-
Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.[9] This creates a saturated solution, which is critical for high recovery.
-
If the solution is colored due to oxidation impurities, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling in an ice bath can cause the compound to crash out as a powder, trapping impurities.[9]
-
Once the flask has reached room temperature and crystal formation has ceased, you can then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route.
-
From Reduction of 4-hydroxyacetophenone: The main impurity will be unreacted 4-hydroxyacetophenone. The reducing agent (e.g., NaBH₄) is generally selective for the ketone and will not affect the phenol or aromatic ring.[10]
-
From Friedel-Crafts Acylation of Phenol: This route is more complex. Phenols can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group) to form a phenolic ester.[11] The O-acylated product can be a significant impurity. Furthermore, the reaction can yield both ortho and para isomers, requiring careful chromatographic separation.[12]
Q2: My final product is a white powder but turns slightly pink/brown upon standing. What is happening and how can I prevent it?
A2: This coloration is a classic sign of phenol oxidation. The phenolic ring is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities, forming highly colored quinone or quinone-methide type structures.
-
Prevention During Purification: Purge your solvents with an inert gas (nitrogen or argon) before use. If possible, run chromatography columns under a positive pressure of inert gas.
-
Prevention During Storage: Store the final, pure compound in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dark place.[13]
Q3: How can I reliably confirm the purity and identity of my final product?
A3: A combination of techniques is essential for unambiguous confirmation:
-
¹H NMR Spectroscopy: This will confirm the structure and can be used to detect and quantify key impurities like residual 4-hydroxyacetophenone by comparing the integration of characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is excellent for assessing purity. A pure sample should show a single major peak.
-
Melting Point: Pure this compound has a sharp melting point in the range of 132-140°C.[8][10] A broad or depressed melting point is a strong indicator of impurities.
Q4: My synthesis is stereoselective, yielding a single enantiomer. How can I confirm the enantiomeric excess (ee)?
A4: The most effective method for determining the enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[10] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation into two distinct peaks. The enantiomeric excess can be calculated directly from the relative areas of these two peaks.
Purification Workflow Overview
Caption: High-level decision workflow for purifying this compound.
References
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- Nagels, L., Van Dongen, W., & Parmentier, F. (1979). Column chromatography of plant polyphenols on weak anion exchangers. Archives Internationales de Physiologie et de Biochimie, 87(3), 585-591.
- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2013). Column chromatography of phenolics?
- PharmaCompass. (n.d.). This compound.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Reddit. (2023). Chromatography columns on phenols.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
- Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?
- Google Patents. (2010). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Reddit. (2025). Trouble with Column Chromatography of phenolic compounds.
- UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
- University of Calgary, Department of Chemistry. (n.d.). Acylation of phenols.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- UCCS Chemistry. (n.d.). Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing of 4-(1-Hydroxyethyl)phenol in Reverse-Phase HPLC
Welcome to the technical support center for resolving chromatographic issues related to 4-(1-Hydroxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing with this analyte in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Here, we will explore the common causes of this issue and provide a systematic approach to troubleshooting and method optimization, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" back half of the peak. In an ideal separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The asymmetrical nature of the peak can lead to errors in peak area calculation, affecting the accuracy and precision of quantitative results.
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
For a polar analyte like this compound, maintaining good peak shape is crucial for achieving accurate and reliable results, especially in complex matrices.
Q2: What are the most likely causes of peak tailing for this compound in RP-HPLC?
A2: The peak tailing of this compound in RP-HPLC is most commonly attributed to secondary interactions with the stationary phase and suboptimal mobile phase conditions. The primary causes include:
-
Secondary Silanol Interactions: Silica-based stationary phases, such as C18 columns, have residual, unreacted silanol groups (Si-OH) on their surface.[1] The polar phenolic hydroxyl group of this compound can form strong hydrogen bonds with these acidic silanol groups, leading to a secondary retention mechanism that causes peak tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[3] Phenols are weakly acidic, and if the mobile phase pH is close to the analyte's pKa, a mixture of the ionized (phenoxide) and non-ionized forms will exist, leading to peak distortion.[4]
-
Column Overload: Injecting too much of the sample (mass overload) or too large a volume can saturate the stationary phase, resulting in poor peak shape.
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that contribute to peak tailing.[2]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can cause band broadening and peak tailing.[5]
Troubleshooting Guide
Q3: How can I mitigate peak tailing caused by secondary silanol interactions?
A3: Minimizing secondary silanol interactions is a key step in improving the peak shape of this compound. Here are several effective strategies:
-
Mobile Phase pH Adjustment: Operating at a low pH (typically between 2.5 and 3.5) will suppress the ionization of the residual silanol groups, reducing their ability to interact with the analyte. This is often the most effective and straightforward approach.
-
Use of Mobile Phase Additives:
-
Acidic Additives: Incorporating a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), into the mobile phase can effectively lower the pH and improve peak shape.
-
Competing Bases: While less common with modern columns, a competing base like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Column Selection:
-
End-Capped Columns: Modern "end-capped" columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[1]
-
Base-Deactivated Columns: These columns are specifically designed to provide good peak shapes for basic and polar compounds.
-
Columns with Novel Chemistries: Columns with polar-embedded or polar-endcapped stationary phases can also provide improved peak shapes for polar analytes.
-
Visualizing the Problem: Analyte-Silanol Interactions
The following diagram illustrates the secondary interaction between the phenolic hydroxyl group of this compound and a residual silanol group on the surface of a silica-based stationary phase. This unwanted interaction is a primary cause of peak tailing.
Caption: A systematic approach to troubleshooting peak tailing.
Q5: Could my sample preparation be causing the peak tailing?
A5: Yes, improper sample preparation can contribute to peak tailing. Consider the following:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the initial mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase composition.
-
Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak tailing. Diluting the sample can often resolve this issue.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable chromatographic results.
References
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
- Approximate pKa chart of the functional groups: values to know.
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. Retrieved from [Link] sintomi-e-risoluzione-dei-problemi/237593-What-are-common-causes-of-peak-tailing-when-running-a-reverse-phase-LC-column
- Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... - Pearson.
- Acidity of Phenol - YouTube. (2021, June 7).
- pKa for phenol derivatives with 6-311G+dp basis set. - ResearchGate.
- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem.
- LC Technical Tip - Phenomenex.
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- 5.5: Acid-base Properties of Phenols - Chemistry LibreTexts. (2020, August 1).
- This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
- Control pH During Method Development for Better Chromatography - Agilent.
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 5. chem.indiana.edu [chem.indiana.edu]
minimizing side reactions during the derivatization of 4-(1-Hydroxyethyl)phenol
Technical Support Center: Derivatization of 4-(1-Hydroxyethyl)phenol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the derivatization of this compound. This molecule, possessing both a phenolic and a secondary benzylic hydroxyl group, presents unique chemoselectivity challenges. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common side reactions, ensuring the selective and efficient synthesis of your desired derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding to empower your research.
Understanding the Challenge: A Dual-Reactivity Substrate
The core challenge in modifying this compound lies in the differential reactivity of its two hydroxyl groups and the activated nature of the aromatic ring.
-
Phenolic Hydroxyl (-OH): Acidic (pKa ≈ 10), rendering it susceptible to deprotonation. The resulting phenoxide is a potent nucleophile. This group also strongly activates the aromatic ring toward electrophilic substitution at the ortho positions.
-
Benzylic Hydroxyl (-OH): A secondary alcohol, it is significantly less acidic (pKa ≈ 16-18) and less nucleophilic than the corresponding phenoxide. It is, however, susceptible to oxidation to a ketone.
This duality necessitates precise control over reaction conditions to steer the transformation toward the intended product.
Diagram 1: Reactivity Hotspots of this compound
Caption: Key reactive sites on this compound.
Troubleshooting Guide: Common Issues & Solutions
Q1: My acylation is yielding a mixture of O-acylated and C-acylated products. How can I favor selective O-acylation of the phenol?
A1: This is a classic case of kinetic versus thermodynamic control. Phenols are bidentate nucleophiles, capable of reacting at the oxygen (O-acylation) or the activated aromatic ring (C-acylation)[1]. To achieve selective O-acylation, you must employ conditions that favor the kinetically controlled pathway.
Causality:
-
O-acylation (Kinetic Product): This reaction is faster. It is promoted by increasing the nucleophilicity of the phenolic oxygen. This is best achieved by using a non-nucleophilic base that is strong enough to deprotonate the phenol (pKa ~10) but not the acylating agent or solvent. The absence of a strong Lewis acid is critical to prevent subsequent rearrangement[2].
-
C-acylation (Thermodynamic Product): This product is more stable. It is favored under conditions that allow for equilibrium to be reached, namely through the Fries Rearrangement of the O-acylated intermediate. This rearrangement is catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids at elevated temperatures[3][4][5][6].
Solution: Protocol for Selective O-Acylation
-
Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. Pyridine can also serve as the solvent.
-
Slowly add 1.0 to 1.1 equivalents of your acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
| Parameter | For O-Acylation (Kinetic) | For C-Acylation (Thermodynamic) |
| Catalyst | Base (e.g., Pyridine, TEA) | Lewis Acid (e.g., AlCl₃, TfOH)[7] |
| Temperature | Low (0 °C to RT) | High |
| Control | Kinetic | Thermodynamic (via Fries Rearrangement) |
Q2: I want to derivatize only the benzylic hydroxyl group. How can I achieve this selectivity?
A2: The most robust strategy is to use a protecting group for the more reactive phenolic hydroxyl. Due to its acidity and the high nucleophilicity of the corresponding phenoxide, the phenolic -OH will preferentially react under most standard acylation or alkylation conditions.
Causality: The significant difference in acidity (pKa ~10 for phenol vs. ~16-18 for the alcohol) allows for selective deprotonation and protection of the phenol. Once protected, the benzylic alcohol is the only remaining reactive hydroxyl group.
Solution: Protect-React-Deprotect Strategy
Diagram 2: Selective Benzylic Derivatization Workflow
Caption: Protect-React-Deprotect workflow for benzylic selectivity.
Step 1: Protection of the Phenolic Hydroxyl (Example: Benzylation)
-
Protocol:
-
Suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.
-
Add benzyl bromide (BnBr, 1.1 eq.) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water or methanol, then proceed with a standard extractive work-up.
-
Step 2: Derivatization of the Benzylic Hydroxyl
-
With the phenol protected as a benzyl ether, the benzylic alcohol can now be acylated or alkylated using standard conditions (e.g., acyl chloride and pyridine as described in A1) without interference.
Step 3: Deprotection
-
Protocol (for Benzyl Ether):
-
Dissolve the protected, derivatized product in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC/LC-MS).[8]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
-
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Notes |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Stable to most acids/bases, removed by hydrogenolysis.[9] |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ | BBr₃ or HBr (Harsh) | Very stable, requires strong Lewis acids for cleavage.[10] |
| TBDMS | TBDMSCl, Imidazole | TBAF, HF, or mild acid | Base stable, acid sensitive. |
Q3: My reaction is turning dark, and I'm isolating 4-hydroxyacetophenone as a byproduct. How can I prevent this?
A3: This indicates oxidation of the secondary benzylic alcohol. This side reaction can be promoted by certain reagents, atmospheric oxygen, or metal contaminants, especially at elevated temperatures.
Causality: Secondary benzylic alcohols are susceptible to oxidation to form ketones. While many derivatization reactions are not explicitly oxidative, reagents can be contaminated, or reaction conditions can inadvertently promote this pathway[11]. Phenols themselves can also be sensitive to oxidation, contributing to color formation.
Solutions:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation by atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Solvents can contain peroxides or dissolved oxygen that can initiate oxidation.
-
Reagent Quality: Ensure your reagents are pure. For instance, some bases can degrade over time and promote side reactions.
-
Temperature Control: Avoid unnecessarily high temperatures, as they can accelerate oxidation rates.
-
Avoid Oxidizing Agents: Be mindful of your reagents. For example, when performing nitration, the conditions can be oxidative. If you need to perform an oxidation selectively, use mild and specific reagents like pyridinium chlorochromate (PCC) under controlled conditions.
Frequently Asked Questions (FAQs)
Q: Can I use the Mitsunobu reaction for selective derivatization? A: The Mitsunobu reaction (using PPh₃ and an azodicarboxylate like DEAD or DIAD) is a powerful tool for converting alcohols to other functional groups, often with inversion of stereochemistry[12][13]. However, its selectivity with this compound can be problematic.
-
Reactivity: Both phenols and alcohols are suitable nucleophiles for the Mitsunobu reaction. Phenols are acidic enough (pKa < 13) to protonate the betaine intermediate, which is a prerequisite for the reaction[14]. While some protocols have been developed for the selective acylation of aliphatic alcohols in the presence of phenols, the outcome can be highly substrate- and condition-dependent[15].
-
Recommendation: Direct selective derivatization of the benzylic alcohol using a Mitsunobu reaction without protecting the phenol is risky and may lead to a mixture of products. The "Protect-React-Deprotect" strategy (see Troubleshooting Q2) is a more reliable and predictable approach.
Q: What conditions favor the Williamson ether synthesis on the phenolic vs. benzylic hydroxyl? A: The Williamson ether synthesis involves deprotonating an alcohol to form an alkoxide/phenoxide, followed by an Sₙ2 reaction with an alkyl halide[16].
-
Phenolic Etherification: This is the favored pathway. Using one equivalent of a suitable base (e.g., K₂CO₃, NaH) will selectively deprotonate the more acidic phenolic hydroxyl. The resulting phenoxide is an excellent nucleophile that will readily react with an alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Benzylic Etherification: To achieve this, the phenol must be protected first. Attempting to use two equivalents of a strong base to deprotonate both hydroxyls will likely result in a complex mixture and potential side reactions.
References
- Wikipedia. Fries rearrangement.[Link]
- BYJU'S. What is the Fries Rearrangement Reaction?[Link]
- Testbook.
- Aakash Institute.
- Oxford Learning Link. Appendix 6: Protecting groups.[Link]
- J&K Scientific LLC. Fries Rearrangement.[Link]
- ResearchGate.
- University of Wisconsin. Protecting Groups.[Link]
- University of Windsor. Alcohol Protecting Groups.[Link]
- ACS Publications. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids | Organic Letters.[Link]
- Wikipedia. Protecting group.[Link]
- NIH National Library of Medicine. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC.[Link]
- SynArchive. Protecting Groups List.[Link]
- Organic Chemistry Portal. Mitsunobu Reaction.[Link]
- Wikipedia. Mitsunobu reaction.[Link]
- Journal of The Chemical Society of Pakistan.
- ResearchGate. Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides | Request PDF.[Link]
- Common Organic Chemistry. Benzyl Protection.[Link]
- NIH National Library of Medicine.
- ACS Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy.[Link]
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.[Link]
- University of Calgary.
- ResearchGate.
- ResearchGate. Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride | Request PDF.[Link]
- Organic Chemistry. Mitsunobu Reaction.[Link]
- Master Organic Chemistry. Mitsunobu Reaction.[Link]
- ADDI. ORGANIC CHEMISTRY.[Link]
- RSC Publishing. Acylation of phenols to phenolic esters with organic salts.[Link]
- ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines | Request PDF.[Link]
- Organic Chemistry Portal.
- Wikipedia. Williamson ether synthesis.[Link]
- Unacademy. Chemical Reactions of Alcohols and Phenols.[Link]
- Quora.
- NIH National Library of Medicine. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC.[Link]
- ResearchGate.
- Journal of the Korean Chemical Society.
- MDPI. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde.[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
stability issues of 4-(1-Hydroxyethyl)phenol in different solvents
Welcome to the technical support center for 4-(1-Hydroxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in various solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
I. Conceptual Overview: The Chemistry of Phenolic Stability
This compound, as a phenolic compound, is susceptible to degradation, primarily through oxidation. The electron-rich aromatic ring, activated by the hydroxyl group, is prone to attack by oxidizing agents, including atmospheric oxygen. This process can be accelerated by factors such as light, heat, and alkaline pH conditions. The secondary alcohol moiety on the ethyl substituent can also be a site for oxidation. Understanding these fundamental chemical properties is key to troubleshooting stability issues.
II. Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brownish color. What is the cause?
A1: The discoloration of your solution is a common indicator of degradation. Phenolic compounds can oxidize to form quinone-like structures, which are often colored.[1] This process can be initiated by exposure to air (oxygen), light, or high pH. During the initial stages of phenol oxidation, intermediates such as dihydroxylated rings (catechol, resorcinol, and hydroquinone) can form, which then generate more highly colored compounds like ortho- and para-benzoquinones.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication that the parent compound is degrading. These new peaks represent the degradation products. To confirm this, you should perform a forced degradation study to intentionally generate these degradants and confirm their retention times relative to the parent peak.
Q3: How stable is this compound in common organic solvents like methanol, acetonitrile, and DMSO?
A3: While specific kinetic data for this compound in these solvents is not extensively published, general principles for phenolic compounds apply. In protic solvents like methanol, the compound can be relatively stable if protected from light and air. Aprotic solvents like acetonitrile and DMSO are also commonly used. However, the stability in any solvent can be compromised by impurities (e.g., peroxides in ethers) or exposure to harsh environmental conditions. It is always recommended to use high-purity, HPLC-grade solvents.[2]
Q4: What is the optimal pH for storing aqueous solutions of this compound?
A4: For many phenolic compounds, a slightly acidic to neutral pH (pH 3-7) is preferable for stability in aqueous solutions.[3] Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is more electron-rich and thus more susceptible to oxidation.
Q5: How should I store my solid this compound and its solutions to maximize stability?
A5: For solid this compound, storage in a tightly sealed container in a cool, dark, and dry place is recommended.[4] For solutions, it is best to prepare them fresh. If storage is necessary, use amber vials to protect from light, store at low temperatures (2-8 °C), and consider purging the headspace with an inert gas like argon or nitrogen to minimize exposure to oxygen.[5]
III. Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Oxidation due to exposure to air and/or light. High pH of the solution. | Store solutions in amber vials under an inert atmosphere (argon or nitrogen). Prepare solutions fresh whenever possible. For aqueous solutions, ensure the pH is neutral to slightly acidic. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Degradation of this compound. | Perform a forced degradation study to identify potential degradants. Use a validated stability-indicating analytical method. Prepare fresh solutions for analysis. |
| Inconsistent Assay Results | Instability of the compound in the chosen solvent or experimental conditions. | Evaluate the stability of this compound in your specific experimental matrix (e.g., buffer, cell culture media) over the time course of your experiment. Prepare stock solutions fresh and store them appropriately. |
| Loss of Potency in Biological Assays | Degradation of the active compound. | Confirm the purity of the compound before each experiment using a suitable analytical method like HPLC. Prepare fresh dilutions from a recently prepared stock solution for each experiment. |
IV. Experimental Protocols & Data Presentation
To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to accelerate its degradation.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, subject the stock solution to 80°C for 48 hours.
-
Analyze the samples after the exposure period.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is suitable for quantifying this compound and separating its potential degradation products.
-
Instrumentation: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Data Summary: Expected Degradation Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of phenolic compounds.
| Stress Condition | Solvent/State | Expected Stability | Likely Degradation Products |
| Acidic (0.1 M HCl) | Aqueous/Acetonitrile | Relatively Stable | Minimal degradation expected. |
| Alkaline (0.1 M NaOH) | Aqueous/Acetonitrile | Unstable | Oxidation products (quinones), potential polymerization. |
| Oxidative (3% H₂O₂) | Aqueous/Acetonitrile | Unstable | Hydroxylated derivatives, quinones, ring-opened products. |
| Thermal (80°C) | Solid & Solution | Moderately Stable | Some oxidation and decomposition may occur. |
| Photolytic (UV/Vis) | Solid & Solution | Unstable | Photodegradation products, including quinones. |
V. Visualization of Degradation and Troubleshooting
Diagram 1: Potential Oxidative Degradation Pathway
This diagram illustrates a plausible oxidative degradation pathway for this compound, leading to the formation of a quinone-like species.
Caption: Plausible oxidative degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a systematic approach to diagnosing and resolving stability problems with this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2380-91-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 4-(1-Hydroxyethyl)phenol
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the robust analysis of 4-(1-Hydroxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this phenolic compound in challenging biological and environmental matrices. Our focus is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical methods effectively.
This compound, a metabolite and industrial chemical, often requires quantification at low levels in complex samples like plasma, urine, or tissue homogenates.[1][2] The primary obstacle to accurate and reproducible quantification in such samples is the matrix effect . This phenomenon, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, can lead to significant data variability, manifesting as ion suppression or enhancement.[3][4]
This document will serve as your comprehensive resource for diagnosing, mitigating, and ultimately overcoming these matrix effects to ensure the integrity and reliability of your analytical data.
Section 1: Understanding the Challenge - FAQs on Matrix Effects
Q1: What is the matrix effect and why is it a major concern for this compound analysis by LC-MS?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[4] For this compound, which contains a polar hydroxyl group, analysis is typically performed using Electrospray Ionization (ESI) Mass Spectrometry. ESI is highly susceptible to matrix effects because compounds in the sample extract compete with the analyte for access to the droplet surface for ionization.[3][5] This competition can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and underestimation of the true concentration.[5]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[4]
In biological matrices, common culprits include phospholipids, salts, and metabolites that can co-extract with this compound.[3] The unpredictability of these effects from sample to sample compromises method accuracy and precision, a critical issue in regulated bioanalysis.[4][6]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A definitive diagnosis is crucial. The most reliable method is the post-extraction addition experiment .[7][8][9] This involves comparing the peak response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. A significant difference between these responses provides a quantitative measure of the matrix effect.[7][9] A qualitative assessment can also be performed using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7][8]
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma or urine?
A3:
-
In Plasma: The primary sources are phospholipids from cell membranes and proteins.[3] Phospholipids are notoriously problematic as they often co-extract with analytes of intermediate polarity and can build up on the LC column, eluting erratically.[3]
-
In Urine: The matrix is highly variable and contains high concentrations of salts, urea, and a wide array of endogenous metabolites like vanillic acid which can interfere with phenolic compound analysis.[10][11] Since phenolic compounds are often excreted as glucuronide or sulfate conjugates, a hydrolysis step (enzymatic or acidic) is typically required, which can further complicate the matrix.[11][12]
Q4: Can I use a simple protein precipitation (PPT) method for sample cleanup?
A4: While protein precipitation with a solvent like acetonitrile is fast and simple, it is often insufficient for mitigating matrix effects in LC-MS analysis.[13] PPT effectively removes proteins but does little to remove highly problematic components like phospholipids and salts, which remain in the supernatant.[3][13] This often results in significant ion suppression and is generally not recommended for methods requiring high accuracy and sensitivity.[13][14]
Section 2: Troubleshooting Guide - Diagnosing and Solving Matrix Effect Issues
This section addresses specific problems you may encounter during method development and validation.
Issue 1: Poor or Inconsistent Analyte Recovery and Low Sensitivity.
-
Possible Cause: Inadequate sample cleanup is failing to remove key interfering components. Your current sample preparation, likely protein precipitation, is not selective enough.
-
Solution: Implement a More Rigorous Extraction Technique.
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous phase.[13][15] For this compound, which is a moderately polar compound, you can optimize the extraction by adjusting the pH of the sample. Adjusting the sample to a slightly acidic pH (e.g., pH 4-5) will keep the phenolic hydroxyl group protonated, making the molecule less polar and more amenable to extraction into solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[15]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[14] For phenolic compounds, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent can be very effective.[13][16] The process allows you to bind the analyte to the sorbent, wash away interferences with a weak solvent, and then selectively elute the analyte with a stronger organic solvent, resulting in a significantly cleaner extract.[16]
-
Issue 2: Acceptable Recovery but Poor Precision and Accuracy Between Samples.
-
Possible Cause: You are experiencing variable matrix effects. The type and concentration of interfering components differ from one individual's plasma or urine sample to another, causing the degree of ion suppression or enhancement to vary unpredictably.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting variability in LC-MS analysis.[17][18] A SIL-IS, such as this compound-d4 or -13C6, is chemically identical to the analyte but has a higher mass.[19] Because it has the same physicochemical properties, it will co-elute with the analyte and be affected by matrix effects in the exact same way.[4][17][19] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can accurately correct for any signal suppression or enhancement, as well as for variations in sample preparation and injection volume.[19] This dramatically improves method precision and accuracy.[6][18]
Issue 3: Matrix Effects Persist Even After Implementing SPE or LLE.
-
Possible Cause: Co-eluting matrix components are still present in your final extract and are not being chromatographically separated from your analyte.
-
Solution: Optimize Your Chromatographic Separation.
-
Modify the Gradient: A shallower gradient can increase the separation between your analyte and closely eluting interferences.
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a biphenyl phase. These columns offer different interactions (e.g., pi-pi stacking) that can be beneficial for separating phenolic compounds from matrix components.[20]
-
Consider 2D-LC: For extremely complex matrices, comprehensive two-dimensional liquid chromatography (LCxLC) can provide a significant increase in resolving power, effectively separating the analyte from matrix interferences.[21][22]
-
Issue 4: Persistent and Severe Ion Suppression with ESI.
-
Possible Cause: The nature of your matrix and analyte may be fundamentally incompatible with ESI, or the concentration of interfering species is simply too high.
-
Solution: Explore an Alternative Ionization Source. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI, particularly for less polar compounds and in the presence of high salt concentrations.[5] Unlike ESI, which relies on ionization in the liquid phase, APCI involves vaporizing the eluent and ionizing the analyte in the gas phase.[5] This different mechanism can often circumvent the competition for ionization that plagues ESI.[5] It is a valuable alternative to consider when other strategies have failed to eliminate severe ion suppression.
Section 3: Protocols for Matrix Effect Mitigation
Protocol 3.1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol is essential for validating your method and is required by regulatory bodies like the FDA.[23][24][25]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into your final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Take at least six different lots of blank biological matrix (e.g., human plasma). Process them using your sample preparation method (LLE, SPE, etc.). Before the final reconstitution step, spike the dried extract with the same amount of analyte and SIL-IS as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the same amount of analyte and SIL-IS into the blank matrix before starting the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[9] According to regulatory guidance, the precision of the MF across the different lots of matrix should be ≤15%.[24][26]
-
| Parameter | Calculation | Ideal Value | Acceptance Criteria (e.g., FDA) |
| Matrix Factor (MF) | Mean Peak Area [Set B] / Mean Peak Area [Set A] | 1.0 | CV ≤ 15% across ≥ 6 lots |
| Recovery (%) | (Mean Peak Area [Set C] / Mean Peak Area [Set B]) x 100 | Consistent & Precise | Should be consistent, but precision is key |
| IS-Normalized MF | MF(Analyte) / MF(SIL-IS) | ~1.0 | Should be close to 1.0 |
Protocol 3.2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol using a polymeric reversed-phase SPE cartridge, which is effective for phenolic compounds.[16][27]
-
Pre-treat Sample: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water to disrupt protein binding. Add your SIL-IS. Vortex to mix.
-
Condition Cartridge: Condition a 30 mg polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elute: Elute the this compound and SIL-IS with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute in 100 µL of your mobile phase A/B mixture.
Protocol 3.3: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is designed to extract phenolic compounds from a complex aqueous matrix.[10][12]
-
Hydrolysis (if needed): To 100 µL of urine, add your SIL-IS. If analyzing for total this compound, perform a hydrolysis step (e.g., with β-glucuronidase/sulfatase or acid hydrolysis) to cleave conjugates.[11][12]
-
pH Adjustment & Extraction: Acidify the sample to ~pH 5 with acetic acid. Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mix and Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at >3000 x g for 5 minutes to separate the layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under nitrogen. Reconstitute in 100 µL of mobile phase.
Section 4: Visualizing the Workflow
Diagram 4.1: Troubleshooting Workflow for Matrix Effects
Caption: Decision tree for systematically identifying and mitigating matrix effects.
Diagram 4.2: Mechanism of Ion Suppression in ESI
Caption: Competition between analyte and matrix components at the ESI droplet surface.
Section 5: Final Validation and Best Practices
Once you have developed a method that effectively mitigates matrix effects, it is crucial to perform a full validation according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[24][26]
-
Specificity and Selectivity: Analyze at least six different sources of blank matrix to ensure that no endogenous components interfere with the detection of this compound or its IS.[24]
-
Accuracy and Precision: Evaluate these parameters at multiple concentration levels (LOD, LQC, MQC, HQC) to confirm that your method is reliable across the entire calibration range.
-
Matrix Homogeneity: Always ensure your biological samples are thoroughly mixed before aliquoting to prevent variability due to non-homogenous distribution of interfering substances.
By following a systematic approach of diagnosis, optimization, and validation, you can develop a rugged and reliable analytical method for this compound, ensuring that your data is of the highest scientific integrity.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
- Matrix Effects and Application of Matrix Effect Factor. Future Science. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry.
- FDA guideline - Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Semantic Scholar. [Link]
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Taylor & Francis Online. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
- Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
- Bioanalytical Method Validation. U.S.
- Evaluation of different extraction approaches for the determination of phenolic compounds and their metabolites in plasma by nanoLC-ESI-TOF-MS. PubMed. [Link]
- Off Line Extraction of Phenol from Human Urine Sample with Isoamyl Alcohol and Determin
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
- Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. National Institutes of Health (NIH). [Link]
- (PDF) Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry.
- Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. PubMed. [Link]
- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]
- Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health (NIH). [Link]
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
- [A simple determination of phenol in urine by high performance liquid chrom
- Cold Plasma-Assisted Extraction of Phytochemicals: A Review. MDPI. [Link]
- Polyphenol. Wikipedia. [Link]
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- This compound. PharmaCompass.com. [Link]
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- 8. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: A Guide to Scaling the Synthesis of 4-(1-Hydroxyethyl)phenol
Welcome to the technical support center for the synthesis of 4-(1-Hydroxyethyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of scaling up this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing questions and issues encountered during the scale-up of this compound synthesis, which typically starts from the reduction of 4-hydroxyacetophenone.
Section 1: Choosing Your Scale-Up Reduction Strategy
Question: What are the primary methods for synthesizing this compound, and which is best for scale-up?
Answer: The most common and direct route is the reduction of the ketone in 4-hydroxyacetophenone.[1] There are three primary industrial and laboratory methods to achieve this, each with distinct advantages and disadvantages for scaling up:
-
Hydride Reduction with Sodium Borohydride (NaBH₄): This is often the go-to method in the lab due to its simplicity, high selectivity, and mild reaction conditions.[1][2][3] For scale-up, it remains viable but requires stringent control over temperature and reagent addition.
-
Catalytic Transfer Hydrogenation: This method involves using a catalyst (e.g., Pd/C, Raney Nickel) and a hydrogen source (e.g., hydrogen gas) to reduce the ketone.[4][5] It is highly efficient and atom-economical, making it very attractive for large-scale industrial processes.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol like isopropanol.[6][7][8][9] Its key advantage is the exceptional selectivity for the carbonyl group, leaving other functional groups untouched.[8]
The "best" method depends on your specific capabilities, safety infrastructure, and cost considerations.
Data Summary: Comparison of Reduction Methods for Scale-Up
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation | Meerwein-Ponndorf-Verley (MPV) |
| Primary Reagents | NaBH₄, Solvent (e.g., EtOH, MeOH) | H₂ Gas, Catalyst (e.g., Pd/C, Raney Ni) | Aluminum Isopropoxide, Isopropanol |
| Operating Conditions | Low Temperature (0-25 °C), Atmospheric Pressure | Elevated Temperature (60-90 °C), High Pressure (100-500 psig)[5] | Reflux Temperature, Atmospheric Pressure |
| Key Safety Concerns | Highly exothermic, H₂ evolution during quench, water-reactive reagent.[10][11][12] | Flammable H₂ gas, pyrophoric catalysts (Raney Ni), high-pressure systems. | Flammable solvents. |
| Chemoselectivity | Excellent for ketones/aldehydes; will not reduce esters, acids, or amides under normal conditions.[13] | Excellent for ketones; risk of reducing the aromatic ring under harsh conditions. | Superb; reduces only aldehydes and ketones, leaving most other functional groups intact.[8] |
| Work-up Complexity | Involves quenching excess hydride, extraction, and removal of borate salts. | Catalyst filtration, solvent removal. | Distillation to remove acetone, hydrolysis of aluminum salts, extraction. |
| Cost & Scalability | Moderate reagent cost; engineering controls needed for exotherm management. | Low reagent cost (H₂); high capital cost for high-pressure reactors. Excellent for large scale. | Low reagent cost; requires distillation setup to drive equilibrium.[14] |
Section 2: Troubleshooting Sodium Borohydride (NaBH₄) Reduction
Question: My large-scale NaBH₄ reduction is showing a dangerous exotherm. How can I control it?
Answer: This is the most critical safety concern when scaling this reaction. The reaction between NaBH₄ and the solvent (especially protic ones like ethanol) and the reduction itself are exothermic.[3]
-
Causality: The exotherm is caused by the rapid reaction of the hydride. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, and heat builds up internally.
-
Solution:
-
Controlled Addition: Do not add all the NaBH₄ at once. Add it portion-wise or as a solution/slurry in a suitable, dry solvent over an extended period.[15] Similarly, adding the 4-hydroxyacetophenone solution to the NaBH₄ slurry (reverse addition) can also provide excellent control.
-
Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the cooling fluid is at a sufficiently low temperature. An ice bath is common in the lab, but industrial reactors rely on circulating chillers.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this impacts process efficiency, so a balance must be found.
-
Question: My reaction is incomplete, and TLC/HPLC shows significant starting material. What went wrong?
Answer: An incomplete reaction is typically due to reagent deactivation or insufficient stoichiometry.
-
Causality: NaBH₄ reacts with protic solvents (methanol, ethanol) and any trace amounts of water, consuming the hydride before it can reduce the ketone.[12] It also decomposes at higher temperatures.
-
Troubleshooting Steps:
-
Check Solvent Quality: Use dry (anhydrous) solvents if possible, although NaBH₄ is stable enough in alcohols for the reaction to proceed. Ensure the solvent is free of acidic impurities.
-
Verify NaBH₄ Stoichiometry: A stoichiometric excess of NaBH₄ is typically used to ensure complete conversion.[3] For scale-up, 1.5 to 2.0 equivalents (relative to the ketone) is a common starting point. You may need to re-validate this on a larger scale.
-
Monitor Temperature: Ensure the temperature did not rise excessively, which can accelerate hydride decomposition.
-
Question: The quenching step of my large-scale reaction is producing too much gas and foaming. Is this normal?
Answer: Yes, this is expected, but it must be controlled. The quench neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate. Adding acid (e.g., HCl) rapidly neutralizes residual hydride, releasing hydrogen gas (H₂) vigorously.[3][11]
-
Causality: 4 NaBH₄ + 4 H⁺ + 10 H₂O → 4 H₃BO₃ + 4 Na⁺ + 16 H₂ (gas)
-
Solution:
-
Slow, Controlled Quench: Add the acidic solution slowly and portion-wise to the cooled reaction mixture.
-
Adequate Headspace: Ensure the reactor has sufficient headspace (at least 25-30% of the total volume) to accommodate potential foaming.
-
Good Ventilation: Perform the quench in a well-ventilated area or fume hood to safely dissipate the hydrogen gas produced.[10]
-
Section 3: Troubleshooting Catalytic Hydrogenation
Question: My hydrogenation is slow, or the catalyst seems inactive. What should I do?
Answer: Catalyst activity is paramount in these reactions.
-
Causality: The catalyst can be "poisoned" by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also have settled, leading to poor mixing, or the hydrogen pressure may be too low.
-
Troubleshooting Steps:
-
Check Starting Material Purity: Ensure the 4-hydroxyacetophenone is free from potential catalyst poisons.
-
Ensure Proper Agitation: Vigorous stirring is essential to keep the solid catalyst suspended and ensure good contact between the catalyst, substrate, and hydrogen gas.
-
Increase Hydrogen Pressure: Within the safe limits of your reactor, increasing the H₂ pressure can significantly increase the reaction rate.[5]
-
Increase Catalyst Loading: While not ideal for cost, increasing the weight percentage of the catalyst can be a straightforward solution. A typical loading is 1-5 mol% of the metal.
-
Question: I'm seeing byproducts from the reduction of the aromatic ring. How can I improve selectivity?
Answer: Over-reduction of the phenol ring to a cyclohexanol derivative is a known side reaction under harsh conditions.[16]
-
Causality: This typically occurs at high temperatures, high hydrogen pressures, or with highly active catalysts like Rhodium or Ruthenium.[4][16]
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and/or pressure.
-
Catalyst Choice: Palladium on carbon (Pd/C) or Raney Nickel are generally selective for the ketone over the aromatic ring under controlled conditions.[5] Avoid more aggressive hydrogenation catalysts unless necessary.
-
Monitor the Reaction: Use in-process controls (e.g., HPLC, GC) to monitor the reaction progress and stop it once the starting material is consumed, before significant byproduct formation occurs.
-
Experimental Workflow & Protocols
Workflow Overview
The general process for synthesizing this compound involves the setup, reaction, work-up, and purification stages. The following diagram illustrates the logical flow and key decision points.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Scale-Up-Ready NaBH₄ Reduction (Illustrative 100g Scale)
Safety First: This procedure involves flammable solvents and the evolution of hydrogen gas. It must be conducted in a properly functioning fume hood away from ignition sources. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[17][18]
-
Materials:
-
4-hydroxyacetophenone: 100 g
-
Methanol (MeOH): 1 L
-
Sodium borohydride (NaBH₄): 20 g
-
Deionized Water: 1 L
-
3M Hydrochloric Acid (HCl): ~200 mL
-
Ethyl Acetate (EtOAc): 1.5 L
-
Brine (saturated NaCl solution): 500 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice/water bath for cooling.
-
Dissolution: Charge the flask with 4-hydroxyacetophenone (100 g) and methanol (1 L). Stir until all solids are dissolved. Cool the solution to 0-5 °C.
-
Controlled Addition: In a separate beaker, carefully prepare a slurry of sodium borohydride (20 g) in ~100 mL of the reaction methanol. Caution: NaBH₄ will react slowly with the methanol. Transfer this slurry to the addition funnel.
-
Reaction: Add the NaBH₄ slurry dropwise to the cooled solution of 4-hydroxyacetophenone over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for another 1-2 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Perform this step with extreme caution due to H₂ evolution. While maintaining cooling, slowly and carefully add 3M HCl dropwise to the reaction mixture to neutralize excess NaBH₄ and decompose the borate complexes. Vigorous gas evolution will occur. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator. An oily or solid residue will remain.
-
Extraction: Add deionized water (500 mL) and ethyl acetate (500 mL) to the residue. Stir well and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic extracts and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or water/isopropanol mixture).
-
Visualization: NaBH₄ Reduction Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. US5084533A - Neat (solventless) hydrogenation of 4-acetoxyacetophenone in the production of 4-acetoxystyrene and its polymers and hydrolysis products - Google Patents [patents.google.com]
- 6. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. Sodium Borohydride [commonorganicchemistry.com]
- 14. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03695A [pubs.rsc.org]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Sodium Borohydride - ESPI Metals [espimetals.com]
Technical Support Center: Identifying and Characterizing Degradation Products of 4-(1-Hydroxyethyl)phenol
Welcome to the technical support center for the analysis of 4-(1-Hydroxyethyl)phenol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into managing stability studies for this compound. This resource moves beyond simple protocols to explain the underlying chemistry and logic, helping you troubleshoot common issues and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the stability and degradation of this compound.
Q1: What is this compound and why is its stability a concern?
This compound, also known as 4-Hydroxy-α-methylbenzyl Alcohol, is an organic compound featuring a phenol ring substituted with a hydroxyethyl group.[1] Its structure contains two key functional groups susceptible to degradation: a phenolic hydroxyl group and a secondary alcohol.[2][3] In pharmaceutical development, it may be a starting material, intermediate, or a metabolite.[4][5] Understanding its stability is critical because degradation products can impact the safety and efficacy of a final drug product. Regulatory agencies like the FDA and ICH require comprehensive stability testing to identify these potential degradants.[6]
Q2: What are the most likely degradation pathways for this molecule?
Given its structure, this compound is susceptible to several degradation mechanisms:
-
Oxidation: This is a primary degradation pathway for phenols. The secondary alcohol can be oxidized to a ketone, forming 4-hydroxyacetophenone.[4] The phenol ring itself can be oxidized, especially in the presence of metal ions or under photolytic conditions, to form colored compounds like quinones.[2][7][8]
-
Thermal Degradation: High temperatures can promote oxidation and potentially lead to the breakdown of the molecule. While phenols are generally considered heat-labile, the specific degradation onset temperature can vary.[9][10][11]
-
Photodegradation: Exposure to light, particularly UV light, can generate phenoxyl radicals. These highly reactive intermediates can then dimerize or react further, leading to a variety of degradation products.[12][13]
-
Hydrolysis: While the molecule does not have readily hydrolyzable groups like esters or amides, forced degradation studies under harsh acidic or basic conditions are still necessary to demonstrate the stability-indicating nature of an analytical method.[13][14]
Q3: What are forced degradation studies and why are they mandatory?
Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions—such as strong acids, bases, oxidants, high heat, and intense light—to accelerate its decomposition.[6] These studies are mandated by regulatory bodies like the ICH.[15] Their purpose is threefold:
-
To Identify Potential Degradants: They help identify the likely degradation products that could form under normal storage conditions over a longer period.[6]
-
To Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and choosing appropriate packaging.[6][13]
-
To Develop and Validate Stability-Indicating Methods: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][16] Forced degradation is essential to prove that the method can separate all potential degradants from the parent compound.
Q4: What is the target degradation level in these studies?
The generally accepted range for degradation is 5-20%.[15] Over-stressing (>20%) can lead to the formation of secondary or tertiary degradation products that are not relevant to real-world stability. Under-stressing (<5%) may not generate a sufficient amount of degradants to properly validate the analytical method's specificity.[15]
Section 2: Potential Degradation Products of this compound
The table below summarizes the most probable degradation products based on the chemical nature of the parent compound. This serves as a primary reference when analyzing stressed samples.
| Degradation Pathway | Potential Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Oxidation (Alcohol) | 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 137.06 | |
| Oxidation (Phenol Ring) | 4-(1-Hydroxyethyl)benzo-1,2-quinone | C₈H₈O₃ | 152.15 | 153.05 | |
| Photolytic Dimerization | Dimer (Example C-C linkage) | Structure Varies | C₁₆H₁₈O₄ | 274.31 | 275.12 |
| Dehydration (Thermal) | 4-Vinylphenol | C₈H₈O | 120.15 | 121.06 |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin with milder conditions and increase the stress if no degradation is observed.
Workflow for Forced Degradation and Analysis
Caption: General workflow for forced degradation studies.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products for method development and validation. A control sample, protected from stress conditions, must be analyzed in parallel for every experiment.[15]
1. Acid Hydrolysis
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Add an equal volume of 0.1 M HCl.[13][15]
- Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[15]
- Dilute with mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis
- Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.[13][15]
3. Oxidative Degradation
- Prepare a 1 mg/mL solution of the drug substance.
- Add an equal volume of 3% hydrogen peroxide (H₂O₂).[6][15]
- Store the solution at room temperature, protected from light.
- Monitor the reaction at various time points (e.g., up to 7 days).
- Dilute with mobile phase for analysis.
4. Thermal Degradation
- Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber.[15]
- Alternatively, prepare a solution of the drug substance and expose it to the same conditions.
- At specified time points, withdraw the sample, dissolve/dilute it in the mobile phase, and analyze.
5. Photolytic Degradation
- Expose the drug substance (as a solid or in solution) to a light source compliant with ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light).[13][15]
- A control sample should be wrapped in aluminum foil and stored under the same conditions to shield it from light.
- Analyze both the exposed and control samples.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all process impurities and degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient is crucial to ensure elution of both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 280 nm[4] | Phenolic compounds typically have strong absorbance around this wavelength. A PDA detector is essential to assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
Section 4: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your analysis.
Q: I see a new peak in my HPLC chromatogram after stressing my sample. How do I identify it?
A: Follow a systematic approach to characterize the unknown peak. The primary goal is to determine its mass and compare it to the list of potential degradants.
Decision Tree for Unknown Peak Identification
Caption: A logical workflow for identifying an unknown chromatographic peak.
Q: My sample shows excessive degradation (>20%) under a specific stress condition. What should I do?
A: The goal is controlled degradation. If you observe excessive decomposition, reduce the harshness of the stress condition.
-
For Hydrolysis: Decrease the temperature (e.g., from 60°C to 40°C), shorten the exposure time, or use a lower concentration of acid/base (e.g., 0.01 M).[14]
-
For Oxidation: Use a more dilute H₂O₂ solution (e.g., 0.3-1%) or reduce the exposure time.[6]
-
For Thermal Stress: Lower the temperature.
Q: I don't see any degradation after applying the initial stress conditions. What's next?
A: If the molecule is highly stable, you will need to increase the severity of the stress conditions incrementally until you achieve the target 5-20% degradation.
-
For Hydrolysis: Increase the temperature (e.g., up to 80°C), extend the duration, or use a higher concentration of acid/base (e.g., 1 M).[13][14]
-
For Oxidation: Increase the concentration of H₂O₂ or the temperature.
-
For Thermal Stress: Increase the temperature or duration of exposure.
Q: How can I definitively confirm the structure of a novel degradation product?
A: Tentative identification is based on mass spectrometry. However, for absolute confirmation of a novel degradant, especially for regulatory submissions, more advanced techniques are required. This typically involves:
-
Isolation: Using preparative HPLC to isolate a sufficient quantity of the unknown compound.
-
Characterization: Analyzing the isolated compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and elemental formula, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its complete chemical structure.[17]
References
- National Center for Biotechnology Information (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. National Library of Medicine.
- Benchchem (n.d.). This compound | Supplier.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (n.d.). Flash photolysis studies of phenyl-substituted phenols, quinones, and the corresponding free radicals. Part 1. Quantitative study of the dimerization of phenyl-substituted phenoxyl radicals.
- MDPI (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
- Encyclopedia.pub (n.d.). Effect of Temperatures on Polyphenols during Extraction.
- MDPI (2022). Effect of Temperatures on Polyphenols during Extraction.
- Britannica (2026). Phenol | Definition, Structure, Uses, & Facts.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (n.d.). Flash photolysis studies of phenyl-substituted phenols, quinones, and corresponding free radicals. Part 4. Kinetics and mechanism of the elementary reaction of oxidation of aliphatic alcohols by aroxyl radicals.
- Slideshare (n.d.). degradation of phenols and chlorophenols.
- ACS Publications (2023). Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst | Organic Letters.
- NACE International (n.d.). Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods.
- MDPI (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
- ACS Publications (n.d.). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols | Environmental Science & Technology.
- Chemistry LibreTexts (2024). 17.10: Reactions of Phenols.
- TutorChase (n.d.). What reactions can phenols undergo?.
- MedCrave online (2016). Forced Degradation Studies.
- ResearchGate (n.d.). Degradation of phenol under different conditions.
- TCI AMERICA (n.d.). This compound | 2380-91-8.
- National Center for Biotechnology Information (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine.
- Benchchem (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- RJPT (n.d.). Stability Indicating Forced Degradation Studies.
- SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Eawag-BBD (n.d.). Bisphenol A degradation pathway.
- PubChem (n.d.). 4-((1S)-1-hydroxyethyl)phenol.
- PharmaCompass.com (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ChemScene (n.d.). 2380-91-8 | this compound.
- Google Patents (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- SciSpace (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- MDPI (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure.
- National Center for Biotechnology Information (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Library of Medicine.
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- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 13. rjptonline.org [rjptonline.org]
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Technical Support Center: Optimizing Enzymatic Reactions of 4-(1-Hydroxyethyl)phenol
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the pH and temperature for enzymatic reactions involving 4-(1-Hydroxyethyl)phenol. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enzymatic transformation of this compound.
Q1: Which enzymes can I use to catalyze a reaction with this compound?
A1: this compound possesses two key functional groups: a secondary alcohol and a phenol. This dual nature makes it a substrate for several classes of enzymes, depending on your desired transformation:
-
For Oxidation of the Alcohol Group: Alcohol dehydrogenases (ADHs) are the primary choice for catalyzing the oxidation of the secondary alcohol to the corresponding ketone (4'-hydroxyacetophenone).[1][2] ADHs are metalloenzymes, often containing zinc, that use coenzymes like NAD+ or NADP+ as hydride acceptors.[1]
-
For Oxidation of the Phenol Group: Laccases and peroxidases are highly effective at oxidizing phenolic compounds.[3][4][5] These enzymes typically catalyze a one-electron oxidation to form a phenoxyl radical.[4][6] This can lead to subsequent polymerization or other coupling reactions, which may be desirable for applications like bioremediation or material synthesis.[3][7]
-
For Enantioselective Acylation (Kinetic Resolution): Lipases are widely used for the kinetic resolution of racemic secondary alcohols through enantioselective acylation.[8][9][10] This is a crucial technique in pharmaceutical development for synthesizing enantiopure drugs.[8]
-
For Stereoselective Hydroxylation: Vanillyl-alcohol oxidase has been shown to convert short-chain 4-alkylphenols, stereoselectively hydroxylating them to the corresponding (R)-1-(4′-hydroxyphenyl)alcohols.[11]
Q2: What are the typical starting points for pH and temperature optimization for these enzymes?
A2: Every enzyme has a specific pH and temperature at which it exhibits maximum activity. While the precise optima must be determined empirically for your specific enzyme and substrate, the following table provides general starting ranges for common enzyme classes used with this compound.
| Enzyme Class | Typical Optimal pH Range | Typical Optimal Temperature Range (°C) | Key Considerations |
| Alcohol Dehydrogenase (ADH) | 7.0 - 10.0 (often 8.0-9.0)[1][12][13][14] | 25 - 40[1][14][15] | Activity can drop sharply above 45°C.[1] The optimal pH can be broad.[16] |
| Laccase | 4.0 - 7.0 (Bell-shaped profile)[17] | 40 - 60 | Optimal pH is highly dependent on the specific laccase and the substrate's redox potential.[17] |
| Horseradish Peroxidase (HRP) | 6.0 - 7.5[3] | 15 - 30[3] | Requires hydrogen peroxide (H₂O₂) as a co-substrate.[6] |
| Lipase (e.g., Candida antarctica Lipase B) | 6.0 - 8.0 | 30 - 60[18] | Often used in organic solvents where pH is less of a factor, but the pH of the aqueous phase during enzyme preparation is important. |
Q3: Why is buffer selection so critical for my enzymatic assay?
A3: The choice of buffer is fundamental to a successful enzyme assay for three primary reasons:
-
Maintaining Optimal pH: Enzymes have a narrow pH range for peak activity.[19] The buffer's role is to resist pH fluctuations that can occur during the reaction, ensuring the enzyme remains in its most active conformational state.[20][21]
-
Ensuring Enzyme Stability: Deviating from the optimal pH can lead to irreversible denaturation and loss of function.[2] A suitable buffer helps preserve the enzyme's structural integrity throughout the experiment.[20]
-
Avoiding Interference: Buffer components can sometimes interact with the enzyme, substrate, or cofactors.[20] For example, phosphate buffers should be used with caution in reactions involving metal ions that could precipitate. It's crucial to select a buffer that is inert to your reaction components.[19] Commonly used buffers include phosphate, Tris, and HEPES.[20]
Section 2: Experimental Protocols & Workflows
To achieve reliable and optimal results, a systematic approach to determining the ideal pH and temperature is necessary.
Workflow for Optimizing pH and Temperature
The following diagram illustrates a logical workflow for systematically optimizing your enzymatic reaction conditions.
Caption: Workflow for pH and temperature optimization.
Protocol 1: Determining the Optimal pH
This protocol provides a step-by-step guide to finding the pH at which your enzyme exhibits maximum activity.
-
Buffer Preparation: Prepare a series of buffers covering a broad pH range (e.g., 4.0 to 10.0). Use buffers with pKa values close to the target pH.[22]
-
pH 4.0 - 5.5: 50 mM Sodium Citrate
-
pH 6.0 - 7.5: 50 mM Potassium Phosphate
-
pH 7.5 - 9.0: 50 mM Tris-HCl[1]
-
pH 9.0 - 10.0: 50 mM Glycine-NaOH
-
-
Reaction Setup: In separate microplate wells or tubes, set up the reaction mixture for each pH value. Keep the temperature constant (e.g., 25°C or 37°C). A typical reaction mixture might include:
-
Buffer (at the specific pH)
-
This compound (substrate)
-
Cofactor (e.g., NAD+ for ADH)
-
Enzyme solution (to initiate the reaction)
-
-
Initiate and Monitor: Add the enzyme to each reaction mixture to start the reaction. Monitor the reaction progress by measuring the formation of the product or the consumption of a cofactor (e.g., the increase in absorbance at 340 nm for NADH formation with ADH).[1]
-
Calculate Initial Velocity: Determine the initial reaction rate (velocity) for each pH value from the linear portion of the progress curve.
-
Data Analysis: Plot the initial velocity against pH. The pH at which the highest activity is observed is the optimum pH.[21]
-
Refinement (Optional): Once an approximate optimum is found, you can repeat the experiment using a narrower pH range with smaller increments (e.g., 0.2 pH units) to pinpoint the optimum more accurately.
Protocol 2: Determining the Optimal Temperature
This protocol helps identify the temperature at which your enzyme is most active.
-
Reaction Setup: Prepare multiple identical reaction mixtures using the optimal buffer and pH determined in the previous protocol.
-
Temperature Incubation: Place the reaction tubes/plates in separate incubators or water baths set to a range of temperatures (e.g., 20°C, 30°C, 37°C, 45°C, 55°C, 65°C). Allow the mixtures (excluding the enzyme) to equilibrate to the set temperature.
-
Initiate and Monitor: Add the pre-equilibrated enzyme to each reaction to start. Monitor the reaction progress as described in the pH optimization protocol.
-
Calculate and Plot: Determine the initial reaction rate for each temperature. Plot the initial velocity against temperature to identify the optimum.
Protocol 3: Assessing Enzyme Thermal Stability
It's crucial to distinguish between optimal activity temperature and thermal stability. An enzyme might be most active at a high temperature but also denature quickly.[23]
-
Enzyme Incubation: Incubate aliquots of your enzyme solution (in the optimal pH buffer) at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for different durations (e.g., 0, 15, 30, 60, 120 minutes).[24]
-
Cooling: After the incubation period, immediately place the samples on ice to stop further denaturation.
-
Residual Activity Assay: Measure the remaining activity of each incubated aliquot under standard assay conditions (optimal pH and a non-denaturing temperature, e.g., 25°C).
-
Data Analysis: Plot the percentage of residual activity against incubation time for each temperature. This will reveal the enzyme's stability and help you determine its functional half-life under different thermal stresses.[24] Methods like Protein Thermal Shift assays can also provide a quantitative measure of thermal stability.[25]
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This troubleshooting guide addresses common issues encountered during the optimization of enzymatic reactions with this compound.
Caption: Troubleshooting decision tree for low enzyme activity.
Problem: No or very low enzyme activity.
-
Possible Cause 1: Incorrect Assay Conditions.
-
Possible Cause 2: Missing Cofactor or Co-substrate.
-
Solution: Many of the relevant enzymes require cofactors. ADHs need NAD+ or NADP+. Peroxidases require H₂O₂.[6] Double-check that all necessary components are present in the reaction mix at appropriate concentrations.
-
-
Possible Cause 3: Presence of an Inhibitor.
-
Solution: Your buffer or sample preparation may contain inhibitors. For ADHs, metal chelators like EDTA can interfere with the zinc cofactor.[27] Sodium azide, a common preservative, can also inhibit metalloenzymes.[26][27] Consider buffer exchange or sample dialysis if inhibition is suspected. Competitive inhibitors like fomepizole or pyrazole also specifically target ADH.[27][28]
-
-
Possible Cause 4: Inactive Enzyme.
-
Solution: Improper storage or handling can lead to enzyme denaturation. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles. Use fresh samples whenever possible.[26] If you suspect the enzyme is inactive, test it with a known, highly reactive control substrate.
-
Problem: Inconsistent results or poor reproducibility.
-
Possible Cause 1: Unstable pH or Temperature.
-
Solution: Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.[19] Use a calibrated incubator or water bath and allow all reagents to reach thermal equilibrium before starting the reaction.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Inconsistent volumes, especially of the enzyme, can lead to large variations in reaction rates. Use calibrated pipettes and consider preparing a master mix for the common reagents to reduce pipetting steps and improve consistency.[26]
-
-
Possible Cause 3: Substrate or Product Instability/Insolubility.
-
Solution: this compound and its potential products may have limited solubility in aqueous buffers. Ensure the substrate is fully dissolved before adding the enzyme. The oxidation of phenols by laccases or peroxidases can lead to the formation of insoluble polymers, which can interfere with spectrophotometric readings.[3][7]
-
Problem: Reaction starts fast but stops prematurely.
-
Possible Cause 1: Enzyme Instability under Assay Conditions.
-
Solution: The optimal temperature for activity may not be the optimal temperature for stability.[29] If the reaction stops, the enzyme may be denaturing. Perform a thermal stability assay (Protocol 3) to find a temperature that balances high activity with reasonable stability for the duration of your experiment.
-
-
Possible Cause 2: Product Inhibition.
-
Solution: The product of the reaction may be inhibiting the enzyme. To test for this, run the assay with varying initial concentrations of the product and observe the effect on the initial velocity. If product inhibition is confirmed, you may need to work at lower substrate concentrations or implement a system to remove the product as it is formed.
-
-
Possible Cause 3: Substrate Depletion.
-
Solution: Ensure you are measuring the initial velocity and that the substrate concentration is not limiting during this period. If the reaction is simply running to completion, you may need to increase the initial substrate concentration to measure the rate accurately.
-
-
Possible Cause 4: Suicide Inactivation (Peroxidases).
References
- CK-12. (n.d.). What is the optimal temperature for the alcohol dehydrogenase enzyme to function?
- Brainly.com. (2023, February 15). What is the optimal pH for the alcohol dehydrogenase enzyme?
- CK-12 Foundation. (n.d.). What is the best pH for the alcohol dehydrogenase enzyme?
- Labinsights. (2023, May 8). Alcohol Dehydrogenase.
- UTUPub. (2010). LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS.
- Gauth. (n.d.). What is the optimal pH for the Alcohol Dehydrogenase enzyme?
- International Journal of Science and Research Archive. (2024, March 18). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay.
- Davidenko, T. I. (2004). [Peroxidase oxidation of phenols]. Prikladnaia biokhimiia i mikrobiologiia, 40(6), 625–629.
- Santa Cruz Biotechnology. (n.d.). Alcohol Dehydrogenase Inhibitors.
- MDPI. (n.d.). Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4.
- Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
- Wikipedia. (n.d.). Alcohol dehydrogenase.
- ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on the ADH activities, and the thermal stability of the ADH (C).
- JoVE. (2019, March 26). Measuring Enzymatic Stability by Isothermal Titration Calorimetry.
- Subrahmanyam, V. V., & O'Brien, P. J. (1985). Phenol oxidation product(s), formed by a peroxidase reaction, that bind to DNA. Xenobiotica, 15(10), 873–885.
- JOCPR. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
- PubMed Central. (n.d.). Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering.
- Green Chemistry (RSC Publishing). (n.d.). Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production.
- Thermo Fisher Scientific. (n.d.). Determination of Enzyme Thermal Stability.
- ResearchGate. (2015, November 10). How do I measure enzyme stability (how long the catalysis last) at preferred conditions, say at pH 7 and room temperature?
- PubMed. (n.d.). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization.
- Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications.
- Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?
- PMC - NIH. (n.d.). Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase.
- Chemistry LibreTexts. (2021, March 16). 11.1: Acylation of Alcohols and Amines.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- ResearchGate. (n.d.). The effect of buffer pH on enzyme activity.
- Biology LibreTexts. (2025, April 19). 10: Enzymes and pH Buffer.
- NIH. (n.d.). Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications.
- PMC - NIH. (n.d.). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds.
- NIH. (2015, September 2). Exploring the Oxidation of Lignin-Derived Phenols by a Library of Laccase Mutants.
Sources
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- 2. gauthmath.com [gauthmath.com]
- 3. [Peroxidase oxidation of phenols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Oxidation of Lignin-Derived Phenols by a Library of Laccase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenol oxidation product(s), formed by a peroxidase reaction, that bind to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utupub.fi [utupub.fi]
- 9. jocpr.com [jocpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. ck12.org [ck12.org]
- 14. ijsra.net [ijsra.net]
- 15. ck12.org [ck12.org]
- 16. researchgate.net [researchgate.net]
- 17. Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 20. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. Measuring Enzymatic Stability by Isothermal Titration Calorimetry [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. static.igem.wiki [static.igem.wiki]
- 26. docs.abcam.com [docs.abcam.com]
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- 29. Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
challenges in the large-scale purification of therapeutic proteins that can be relevant to this compound
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for the common challenges encountered during the large-scale purification of therapeutic proteins. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build robust and scalable purification processes.
Introduction: The Landscape of Large-Scale Protein Purification
The journey of a therapeutic protein from a bioreactor to a final drug product is a complex and highly regulated process. Downstream processing, particularly the purification cascade, is a critical phase where the desired protein is isolated from a complex mixture of host cell proteins (HCPs), DNA, viruses, and other process-related impurities.[1][2] As production scales increase to meet clinical and commercial demands, challenges that were manageable at the lab bench can become significant roadblocks, impacting yield, purity, and patient safety.[3][4][5][6] This guide will address the most prevalent of these challenges, offering both theoretical understanding and practical, actionable solutions.
Section 1: The Persistent Problem of Protein Aggregation
Protein aggregation is a common and often vexing issue in bioprocessing, where protein molecules self-associate to form larger, often non-functional and potentially immunogenic species.[7][8][9][10]
FAQ: Protein Aggregation
Q1: What are the primary causes of protein aggregation during large-scale purification?
A1: Protein aggregation can be triggered by a variety of chemical and physical stresses encountered during purification.[9][11] Key factors include:
-
Sub-optimal Buffer Conditions: Extremes of pH or low ionic strength can lead to protein unfolding and subsequent aggregation.[12][13]
-
High Protein Concentration: As the protein becomes more concentrated during downstream processing, the likelihood of intermolecular interactions and aggregation increases.[9]
-
Shear Stress: Pumping and filtration steps can introduce mechanical stress, leading to protein denaturation and aggregation.
-
Chromatography-Induced Aggregation: The interaction of the protein with chromatography resins, particularly during elution from affinity or ion-exchange columns under harsh conditions (e.g., low pH), can induce aggregation.[7][13][14]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of protein solutions can cause denaturation and aggregation.
Q2: How can I detect and quantify protein aggregates in my sample?
A2: A multi-pronged approach is recommended for accurate detection and quantification of aggregates. No single technique is sufficient to characterize the full range of aggregate species.
| Technique | Principle | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantitative, high resolution for soluble aggregates. | Potential for on-column aggregate dissociation or formation.[9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Sensitive to a wide range of aggregate sizes, non-invasive. | Not quantitative for polydisperse samples. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Gold standard for characterizing aggregate size distribution and stoichiometry. | Requires specialized equipment and expertise.[9] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Simple, widely available for detecting covalent aggregates. | May not detect non-covalent, reversible aggregates. |
Troubleshooting Guide: Mitigating Protein Aggregation
Issue: Increased aggregate levels observed after a specific purification step (e.g., Protein A affinity chromatography).
Root Cause Analysis and Corrective Actions:
-
Optimize Elution Conditions: The low pH (typically 3-4) used to elute monoclonal antibodies from Protein A resin is a common cause of aggregation.[9][15]
-
Protocol: Screen a range of elution buffer pH values (e.g., 3.0 to 4.0 in 0.2 unit increments) to find the highest pH that still provides efficient elution.
-
Consider Additives: Include excipients like arginine, proline, or sorbitol in the elution and neutralization buffers to stabilize the protein.
-
-
Rapid Neutralization: Minimize the time the protein is exposed to low pH.
-
Protocol: Collect elution fractions directly into a neutralization buffer (e.g., 1M Tris, pH 8.0) to rapidly bring the pH to a more neutral range.
-
-
Investigate Alternative Resins: Some newer affinity resins are engineered for elution at a milder pH.[7]
-
Action: Evaluate affinity resins with modified ligands that allow for elution at a less acidic pH.
-
Workflow for Aggregation Mitigation
Caption: Troubleshooting workflow for addressing protein aggregation.
Section 2: Removal of Host Cell Proteins (HCPs)
Host cell proteins (HCPs) are a complex and heterogeneous group of proteins produced by the host expression system.[8] Their removal is critical as they can pose a risk to patient safety by eliciting an immune response.[1][8]
FAQ: Host Cell Protein Removal
Q1: Why is it so challenging to remove all HCPs?
A1: The difficulty in removing HCPs stems from their diversity and the fact that some can share similar physicochemical properties with the therapeutic protein, making them difficult to separate using standard chromatographic methods.[8][12] Certain "hitchhiker" HCPs can even co-purify by binding directly to the therapeutic protein.
Q2: What are the current industry standards for acceptable levels of HCPs in a final drug product?
A2: While there is no universal absolute limit, regulatory agencies generally expect HCP levels to be as low as reasonably achievable. A common target for monoclonal antibody therapeutics is less than 100 parts per million (ppm), or 100 ng of HCP per mg of product. However, this can be product-specific, and a risk-based approach should be taken.
Q3: My Protein A affinity step is not providing sufficient HCP clearance. What are my options?
A3: While Protein A chromatography is highly effective for initial capture, it often does not remove all HCPs.[1] Polishing steps are almost always required. Common strategies include:
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on differences in their net charge.[16] Anion-exchange chromatography (AEX) in flow-through mode is frequently used to bind negatively charged HCPs while the typically positively charged monoclonal antibody flows through.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It can be an effective polishing step to remove HCPs that are more or less hydrophobic than the target protein.
-
Mixed-Mode Chromatography: These resins utilize a combination of ionic, hydrophobic, and other interactions to provide unique selectivities for separating challenging HCPs.[8]
Troubleshooting Guide: Improving HCP Removal
Issue: Consistently high levels of a specific HCP in the purified product.
Root Cause Analysis and Corrective Actions:
-
Identify the Problematic HCP: Use mass spectrometry (MS) to identify the specific HCP that is co-purifying.
-
Characterize the HCP: Once identified, research the physicochemical properties of the HCP (e.g., isoelectric point (pI), hydrophobicity). This will inform the selection of the most effective polishing step.
-
Design an Orthogonal Polishing Step:
-
If the HCP has a significantly different pI than the target protein: An ion-exchange chromatography step is a good choice.
-
If the HCP is significantly more or less hydrophobic: Consider hydrophobic interaction chromatography.
-
If the HCP has similar properties to the target: Mixed-mode chromatography may be necessary to achieve separation.
-
Decision Tree for HCP Removal Strategy
Caption: Decision tree for selecting an appropriate HCP removal strategy.
Section 3: Endotoxin Removal
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens.[17] Their removal from parenteral drugs is a critical regulatory requirement.[18]
FAQ: Endotoxin Removal
Q1: What are the primary sources of endotoxin contamination?
A1: The most common source of endotoxin contamination is the E. coli expression system often used for recombinant protein production.[18] Other potential sources include contaminated water, buffers, and chromatography resins.
Q2: What are the acceptable limits for endotoxin in a final drug product?
A2: The United States Pharmacopeia (USP) sets the limit for endotoxin in parenteral drugs at 5 Endotoxin Units (EU) per kilogram of body weight per hour. For a given product, this is translated into a limit of EU per milligram of protein.
Q3: What are the most effective methods for removing endotoxins?
A3: Several methods can be used for endotoxin removal, and often a combination of approaches is most effective.
| Method | Principle | Advantages | Disadvantages |
| Anion-Exchange Chromatography (AEX) | Endotoxins are strongly negatively charged and bind tightly to AEX resins at neutral pH.[17][19] | Highly effective, can be integrated into the purification workflow. | Protein of interest must not bind to the resin under the same conditions. |
| Affinity Chromatography | Uses ligands with high affinity for endotoxins, such as polymyxin B.[20] | High specificity for endotoxin. | Potential for ligand leaching and protein binding. |
| Phase Separation with Triton X-114 | A non-ionic detergent that forms a separate phase at elevated temperatures, partitioning endotoxins into the detergent phase.[17][20] | Very effective at reducing endotoxin levels.[20] | Requires subsequent removal of the detergent, which can be challenging. |
Troubleshooting Guide: Reducing Endotoxin Levels
Issue: Endotoxin levels in the final purified product exceed the specified limit.
Root Cause Analysis and Corrective Actions:
-
Identify the Source of Contamination:
-
Protocol: Test all raw materials, including water, buffers, and media, for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Action: If a source is identified, replace the contaminated material and implement stricter quality control for incoming materials.
-
-
Optimize Anion-Exchange Chromatography Step:
-
Protocol: Ensure that the conductivity and pH of the load material are optimal for endotoxin binding to the AEX resin. Endotoxins bind most effectively at low conductivity.
-
Action: If necessary, perform a buffer exchange step prior to the AEX column to lower the conductivity.
-
-
Implement a Dedicated Endotoxin Removal Step:
-
Action: If endotoxin levels remain high, consider adding a dedicated endotoxin removal step, such as affinity chromatography with an endotoxin-specific ligand or phase separation with Triton X-114.
-
Section 4: Viral Clearance
Ensuring the viral safety of biopharmaceuticals is a paramount concern for regulatory agencies and manufacturers.[21][22] A robust viral clearance strategy, employing multiple, orthogonal methods of viral removal and inactivation, is a regulatory requirement.[22][23]
FAQ: Viral Clearance
Q1: What is the difference between viral removal and viral inactivation?
A1:
-
Viral Removal: Physically removes virus particles from the process stream. Examples include virus filtration and certain types of chromatography.
-
Viral Inactivation: Renders virus particles non-infectious. Examples include low pH treatment and solvent/detergent treatment.
Q2: How is viral clearance validated?
A2: Viral clearance studies are performed using a scaled-down model of the manufacturing process.[21][23] The process is "spiked" with a known amount of a model virus, and the amount of virus remaining after the clearance step is quantified to determine the log reduction value (LRV).[24]
Q3: What are some common and effective viral clearance steps?
A3: A typical viral clearance strategy for a monoclonal antibody process includes:
-
Low pH Inactivation: Holding the eluate from the Protein A column at a low pH (e.g., 3.5) for a specific period (e.g., 60 minutes) is very effective at inactivating enveloped viruses.
-
Anion-Exchange Chromatography: Can contribute to viral clearance by binding viruses under specific buffer conditions.
-
Virus Filtration: Utilizes membranes with a specific pore size to physically remove viruses. This is a robust and size-based removal method.
Troubleshooting Guide: Investigating a Failed Viral Clearance Study
Issue: A viral clearance study for a specific process step did not achieve the expected log reduction value (LRV).
Root Cause Analysis and Corrective Actions:
-
Verify Scale-Down Model (SDM) Accuracy:
-
Action: Ensure that the scaled-down model accurately represents the large-scale process in terms of all critical parameters (e.g., column bed height, flow rates, buffer compositions).[23] Any discrepancies can lead to inaccurate results.
-
-
Review Process Parameters:
-
Action: For a low pH inactivation step, confirm that the target pH and hold time were accurately maintained throughout the study. For a chromatography step, ensure that the loading conditions and buffer compositions were correct.
-
-
Investigate Potential for Virus Aggregation:
-
Action: If the virus preparation used for spiking contains aggregates, it can lead to an overestimation of the clearance capability of a filtration step. Ensure the virus spike is well-characterized.
-
-
Consider Product-Specific Effects:
-
Action: The therapeutic protein itself or other components in the process stream could potentially interfere with the viral clearance mechanism. For example, high protein concentrations can sometimes protect viruses from inactivation.
-
Section 5: Scalability and Process Economics
Scaling up a purification process from the laboratory to manufacturing scale presents a host of challenges that are both technical and economic in nature.[3][4][5][6]
FAQ: Scalability and Process Economics
Q1: What are the key considerations when scaling up a chromatography step?
A1: When scaling up a chromatography step, it is important to maintain the performance observed at small scale.[4] Key parameters to consider include:
-
Maintaining Bed Height: The height of the chromatography resin bed should remain constant during scale-up.
-
Linear Flow Rate: The velocity of the mobile phase through the column should be kept constant. This means that the volumetric flow rate will increase in proportion to the column's cross-sectional area.
-
Column Packing: Ensuring that the large-scale column is packed as efficiently as the small-scale column is critical for maintaining resolution.
Q2: How can I improve the economic viability of my large-scale purification process?
A2: Improving process economics often involves increasing throughput and reducing costs.[3] Strategies include:
-
Optimizing Resin Capacity: Operating chromatography steps at their optimal binding capacity ensures that the resin is being used efficiently.
-
Reducing Buffer Consumption: Optimizing the process to use less buffer can lead to significant cost savings.
-
Implementing New Technologies: Continuous chromatography and single-use technologies can offer advantages in terms of productivity and cost-effectiveness.[14]
Troubleshooting Guide: Addressing Scalability Issues
Issue: A significant drop in product purity is observed when a chromatography step is scaled up.
Root Cause Analysis and Corrective Actions:
-
Evaluate Column Packing Efficiency:
-
Action: Poorly packed large-scale columns can lead to band broadening and reduced resolution. Evaluate the packing of the large-scale column by determining its asymmetry and height equivalent to a theoretical plate (HETP).
-
-
Check for Differences in Equipment:
-
Action: The design of large-scale chromatography skids, including tubing lengths and diameters, can impact the gradient formation and overall performance. Ensure that the system is well-characterized.
-
-
Re-evaluate Process Parameters at Scale:
-
Action: It may be necessary to slightly adjust process parameters, such as gradient slope or flow rate, to optimize the separation at large scale. A design of experiments (DoE) approach can be useful for this optimization.
-
Conclusion
The large-scale purification of therapeutic proteins is a multifaceted discipline that requires a deep understanding of protein chemistry, separation science, and process engineering. The challenges of aggregation, impurity removal, viral safety, and scalability are significant, but with a systematic and science-driven approach to troubleshooting, they can be overcome. This guide provides a framework for addressing these common issues, but it is important to remember that each therapeutic protein is unique and may present its own specific challenges. Continuous learning, process optimization, and the adoption of new technologies will be key to successfully navigating the complex landscape of biopharmaceutical purification.
References
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- Single step protocol to purify recombinant proteins with low endotoxin contents. PubMed. [Link]
- Removal of Problematic Host Cell Proteins—Wh
- Viral Clearance: Risk Mitigation in Biopharmaceutical Manufacturing. Contract Pharma. [Link]
- Removal of Endotoxin From Recombinant Protein Prepar
- Endotoxin Removal Methods, Steps, and More. Sino Biological. [Link]
- Viral Clearance For Biopharmaceutical Downstream Processes. Pharma Focus Asia. [Link]
- Virus Clearance in Your Process from Start to Finish. BioProcessing Journal. [Link]
- Challenges and solutions for the downstream purification of therapeutic proteins. Oxford Academic. [Link]
- Viral Clearance Studies for the Biopharmaceutical Industry.
- Recent Advances and Future Directions in Downstream Processing of Therapeutic Antibodies. PMC - NIH. [Link]
- New Technologies for Viral Clearance.
- Scaling Up Protein Purification: From Lab to Pilot Scale.
- Scale-Up of Protein Purification: Downstream Processing Issues. PubMed. [Link]
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- Detection and prevention of protein aggregation before, during, and after purific
- Protein Aggreg
- Challenges to industrial mAb bioprocessing—removal of host cell proteins in CHO cell bioprocesses.
- Scale-up of purification processes and unit oper
- Protein Purification: Chromatography and Scalability in Biopharma. Technology Networks. [Link]
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- Scale-Up of Protein Purification: Downstream Processing Issues.
- Downstream Processing of Monoclonal Antibodies: from High Dilution to High Purity.
- Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
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- Challenges and solutions for the downstream purification of therapeutic proteins. Europe PMC. [Link]
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- A Comprehensive Review of Protein Purification Techniques: Advancements, Challenges, and Future Prospects. Open Access Journals. [Link]
- Overcoming Challenges and Improving Efficiency in Protein Purific
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Validation & Comparative
A Comparative Guide to the Biological Activities of Tyrosol and 4-(1-Hydroxyethyl)phenol
A Comprehensive Analysis for Researchers and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the biological activities of two phenolic compounds: Tyrosol and 4-(1-Hydroxyethyl)phenol. While Tyrosol, a well-studied phytochemical found in olive oil and wine, exhibits a range of biological effects including antioxidant and anti-inflammatory properties, there is a notable scarcity of research on the bioactivity of this compound. This document synthesizes the existing literature on Tyrosol, presenting its mechanisms of action and supporting experimental data. Due to the lack of direct studies on this compound, this guide introduces a structurally similar compound, 4-hydroxybenzyl alcohol, as a point of reference to infer potential activities and highlight critical areas for future investigation. This comprehensive overview is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and future research directions for these compounds.
Introduction: A Tale of Two Phenols
Phenolic compounds are a large and diverse group of phytochemicals that have garnered significant attention for their potential health benefits. Among these, Tyrosol (4-(2-hydroxyethyl)phenol) and this compound are two structurally related molecules with a shared phenol backbone.
Tyrosol is a phenylethanoid, a derivative of phenethyl alcohol, naturally present in a variety of sources, most notably olive oil and wine.[1][2] Its presence in the Mediterranean diet is believed to contribute to some of the health benefits associated with this dietary pattern.[2] Tyrosol is a colorless solid and has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[3]
This compound , also known as p-hydroxyphenylmethylcarbinol, is a metabolite found in or produced by Saccharomyces cerevisiae.[4] Despite its structural similarity to Tyrosol, there is a significant lack of published research on its biological activities. Chemical suppliers suggest potential antioxidant, antimicrobial, and anti-inflammatory properties, but these claims are not substantiated by peer-reviewed experimental data.[5]
This guide will first delve into the well-documented biological activities of Tyrosol, followed by a discussion on the current knowledge gap regarding this compound and a comparative look at a structural analog.
Comparative Biological Activities: What the Evidence Shows
Antioxidant Activity
Tyrosol:
Tyrosol is recognized as an antioxidant, although its radical-scavenging activity is considered weaker than that of other olive oil phenols like hydroxytyrosol.[1] This is primarily attributed to the absence of an ortho-diphenolic (catechol) structure, which is a key feature for potent radical scavenging.[6] Despite this, Tyrosol is considered an effective cellular antioxidant, potentially due to its bioavailability and ability to accumulate within cells.[7] It can neutralize reactive oxygen species (ROS) in aqueous environments and integrate into lipid bilayers to limit peroxidation.[8] Some studies have quantified its antioxidant capacity using various assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, Tyrosol demonstrated weaker activity compared to hydroxytyrosol.[1]
This compound:
Currently, there is no direct experimental evidence from peer-reviewed publications that quantifies the antioxidant activity of this compound. The presence of a hydroxyl group on the phenol ring suggests it may possess antioxidant potential through hydrogen atom donation to neutralize free radicals, a common mechanism for phenolic compounds.[9] However, without experimental validation, its efficacy remains speculative.
For a tentative comparison, we can consider its structural analog, 4-hydroxybenzyl alcohol . Studies on 4-hydroxybenzyl alcohol have shown that it can diminish the levels of reactive oxygen species in lipopolysaccharide (LPS)-activated macrophages.[10] This suggests that phenolic alcohols of this class have the potential for antioxidant activity.
| Antioxidant Assay | Tyrosol | This compound | Notes |
| DPPH Radical Scavenging | Weaker activity compared to hydroxytyrosol[1] | No data available | The catechol group in hydroxytyrosol significantly enhances its activity. |
| Cellular Antioxidant Activity | Effective cellular antioxidant[7] | No data available | May be due to intracellular accumulation. |
Anti-inflammatory Effects
Tyrosol:
Tyrosol has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action involves the modulation of key inflammatory signaling pathways. Tyrosol can downregulate the expression of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[7][9] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][11] By suppressing these pathways, Tyrosol can reduce the inflammatory cascade.
This compound:
As with its antioxidant activity, there is a lack of direct evidence for the anti-inflammatory effects of this compound. Anecdotal claims from chemical suppliers suggest potential anti-inflammatory properties, but these are not supported by scientific literature.[5]
Again, turning to its structural analog, 4-hydroxybenzyl alcohol , provides some insight. 4-hydroxybenzyl alcohol has been shown to possess anti-inflammatory activity by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-activated macrophages.[10] It has also been shown to reduce exudate volume and leukocyte infiltration in a rat model of carrageenan-induced inflammation.[12] These findings suggest that the core chemical structure may contribute to anti-inflammatory effects.
| Inflammatory Mediator/Pathway | Tyrosol | This compound | Notes |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Downregulation[7][9] | No data available | Key mediators of the inflammatory response. |
| COX-2 | Downregulation[9] | No data available | An enzyme involved in the synthesis of prostaglandins. |
| NF-κB Signaling Pathway | Inhibition[8][11] | No data available | A central regulator of inflammation. |
| MAPK Signaling Pathway | Inhibition[8][11] | No data available | Involved in cellular stress responses and inflammation. |
Mechanisms of Action: A Deeper Dive into Tyrosol's Signaling
The anti-inflammatory effects of Tyrosol are primarily mediated through its interaction with the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Tyrosol has been shown to interfere with this process, thereby dampening the inflammatory response.[11]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide standardized protocols for key assays used to evaluate antioxidant and anti-inflammatory activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (Tyrosol or this compound) in methanol.
-
A positive control, such as ascorbic acid or Trolox, should also be prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.
-
Griess Assay for Nitric Oxide (NO) Inhibition
This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. It is commonly used to assess the inhibition of NO production in cell culture models of inflammation (e.g., LPS-stimulated macrophages).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
-
Assay Procedure:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of around 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is crucial to perform this assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat them with the same concentrations of the test compound as used in the anti-inflammatory assay.
-
Incubate for the same duration.
-
-
Assay Procedure:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Discussion and Future Perspectives: Charting the Course for Future Research
This guide highlights a significant knowledge imbalance between Tyrosol and this compound. While Tyrosol has been extensively studied, revealing its potential as a bioactive compound with well-defined antioxidant and anti-inflammatory mechanisms, this compound remains largely unexplored.
The lack of data on this compound presents a clear and compelling opportunity for future research. The initial focus should be on in vitro screening to validate the anecdotal claims of its antioxidant and anti-inflammatory properties. The protocols outlined in this guide provide a solid starting point for such investigations. Direct head-to-head comparisons with Tyrosol under identical experimental conditions are essential to accurately determine their relative potencies.
Furthermore, the biological activities of the structural analog, 4-hydroxybenzyl alcohol, suggest that this compound may indeed possess interesting bioactivities. Future studies should aim to confirm this and elucidate its mechanisms of action. Understanding the structure-activity relationship between these closely related phenolic alcohols could provide valuable insights for the design and development of novel therapeutic agents.
References
- Dej-Adisai, S., & Meechai, I. (2022). A review of the phytochemicals and pharmacology of plants in the genus Olea.
- Ask Ayurveda. (2026, January 8). Phytochemicals in Food – Uses, Benefits & Food Sources.
- Shaygannia, E., Bahmani, M., Zamanzad, B., & Rafieian-Kopaei, M. (2015). A review study on Crocus sativus L. (saffron) and its constituents, crocin and safranal: A review.
- Lu, J., Huang, G., Wang, Z., Zhuang, S., Xu, L., Song, B., ... & Guan, S. (2013). Tyrosol exhibits negative regulatory effects on LPS response and endotoxemia. Food and Chemical Toxicology, 62, 46-52.
- Ask Ayurveda. (2026, January 8). Phytochemicals in Food – Uses, Benefits & Food Sources.
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- MDPI. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 1-20.
- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol.
- Lim, E. J., Kang, H. J., Jung, H. J., Hahm, D. H., Lee, I., & Kim, K. S. (2007). Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Journal of Pharmacy and Pharmacology, 59(9), 1235-1240.
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Laschke, M. W., Schwender, C., Scheuer, C., Vollmar, B., & Menger, M. D. (2011). In vitro and in vivo evaluation of the anti-angiogenic actions of 4-hydroxybenzyl alcohol. British Journal of Pharmacology, 163(4), 835-844.
- Arun, A., Reddy, B. S. R., & Rajkumar, M. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate crosslinked hydrogels containing 2',4'-dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone. Journal of Applied Polymer Science, 98(2), 758-765.
- Napolitano, A., De Lucia, M., Panzella, L., & d'Ischia, M. (2010). The chemistry of tyrosol and hydroxytyrosol: implications for the medicinal and nutritional properties of olive oil. Current Bioactive Compounds, 6(1), 16-25.
- Menshchikova, E. B., Tkachev, V. O., Zenkov, N. K., Lemza, A. E., Sharkova, T. V., & Kandalintseva, N. V. (2013). Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant. Bulletin of Experimental Biology and Medicine, 155(3), 366-369.
- Cheméo. (n.d.). Chemical Properties of 4-hydroxy-«alpha»-methylbenzyl alcohol (CAS 2380-91-8).
- chemeurope.com. (n.d.). Tyrosol.
- McIntire, W., Hopper, D. J., Craig, J. C., Everhart, E. T., Webster, R. V., Causer, M. J., & Singer, T. P. (1984). Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase. The Biochemical Journal, 224(2), 617–621.
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A Comparative Guide to the Antioxidant Activity of 4-(1-Hydroxyethyl)phenol and Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, phenolic compounds stand out for their potent radical scavenging capabilities and potential therapeutic applications. This guide provides an in-depth, objective comparison of the antioxidant activities of two such molecules: 4-(1-Hydroxyethyl)phenol and the well-characterized olive oil polyphenol, hydroxytyrosol. While extensive data exists for hydroxytyrosol, direct experimental evidence for the antioxidant capacity of this compound is less prevalent in the current literature. Therefore, this comparison will also draw upon data for the structurally similar compound, tyrosol (4-(2-hydroxyethyl)phenol), to infer the probable activity of this compound, grounded in established structure-activity relationships of phenolic antioxidants.
Unveiling the Contenders: Chemical Structures and Origins
A fundamental understanding of the chemical structures of this compound and hydroxytyrosol is paramount to appreciating their differential antioxidant potentials.
This compound , also known as 1-(4-hydroxyphenyl)ethanol, is an organic compound featuring a phenol group substituted with a 1-hydroxyethyl group.[1] As a phenolic compound, its antioxidant activity is anticipated, primarily stemming from the hydrogen-donating capability of its hydroxyl group.[1]
Hydroxytyrosol , or 3,4-dihydroxyphenylethanol, is a prominent phenolic compound found in olives and olive oil.[2] Its structure is characterized by a catechol group (two hydroxyl groups in the ortho position on the phenyl ring), which is a key determinant of its potent antioxidant and cardioprotective effects.[2]
Figure 1: Chemical structures of this compound and Hydroxytyrosol.
Comparative Analysis of Antioxidant Capacity: A Data-Driven Approach
To objectively compare the antioxidant performance of these two compounds, we will examine data from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). Due to the limited direct data for this compound, data for the structurally analogous tyrosol will be used as a proxy.
| Antioxidant Assay | This compound (inferred from Tyrosol) | Hydroxytyrosol | Reference Compound |
| DPPH IC50 (µg/mL) | ~10.75[3] | Lower than Tyrosol (more potent) | Ascorbic Acid: ~2-5[3] |
| ABTS (% RSA) | Lower than Hydroxytyrosol[4] | Higher than Tyrosol[4] | Trolox™ (Standard) |
| ORAC (Trolox Equivalents) | >1 (at concentrations up to 100 µM)[3] | One of the highest known for a natural antioxidant[5] | Trolox: 1[3] |
Analysis of the Data:
The available data strongly suggests that hydroxytyrosol possesses significantly higher antioxidant activity than tyrosol , and by extension, likely this compound. The presence of the second hydroxyl group in the ortho position on the phenyl ring of hydroxytyrosol is the primary reason for its superior radical scavenging ability. This structural feature allows for the formation of a more stable phenoxyl radical after hydrogen donation, a key characteristic of potent phenolic antioxidants.[6][7][8]
While tyrosol (and likely this compound) does exhibit antioxidant properties, its potency is considerably lower than that of hydroxytyrosol. This is a crucial consideration for researchers and drug development professionals when selecting phenolic compounds for applications requiring high antioxidant efficacy.
Mechanistic Insights: How They Combat Oxidative Stress
The primary antioxidant mechanism for both compounds involves the donation of a hydrogen atom from their phenolic hydroxyl group(s) to neutralize free radicals.[1]
Figure 2: General mechanism of free radical scavenging by phenolic antioxidants.
For hydroxytyrosol, the presence of the ortho-dihydroxy (catechol) structure enhances its antioxidant activity through:
-
Increased Stability of the Phenoxyl Radical: The resulting radical can be stabilized through intramolecular hydrogen bonding and resonance delocalization across the aromatic ring.
-
Potential for a Second Hydrogen Donation: The catechol group can potentially donate a second hydrogen atom, further enhancing its radical scavenging capacity.
The single hydroxyl group in this compound also participates in this mechanism, but the resulting phenoxyl radical is less stable compared to that of hydroxytyrosol, leading to a lower antioxidant potential.
Experimental Protocols: A Guide to In Vitro Antioxidant Assays
For researchers looking to perform their own comparative studies, detailed protocols for the most common in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds and positive control to different wells of a 96-well plate.[9]
-
Add 100 µL of the DPPH solution to each well.[9]
-
Include a blank well containing only methanol and a control well containing methanol and the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[9][10]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.[9]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[1][11]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[1][11]
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Prepare stock solutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.[1]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of various concentrations of the test compounds and positive control to different wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.[1]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[1]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[5][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[12]
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be prepared fresh.[12]
-
Prepare stock solutions of the test compounds and a positive control (Trolox) in the buffer.[12]
-
-
Assay Procedure (96-well black microplate):
-
Add the fluorescein working solution to all wells.
-
Add the test compounds, positive control, or buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[12]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[2][12]
-
Calculate the Area Under the Curve (AUC) for each sample.
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are typically expressed as Trolox Equivalents.[13]
-
Figure 3: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion
Based on the available scientific evidence and established principles of structure-activity relationships, hydroxytyrosol is a demonstrably more potent antioxidant than this compound . The key structural determinant for this superior activity is the catechol moiety present in hydroxytyrosol, which enhances its ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical.
For researchers and professionals in drug development, this comparative guide underscores the importance of molecular structure in dictating antioxidant efficacy. While this compound likely possesses antioxidant properties characteristic of phenolic compounds, for applications demanding high-potency radical scavenging, hydroxytyrosol represents a more promising candidate. Further direct experimental evaluation of this compound using standardized antioxidant assays is warranted to provide a definitive quantitative comparison.
References
- van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1996). Structural aspects of antioxidant activity of flavonoids. Free Radical Biology and Medicine, 20(3), 331-342. [Link]
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and antiradical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
- Scribd. (n.d.). ORAC Assay Protocol. Scribd. [Link]
- Chen, Z. Y., & Chan, P. T. (1996). Antioxidant activity of green tea catechins in canola oil. Journal of the American Oil Chemists' Society, 73(3), 375-380. [Link]
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]
- Papa Vince. (2025, February 10). 8 Hydroxytyrosol Benefits Scientists Are Studying [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Antioxidant activity of hydroxytyrosol (HT) or tyrosol (TY) quantified... [Table].
- Raederstorff, D. (2009). Antioxidant activity of olive polyphenols in vitro. In Olives and Olive Oil in Health and Disease Prevention (pp. 379-386). Academic Press. [Link]
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A Comparative Guide to the Validation of an HPLC Method for 4-(1-Hydroxyethyl)phenol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. However, the generation of meaningful and defensible data hinges on the rigorous validation of the analytical method. This guide provides an in-depth, scientifically grounded framework for the validation of an HPLC method for the quantification of 4-(1-Hydroxyethyl)phenol, a key intermediate and potential impurity in various synthetic pathways.
This document deviates from a rigid template, instead adopting a narrative structure that explains the "why" behind the "how" of each validation parameter. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this guide is designed to be a practical resource for scientists at the bench and those overseeing analytical development programs.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a phenolic compound whose accurate quantification is critical for ensuring the purity and quality of related pharmaceutical products. The development of a robust, stability-indicating HPLC method is essential for monitoring its presence in reaction mixtures, as a starting material, or as a potential degradant.
Proposed HPLC Method for Validation
Based on the physicochemical properties of this compound and established chromatographic principles for similar phenolic compounds, the following reversed-phase HPLC method is proposed for validation:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Diluent | Mobile Phase |
The selection of a C18 column provides a non-polar stationary phase suitable for the retention of the moderately polar this compound. The mobile phase, a mixture of acetonitrile and acidified water, allows for efficient elution and good peak shape. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, thereby improving peak symmetry and retention time reproducibility. A detection wavelength of 275 nm is chosen based on the UV absorbance profile typical for phenolic compounds.[4][5]
The Validation Workflow: A Step-by-Step Scientific Inquiry
Method validation is not merely a checklist of experiments but a systematic process to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The following sections will detail the experimental design, acceptance criteria, and scientific rationale for each validation parameter.
System Suitability Testing (SST)
The Rationale: Before embarking on the validation journey, it is imperative to ensure that the chromatographic system is performing adequately on a day-to-day basis.[6][7] SST is a series of checks that confirm the readiness of the HPLC system to produce reliable data.[8][9]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters against the established acceptance criteria.
Data Presentation: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Justification |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the detector response.[10] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and the consistency of the mobile phase delivery. |
Specificity and Selectivity
The Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][11] For a stability-indicating method, this is arguably the most critical parameter.[6][12][13]
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Inject the diluent (blank), a standard solution of this compound, and each of the stressed samples.
-
Analyze the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or impurities (Resolution ≥ 2.0).
-
The blank injection should show no interfering peaks at the retention time of this compound.
-
Peak purity analysis should pass, indicating no co-eluting impurities under the main peak.
Linearity and Range
The Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range. For an assay of a substance, this is typically 80% to 120% of the target concentration. For example, if the target concentration is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL (50% to 150% of the target).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation: Linearity and Range
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area |
| 50 | 498,500 | 501,200 | 499,800 | 499,833 |
| 75 | 752,300 | 749,800 | 751,500 | 751,200 |
| 100 | 1,005,000 | 1,002,500 | 1,003,800 | 1,003,767 |
| 125 | 1,255,600 | 1,258,900 | 1,257,300 | 1,257,267 |
| 150 | 1,508,200 | 1,510,500 | 1,509,100 | 1,509,267 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero and not statistically significant.
-
Visual Inspection: The data points on the calibration curve should not show any significant deviation from the line of best fit.
Accuracy
The Rationale: Accuracy is the measure of the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of the analyte is spiked into a placebo or sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Data Presentation: Accuracy (Recovery)
| Concentration Level | Spiked (µg/mL) | Found (µg/mL) | % Recovery |
| 80% | |||
| Replicate 1 | 80.0 | 79.5 | 99.4% |
| Replicate 2 | 80.0 | 80.2 | 100.3% |
| Replicate 3 | 80.0 | 79.8 | 99.8% |
| 100% | |||
| Replicate 1 | 100.0 | 100.5 | 100.5% |
| Replicate 2 | 100.0 | 99.7 | 99.7% |
| Replicate 3 | 100.0 | 100.1 | 100.1% |
| 120% | |||
| Replicate 1 | 120.0 | 121.0 | 100.8% |
| Replicate 2 | 120.0 | 119.5 | 99.6% |
| Replicate 3 | 120.0 | 120.3 | 100.3% |
| Mean Recovery | 100.0% | ||
| % RSD | 0.45% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for the recovery at each level should be ≤ 2.0%.
Precision
The Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation: Precision
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Sample 1 | 100.2% | 99.8% |
| Sample 2 | 99.5% | 100.5% |
| Sample 3 | 100.8% | 99.6% |
| Sample 4 | 99.9% | 100.1% |
| Sample 5 | 100.3% | 100.9% |
| Sample 6 | 99.7% | 99.5% |
| Mean | 100.07% | 100.07% |
| Std. Dev. | 0.45 | 0.53 |
| % RSD | 0.45% | 0.53% |
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Alternative Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines (σ).
-
Calculate LOD and LOQ using the following formulas:
Acceptance Criteria:
-
The determined LOQ concentration should be verifiable with acceptable precision and accuracy.
Data Presentation: LOD and LOQ
| Parameter | Result |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL |
Robustness
The Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the nominal HPLC method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation: Robustness Study
| Parameter Varied | Modification | Impact on Retention Time | Impact on Tailing Factor | System Suitability |
| Flow Rate | 0.9 mL/min | Increased | No significant change | Pass |
| 1.1 mL/min | Decreased | No significant change | Pass | |
| Column Temperature | 28 °C | Increased | No significant change | Pass |
| 32 °C | Decreased | No significant change | Pass | |
| Mobile Phase Composition | Acetonitrile ± 2% | Minor shift | No significant change | Pass |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results should not be significantly impacted by the minor changes, demonstrating the method's reliability.
Conclusion: A Foundation of Trustworthy Data
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- Assayprism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Assayprism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- SIELC Technologies. (n.d.). Separation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol on Newcrom R1 HPLC column.
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ResearchGate. (2012, August 6). Hplc-separation and UV-spectral identification of O- (β-hydroxyethyl)-rutins.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC International. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- ResearchGate. (n.d.). UV-Vis spectra of phenol and the main intermediate products.
- Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Senior Application Scientist's Guide to the Analytical Determination of 4-(1-Hydroxyethyl)phenol
Abstract
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of key chemical intermediates is paramount. 4-(1-Hydroxyethyl)phenol, a versatile building block, demands robust analytical methodologies for purity assessment, quantitative determination, and stereochemical analysis. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for its characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you in selecting the most appropriate technique for your specific analytical challenge.
Introduction to this compound: The Analytical Imperative
This compound (Figure 1) is a phenolic compound featuring a chiral center, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its accurate analysis is critical for several reasons:
-
Purity Assessment: Ensuring the absence of starting materials (e.g., 4-hydroxyacetophenone) and side-products is crucial for downstream applications.
-
Quantitative Analysis: Determining the precise concentration in reaction mixtures or final products is essential for yield calculations and dosage formulations.
-
Enantiomeric Purity: As a chiral molecule, the biological activity of its enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)phenol, can differ significantly. Therefore, determining the enantiomeric excess (ee) is often a regulatory and scientific necessity.[1]
Figure 1. Chemical Structure of this compound.
This guide will navigate the analytical landscape for this compound, focusing on the practical application and comparative performance of the most relevant techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Chiral Separations
HPLC is arguably the most powerful and versatile technique for the analysis of this compound. It operates at ambient temperatures, making it ideal for thermally sensitive molecules and non-volatile substances.[2][3] Its primary strength lies in its adaptability, offering both standard quantitative analysis and specialized chiral separations.
Expertise & Experience: The "Why" Behind the Method
The choice of HPLC method is dictated by the analytical goal.
-
For Quantification and Purity (Reversed-Phase HPLC): A non-polar stationary phase (like C18) is used with a polar mobile phase.[4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[5] this compound, being moderately polar, will elute at a predictable retention time, allowing for its separation from more polar or less polar impurities. A UV detector is typically employed, as the phenolic ring provides strong chromophoric activity, with a maximum absorbance often around 280 nm.[4]
-
For Enantiomeric Purity (Chiral HPLC): This is where HPLC truly excels for this analyte. To separate enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) is required.[6] These phases, often based on polysaccharides or macrocyclic glycopeptides, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[7][8] This differential interaction is the cornerstone of chiral HPLC and is indispensable for determining the enantiomeric excess of this compound.[1]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol outlines a self-validating system for determining the enantiomeric purity of a this compound sample.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess (% ee).
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Column: Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase known for separating aromatic alcohols).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio is critical and must be optimized (e.g., 90:10 Hexane:IPA). All solvents must be HPLC grade.
-
Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Run Time: Sufficient to allow both enantiomer peaks to elute (e.g., 20 minutes).
Procedure:
-
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Standard Injection (if available): If standards for the individual (R) and (S) enantiomers are available, inject them separately to determine their respective retention times. If a racemic (50:50) mixture is available, inject it to confirm that two well-resolved peaks of equal area are obtained.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak area for each enantiomer (Area A and Area B).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area A - Area B) / (Area A + Area B)] * 100 (where Area A is the area of the major enantiomer peak).
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Gas Chromatography (GC): The Choice for Volatile Analytes and High Sensitivity
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For phenols, GC, especially when coupled with a mass spectrometer (GC-MS), offers exceptional sensitivity and selectivity.
Expertise & Experience: The Derivatization Imperative
Direct analysis of this compound by GC can be challenging. The polar hydroxyl (-OH) groups can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity.[9]
Causality: To overcome this, derivatization is a critical pre-analytical step. This chemical modification converts the polar -OH groups into less polar, more volatile, and more thermally stable derivatives.[9] Common strategies include:
-
Silylation: Reacting the analyte with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (TMS) ether. This is a highly effective and common method for phenols.[9]
-
Acetylation: Using acetic anhydride to form an acetate ester.
This conversion is essential for achieving the sharp, symmetrical peaks required for accurate quantification and leveraging the full resolving power of the GC column.[2]
Experimental Protocol: GC-MS with Silylation
Objective: To quantify this compound in a sample matrix with high sensitivity.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (MS) detector
-
Autosampler
Materials:
-
GC Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0-1.5 mL/min.
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 4-tert-butylphenol, for improved quantitation accuracy.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in an appropriate organic solvent. If the sample is aqueous, perform a liquid-liquid extraction into a solvent like ethyl acetate first.
-
Transfer a known volume (e.g., 100 µL) to a 2 mL autosampler vial.
-
Add a known amount of the Internal Standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial as silylating reagents are moisture-sensitive.[9]
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 275°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 230°C
-
Acquisition Mode: Scan mode for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Target ions for the TMS-derivative of this compound would be determined from its mass spectrum.
-
Visualization: GC-MS Derivatization Workflow
Caption: Workflow for GC-MS Analysis with Silylation.
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the UV-Vis spectrum.[10] Due to the phenolic ring, this compound absorbs UV light, making this technique suitable for concentration measurements in simple, clean matrices.
Expertise & Experience: Simplicity vs. Specificity
The primary advantage of UV-Vis is its simplicity. However, it suffers from a significant lack of specificity.[11] Any compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for:
-
Quick concentration checks of pure or nearly pure solutions.
-
Use as a detector for HPLC, where the chromatographic separation provides the necessary specificity.
For complex mixtures, a colorimetric assay like the Folin-Ciocalteu method can be used to estimate total phenolic content, but it will not be specific to this compound.[12]
Experimental Protocol: Direct UV Quantification
Objective: To rapidly estimate the concentration of this compound in a clean solution.
Instrumentation:
-
UV-Visible Spectrophotometer (dual beam recommended)
-
Quartz cuvettes (1 cm path length)
Materials:
-
Solvent: Ethanol or Methanol, UV grade.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the solvent.
-
Sample Preparation: Dilute the sample with the same solvent to a concentration expected to fall within the calibration range.
Procedure:
-
Determine λmax: Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For phenols, this is typically around 275-285 nm.
-
Generate Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard.
-
Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
-
Measure Sample: Measure the absorbance of the prepared sample solution.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of this compound in the sample. Remember to account for the dilution factor.
Visualization: UV-Vis Quantification Workflow
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Comparative Analysis: Selecting the Right Tool for the Job
The choice between HPLC, GC, and UV-Vis depends entirely on the analytical objective, sample complexity, and required sensitivity. A direct comparison highlights their distinct advantages and disadvantages.[13]
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Primary Application | Quantification, Purity, Enantiomeric Separation | High-Sensitivity Quantification, Impurity ID | Rapid Concentration Screening |
| Analyte Volatility | Not required; suitable for non-volatile compounds.[2] | Required; analyte must be volatile or made volatile via derivatization.[3] | Not applicable. |
| Sample Preparation | Simple (dissolve, filter).[13] | More complex; often requires extraction and mandatory derivatization.[9] | Very simple (dissolve, dilute). |
| Specificity | High (with chromatographic separation). | Very High (separation + mass fragmentation pattern). | Low; prone to interference.[11] |
| Sensitivity | Good to Excellent (ng to pg range). | Excellent (pg to fg range), especially in SIM mode. | Moderate (µg to ng range). |
| Analysis Time | Moderate (10-30 min per sample).[3] | Fast to Moderate (5-20 min per sample).[3] | Very Fast (<1 min per sample). |
| Cost (Instrument) | High | High to Very High | Low |
| Cost (Operational) | High (solvents).[3] | Moderate (gases, columns).[3] | Very Low |
| Key Advantage | Ability to perform chiral separations directly. | Highest sensitivity and structural confirmation. | Speed and simplicity. |
| Key Disadvantage | Lower resolution than capillary GC. | Requires analyte to be thermally stable. | Lack of specificity. |
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound; rather, there is an optimal method for each specific analytical need.
-
For enantiomeric purity determination , Chiral HPLC is the unequivocal method of choice. Its ability to resolve enantiomers is unmatched by the other techniques discussed.
-
For trace-level quantification and impurity identification in complex matrices, GC-MS with derivatization is the most powerful and sensitive approach.
-
For routine quantification and purity analysis of the bulk material, Reversed-Phase HPLC-UV offers a robust, reliable, and straightforward solution.
-
For rapid, in-process concentration checks of clean solutions where specificity is not a major concern, UV-Visible Spectrophotometry is a valuable and efficient screening tool.
By understanding the fundamental principles, the causality behind methodological choices, and the comparative performance of these techniques, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality, purity, and stereochemical integrity of this compound.
References
- Zougagh, S., Imhiyer, I., & Lihare, M. (2024). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. ZANCO Journal of Pure and Applied Sciences. [Link]
- Nashikkar, R., Baokar, S., Ghodke, D., & Patil, R. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]
- Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
- van der Pol, A. J. H. P., Verduyn, A. J., & van Hooff, J. H. C. (1993). Comparison between gas chromatography and high-performance liquid chromatography analysis of the reaction products formed by the hydroxylation of phenol.
- Mettler Toledo. (n.d.). Phenol Content in Urine Using UV Vis Spectroscopy. Mettler Toledo. [Link]
- Sari, D. P., Sianipar, M., Lestari, S., & Widyastuti, W. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- Sanchez, J. M., Barrales, F. M., & Canton, J. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- EPA. (2000).
- Phenomenex. (n.d.).
- MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Aborus, N. E., & Sivakumar, D. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Food Quality. [Link]
- Nnane, I. P., & Ebeshi, B. U. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- D'Souza, R., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition. [Link]
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
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- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of Vanillyl-Alcohol Oxidase with 4-(1-Hydroxyethyl)phenol Analogs
This guide provides an in-depth comparison of the substrate specificity and catalytic performance of Vanillyl-Alcohol Oxidase (VAO) with 4-(1-hydroxyethyl)phenol and its structural analogs. We will delve into the mechanistic nuances that govern the enzyme's activity, supported by experimental data, and provide detailed protocols for researchers aiming to replicate or expand upon these findings.
Introduction to Vanillyl-Alcohol Oxidase (VAO): A Versatile Flavoenzyme
Vanillyl-alcohol oxidase (VAO) is a flavin-dependent oxidoreductase isolated from the soil fungus Penicillium simplicissimum.[1][2] Structurally, VAO is a large homo-octameric complex, with each 65 kDa subunit comprising two main domains: a flavin adenine dinucleotide (FAD) binding domain and a substrate-binding "cap" domain.[3][4] A defining feature of VAO is the covalent attachment of the FAD cofactor to a histidine residue (His422), a linkage that enhances the cofactor's redox potential and stabilizes the enzyme.[1][5]
VAO exhibits broad substrate specificity, acting on a variety of para-substituted phenolic compounds.[1] Its catalytic cycle follows a ping-pong bi-bi mechanism, which involves two distinct half-reactions.[1][6] In the reductive half-reaction, the phenolic substrate binds to the active site, is deprotonated, and transfers a hydride to the oxidized FAD, forming a reduced flavin (FADH₂) and a reactive p-quinone methide intermediate.[1][7][8] In the subsequent oxidative half-reaction, the reduced flavin reacts with molecular oxygen to regenerate the oxidized FAD and produce hydrogen peroxide.[1] The fate of the quinone methide intermediate depends on the substrate's structure, often involving a stereospecific, enzyme-mediated attack by a water molecule.[9][10]
The active site is a secluded hydrophobic cavity at the interface of the two domains.[3][11] Key residues, including Tyr108, Asp170, Tyr503, and Arg504, are crucial for binding the substrate in its active phenolate form and orchestrating the catalytic events.[1][5][11]
Performance Comparison: The Effect of the 4-Alkyl Side Chain
The primary focus of this guide is the enzyme's interaction with 4-alkylphenols, the precursors to compounds like this compound. The structure of the alkyl group at the para-position profoundly influences the enzyme's catalytic efficiency. We will compare the performance of VAO with three key analogs: 4-methylphenol (p-cresol), 4-ethylphenol, and 4-propylphenol.
The reaction with these substrates is not a simple oxidation of an alcohol but a highly specific hydroxylation of the α-carbon of the alkyl side chain. For instance, 4-ethylphenol is converted into (R)-1-(4'-hydroxyphenyl)ethanol, which is the specific enantiomer of the titular this compound.[12][13]
The following table summarizes the steady-state kinetic parameters for the conversion of short-chain 4-alkylphenols by VAO. This data provides a quantitative basis for comparing their suitability as substrates.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Primary Product |
| 4-Methylphenol | ~20 | 0.005 | 0.00025 | 4-Hydroxybenzaldehyde |
| 4-Ethylphenol | 7 | 2.7 | 0.386 | (R)-1-(4'-hydroxyphenyl)ethanol |
| 4-Propylphenol | 3 | 3.9 | 1.3 | (R)-1-(4'-hydroxyphenyl)propanol |
Data compiled from studies conducted at pH 7.5-10.0 and 25°C.[7][8][10]
-
4-Methylphenol (p-Cresol): A Poor Substrate: The data clearly shows that 4-methylphenol is a very poor substrate for VAO, with an extremely low turnover rate (k_cat = 0.005 s⁻¹).[7][8] Mechanistic studies have revealed the reason for this inefficiency. During the reaction, a stable covalent adduct is formed between the Cα atom of the substrate and the N5 position of the flavin cofactor.[7][8][10] This adduct is catalytically inactive and its formation effectively traps the enzyme, leading to the observed slow turnover. The final product, 4-hydroxybenzaldehyde, is only formed after a second, slow oxidation step.[8]
-
4-Ethylphenol: An Efficient and Stereospecific Conversion: In stark contrast, 4-ethylphenol is an excellent substrate. It binds with high affinity (K_m = 7 µM) and is converted with a respectable turnover rate (k_cat = 2.7 s⁻¹).[10] The key difference lies in the reaction pathway. Instead of forming a stable covalent adduct, the reaction proceeds through the formation of a transient p-quinone methide intermediate.[7][8] This intermediate is then stereospecifically hydroxylated by a water molecule, yielding almost exclusively the (R)-enantiomer of 1-(4'-hydroxyphenyl)ethanol with an enantiomeric excess (ee) of up to 94%.[9][12] The rate of flavin reduction is the primary rate-determining step for this substrate.[7][8]
-
4-Propylphenol: The Optimal Short-Chain Substrate: Increasing the alkyl chain length to three carbons further enhances catalytic efficiency. 4-Propylphenol exhibits the highest affinity (K_m = 3 µM) and the fastest turnover rate (k_cat = 3.9 s⁻¹) among the three analogs.[10] The mechanism mirrors that of 4-ethylphenol, involving a quinone methide intermediate that is hydroxylated to produce (R)-1-(4'-hydroxyphenyl)propanol, again with high enantioselectivity (94% ee).[10][12]
Causality Behind the Specificity: The dramatic shift in reactivity from a methyl to an ethyl group is a direct consequence of the active site architecture. The shape of the hydrophobic cavity is such that bulkier alkyl groups like ethyl and propyl are positioned optimally for hydride transfer to the flavin, but steric constraints prevent the formation of the stable covalent adduct seen with 4-methylphenol.[10][11] The crystal structure of VAO reveals that the active site cavity can accommodate alkyl chains up to seven carbons long, beyond which binding is precluded.[11]
Key Performance Attribute: Enantioselectivity
A critical performance metric for VAO in the context of 4-alkylphenol conversion is its high degree of stereospecificity. The enzyme-mediated addition of water to the planar quinone methide intermediate is precisely controlled, leading to the preferential formation of the (R)-alcohol.[12][13][14] This capability is of significant interest for the synthesis of chiral building blocks in the pharmaceutical and fine chemical industries.[13]
The active site residue Asp170, located near the substrate's reactive methylene group, is believed to be crucial in activating the nucleophilic water molecule and dictating the stereochemical outcome of the hydroxylation.[5][14]
Visualizing the Process
Experimental Protocol: Determining Kinetic Parameters
This section provides a standardized, self-validating protocol for determining the steady-state kinetic parameters of VAO with a given 4-alkylphenol analog using UV/Vis spectrophotometry.[15][16]
To determine the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_) for the VAO-catalyzed conversion of a phenolic substrate. The assay monitors the formation of the product, which often has a distinct absorbance spectrum from the substrate.
-
Purified Vanillyl-Alcohol Oxidase (VAO) of known concentration.
-
Substrate stock solution (e.g., 100 mM 4-ethylphenol in ethanol).
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.[13]
-
96-well UV-transparent microplate or quartz cuvettes.
-
Temperature-controlled spectrophotometer or plate reader.
-
Prepare Substrate Dilutions: Create a series of substrate concentrations in the assay buffer. For 4-ethylphenol, a typical range would be 0 µM to 200 µM. This range should bracket the expected K_m_ value. Include a "no substrate" control.
-
Assay Plate/Cuvette Setup:
-
To each well or cuvette, add the appropriate volume of assay buffer.
-
Add the corresponding volume of diluted substrate stock to achieve the final desired concentrations. The total volume should be consistent across all assays (e.g., 200 µL for a microplate).
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate degradation.
-
-
Equilibration: Incubate the plate or cuvettes at a constant temperature (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.
-
Initiate the Reaction: Add a small, fixed amount of VAO solution to each well/cuvette to start the reaction. Mix quickly but gently. The final enzyme concentration should be in the nanomolar range, chosen to ensure the reaction rate is linear for at least 60-120 seconds.
-
Monitor Absorbance: Immediately place the sample in the spectrophotometer and begin monitoring the change in absorbance over time at a pre-determined wavelength. For the conversion of 4-ethylphenol to its corresponding alcohol and ketone byproducts, monitoring can be done at a wavelength where the product absorbs, for example, around 280-300 nm, after establishing the differential spectrum.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the product to convert the rate from ΔAbs/min to µM/min.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values for V_max_ and K_m_.
-
Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E] where [E] is the total enzyme concentration in the assay.
-
This self-validating protocol, which includes no-substrate and no-enzyme controls, ensures that the measured activity is directly attributable to the enzyme and allows for the robust comparison of different substrate analogs.
Conclusion and Outlook
The performance of vanillyl-alcohol oxidase with 4-alkylphenols is a clear demonstration of how subtle changes in substrate structure can dramatically alter catalytic outcomes. While 4-methylphenol acts as a quasi-inhibitor by forming a stable flavin adduct, 4-ethylphenol and 4-propylphenol are efficiently converted into valuable chiral alcohols with high stereoselectivity.[7][8][12] This detailed understanding of VAO's substrate specificity, governed by the specific architecture of its active site, unlocks its potential as a powerful biocatalyst for asymmetric synthesis. For researchers in drug development and chemical synthesis, VAO offers a precise and efficient enzymatic tool for generating enantiopure (R)-1-(4'-hydroxyphenyl)alcohols, highlighting the immense value of exploring enzyme-substrate relationships at a mechanistic level.
References
- Fraaije, M. W., van den Heuvel, R. H., van Berkel, W. J., & Mattevi, A. (1998). The kinetic mechanism of vanillyl-alcohol oxidase with 4-methylphenol, 4-ethylphenol, 4-propylphenol and their C alpha-deuterated analogs. European Journal of Biochemistry, 255(2), 493-500. [Link]
- van den Heuvel, R. H., Fraaije, M. W., & van Berkel, W. J. (1998). Kinetic mechanism of vanillyl-alcohol oxidase with short-chain 4-alkylphenols. The FEBS Journal. [Link]
- Gygli, G., et al. (2017).
- Gygli, G., Vervoort, J., van Berkel, W. J. H., & Paul, C. E. (2017).
- Drijfhout, J. P., Fraaije, M. W., Jongejan, H., van Berkel, W. J., & Franssen, M. C. (1998). Enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase. Biotechnology and Bioengineering, 59(2), 171-177. [Link]
- Gygli, G., et al. (2017). Reaction pathway for the conversion of 4-ethylphenol by vanillyl-alcohol oxidase. Scientific Reports. [Link]
- Drijfhout, J. P., et al. (1998). Enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase. Biotechnology and Bioengineering. [Link]
- Mattevi, A., Fraaije, M. W., Mozzarelli, A., Olivi, L., Coda, A., & van Berkel, W. J. (1997). Crystal structures and inhibitor binding in the octameric flavoenzyme vanillyl-alcohol oxidase: the shape of the active-site cavity controls substrate specificity. Structure, 5(7), 907-920. [Link]
- Ewing, T. A., & van Berkel, W. J. H. (n.d.). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. Wageningen University & Research. [Link]
- M-CSA. Vanillyl-alcohol oxidase.
- van den Heuvel, R. H. H., et al. (1998). Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase. Journal of Biological Chemistry. [Link]
- van den Heuvel, R. H., et al. (2000). Direction of the reactivity of vanillyl-alcohol oxidase with 4-alkylphenols. FEBS Letters, 481(2), 109-112. [Link]
- Grokipedia. (2026). Vanillyl-alcohol oxidase. [Link]
- Fraaije, M. W. (1998). Function, mechanism and structure of vanillyl-alcohol oxidase. Wageningen University. [Link]
- Proteopedia. (2019). Vanillyl-alcohol oxidase. Proteopedia, life in 3D. [Link]
- van Berkel, W. J. H., et al. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. European Journal of Biochemistry. [Link]
- Bozeman Science. (2014). Spectrophotometric Enzyme Assays. YouTube. [Link]
- University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]
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Comparative Kinetic Analysis of 4-(1-Hydroxyethyl)phenol with Dehydrogenase Enzymes: A Guide for Researchers
<Senior Application Scientist
Introduction
4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of significant interest in metabolic and toxicological studies.[1][2][3] Its structure, featuring a secondary alcohol group on a phenol backbone, makes it a potential substrate for dehydrogenase enzymes, particularly alcohol dehydrogenases (ADHs).[4] ADHs (EC 1.1.1.1) are a ubiquitous class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.[4][5][6]
Understanding the kinetic parameters of this interaction is crucial for researchers in drug development and toxicology. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide critical insights into the enzyme's affinity for the substrate and its catalytic efficiency. A low Kₘ value indicates a high affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[6][7]
This guide provides a comparative analysis of the kinetic performance of this compound with dehydrogenase enzymes. While direct kinetic data for this specific compound is not extensively published, we will draw comparisons with structurally similar substrates and provide a robust, validated protocol for researchers to perform this analysis in their own laboratories. The focus will be on Horse Liver Alcohol Dehydrogenase (HLADH), a well-characterized and commercially available enzyme often used as a model in these studies.[8][9][10]
The Enzymatic Reaction & Core Principle
The kinetic analysis of alcohol dehydrogenase activity is typically performed spectrophotometrically. The core principle relies on monitoring the formation of NADH, the reduced form of the cofactor NAD⁺, which exhibits a distinct absorbance maximum at 340 nm.[5][11] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.[5]
The reaction catalyzed by ADH is as follows:
Alcohol + NAD⁺ ⇌ Aldehyde/Ketone + NADH + H⁺ [5]
For our topic of interest, the specific reaction is:
This compound + NAD⁺ ⇌ 4-Hydroxyacetophenone + NADH + H⁺
Below is a diagram illustrating the general enzymatic reaction pathway.
Caption: Reaction catalyzed by Alcohol Dehydrogenase.
Comparative Kinetic Data
Direct, published Kₘ and Vₘₐₓ values for this compound with common dehydrogenases are scarce. However, we can infer its potential behavior by comparing it with other primary and secondary alcohols, including aromatic ones, that have been studied with enzymes like Yeast Alcohol Dehydrogenase (YADH) and Horse Liver Alcohol Dehydrogenase (HLADH).
The table below summarizes kinetic parameters for various substrates with ADH. This comparison provides a framework for interpreting experimentally determined values for this compound. Generally, HLADH exhibits broad substrate specificity, including for secondary and aromatic alcohols.[9][12]
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Yeast ADH | Ethanol | 21.5 | 0.426 (relative units) | [6][13] |
| Yeast ADH | Ethanol | 0.4 | 0.33 (relative units) | [14] |
| Crocus sativus ADH | Ethanol | 13 ± 1 | 0.0062 ± 0.0005 | [15] |
| Crocus sativus ADH | Butanol | - | 0.0038 ± 0.0003 | [15] |
| HLADH | (S)-2-Butanol | - | - | [12] |
| HLADH | 2-Pentanol | - | - | [12] |
Interpreting the Data:
-
Ethanol vs. Butanol: Longer chain primary alcohols can sometimes exhibit different kinetics, which may be relevant when considering the size of the this compound molecule.
-
Aromatic & Secondary Alcohols: HLADH is known to act on secondary alcohols and aromatic structures.[12] The presence of the phenol ring in this compound suggests it is a plausible substrate for HLADH. The enzyme's active site contains a hydrophobic pocket that can accommodate such substrates.[8]
-
Stereoselectivity: It is important to note that enzymes like HLADH can exhibit stereoselectivity.[12] this compound is a chiral molecule, and the enzyme may show a preference for either the (R) or (S) enantiomer.[16]
Experimental Protocol: Determining Kinetic Parameters
This section provides a detailed, self-validating protocol for determining the Kₘ and Vₘₐₓ of an alcohol dehydrogenase with this compound. The method is based on established spectrophotometric assays.[5][17]
I. Reagent and Equipment Preparation
Causality: The use of high-purity reagents and calibrated equipment is paramount for reproducible results. The buffer pH is set to the typical optimum for ADH (pH 8.8-9.0) to ensure maximal enzyme activity.[5][18]
Reagents:
-
Assay Buffer: 50 mM Sodium Pyrophosphate or Tris-HCl, pH 8.8 at 25°C.[5]
-
Enzyme: Horse Liver Alcohol Dehydrogenase (HLADH), lyophilized powder or suspension.[8][17]
-
Enzyme Diluent: 10 mM Sodium Phosphate Buffer, pH 7.5, containing 0.1% (w/v) Bovine Serum Albumin (BSA). BSA is used to stabilize the diluted enzyme.
-
Cofactor Solution: 15 mM β-Nicotinamide adenine dinucleotide (β-NAD⁺) in ultrapure water. Prepare fresh daily and keep on ice.
-
Substrate Stock Solution: 100 mM this compound in ultrapure water. Due to potential solubility limits, a small amount of co-solvent like DMSO may be required, but its final concentration in the assay should be less than 1% to avoid enzyme inhibition.
-
Substrate Working Solutions: A series of dilutions of the stock solution in ultrapure water to achieve a range of final assay concentrations (e.g., 0.1 mM to 20 mM).
Equipment:
-
UV-Vis Spectrophotometer with temperature control (set to 25°C).[17]
-
Quartz or UV-transparent cuvettes (1 cm path length).
-
Calibrated micropipettes.
-
Vortex mixer.
II. Assay Procedure (Michaelis-Menten Kinetics)
Trustworthiness: This protocol follows the principles of Michaelis-Menten kinetics, where the initial reaction rate is measured across a range of substrate concentrations while keeping the enzyme concentration constant.[7][19] A blank run without the enzyme validates that the observed reaction is enzyme-dependent.
Step-by-Step Method:
-
Prepare Enzyme Working Solution: Dilute the HLADH stock in the cold Enzyme Diluent to a concentration that yields a linear rate of absorbance change of 0.02-0.15 ΔA₃₄₀/minute. This optimal concentration must be determined empirically.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cell holder to 25°C.[5][17]
-
Assay Mixture Preparation: For each substrate concentration, prepare a cuvette. A standard 1.0 mL reaction volume could be:
-
800 µL Assay Buffer (pH 8.8)
-
100 µL NAD⁺ Solution (Final concentration: 1.5 mM)
-
Variable µL of Substrate Working Solution
-
Variable µL of Ultrapure Water to bring the volume to 900 µL
-
-
Blank Measurement: Add all components except the enzyme. Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium. Record any background rate of absorbance change (this should be negligible).[17]
-
Initiate Reaction: Add 100 µL of the Enzyme Working Solution to the cuvette.
-
Kinetic Measurement: Immediately mix by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.[5]
-
Repeat: Repeat steps 3-6 for each substrate concentration. It is crucial to cover a range of concentrations both below and above the expected Kₘ.
III. Data Analysis
-
Calculate Initial Velocity (v): For each substrate concentration, plot Absorbance vs. Time. Determine the slope (ΔA₃₄₀/min) from the initial, linear portion of the curve.[5]
-
Convert to Molar Rate: Use the Beer-Lambert law to convert the rate from ΔA/min to µmol/min.
-
Velocity (v) in µmol/min = (ΔA₃₄₀/min * Total Volume) / (ε * l)
-
Where:
-
ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹[5]
-
l (path length) = 1 cm
-
-
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).[20]
IV. Experimental Workflow Diagram
The following diagram outlines the logical flow of the kinetic analysis experiment.
Caption: Workflow for kinetic parameter determination.
Conclusion
This guide provides the necessary theoretical framework and a practical, robust protocol for the kinetic analysis of this compound with dehydrogenase enzymes. By following the detailed experimental steps and leveraging comparative data from similar substrates, researchers can accurately determine the key kinetic parameters (Kₘ and Vₘₐₓ). These values are essential for elucidating the metabolic fate of this compound and for broader applications in drug development and enzymatic studies. The provided workflow emphasizes accuracy and reproducibility, forming a solid foundation for any research in this area.
References
- BenchChem. (n.d.). Application Note: Spectrophotometric Assay for Alcohol Dehydrogenase 1 (Adh1) Enzyme Activity.
- Unknown. (n.d.). Lesson II Alcohol Dehydrogenase Assay.
- Unknown. (n.d.). Kinetics of Alcohol Dehydrogenase.
- Creative Enzymes. (n.d.). Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays.
- LibreTexts Chemistry. (2021). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol.
- Various Authors. (n.d.). Alcohol dehydrogenase (horse liver). ResearchGate.
- Unknown. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive.
- Silverstein, T. P., et al. (2016). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. Journal of Chemical Education.
- Silverstein, T. P. (2016). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. Journal of Chemical Education.
- Adolph, H. W., et al. (1991). Substrate specificity and stereoselectivity of horse liver alcohol dehydrogenase. European Journal of Biochemistry.
- van Berkel, W. J., et al. (1999). Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase. Applied and Environmental Microbiology.
- Froud, K., & Roussos, P. A. (2014). Detection and Kinetic Properties of Alcohol Dehydrogenase in Dormant Corm of Crocus sativus L. Safranerio.
- Plapp, B. V. (1985). Liver alcohol dehydrogenase: substrate inhibition and competition between substrates. Alcohol.
- Various Authors. (n.d.). Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis. ResearchGate.
- PharmaCompass. (n.d.). This compound.
- KEGG. (n.d.). KEGG COMPOUND: C13638.
- Kiledu, I. A., et al. (n.d.). Activity of yeast alcohol dehydrogenase against some selected primary alcohols. Global Scientific Journal.
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- 13. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
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comparative study of different catalysts for 4-(1-Hydroxyethyl)phenol synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. 4-(1-Hydroxyethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a compelling case for the careful selection of a catalytic system. The primary challenge lies in the selective reduction of the prochiral ketone, 4-hydroxyacetophenone, to the corresponding secondary alcohol, often with a high degree of enantioselectivity. This guide provides an in-depth comparative analysis of the leading catalytic methodologies for this transformation: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic needs.
The Synthetic Challenge: Selective Reduction of 4-Hydroxyacetophenone
The synthesis of this compound from 4-hydroxyacetophenone requires the selective reduction of a ketone in the presence of a phenolic hydroxyl group and an aromatic ring. While simple reducing agents like sodium borohydride can achieve this transformation, they do not offer stereocontrol, resulting in a racemic mixture of (R)- and (S)-enantiomers.[1] For applications where a single enantiomer is required, more sophisticated catalytic systems are essential. The ideal catalyst should offer high conversion, excellent chemoselectivity (avoiding reduction of the aromatic ring), and, crucially, high enantioselectivity. Furthermore, practical considerations such as catalyst stability, reusability, and operational simplicity are paramount, especially in industrial settings.
I. Homogeneous Catalysis: The Realm of Asymmetric Transfer Hydrogenation
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers exquisite control over the reaction environment at a molecular level. For the synthesis of chiral this compound, asymmetric transfer hydrogenation (ATH) stands out as a powerful and widely adopted technique.[2]
The Power of Ruthenium(II)-Diamine Complexes
Among the most effective catalysts for ATH are Ruthenium(II) complexes featuring chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[3][4] These catalysts facilitate the transfer of hydrogen from a simple hydrogen donor, typically formic acid or isopropanol, to the ketone substrate with high enantioselectivity.[5][6]
Causality in Catalyst Design: The success of these Ru(II)-diamine catalysts lies in the formation of a well-defined, chiral pocket around the metal center. The sulfonylated diamine ligand not only provides the chiral environment but also participates directly in the catalytic cycle through the N-H bond, which acts as a proton source. This bifunctional mechanism, involving both the metal hydride and the ligand proton, is key to the high efficiency and enantioselectivity of the reaction.[4][7]
Mechanistic Insights: The Outer-Sphere Catalytic Cycle
The ATH of ketones with Ru-TsDPEN catalysts is proposed to proceed via an outer-sphere mechanism, where the substrate does not directly coordinate to the metal center.[7] This is a crucial distinction from many other hydrogenation catalysts.
Caption: Catalytic cycle for asymmetric transfer hydrogenation of a ketone.
Performance Comparison: Homogeneous Catalysts
| Catalyst System | H-Donor | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| RuCl | HCOOH/NEt₃ | 28 | 24-48 | >95 | >98 | [6] |
| Tethered Ru(II)/TsDPEN | aq. NaHCO₂ | 60 | 1 | ~100 | >99 | [8] |
Note: Performance can vary depending on the specific substrate, catalyst loading, and reaction conditions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 4-hydroxyacetophenone (1 mmol) and the Ru catalyst (0.005-0.01 mmol, 0.5-1 mol%).
-
Add the anhydrous solvent (5-10 mL).
-
Add the formic acid/triethylamine azeotrope (1-2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
II. Heterogeneous Catalysis: The Industrial Workhorse
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly favored in industrial processes due to their ease of separation and recyclability.[9] For the synthesis of this compound, supported noble metal catalysts are commonly employed.
Supported Metal Catalysts: Pd/C and Beyond
Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for hydrogenation reactions.[10] Other metals such as platinum, rhodium, and ruthenium supported on various materials like alumina (Al₂O₃) or silica (SiO₂) are also effective.[11] More recently, bimetallic catalysts, such as iron-ruthenium nanoparticles on a supported ionic liquid phase (FeRu@SILP), have shown excellent activity and selectivity for the hydrodeoxygenation of hydroxyacetophenones.[12]
Causality in Catalyst Performance: The activity and selectivity of heterogeneous catalysts are governed by a combination of factors, including the nature of the metal, the properties of the support material (surface area, porosity), and the interaction between the metal and the support. For the reduction of 4-hydroxyacetophenone, the key is to achieve selective hydrogenation of the carbonyl group without reducing the aromatic ring. This can be tuned by careful selection of the metal and reaction conditions.
Mechanistic Insights: Surface Adsorption and Hydrogen Transfer
The mechanism of heterogeneous hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of the metal catalyst.[13]
Caption: General mechanism of heterogeneous catalytic hydrogenation.
Performance Comparison: Heterogeneous Catalysts
| Catalyst | Support | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Pd/C | Water | 80 | 10 | 4 | 98 | 95 (to alcohol) | [11] | |
| 5% Pd/Al₂O₃ | Water | 80 | 10 | 4 | >99 | 98 (to alcohol) | [11] | |
| Fe₂₅Ru₇₅@SILP | - | Dioxane | 175 | 50 | 16 | >99 | >99 (to ethylphenol) | [12] |
Note: The FeRu@SILP catalyst promotes hydrodeoxygenation to 4-ethylphenol, not the desired this compound. This highlights the importance of catalyst selection for achieving the desired product.
Experimental Protocol: Heterogeneous Hydrogenation of 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
5% Palladium on Carbon (Pd/C)
-
Solvent (e.g., ethanol, water)
-
Hydrogen gas
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In the vessel of a hydrogenation reactor, place 4-hydroxyacetophenone (10 mmol) and the 5% Pd/C catalyst (5-10 wt% of the substrate).
-
Add the solvent (50 mL).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
III. Biocatalysis: The Enantioselective and Green Approach
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with remarkable specificity and under mild reaction conditions. For the synthesis of chiral this compound, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are the enzymes of choice.[14][15]
Alcohol Dehydrogenases: Nature's Chiral Catalysts
ADHs catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[2][16] A key advantage of this approach is the exceptionally high enantioselectivity that can be achieved, often exceeding 99% ee.[17] Furthermore, biocatalytic reductions can often be performed on unprotected substrates, avoiding the need for additional protection and deprotection steps, which improves the overall efficiency of the synthesis.[17]
Causality in Biocatalysis: The high enantioselectivity of ADHs stems from the intricate three-dimensional structure of the enzyme's active site, which precisely orients the substrate for a facial-selective hydride transfer from the cofactor.[18] The enzyme's active site contains a catalytic metal ion (often Zn²⁺) that coordinates to the carbonyl oxygen of the ketone, activating it for reduction.[2]
Mechanistic Insights: The Enzyme-Cofactor-Substrate Ternary Complex
The catalytic cycle of an ADH involves the formation of a ternary complex between the enzyme, the cofactor (NAD(P)H), and the substrate (ketone).
Caption: Catalytic cycle for an alcohol dehydrogenase (ADH) catalyzed ketone reduction, including cofactor regeneration.
A critical aspect of practical biocatalysis is the regeneration of the expensive NAD(P)H cofactor. This is typically achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant, or by using a sacrificial co-solvent like isopropanol (IPA), which is oxidized to acetone by the same ADH.[2][19]
Performance Comparison: Biocatalysts
| Enzyme | Cofactor System | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R)-ADH from Lactobacillus brevis | GDH/glucose | 30 | 24 | >95 | >99 (R) | [17] |
| (S)-ADH from Rhodococcus sp. | GDH/glucose | 30 | 72 | 58 | >99 (S) | [17] |
| Immobilized ADH from L. brevis | Isopropanol | 25 | 24 | >90 | >99 (R) | [1] |
Note: The choice of ADH determines the stereochemical outcome, with different enzymes providing access to either the (R)- or (S)-enantiomer. Immobilization can enhance the stability and reusability of the enzyme.[1][20][21]
Experimental Protocol: Biocatalytic Reduction of 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
Alcohol dehydrogenase (e.g., from Lactobacillus brevis for the (R)-enantiomer)
-
Cofactor regeneration system:
-
Option A: Glucose dehydrogenase (GDH), NADP⁺, and D-glucose
-
Option B: Isopropanol
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (optional, e.g., DMSO)
-
Reaction vessel with temperature and pH control
Procedure (using GDH/glucose for cofactor regeneration):
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (e.g., 1.1 equivalents) and NADP⁺ (catalytic amount, e.g., 1 mM).
-
Add 4-hydroxyacetophenone (e.g., 10-50 mM). An organic co-solvent like DMSO (e.g., 5-10% v/v) can be used to improve substrate solubility.
-
Initiate the reaction by adding the alcohol dehydrogenase and glucose dehydrogenase.
-
Maintain the pH of the reaction mixture (e.g., at 7.0) by the controlled addition of a base (e.g., NaOH), as the oxidation of glucose to gluconic acid will lower the pH.
-
Stir the reaction at a constant temperature (e.g., 30 °C) and monitor the progress by HPLC.
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the product and determine the enantiomeric excess by chiral HPLC.
Concluding Remarks: Selecting the Optimal Catalyst
The choice of the optimal catalyst for the synthesis of this compound is contingent upon the specific requirements of the application.
-
Homogeneous Catalysis with Ru(II)-diamine complexes offers a robust and highly enantioselective method, particularly suitable for laboratory-scale synthesis where high stereochemical purity is the primary goal. The well-defined nature of these catalysts allows for rational tuning and optimization.
-
Heterogeneous Catalysis provides a scalable and industrially viable option due to the ease of catalyst recovery and reuse. While achieving high enantioselectivity with common heterogeneous catalysts is challenging, this method is ideal for producing racemic this compound or when racemates are acceptable.
-
Biocatalysis represents a green and highly enantioselective alternative. The mild reaction conditions, the ability to avoid protecting groups, and the potential for high stereopurity make it an increasingly attractive option for the synthesis of chiral pharmaceuticals and fine chemicals. The stability and reusability of enzymes can be significantly enhanced through immobilization techniques.
Ultimately, a thorough evaluation of the desired product specifications (racemic vs. enantiopure), scale of production, and economic considerations will guide the selection of the most appropriate catalytic system for the synthesis of this compound.
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- Frontiers. (n.d.).
- ACS Publications. (n.d.). Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobil.
- MDPI. (n.d.). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase.
- MDPI. (n.d.). Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa.
- Wikipedia. (n.d.). Alcohol dehydrogenase.
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- Sigma-Aldrich. (n.d.).
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- Research Square. (2025, August 6). A Class of Ruthenium(II)
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- PubMed Central. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
- Zeitschrift für Naturforschung. (n.d.). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones.
- Semantic Scholar. (2012, October 24).
- Kanto Chemical Co., Inc. (n.d.).
- RSC Publishing. (n.d.). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis o.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- ResearchGate. (n.d.). Reaction of alcohol oxidation and acetophenone reduction catalyzed by ( S )-1-phenylethanol dehydrogenase.
- ACS Publications. (n.d.). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds.
- Universidad de Alicante. (n.d.).
- Sigma-Aldrich. (n.d.).
- ACS Publications. (2015, June 12). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)
- RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids.
- RSC Publishing. (2020, July 16).
- NIH. (2023, July 4). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.
- Organic Chemistry Portal. (2009, February 16).
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
- PubMed. (n.d.). New alcohol dehydrogenases for the synthesis of chiral compounds.
- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
- PubMed Central. (n.d.). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols.
- ResearchGate. (n.d.). Comparison of yield, conversion, selectivity to PE and productivity....
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 4-(1-Hydroxyethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and asymmetric synthesis, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 4-(1-Hydroxyethyl)phenol, a key chiral building block, presents a case in point where its stereochemical purity directly influences the properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound, offering in-depth technical insights and experimental protocols to aid in method selection and implementation.
The choice of an analytical method for determining enantiomeric excess is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required accuracy and precision, desired sample throughput, and available instrumentation.[1] This guide will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), providing a comparative analysis of their performance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a gold standard for the separation and quantification of enantiomers due to its high resolving power and sensitivity.[2] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]
Principle of Separation
The separation of (R)- and (S)-4-(1-Hydroxyethyl)phenol is achieved through the formation of transient diastereomeric complexes with the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The peak areas of the two separated enantiomers are then used to calculate the enantiomeric excess.[4]
Experimental Protocol: Chiral HPLC
Instrumentation and Conditions:
-
Instrument: HPLC with a UV detector
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective. For example, a Chiralpak® IA or similar column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). The exact ratio needs to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: Ambient or controlled for improved reproducibility.
Procedure:
-
Sample Preparation: Prepare a standard solution of racemic this compound and a solution of the test sample in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Sample Analysis: Inject the test sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Data Presentation
| Parameter | (R)-4-(1-Hydroxyethyl)phenol | (S)-4-(1-Hydroxyethyl)phenol |
| Retention Time (min) | tR₁ | tR₂ |
| Peak Area | Area₁ | Area₂ |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5 (for baseline separation)} |
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and often non-destructive alternative for determining enantiomeric excess.[2] The principle lies in converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5]
Mosher's Acid Analysis (Chiral Derivatizing Agent)
A classic and reliable method involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form diastereomeric esters with the chiral alcohol.[6] The differing magnetic environments of the protons in the two diastereomers lead to different chemical shifts, allowing for their quantification.[7][8]
Experimental Protocol: Mosher's Acid Analysis
Materials:
-
This compound sample
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Esterification: In two separate NMR tubes, react a known amount of the this compound sample with a slight excess of (R)-MTPA-Cl in one tube and (S)-MTPA-Cl in the other, using pyridine as a catalyst.
-
Reaction Monitoring: Allow the reactions to proceed to completion. This can be monitored by TLC or ¹H NMR.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis: Identify a well-resolved proton signal (e.g., the methyl protons of the hydroxyethyl group) for each diastereomer. Integrate the corresponding signals to determine their ratio and calculate the enantiomeric excess.
Data Presentation
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integral |
| (R)-alcohol-(S)-MTPA ester | -CH₃ | δ₁ | I₁ |
| (S)-alcohol-(S)-MTPA ester | -CH₃ | δ₂ | I₂ |
Experimental Workflow: Mosher's Acid Analysis
Caption: Workflow for ee determination by Mosher's Acid Analysis.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte.[9] It is particularly advantageous for its low sample and reagent consumption.[10]
Principle of Separation
The enantiomers of this compound form transient, diastereomeric complexes with a chiral selector (e.g., a cyclodextrin) in the running buffer.[11] These complexes have different electrophoretic mobilities, leading to their separation as they migrate through the capillary.[12]
Experimental Protocol: Chiral Capillary Electrophoresis
Instrumentation and Conditions:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector (e.g., a cyclodextrin derivative). The pH and concentration of the buffer and selector require optimization.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Detection: On-column UV detection at the absorbance maximum of the analyte.
Procedure:
-
Capillary Conditioning: Condition the capillary with a sequence of rinses (e.g., NaOH, water, and BGE).
-
Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Electrophoresis: Apply the separation voltage.
-
Detection: Monitor the migration of the enantiomers as they pass the detector.
-
Data Analysis: Integrate the peak areas of the separated enantiomers to calculate the enantiomeric excess.
Data Presentation
| Parameter | (R)-4-(1-Hydroxyethyl)phenol | (S)-4-(1-Hydroxyethyl)phenol |
| Migration Time (min) | tm₁ | tm₂ |
| Peak Area | Area₁ | Area₂ |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5 (for baseline separation)} |
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: Workflow for ee determination by Chiral CE.
Comparison of Methods
The selection of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.[1]
| Feature | Chiral HPLC | NMR Spectroscopy (Mosher's) | Chiral Capillary Electrophoresis |
| Principle | Differential interaction with a chiral stationary phase.[2] | Formation of diastereomers with distinct NMR signals.[2] | Differential electrophoretic mobility of diastereomeric complexes.[9] |
| Accuracy | High | High | High |
| Precision | High | Good | High |
| Sensitivity | High | Moderate | High |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Relatively straightforward | Can be complex |
| Cost | High (columns can be expensive) | Moderate to High (instrumentation) | Low to Moderate |
| Sample Consumption | Low to Moderate | Low | Very Low |
| Destructive? | Yes | No (sample can be recovered) | Yes |
Decision-Making Guide
Caption: Decision tree for method selection.
Conclusion
The accurate determination of the enantiomeric excess of this compound is crucial for its application in the pharmaceutical industry. Chiral HPLC, NMR spectroscopy, and chiral capillary electrophoresis each offer distinct advantages and are suited to different analytical needs. Chiral HPLC provides excellent resolution and sensitivity, making it ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[2] NMR spectroscopy, particularly with the use of chiral derivatizing agents like Mosher's acid, offers a rapid and non-destructive method well-suited for reaction monitoring.[2][5] Chiral capillary electrophoresis is a powerful technique for high-throughput screening and when sample volume is limited.[10] A thorough understanding of the principles, protocols, and comparative performance of these methods, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
References
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- Hoye TR, et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nat Protoc. 2007;2(10):2451-8.
- Li X, et al. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Anal Chem. 2022 Jan 11;94(1):634-641.
- Pal I, et al. Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magn Reson Chem. 2015 Feb;53(2):120-6.
- Wikipedia. Enantiomeric excess.
- Labuta J, et al. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nat Commun. 2013;4:2188.
- Sánchez-Lafuente C, et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 2012 Sep;24(9):749-55.
- Jo HH, et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. J Chem Educ. 2017;94(11):1792-1796.
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- Jones AC, et al. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry. 2021 Oct 1;27(55):13732-13738.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Şarkaya K, et al. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. 2021 May 15.
- Şarkaya K, et al. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review Farklı Kiral S. DergiPark. 2021 May 6.
- Mbah CJ. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. 2018 Oct 23.
- Phenomenex. Chiral HPLC Separations.
- Mako SR, et al. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Org Biomol Chem. 2023 Mar 21;21(12):2536-2540.
- Mako SR, et al. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Org Chem Front. 2023;10(6):1532-1537.
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A Comparative Guide to the Reactivity of Phenolic Alcohols: 4-(1-Hydroxyethyl)phenol in Focus
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of bifunctional molecules is paramount. Phenolic alcohols, compounds bearing both a phenolic and an aliphatic hydroxyl group, are a prime example of this chemical duality. This guide provides an in-depth comparison of the reactivity of 4-(1-Hydroxyethyl)phenol against other structurally significant phenolic alcohols. Our analysis moves beyond simple definitions, delving into the mechanistic principles and experimental considerations that govern their chemical behavior in key synthetic transformations.
Introduction: The Unique Chemistry of this compound
This compound, also known as 1-(4-hydroxyphenyl)ethanol, is a versatile organic building block featuring a phenol group substituted at the para-position with a secondary alcohol moiety.[1] This structure is significant for two reasons: the phenolic hydroxyl group imparts acidic properties and directs electrophilic aromatic substitutions, while the secondary benzylic alcohol provides a site for oxidation, substitution, and derivatization. Its synthesis is commonly achieved through the selective reduction of the corresponding ketone, 4'-hydroxyacetophenone, using mild reducing agents like sodium borohydride.[1]
The core challenge and opportunity in the chemistry of this compound and its relatives lie in achieving chemoselectivity—the ability to react one hydroxyl group in the presence of the other. This guide will compare its reactivity with three other phenolic alcohols to illuminate the structural and electronic factors at play:
-
Tyrosol (4-(2-Hydroxyethyl)phenol): A structural isomer with a primary, non-benzylic alcohol.
-
Salicyl Alcohol (2-Hydroxybenzyl alcohol): A regioisomer with a primary, benzylic alcohol in the ortho position.
-
3-(1-Hydroxyethyl)phenol: A regioisomer with the secondary benzylic alcohol in the meta position.
Foundational Principles of Reactivity
The reactivity of these molecules is a tale of two functional groups, whose behaviors are modulated by their electronic interplay and spatial arrangement.
-
The Phenolic Hydroxyl: This group is significantly more acidic than an aliphatic alcohol.[2][3][4] The increased acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized across the aromatic ring. Consequently, the C-O bond of the phenol is exceptionally strong and resistant to nucleophilic substitution and elimination reactions.[5][6] Its reactivity is largely confined to reactions of the O-H bond (e.g., deprotonation) and its role as a powerful activating group for electrophilic aromatic substitution.
-
The Aliphatic Hydroxyl: This group behaves more like a typical alcohol. However, its reactivity is profoundly influenced by its position. In this compound and salicyl alcohol, the hydroxyl group is benzylic. This proximity to the aromatic ring allows for resonance stabilization of any carbocation intermediate that forms upon protonation and loss of water, making SN1-type reactions more favorable.
Below is a diagram illustrating the general reactivity sites on a phenolic alcohol.
Caption: General reactivity pathways for phenolic alcohols.
Comparative Reactivity Analysis
A. Oxidation of the Aliphatic Alcohol
The oxidation of the aliphatic hydroxyl group is a common transformation. The phenolic group is generally stable to mild oxidizing agents that convert alcohols, although harsh conditions can lead to the formation of quinones.[2]
-
This compound: As a secondary alcohol, it is readily oxidized to the corresponding ketone, 4'-hydroxyacetophenone.
-
Tyrosol & Salicyl Alcohol: Both are primary alcohols and can be oxidized to their respective aldehydes (e.g., salicylaldehyde from salicyl alcohol).[7] Further oxidation to a carboxylic acid is possible with stronger oxidizing agents.
-
Reactivity Insight: The primary determinant of the product is the alcohol type (primary vs. secondary). The electronic influence of the phenolic hydroxyl's position is generally secondary but can affect reaction rates. For instance, substrates with electron-donating groups on the ring tend to react faster in some catalytic hydrodeoxygenation processes, which often involve an oxidation-reduction sequence.[8]
B. Chemoselective Esterification
Esterification presents a classic selectivity challenge due to the two hydroxyl groups.[9]
-
General Principle: The aliphatic hydroxyl is a better nucleophile than the phenolic hydroxyl.[6][10] Therefore, under kinetically controlled conditions, selective acylation of the side-chain alcohol is favored. Esterification of the phenolic group typically requires more forcing conditions or specific catalysts.[9][11]
-
This compound vs. Tyrosol: The secondary alcohol in this compound is more sterically hindered than the primary alcohol in tyrosol. This can lead to slower esterification rates for the target molecule compared to tyrosol, a factor that can be exploited for selective reactions in mixed systems.
-
Salicyl Alcohol: The ortho arrangement of the two hydroxyl groups can lead to intramolecular hydrogen bonding, which may decrease the nucleophilicity of both groups. It can also participate in self-esterification to form polymers.[10]
-
Advanced Protocols: The Mitsunobu reaction is a well-established method for achieving high chemoselectivity, favoring the esterification of the aliphatic alcohol in the presence of the phenol.[9][12] This is attributed to a mechanism where the less acidic aliphatic alcohol is the more effective nucleophile in its non-ionized form.[9]
C. Etherification
Ether synthesis, particularly the Williamson ether synthesis, relies on the generation of an alkoxide or phenoxide nucleophile.
-
General Principle: Due to its higher acidity, the phenolic proton is removed much more easily than the aliphatic one. This makes the selective etherification of the phenolic group highly efficient and straightforward using a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃) followed by an alkylating agent.
-
Selectivity: Achieving selective etherification at the less acidic aliphatic position is more challenging and requires protecting the phenolic group first.
-
Comparison: All four phenolic alcohols will exhibit similar high selectivity for etherification at the phenolic position due to the significant difference in pKa values between the two hydroxyl groups.
D. Reactions at the Benzylic Carbon
The benzylic nature of the alcohol in this compound, 3-(1-Hydroxyethyl)phenol, and salicyl alcohol confers unique reactivity not seen in tyrosol.
-
Nucleophilic Substitution: The C-O bond of the benzylic alcohol can be cleaved under acidic conditions to form a resonance-stabilized benzylic carbocation. This intermediate is stabilized by the delocalization of the positive charge into the aromatic ring. This makes SN1-type reactions significantly more facile for these compounds compared to tyrosol, whose primary alcohol would require a much less stable primary carbocation intermediate.
-
Electronic Effects: In this compound, the para-phenolic group is a strong electron-donating group, which further stabilizes the benzylic carbocation. In the meta-isomer, this stabilizing effect is much weaker. Consequently, this compound is expected to undergo SN1 reactions more readily than 3-(1-Hydroxyethyl)phenol.
Caption: Resonance forms stabilizing the benzylic carbocation.
Data Summary and Experimental Protocols
Comparative Data Table
| Property | This compound | Tyrosol | Salicyl Alcohol | 3-(1-Hydroxyethyl)phenol |
| IUPAC Name | This compound[1] | 4-(2-Hydroxyethyl)phenol[13] | 2-(Hydroxymethyl)phenol[14] | 3-(1-Hydroxyethyl)phenol[15] |
| Aliphatic Alcohol | Secondary, Benzylic | Primary, Non-benzylic | Primary, Benzylic | Secondary, Benzylic |
| Position | para | para | ortho | meta |
| Oxidation Product | Ketone | Aldehyde/Carboxylic Acid | Aldehyde/Carboxylic Acid | Ketone |
| Esterification (Aliphatic) | Good, sterically hindered | Excellent, less hindered | Good, potential H-bonding | Good, sterically hindered |
| Etherification (Phenolic) | Excellent | Excellent | Excellent | Excellent |
| SN1 Reactivity | High (stabilized by para-OH) | Low | Moderate (stabilized by ring) | Lower (less stabilization from meta-OH) |
Protocol: Selective Oxidation of this compound
This protocol describes a representative laboratory-scale oxidation of the secondary alcohol to a ketone using a common and mild oxidizing agent.
Objective: To selectively oxidize the benzylic alcohol of this compound to 4'-hydroxyacetophenone without affecting the phenolic group.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Reagent Addition: Add PCC to the solution in one portion. The mixture will turn dark brown.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: PCC is a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidizing the sensitive phenol ring.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.
-
Extraction: Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine. Rationale: The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure 4'-hydroxyacetophenone.
Self-Validation: The success of the protocol is validated by analyzing the final product using ¹H NMR and ¹³C NMR spectroscopy to confirm the disappearance of the alcohol proton and the appearance of the ketone carbonyl carbon, respectively, and by comparing the melting point to the literature value.
Conclusion
The reactivity of this compound is a fascinating interplay between its phenolic and secondary benzylic alcohol functionalities. When compared to other phenolic alcohols, clear structure-activity relationships emerge.
-
Selectivity for the Aliphatic -OH: Is primarily achieved in esterification and oxidation reactions, where the aliphatic group is inherently more nucleophilic or susceptible to oxidation.
-
Selectivity for the Phenolic -OH: Is dominant in etherification reactions, driven by the significantly higher acidity of the phenolic proton.
-
Influence of the Benzylic Position: Greatly enhances reactivity in nucleophilic substitution (SN1) reactions through carbocation stabilization, a feature absent in non-benzylic isomers like tyrosol.
-
Influence of Isomeric Position: The para position of the hydroxyl group in this compound provides maximal electronic stabilization for benzylic intermediates, rendering it more reactive in SN1 pathways than its meta counterpart.
By understanding these fundamental principles and leveraging the appropriate experimental conditions, researchers can selectively manipulate these versatile molecules to achieve a wide range of synthetic targets in pharmaceutical and materials science.
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Validation of 4-(1-Hydroxyethyl)phenol as a Microbial Activity Biomarker: A Comparative Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quest for Reliable Microbial Activity Markers
The human gut microbiome, a complex ecosystem of trillions of microorganisms, plays a pivotal role in health and disease. Its metabolic activity gives rise to a vast array of compounds that enter systemic circulation, offering a window into this otherwise inaccessible world. Consequently, the identification and validation of robust biomarkers for microbial activity are of paramount importance in diagnostics, drug development, and personalized medicine. This guide provides an in-depth validation of 4-(1-Hydroxyethyl)phenol as an emerging biomarker of microbial activity, comparing its performance against established markers and providing the necessary experimental frameworks for its assessment.
This compound: A Microbial Metabolite of Interest
This compound is a phenolic compound detected in various biological matrices, including urine and plasma. Its origins are closely tied to the metabolic activities of the gut microbiota, particularly the transformation of dietary precursors. Emerging evidence suggests its potential as a sensitive indicator of specific microbial pathways, making it a compelling candidate for a reliable biomarker.
Comparative Analysis: this compound vs. Established Biomarkers
The utility of any biomarker is best understood in the context of existing alternatives. Here, we compare this compound to other commonly used indicators of microbial activity.
| Biomarker Class | Specific Examples | Advantages | Disadvantages |
| Phenolic Metabolites | This compound | High specificity to microbial metabolism, stable in circulation, detectable in urine and plasma. | Relatively new marker, less established clinical correlations compared to others. |
| p-cresol, 4-hydroxyphenylacetic acid | Well-documented association with gut dysbiosis. | Can be influenced by dietary protein intake, potential for confounding. | |
| Short-Chain Fatty Acids (SCFAs) | Butyrate, Propionate, Acetate | Directly reflect microbial fermentation of dietary fibers, well-established roles in host physiology. | Highly variable based on diet, rapid absorption and metabolism can complicate measurement. |
| Bile Acids | Secondary bile acids (e.g., deoxycholic acid, lithocholic acid) | Directly reflect microbial enzymatic activity in the gut. | Complex enterohepatic circulation can make interpretation challenging. |
| Gases | Hydrogen, Methane | Non-invasive detection via breath tests. | Can be influenced by factors other than gut microbial activity. |
Experimental Validation: A Step-by-Step Approach
Validating this compound as a biomarker requires a multi-pronged experimental approach. Below are key protocols designed to ensure scientific rigor and reproducibility.
Protocol 1: Quantification of this compound in Biological Samples via LC-MS/MS
This protocol outlines a standard method for the highly sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Human Plasma):
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Monitoring: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
3. Data Analysis and Quantification:
- Generate a standard curve using known concentrations of this compound.
- Calculate the concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Protocol 2: Correlation with Microbial Composition (16S rRNA Gene Sequencing)
To establish a direct link between this compound levels and the gut microbiota, a correlational study with microbial community profiling is essential.
1. Fecal Sample Collection and DNA Extraction:
- Collect fecal samples from the study cohort and immediately store them at -80°C.
- Extract microbial DNA using a validated commercial kit.
2. 16S rRNA Gene Amplicon Sequencing:
- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
- Sequence the amplicons on a high-throughput sequencing platform.
3. Bioinformatic and Statistical Analysis:
- Process the raw sequencing data to identify and quantify the different microbial taxa present.
- Perform statistical correlation analysis (e.g., Spearman's rank correlation) between the relative abundance of specific microbial taxa and the measured concentrations of this compound from the same individuals.
Visualizing the Workflow and Rationale
The following diagrams illustrate the conceptual framework and experimental workflow for validating this compound as a biomarker.
Caption: Experimental workflow for biomarker validation.
A Guide to Inter-Laboratory Comparison of 4-(1-Hydroxyethyl)phenol Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-(1-Hydroxyethyl)phenol analysis. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reliability, and comparability of analytical results across different laboratories. This document delves into the rationale behind experimental design, presents a comparative analysis of common analytical techniques, and offers a detailed, validated protocol for robust quantification.
Introduction: The Importance of Accurate this compound Quantification
This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is a key organic compound and versatile intermediate in various synthetic processes.[1] Its accurate quantification is critical, particularly in pharmaceutical development where it may be a process-related impurity or a starting material.[2][3] Inconsistent analytical results between laboratories can lead to significant delays in development, regulatory hurdles, and questions regarding product quality and safety.[4]
Inter-laboratory comparison studies are essential for establishing the reproducibility and robustness of an analytical method.[5][6] By analyzing the same sample at multiple sites, these studies provide invaluable data on the method's performance and highlight potential sources of variability. This guide will walk you through the critical aspects of designing and executing such a study for this compound.
Experimental Design: A Self-Validating System
The foundation of a successful inter-laboratory comparison is a well-designed experimental plan. The goal is to create a self-validating system where the results themselves provide confidence in the analytical method's performance.
1. Preparation and Distribution of a Homogeneous Test Sample:
A single, well-characterized batch of this compound should be prepared and distributed to all participating laboratories. The material should be of high purity, and its homogeneity must be rigorously confirmed before distribution to ensure that each laboratory receives an identical sample.
2. Defining the Analytical Scope:
The study protocol should clearly define the analytical requirements, including the analyte of interest, the expected concentration range, and the required validation parameters. Key validation aspects for impurity methods include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][7]
3. Establishing a Reference Method:
While the primary goal is to compare the methods used by participating laboratories, establishing a well-characterized reference method, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, can serve as a benchmark.[8]
Workflow for an Inter-Laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.
Caption: A typical workflow for an inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
Various analytical techniques can be employed for the analysis of this compound. The choice of method often depends on the available instrumentation, required sensitivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of phenolic compounds due to its robustness and precision.[8]
Below is a table summarizing hypothetical results from three different laboratories using HPLC-based methods. This data illustrates the type of comparative analysis that can be performed.
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (UPLC-UV) | Laboratory C (LC-MS) |
| Mean Concentration (mg/mL) | 1.05 | 1.03 | 1.04 |
| Standard Deviation | 0.02 | 0.01 | 0.01 |
| Relative Standard Deviation (%) | 1.90 | 0.97 | 0.96 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.2 | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.6 | 0.15 |
Interpretation of Results:
The data indicates good agreement between the laboratories, with all mean concentrations falling within a narrow range. Laboratory B and C, using more advanced chromatographic techniques (UPLC and LC-MS), demonstrate slightly better precision and significantly lower detection and quantitation limits compared to Laboratory A. Such comparisons are vital for understanding the capabilities and limitations of different analytical approaches.[9]
Recommended Analytical Protocol: HPLC-UV Method
The following is a detailed, step-by-step protocol for the analysis of this compound using a validated HPLC-UV method. This protocol is provided as a robust starting point for laboratories.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of 0.1% Acetic Acid in Water (A) and 0.1% Acetic Acid in Acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[8]
4. System Suitability: Before sample analysis, perform system suitability tests to ensure the proper functioning of the HPLC system.[2] This typically includes replicate injections of a standard solution to assess parameters like peak area precision, tailing factor, and theoretical plates.
5. Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Conclusion: Fostering Analytical Excellence
A well-executed inter-laboratory comparison study is a powerful tool for ensuring the quality and consistency of analytical data for this compound.[10] By fostering collaboration and adhering to scientifically sound principles of method validation, the pharmaceutical industry can enhance the reliability of its analytical measurements, ultimately contributing to the development of safe and effective medicines.[4] This guide provides a foundational framework; however, specific protocols should always be adapted and validated for their intended purpose in accordance with regulatory guidelines.[3][11]
References
- Inter-Laboratory Validation of HPLC-UV Methods for Phenolic Compound Analysis: A Compar
- Validation of Impurity Methods, Part II. (2014-08-22).
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- This compound|Supplier. Benchchem.
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- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025-08-08).
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- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
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A Senior Application Scientist's Guide to the Purification of 4-(1-Hydroxyethyl)phenol: A Comparative Analysis
For researchers and professionals in drug development, the purity of starting materials is paramount. 4-(1-Hydroxyethyl)phenol, a key building block in the synthesis of various pharmaceuticals, is no exception. Its efficacy and the safety of the final active pharmaceutical ingredient (API) are directly linked to its purity. This guide provides an in-depth comparison of the most common methods for the purification of this compound: recrystallization, column chromatography, and vacuum distillation. We will delve into the principles, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific needs.
The Importance of Purity: Common Impurities in this compound Synthesis
The most prevalent synthetic route to this compound is the reduction of 4-hydroxyacetophenone. While effective, this process can lead to several impurities that must be removed. The primary impurities include:
-
Unreacted 4-hydroxyacetophenone: The starting material for the reduction reaction.
-
Over-reduction products: Such as 4-ethylphenol, where the benzylic alcohol is further reduced.
-
Isomeric impurities: Such as 2-(1-Hydroxyethyl)phenol, arising from impurities in the starting material.
-
Solvent and reagent residues: Depending on the specific reaction and workup conditions.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity, scale of the purification, and available resources.
Purification Methodologies: A Head-to-Head Comparison
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the desired compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[3]
Causality in Solvent Selection: The choice of solvent is critical for successful recrystallization. For this compound, a moderately polar compound, a range of solvents can be considered. Water is a potential candidate due to the compound's hydroxyl groups, which can participate in hydrogen bonding. However, its solubility in cold water is not negligible, which could impact the yield. A mixed solvent system, such as ethanol/water or chloroform/ethanol, can offer finer control over the solubility profile. A patent for the structurally similar 4-(2-hydroxyethyl)phenol reports high purity (>99.5%) when crystallized from a mixture of chloroform and ethanol.[4]
Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture on a hot plate with constant stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 v/v) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) to a constant weight.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For High Purity and Difficult Separations
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] For this compound, normal-phase flash column chromatography using silica gel as the stationary phase is a highly effective method. The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds.[7]
Causality in Phase Selection: Silica gel is the standard stationary phase for purifying moderately polar organic compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[7]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 hexane/ethyl acetate) to elute the compounds. Less polar impurities will elute first, followed by the this compound. More polar impurities, like unreacted 4-hydroxyacetophenone, will elute later.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution profile using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Vacuum Distillation: A Scalable Method for Thermally Stable Compounds
Distillation separates components of a liquid mixture based on differences in their boiling points.[8] For compounds with high boiling points like this compound (270.6 °C at 760 mmHg), vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[9] This method is particularly effective for separating the desired product from non-volatile impurities or impurities with significantly different boiling points. A patent for purifying phenols suggests distillation as a viable method.[10]
Causality in Method Application: Vacuum distillation is advantageous for large-scale purifications where recrystallization might be cumbersome and column chromatography too expensive. It relies on the principle that at a reduced pressure, the boiling point of a liquid is lowered.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg). Slowly heat the flask in a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Analysis: Analyze the purity of the collected fractions using HPLC or TLC.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Comparative Data Summary
| Feature | Recrystallization | Column Chromatography | Vacuum Distillation |
| Achievable Purity | Good to Excellent (>99%) | Excellent (>99.5%) | Good (>98%), depends on impurity volatility |
| Typical Yield | Moderate to High (70-90%) | High (80-95%) | High (>90%) |
| Throughput | Moderate | Low to Moderate | High |
| Scalability | Good | Poor to Moderate | Excellent |
| Cost-Effectiveness | High (low solvent and equipment cost) | Low (high solvent and silica cost) | Moderate (equipment cost) |
| Key Considerations | Requires a suitable solvent, potential for product loss in mother liquor. | Labor-intensive, generates significant solvent waste. | Requires thermally stable compound, not effective for separating compounds with close boiling points. |
Purity Verification: The Role of High-Performance Liquid Chromatography (HPLC)
Regardless of the purification method employed, the final purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically employed for purity analysis of phenolic compounds.[11] For enantiomeric purity assessment, Chiral HPLC is the primary technique.[9]
Conclusion and Recommendations
The choice of purification method for this compound is a strategic decision that depends on the specific requirements of the research or manufacturing process.
-
For high purity on a laboratory scale, especially when dealing with complex impurity profiles, column chromatography is the method of choice. Its high resolving power can separate closely related impurities, yielding a product of exceptional purity.
-
For routine purification of moderately impure material, particularly on a larger laboratory scale, recrystallization offers an excellent balance of efficiency, cost-effectiveness, and achievable purity.
-
For industrial-scale production where high throughput and scalability are critical, vacuum distillation is the most practical and economical option, provided the impurities have sufficiently different boiling points from the product.
By understanding the principles and practical considerations of each method, researchers and drug development professionals can confidently select the most appropriate purification strategy to obtain this compound of the required quality for their applications.
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A Comparative Guide to the Biological Effects of Tyrosol and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of phenolic compounds is paramount for innovation in therapeutics and functional foods. Tyrosol (Tyr), a phenolic alcohol found abundantly in olive oil, has garnered significant scientific interest. However, its therapeutic potential is often considered in the context of its more potent derivatives, such as hydroxytyrosol (HTyr), oleuropein, and various synthetic esters and glycosides. This guide provides an in-depth, objective comparison of the biological effects of tyrosol and its key derivatives, supported by experimental data, mechanistic insights, and detailed protocols to empower your research endeavors.
Introduction: The Chemical Landscape and Bioavailability
Tyrosol (2-(4-hydroxyphenyl)-ethanol) is a relatively simple phenol. Its derivatives, which often exhibit enhanced biological activity, typically feature modifications to the phenyl ring or the ethanol side chain. The most studied derivative is hydroxytyrosol, which possesses an additional hydroxyl group on the phenyl ring, forming a catechol structure. This seemingly minor structural difference has profound implications for its antioxidant capacity. Other significant derivatives include oleuropein (a glycosylated seco-iridoid ester of hydroxytyrosol), and synthetic lipophilic esters (e.g., hydroxytyrosol acetate) and glycosides (e.g., salidroside, a glycoside of tyrosol), which are designed to improve bioavailability and cellular uptake.[1]
The bioavailability of these compounds is a critical factor influencing their in vivo efficacy. While tyrosol is readily absorbed, its metabolism can be extensive.[2] Hydroxytyrosol also exhibits rapid absorption, but its bioavailability can be significantly influenced by the food matrix in which it is consumed, with oily matrices like extra virgin olive oil enhancing its uptake.[3][4] Lipophilic derivatives like hydroxytyrosol acetate are designed to more easily cross intestinal barriers.[1] The metabolism of these compounds primarily occurs in the intestine and liver, leading to the formation of sulfate and glucuronide conjugates, which are the main forms found in circulation.[2][5] Interestingly, some of these metabolites retain biological activity.[2]
Comparative Analysis of Biological Activities
The therapeutic potential of tyrosol and its derivatives spans a wide range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties. Here, we compare their performance across key areas of interest.
Antioxidant Activity
The capacity to neutralize reactive oxygen species (ROS) is a cornerstone of the biological activity of these phenolic compounds. This effect is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
Mechanistic Insights: Direct Scavenging and Nrf2 Pathway Activation
The antioxidant effects of tyrosol and its derivatives are twofold. Firstly, they can directly scavenge free radicals. The catechol structure of hydroxytyrosol is particularly effective at donating hydrogen atoms to neutralize radicals, making it a more potent direct antioxidant than tyrosol.[6] Secondly, these compounds can upregulate the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione-related enzymes.[7][8] Studies suggest that hydroxytyrosol and its acetate derivative are more efficient activators of the Nrf2 pathway than tyrosol.[7][9]
Diagram: Nrf2 Signaling Pathway Activation by Tyrosol Derivatives
Caption: Activation of the Nrf2 pathway by tyrosol and its derivatives.
Comparative Antioxidant Capacity Data
| Antioxidant Assay | Tyrosol | Hydroxytyrosol | Other Derivatives | Key Findings & Citations |
| DPPH Radical Scavenging | Weaker activity | Stronger activity (IC50 ≈ 0.7 µg/mL) | Hydroxytyrosol esters are also strong antioxidants. | The catechol structure of hydroxytyrosol significantly enhances radical scavenging.[6] |
| ABTS Radical Scavenging | Weaker activity | Stronger activity | Hydroxytyrosol esters are more active than free hydroxytyrosol in this assay. | Consistently demonstrates the superior activity of hydroxytyrosol and its esters.[10] |
| FRAP (Ferric Reducing Antioxidant Power) | Lower activity | ~25-fold higher activity | - | Highlights the potent reducing capacity of hydroxytyrosol.[6] |
| Cellular Antioxidant Activity (CAA) | Less effective | 4- and 3.5-fold more effective against AAPH- and H₂O₂-induced ROS, respectively. | Hydroxytyrosol acetate (HTac) shows protective effects at lower concentrations (10 µM) than hydroxytyrosol (50 µM). | Demonstrates superior intracellular antioxidant protection by hydroxytyrosol and its derivatives.[6][7] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cardiovascular and neurodegenerative disorders. Tyrosol and its derivatives exhibit significant anti-inflammatory properties.
Mechanistic Insights: Inhibition of the NF-κB Pathway
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it triggers the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[12] Tyrosol, hydroxytyrosol, and oleuropein have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking its nuclear translocation.[3][11] This leads to a downstream reduction in the production of inflammatory mediators.
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by tyrosol derivatives.
Cardioprotective Effects
The well-documented cardiovascular benefits of the Mediterranean diet are partly attributed to the olive oil phenols it contains. Tyrosol and its derivatives contribute to cardioprotection through multiple mechanisms.
-
Improving Lipid Profile: They can help lower total cholesterol, triglycerides, and LDL cholesterol while increasing HDL cholesterol.[13]
-
Anti-atherosclerotic Properties: By preventing the oxidation of LDL cholesterol, a key initiating step in atherosclerosis, these compounds help protect blood vessels.[14]
-
Endothelial Function: They can improve the function of the endothelium, the inner lining of blood vessels, which is crucial for cardiovascular health.[15]
-
Anti-platelet Aggregation: Hydroxytyrosol and its acetate have been shown to prevent platelet aggregation, a factor in thrombotic events.[1]
In vivo studies have demonstrated that tyrosol, hydroxytyrosol, and oleuropein can protect the heart from ischemia-reperfusion injury, reducing the size of infarcted tissue and preserving cardiac function.[8][16] A clinical trial showed that tyrosol, partly through its conversion to hydroxytyrosol in the body, promoted cardiovascular benefits in human subjects.[15]
Neuroprotective Effects
There is growing evidence for the neuroprotective potential of tyrosol and its derivatives, making them promising candidates for mitigating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke.[17]
-
Combating Oxidative Stress: As potent antioxidants, they can cross the blood-brain barrier and reduce oxidative stress in brain tissue.[18][19]
-
Anti-inflammatory Action: By inhibiting NF-κB and other inflammatory pathways in the brain, they can reduce neuroinflammation, a common feature of neurodegenerative diseases.[17]
-
Anti-apoptotic Activity: Tyrosol has been shown to protect neurons from cell death by regulating pro- and anti-apoptotic proteins.[20]
-
Modulation of Neurogenesis: Tyrosol has been observed to stimulate the production of new neurons in the hippocampus following ischemic injury.[20]
In vivo models of stroke have shown that tyrosol administration can significantly reduce infarct volume and improve functional outcomes.[21] Glycoside derivatives, such as salidroside and tyrosol galactoside, have also demonstrated significant neuroprotective effects against cerebral ischemia in animal models.[15][17]
Anticancer Activity
Tyrosol and its derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells through the activation of caspase signaling and modulation of the Bcl-2 family of proteins.[14]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G1/S phase.[14]
-
Inhibition of Signaling Pathways: They can suppress pro-survival pathways like Akt and NF-κB in cancer cells.[14]
It's important to note that the efficacy varies significantly between different cancer cell types and the specific compound. For instance, in pancreatic cancer cells, hydroxytyrosol showed a lower IC50 value (75.1 µM) compared to oleuropein (150.1 µM), while tyrosol was ineffective.[22] In prostate cancer cells, hydroxytyrosol and its acetate and ethyl ether derivatives demonstrated selective antiproliferative effects against tumor cells compared to non-tumor cells, with IC50 values in the low micromolar range.[23]
Comparative Anticancer Activity (IC50 Values)
| Cell Line (Cancer Type) | Tyrosol | Hydroxytyrosol | Oleuropein | Other Derivatives | Citation |
| MIA PaCa-2 (Pancreatic) | >300 µM | 75.1 µM | 150.1 µM | - | [22] |
| HCT116 (Colon) | - | 92.83 µM | - | - | [24] |
| LoVo (Colon) | - | 140.8 µM | - | - | [24] |
| PC-3 (Prostate) | - | ~30-50 µM | - | HT-Acetate: ~15-30 µM; HT-Ethyl ether: ~7-15 µM | [23] |
| 22Rv1 (Prostate) | - | ~30-50 µM | - | HT-Acetate: ~15-30 µM; HT-Ethyl ether: ~7-15 µM | [23] |
Key Experimental Protocols
To facilitate reproducible and robust research, this section provides detailed, step-by-step methodologies for core experiments used to evaluate the biological activities of tyrosol and its derivatives.
DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay is a standard method for measuring the radical-scavenging activity of antioxidants.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (Tyrosol and derivatives)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare stock solutions of your test compounds and positive control in methanol. Create a series of dilutions from these stock solutions.
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution (or methanol as a blank control) to triplicate wells. b. Add 180 µL of the DPPH working solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. b. Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[25]
Diagram: DPPH Assay Workflow
Caption: Standard workflow for the DPPH antioxidant assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MIA PaCa-2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: a. Express the cell viability as a percentage of the control: % Viability = (Absorbance_sample / Absorbance_control) * 100 b. Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[9][26][27]
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6, or Griess Reagent for nitric oxide (NO) measurement
Protocol:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or an optimized concentration for your cell line). Include a control group with cells only and a group with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent. Mix equal volumes of supernatant and Griess Reagent and measure the absorbance at 540 nm.
-
-
Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only group to determine the inhibitory effect.[28]
Conclusion and Future Directions
The experimental evidence strongly supports that tyrosol and its derivatives possess a wide spectrum of beneficial biological activities. A clear structure-activity relationship is evident, with the catechol moiety of hydroxytyrosol conferring superior antioxidant and, in many cases, broader biological potency compared to tyrosol.[6][10] Derivatives such as oleuropein and synthetic esters like hydroxytyrosol acetate often exhibit enhanced or specific activities, highlighting the potential for targeted chemical modification to improve therapeutic efficacy.[7][22]
The primary mechanisms of action, centered on the modulation of the Nrf2 and NF-κB signaling pathways, provide a solid foundation for their antioxidant and anti-inflammatory effects, which underpin their cardioprotective, neuroprotective, and anticancer potential.[3]
For researchers and drug development professionals, this guide underscores several key takeaways:
-
Hydroxytyrosol as a Benchmark: Due to its potent and well-documented activities, hydroxytyrosol serves as a crucial benchmark for evaluating new tyrosol-based derivatives.
-
The Importance of Bioavailability: Enhancing bioavailability through lipophilic or glycosidic modifications is a promising strategy to translate in vitro potency to in vivo efficacy.[1][29]
-
Multi-Targeted Approach: The ability of these compounds to modulate multiple signaling pathways simultaneously makes them attractive candidates for complex, multifactorial diseases.[17]
Future research should focus on more head-to-head in vivo comparative studies, elucidation of the biological activities of circulating metabolites, and well-designed clinical trials to fully harness the therapeutic potential of this versatile family of phenolic compounds.
References
A comprehensive list of all cited sources with titles and clickable URLs will be provided upon request.
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- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cardioprotective Activity of Selected Polyphenols Based on Epithelial and Aortic Cell Lines. A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cardiovascular benefits of tyrosol and its endogenous conversion into hydroxytyrosol in humans. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. scispace.com [scispace.com]
- 28. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosol: Evaluating its Antioxidant and Cardioprotective Efficacy
This guide provides an in-depth, objective comparison of tyrosol's performance as an antioxidant and cardioprotective agent against other well-established alternatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative experimental data, and validated protocols to support further investigation.
Introduction to Tyrosol: Beyond a Simple Phenol
Tyrosol (4-(2-hydroxyethyl)phenol) is a phenylethanoid, a phenolic compound found abundantly in olive oil, and to a lesser extent, in wine and other plant-based foods.[1][2] Its prevalence in the Mediterranean diet has linked it to numerous health benefits.[3][[“]] While often discussed in tandem with its more potent derivative, hydroxytyrosol, tyrosol possesses a unique combination of properties, including good bioavailability, that make it a compelling subject of study for cardiovascular health.[2][5] Unlike bulkier polyphenols, its small, amphipathic structure allows it to penetrate cell membranes and exert its biological effects intracellularly.[6]
Comparative Analysis of Antioxidant Activity
An antioxidant's efficacy is not solely defined by its raw free-radical scavenging power but also by its bioavailability and ability to modulate endogenous antioxidant systems. Tyrosol's activity is multifaceted, involving direct radical scavenging and indirect cellular mechanisms.[6][7]
Mechanisms of Antioxidant Action
Tyrosol's antioxidant effects are attributed to several mechanisms:
-
Direct Free Radical Scavenging: It can directly neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.[6]
-
Modulation of Endogenous Antioxidant Enzymes: Studies show tyrosol can increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various cell types.[7]
-
Influence on Cellular Signaling: It modulates signaling pathways like NF-κB and MAPK, which are involved in the inflammatory response to oxidative stress.[6][7]
Performance Comparison: Tyrosol vs. Key Antioxidants
While tyrosol is an effective antioxidant, its potency varies when compared to its structural analog, hydroxytyrosol, and other prominent compounds.
-
Tyrosol vs. Hydroxytyrosol: Hydroxytyrosol is consistently shown to be a more potent antioxidant. This is largely attributed to the additional hydroxyl group in its catechol structure, which enhances its radical scavenging capacity.[8] In comparative assays, the total antioxidant capacity of hydroxytyrosol was found to be 25-fold higher in the FRAP assay and 3.5-fold higher in the ORAC assay than tyrosol.[8] Despite this, tyrosol's higher concentration in many olive oils and its good bioavailability mean its overall contribution to in vivo antioxidant effects is significant.[5]
-
Tyrosol vs. Resveratrol: Resveratrol, a stilbene found in grapes and wine, is another well-studied cardioprotective compound.[9] Direct comparative studies on their antioxidant capacity show varying results depending on the assay used. However, both compounds have been shown to inhibit pro-inflammatory enzymes and pathways.[9] A key differentiator lies in their primary sources and resulting dietary intake patterns.
-
Tyrosol vs. Vitamin E (α-tocopherol): Vitamin E is a classic lipophilic antioxidant that protects cell membranes from lipid peroxidation. Tyrosol, being more water-soluble, can act in aqueous environments within the cell.[6] This difference in solubility dictates their primary sites of action, suggesting they may have complementary rather than competitive roles in cellular antioxidant defense.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | Assay Type | Result | Reference |
| Tyrosol | FRAP | Lower activity | [8] |
| Hydroxytyrosol | FRAP | 25-fold higher activity than Tyrosol | [8] |
| Tyrosol | ORAC | Lower activity | [8] |
| Hydroxytyrosol | ORAC | 3.5-fold higher activity than Tyrosol | [8] |
| Resveratrol | LysoPAF-ATC Inhibition | 43.4% inhibition at 100 µM | [9] |
| Tyrosol | PAF Biosynthesis | Inhibits PAF biosynthesis | [9] |
Cardioprotective Effects: A Mechanistic Deep Dive
Tyrosol's cardioprotective effects extend beyond general antioxidant activity, involving the modulation of specific signaling pathways that are critical in the pathophysiology of cardiac events like ischemia-reperfusion (I/R) injury.
Key Signaling Pathways Modulated by Tyrosol
-
Nrf2/ARE Pathway: Tyrosol can stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, leading to a more robust defense against oxidative stress.[7][10]
-
MAPK Pathway (JNK & ERK): In the context of cardiac I/R injury, the activation of JNK is pro-apoptotic, while ERK activation is generally pro-survival.[11] Tyrosol has been shown to significantly blunt the I/R-induced activation of JNK and ERK, suggesting a role in mitigating stress signaling.[11]
-
Apoptosis Regulation (Bcl-2/Bax & Caspase-8): Tyrosol helps maintain the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax during I/R injury.[11] It also inhibits the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, thereby reducing myocyte loss.[11]
-
SIRT1/Akt/eNOS Pathway: In animal models of myocardial infarction, tyrosol treatment induced the expression of SIRT1 and increased the phosphorylation of Akt and eNOS, pathways crucial for cell survival and maintaining endothelial function.[5]
Comparative Cardioprotective Efficacy
-
Tyrosol vs. Hydroxytyrosol: Both compounds show significant promise in cardioprotection by countering oxidative stress and modulating inflammatory processes.[3][10] In an acute myocardial infarction model, hydroxytyrosol administered 24 hours prior to an I/R event led to a remarkable 57% reduction in infarct size in mice.[12] While direct comparative studies on infarct size reduction are limited, both phenols are recognized for improving lipid profiles and reducing inflammation, key factors in cardiovascular disease.[3][10] The endogenous conversion of tyrosol to hydroxytyrosol in humans suggests that some of tyrosol's observed benefits may be mediated by its more potent metabolite.[13][14]
Table 2: Comparison of Cardioprotective Effects and Mechanisms
| Feature | Tyrosol | Hydroxytyrosol | Reference |
| Primary Mechanism | Antioxidant, anti-inflammatory, anti-apoptotic | Potent antioxidant, anti-inflammatory | [3][[“]] |
| Effect on Infarct Size | Protective effects observed in I/R models | 57% reduction in mouse I/R model | [11][12] |
| Key Signaling | Inhibits JNK/ERK, maintains Bcl-2/Bax, induces SIRT1 | Activates Nrf2 pathway, improves mitochondrial function | [5][11][15] |
| Endothelial Function | Improves endothelial function | Prevents endothelial dysfunction | [13][16] |
| Lipid Profile | Increases HDL-cholesterol | Protects LDL from oxidation, improves lipid profile | [13][16] |
Validated Experimental Protocols & Workflows
To facilitate reproducible research, this section details standardized protocols for assessing the antioxidant and cardioprotective properties of tyrosol.
Experimental Workflow: In Vitro Cardioprotection Assay
Protocol 1: Assessment of In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Causality: This assay quantifies the ability of a compound to act as a free radical scavenger by donating a hydrogen atom. The stable DPPH• radical has a deep violet color, which becomes colorless or pale yellow upon reduction. The degree of discoloration is proportional to the scavenging activity.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of tyrosol, hydroxytyrosol, and a standard (e.g., ascorbic acid) in methanol.
-
Serial Dilutions: Create a series of dilutions for each test compound and the standard.
-
Assay Reaction: In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution. Include a control well with 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: H9c2 Cardiomyocyte Ischemia-Reperfusion (I/R) Model
Causality: This in vitro model simulates the oxidative stress and cellular damage that occurs during a heart attack and subsequent restoration of blood flow. It is essential for screening compounds for their ability to protect cardiac cells.
Methodology:
-
Cell Seeding: Plate H9c2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and allow them to adhere and grow to 80-90% confluency.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of tyrosol (or controls) and incubate for a specified period (e.g., 2-4 hours).
-
Simulated Ischemia (SI): Wash the cells with PBS and replace the medium with a glucose-free, serum-free buffer (e.g., Krebs-Henseleit buffer). Place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 3-6 hours.
-
Simulated Reperfusion (SR): Remove the cells from the hypoxic chamber, discard the ischemia buffer, and add back the normal, pre-warmed growth medium (DMEM with 10% FBS). Incubate for 12-24 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay to quantify cell survival.
-
ROS Measurement: Use a fluorescent probe like CM-H2DCFDA to measure intracellular ROS levels.
-
Apoptosis Assessment: Use Annexin V/PI staining followed by flow cytometry or microscopy.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Causality: This technique allows for the detection and semi-quantification of specific proteins to validate the molecular pathways (e.g., MAPK, Nrf2) through which tyrosol exerts its effects.
Methodology:
-
Protein Extraction: Following the I/R protocol, lyse the H9c2 cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-JNK, anti-Nrf2, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize the target protein levels to the loading control.
Conclusion and Future Directions
Tyrosol is a potent, multi-faceted bioactive compound with significant antioxidant and cardioprotective properties. While its direct radical scavenging capacity is lower than its renowned counterpart, hydroxytyrosol, its favorable bioavailability and ability to modulate critical intracellular defense pathways, such as the Nrf2 and MAPK signaling cascades, establish its unique value.[5][7][8]
The evidence strongly suggests that tyrosol's cardioprotective effects are not merely a function of its antioxidant status but are deeply rooted in its ability to regulate gene expression and mitigate stress-induced apoptosis.[11] The partial biotransformation of tyrosol into the more potent hydroxytyrosol in vivo further enhances its therapeutic potential.[13]
For drug development professionals, tyrosol represents a promising lead compound. Future research should focus on large-scale human clinical trials to confirm the preclinical findings, determine optimal dosages, and explore its synergistic effects with other phenolic compounds.[3][[“]] The development of stable tyrosol derivatives could also enhance its efficacy and represents a compelling avenue for therapeutic innovation in cardiovascular disease management.
References
- Hydroxytyrosol is more a more potent antioxidant than tyrosol.
- Tyrosol And Hydroxytyrosol: What Are The Differences?.
- Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
- Tyrosol and Hydroxytyrosol: Their Role in Cardioprotection.
- Tyrosol and Hydroxytyrosol: Their Role in Cardioprotection.
- Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. PMC. [Link]
- Tyrosol Prevents Ischemia/Reperfusion-Induced Cardiac Injury in H9c2 Cells: Involvement of ROS, Hsp70, JNK and ERK, and Apoptosis. PubMed Central. [Link]
- Unveiling the Cardioprotective Potential of Hydroxytyrosol: Insights from an Acute Myocardial Infarction Model. PMC - PubMed Central. [Link]
- Wide Biological Role of Hydroxytyrosol: Possible Therapeutic and Preventive Properties in Cardiovascular Diseases. NIH. [Link]
- Tyrosol. Wikipedia. [Link]
- Tyrosol and Hydroxytyrosol: Their Role in Cardioprotection. Consensus. [Link]
- Unveiling the Cardioprotective Potential of Hydroxytyrosol: Insights from an Acute Myocardial Infarction Model.
- Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. PMC - NIH. [Link]
- Tyrosol antioxidant effect in C2C12 cell line. FUPRESS. [Link]
- High-Tyrosol/Hydroxytyrosol Extra Virgin Olive Oil Enhances Antioxidant Activity in Elderly Post-Myocardial Infarction P
- High-Tyrosol/Hydroxytyrosol Extra Virgin Olive Oil Enhances Antioxidant Activity in Elderly Post-Myocardial Infarction P
- Cardiovascular benefits of tyrosol and its endogenous conversion into hydroxytyrosol in humans. A randomized, controlled trial. PubMed. [Link]
- Exploring the Effect of Resveratrol, Tyrosol, and Their Derivatives on Platelet-Activating Factor Biosynthesis in U937 Cells. MDPI. [Link]
- Cardiovascular benefits of tyrosol and its endogenous conversion into hydroxytyrosol in humans. A randomized, controlled trial.
- Relationship: Cardiovascular Disease and Tyrosol. Caring Sunshine. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(1-Hydroxyethyl)phenol
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-(1-Hydroxyethyl)phenol (CAS No. 2380-91-8) in a laboratory setting. As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure every step of the disposal process is deliberate, safe, and self-validating. The procedures outlined herein are synthesized from regulatory standards and established laboratory best practices to protect personnel and the environment.
Hazard Identification and Essential Risk Assessment
Understanding the inherent risks of a compound is the foundational step in managing its lifecycle in the lab. This compound is not a benign substance; its hazard profile demands careful and informed handling. According to its Safety Data Sheet (SDS), the compound is classified with several hazards that directly inform disposal protocols.[1]
The primary causality for its classification as hazardous waste stems from its potential to cause significant irritation and harm upon exposure.[1][2] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][3] Therefore, every waste stream containing this compound, whether in pure form, in solution, or as a contaminant on lab materials, must be treated as hazardous.
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Information synthesized from multiple Safety Data Sheets.[1][2][3]
Pre-Disposal Safety and Handling Protocols
Proper disposal begins with proper handling. Preventing exposure and contamination is paramount.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form, including its waste products:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4] Standard safety glasses are insufficient to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[1][4]
-
Body Protection: A standard laboratory coat, fully buttoned, is mandatory to prevent skin contact.[4][5]
Engineering Controls: The Primacy of Ventilation
All procedures involving this compound, from weighing the solid to preparing solutions and collecting waste, must be performed within a certified chemical fume hood.[5][6] This is a non-negotiable control to mitigate the risk of inhaling its dust or vapors, which may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA).[7]
Step 1: Waste Classification
All waste streams containing this compound must be classified and managed as hazardous chemical waste.[5][8] This includes the pure compound, solutions with concentrations greater than 0.01% (100 ppm), contaminated materials, and spill cleanup debris.[9] Under no circumstances should this chemical or its solutions be disposed of down the sink drain.[6]
Step 2: Waste Segregation
Segregation is a critical step to prevent dangerous chemical reactions.
-
Liquid Hazardous Waste:
-
Collect all solutions containing this compound, as well as the initial solvent rinse of any "empty" container, in a dedicated hazardous waste container.[10]
-
This waste stream should be kept separate from other solvent wastes unless your institution's Environmental Health & Safety (EHS) office provides specific guidance. For example, halogenated and non-halogenated solvent wastes are often collected separately due to differences in disposal costs and methods.[11]
-
-
Solid Hazardous Waste:
-
Collect all contaminated disposable materials, including gloves, weigh paper, pipette tips, and absorbent pads, in a separate, sealable container or a designated lined box.[5][6]
-
This prevents sharps from puncturing bags and ensures solid and liquid wastes are handled appropriately by disposal technicians.
-
-
Incompatible Wastes:
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by OSHA and are essential for safety and compliance.[7]
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[7][10]
-
Labeling:
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[6][10][11]
Step 4: Temporary On-Site Storage
Laboratories in academic or research settings typically operate under satellite accumulation area regulations.[12]
-
Store the sealed and labeled waste containers at or near the point of generation and under the control of laboratory personnel.[7]
-
Use secondary containment bins for all liquid waste containers to contain any potential leaks or spills.[7][10]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[11]
-
When the waste container is 90% full, or in accordance with your institution's policy, submit a request for waste pickup through your EHS office.[6][10]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Small Spills (<25 mL):
-
Alert personnel in the immediate area.[8]
-
Wearing appropriate PPE, absorb the spill with absorbent pads or other inert material from a chemical spill kit.[13]
-
Do not vacuum spilled solid material.[8]
-
Collect the cleanup materials in a sealable bag or container, label it as "Hazardous Waste," and dispose of it along with other solid waste.[11][13]
-
-
Large Spills (>25 mL):
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
Conclusion
The proper disposal of this compound is a multi-step process that is integral to laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, segregation, proper containerization, and institutional protocols, researchers can effectively manage this chemical waste stream, ensuring a safe working environment for themselves and their colleagues. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Yale Environmental Health & Safety. Standard Operating Procedure.
- University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Angene Chemical. (2025, March 12). Safety Data Sheet: 4-[(1S)-1-Hydroxyethyl]phenol.
- LSUHSC. SOP for the safe use of Phenol and Phenol Solutions.
- Cornell University Environment, Health and Safety. Phenol SOP.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- University of Washington. SOP for Phenol.
- Sigma-Aldrich. This compound.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(2-Hydroxyethyl)phenol.
- TCI Chemicals. (2025, December 04). Safety Data Sheet: 2-(4-Hydroxyphenyl)ethanol.
- ChemScene. This compound.
- AK Scientific, Inc. Safety Data Sheet: 2,6-Dibromo-4-(2-hydroxyethyl)phenol.
- ChemicalBook. This compound CAS#: 2380-91-8.
- TCI AMERICA. This compound.
- BenchChem. (2025). Proper Disposal of Hydroxyethyl Compounds: A Guide for Laboratory Professionals.
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- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1-Hydroxyethyl)phenol
In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(1-Hydroxyethyl)phenol, a key intermediate in various synthetic pathways. By moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory. Our commitment is to empower researchers with the knowledge to not only protect themselves but also to maintain the integrity of their work.
Understanding the Hazard Profile of this compound
This compound, while a valuable research chemical, presents several health hazards that necessitate careful handling. According to its Globally Harmonized System (GHS) classification, it is categorized as follows:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
These classifications indicate that this compound can be harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2]. Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental protocol.
Core Principles of Chemical Handling
Before detailing specific PPE, it is essential to establish a foundation of safe laboratory practices. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions, to minimize inhalation exposure[3][4][5]. An emergency eyewash station and safety shower must be readily accessible in the immediate work area[4][5][6].
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard[1][3][5]. | Double-gloving with nitrile gloves (minimum 4-mil thickness) or a single pair of 8-mil thick nitrile gloves is advised. For extended handling or concentrated solutions, consider neoprene or butyl rubber gloves[5][6]. | A fully buttoned laboratory coat is mandatory. For larger quantities or increased splash potential, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat[3][5]. | If not handled in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary[2][7]. |
| Routine experimental procedures | Safety glasses with side shields. | Nitrile gloves. Change gloves immediately if contaminated[1][3]. | Laboratory coat. | Not generally required if handled in a fume hood or with adequate local exhaust ventilation. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty neoprene or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be necessary depending on the spill size and ventilation. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Don your laboratory coat and fasten all buttons. If required, put on a chemical-resistant apron.
-
Respiratory Protection (if needed): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the exterior with your bare hands. Dispose of them in the designated chemical waste container. Remove the inner pair using the same technique.
-
Body Protection: Unbutton your lab coat and remove it by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your face shield or goggles.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[4].
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for PPE selection based on procedural risk assessment.
Emergency Procedures and Disposal
In the event of an exposure, immediate action is critical.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[1][3]. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][4]. Seek immediate medical attention[1][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][8].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[5]. Collect waste in a clearly labeled, sealed container[1][4].
Conclusion
A proactive and informed approach to safety is the cornerstone of innovative research. By understanding the hazards of this compound and diligently applying the appropriate personal protective equipment and handling procedures, we can ensure a safe and productive laboratory environment. This guide serves as a living document, to be reviewed and adapted as new information becomes available, reinforcing our unwavering commitment to the well-being of our scientific community.
References
- OESO Phenol Guideline. (n.d.). Duke Safety.
- Phenol - OHS Information Sheet. (2023, June). Monash University.
- Phenol Hazard Controls Fact Sheet. (n.d.). University of California, Berkeley.
- Safety Data Sheet for 4-[(1S)-1-Hydroxyethyl]phenol. (2025, March 12). Angene Chemical.
- Standard Operating Procedure - Phenol. (2022, June). Yale Environmental Health & Safety.
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Cruz.
- The DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol Awareness & Safety Group.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
